6-Chloropyrimidine-2,4,5-triamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCHNFZLERXZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333331 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-78-1 | |
| Record name | 6-chloropyrimidine-2,4,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloropyrimidine-2,4,5-triamine chemical properties
An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine derivative, it belongs to a class of compounds that are foundational components of nucleic acids (as uracil, cytosine, and thymine) and are considered "privileged scaffolds" in pharmaceutical research due to their ability to interact with a wide range of biological targets.[1][2] The specific arrangement of three amino groups and a reactive chlorine atom on the pyrimidine ring makes this compound a versatile precursor for the synthesis of complex molecules, most notably purine analogs, which are central to numerous therapeutic agents.[1][3]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and scientists in the field of drug discovery.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is the first step in its effective application.
Core Identification
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₄H₆ClN₅[4]
-
Synonyms: 2,4,5-Triamino-6-chloropyrimidine, 6-Chloro-2,4,5-pyrimidinetriamine[4][5]
Structural Representation
The structure features a pyrimidine ring substituted with a chlorine atom at the C6 position and amino groups at the C2, C4, and C5 positions.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 159.58 g/mol | PubChem[4] |
| Exact Mass | 159.0311729 Da | PubChem[4] |
| Physical State | Solid, powder or crystals | Otto Chemie[6] |
| Appearance | White to tan | Otto Chemie[6] |
| Melting Point | > 300 °C / 572 °F (for related compounds) | Fisher Sci.[7] |
| Solubility | Data not widely available, but related diamino-chloropyrimidines exhibit moderate water solubility and are more soluble in organic solvents like ethanol and methanol.[8] | Inferred |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | ChemicalBook[5] |
Synthesis and Reactivity
The synthetic utility of this compound stems from its specific functional group arrangement, which allows for sequential and regioselective reactions.
Synthetic Pathway Overview
The synthesis of this compound typically originates from a more accessible pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine. The key transformations involve the introduction of the C5-amino group (often via a nitroso intermediate) and the chlorination of the C6-hydroxyl group.
A plausible and commonly employed synthetic logic involves the following sequence:
-
Nitrosation: Introduction of a nitroso group at the electron-rich C5 position of a 2,4-diamino-6-chloropyrimidine precursor.
-
Reduction: Reduction of the nitroso group to an amine, yielding the final triamine product.
Alternatively, starting from 2,4,5-triamino-6-hydroxypyrimidine, a direct chlorination can be achieved. The synthesis of the related 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃) is a well-documented industrial process.[9][10]
Caption: General synthetic logic for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by two key features:
-
C6-Chloro Group: The chlorine atom is a good leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution (SₙAr) . This is the primary reaction handle used to introduce a wide variety of substituents (e.g., alkoxy, amino, or thioether groups) by reacting it with corresponding nucleophiles. This reaction is fundamental to its use as a building block.[11]
-
C4 and C5 Amino Groups: The vicinal diamine arrangement (amino groups at C4 and C5) is the key structural motif for the construction of fused ring systems. This diamine can readily condense with one-carbon electrophiles (such as formamide, formic acid, or orthoesters) to form a fused imidazole ring, yielding the purine core structure.[1][3] This cyclization is a cornerstone of purine synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a strategic intermediate in the synthesis of purine derivatives and other bioactive heterocyclic compounds.
Keystone Precursor for Purine Analogs
Purines are ubiquitous in nature and form the basis for many pharmaceuticals, including antivirals (e.g., Ganciclovir), anticancer agents (e.g., 6-mercaptopurine), and immunosuppressants.[1][3] this compound serves as an ideal starting material for building custom purine scaffolds.
The typical reaction involves a two-step sequence:
-
Imidazole Ring Formation: Condensation of the 4,5-diamine with a suitable one-carbon unit to form the 6-chloropurine core.
-
C6 Functionalization: Nucleophilic substitution of the chlorine atom to introduce desired functionality, which is crucial for modulating the biological activity and pharmacokinetic properties of the final molecule.
This strategy allows for the creation of diverse libraries of purine derivatives for high-throughput screening in drug discovery programs.
Experimental Protocols
The following protocols are representative methodologies based on established chemical literature for related compounds. Researchers should always perform their own risk assessment and optimization.
Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Precursor)
This protocol describes the chlorination of 2,4-diamino-6-hydroxypyrimidine, a common precursor.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the hydroxypyrimidine (which exists predominantly in its tautomeric keto form, pyrimidone) into a reactive chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the final product.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe.
-
Charging: To the flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 6-10 eq) to the flask. The reaction is typically run with POCl₃ as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and stir for 6-17 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by adding the reaction mixture to crushed ice or by the dropwise addition of an alcohol (e.g., ethanol or methanol) at low temperature (30-40°C).[10] This step is highly exothermic and must be performed with extreme caution.
-
Isolation: The product often precipitates as its hydrochloride salt. The pH is adjusted to ~8 with a base (e.g., NaOH solution or ammonia water) to liberate the free base.
-
Extraction & Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further by recrystallization.
Synthesis of a 6-Chloropurine Derivative (Illustrative Reaction)
This protocol illustrates the cyclization step to form the purine ring system.
Causality: Formamide serves as the one-carbon source. Upon heating, it dehydrates to form reactive species that condense with the vicinal 4,5-diamino groups. The first amino group attacks the formamide carbon, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazole ring.
Methodology: [3]
-
Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Charging: Add this compound (1.0 eq) and formamide (used in excess as both reagent and solvent) to the flask.
-
Reaction: Heat the mixture to a high temperature (typically 170-190 °C) for several hours.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: The solid product is collected by filtration, washed with a suitable solvent (e.g., water, then ethanol) to remove residual formamide, and dried under vacuum. The product is 6-chloro-9H-purine-2,8-diamine or a related isomer, depending on the precise reaction conditions.
Safety and Handling
Proper handling is critical due to the potential hazards associated with this class of chemicals.
GHS Hazard Identification
Based on data for the closely related 2,4,5-triaminopyrimidines and 2,4-diamino-6-chloropyrimidine, the compound should be handled as hazardous.[4][12]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Use only in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is under an inert atmosphere at 2-8 °C.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13][14]
-
Decomposition: Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[13][14]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 500505, this compound. PubChem. [Link]
- Chemsrc (2025). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Chemsrc. [Link]
- Chemsrc (2025). 4-tert-butyl-1-methoxycyclohexene | CAS#:57466-12-3. Chemsrc. [Link]
- LookChem (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. LookChem. [Link]
- Avocado Research Chemicals Ltd (2014). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. [Referenced via search, direct link unavailable]
- Chemsrc (n.d.). CAS No. 13803-83-3. Chemsrc. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
- Various Authors (2023-2025). Collection of articles on purine and pyrimidine synthesis.
- Quest Journals (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- NIST (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST Chemistry WebBook. [Link]
- Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]
- Lu, H., et al. (2012). Synthesis of O6-substituted Purine Derivatives Catalyzed by 4-Amino-pyridine. Chinese Journal of Applied Chemistry. [Link]
- Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
- CN113754402A (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Al-Masoudi, N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- EP 0295218 A1 (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Otto Chemie Pvt. Ltd. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98%. Otto Chemie. [Link]
- US2584024A (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Manufacturers of 6-Chloropyrimidine-2,4-diamine, 98%, CAS 156-83-2, C 2354, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
6-Chloropyrimidine-2,4,5-triamine CAS number 1194-78-1
An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine (CAS: 1194-78-1)
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of three amino groups and a reactive chlorine atom on a pyrimidine core makes it a versatile and valuable building block for the synthesis of complex molecular architectures, most notably purine analogs and fused pyrimidine systems. These scaffolds are central to the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its strategic role in drug discovery. We will explore the mechanistic basis for its reactivity and provide field-proven insights and protocols for its effective utilization in the laboratory.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name this compound, is a solid, typically off-white to light-colored powder under standard conditions.[1][2] Its structural features are foundational to its chemical behavior and utility.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
The key physicochemical properties are summarized in the table below for quick reference. Proper storage under inert gas at refrigerated temperatures (2–8 °C) is recommended to maintain its stability and purity.[3]
| Property | Value | Source |
| CAS Number | 1194-78-1 | [1] |
| Molecular Formula | C₄H₆ClN₅ | [1] |
| Molecular Weight | 159.58 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2][4] |
| Storage | Refrigerator, under inert gas (e.g., Argon) | [2][3] |
| InChI Key | BMCHNFZLERXZBI-UHFFFAOYSA-N | [1][2] |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as hazardous, and a thorough understanding of its toxicological profile is essential for safe laboratory practice.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| (Data sourced from PubChem GHS Classification)[1] |
Recommended Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[5]
Synthesis and Purification
The synthesis of highly substituted pyrimidines like this compound often involves a multi-step sequence starting from simpler, commercially available precursors. A common and logical strategy involves the construction of the pyrimidine ring, followed by sequential functionalization. While specific literature for this exact compound's synthesis is sparse, a highly plausible route can be designed based on established pyrimidine chemistry, such as the Traube purine synthesis pathway. This typically involves the reduction of a 5-nitropyrimidine or 5-nitrosopyrimidine intermediate.
Diagram 2: Plausible Synthetic Workflow
Caption: A logical synthetic pathway to this compound.
Protocol: Synthesis via Nitrosation and Reduction (Illustrative)
This protocol is an illustrative example based on well-established chemical transformations for analogous compounds.[6][7]
-
Chlorination: 2,4-Diamino-6-hydroxypyrimidine is heated under reflux in excess phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[7] The reaction is carefully quenched with ice water, and the pH is adjusted to precipitate the product.
-
Nitrosation: The resulting 2,4-diamino-6-chloropyrimidine is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the 5-nitroso derivative, which often precipitates as a colored solid.
-
Reduction: The 2,4-diamino-6-chloro-5-nitrosopyrimidine intermediate is suspended in hot water. A reducing agent, such as sodium dithionite (Na₂S₂O₄), is added portion-wise until the color of the nitroso group disappears.[6]
-
Purification: The reaction mixture is cooled, and the crude this compound product is collected by filtration. It can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures) to achieve high purity.
Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound stems from its distinct reactive sites. The electron-deficient nature of the pyrimidine ring, caused by the two ring nitrogens, activates the chlorine atom at the C6 position for nucleophilic aromatic substitution (SₙAr). Concurrently, the vicinal diamines at the C4 and C5 positions are nucleophilic and serve as a powerful handle for cyclization reactions.
Diagram 3: Reactivity Profile
Caption: Key reactive sites of this compound.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the C6 position, which is a common strategy for tuning the pharmacological properties of pyrimidine-based drug candidates.[8][9]
-
Cyclization to Fused Systems: The true power of this molecule lies in the reactivity of the adjacent 4,5-diamino groups. These groups can react with single-carbon electrophiles (e.g., formamide, formic acid, orthoesters) in a condensation-cyclization cascade to form a fused imidazole ring, yielding a purine core. This transformation is a cornerstone of purine analog synthesis.[10][11]
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] this compound is a premier starting material for a particularly important class of therapeutics: kinase inhibitors.
Role as a Kinase Inhibitor Scaffold: Protein kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[14] Many kinase inhibitors are designed to compete with the enzyme's natural substrate, adenosine triphosphate (ATP). The purine core of ATP is the key recognition motif.
By using this compound as a starting material, medicinal chemists can rapidly synthesize purine analogs that mimic ATP. The pyrimidine ring itself can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place.[15] The substituents installed at the C2, C6, and N9 (after cyclization) positions can then be modified to achieve potency and selectivity for the target kinase.
Diagram 4: Application in Kinase Inhibitor Design
Caption: From building block to a functional kinase inhibitor scaffold.
Protocol: Synthesis of a 2-Aminopurine Derivative
This protocol outlines the cyclization of this compound to form a 2-amino-6-chloropurine, a common intermediate for further elaboration into kinase inhibitors.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with an excess of formamide (approx. 10-15 eq).
-
Cyclization: Heat the mixture in an oil bath to approximately 170-180 °C.[6] Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. The product, 2-amino-6-chloropurine, will often precipitate from the formamide.
-
Isolation and Purification: Dilute the cooled mixture with water to fully precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol. The product can be dried under vacuum. If necessary, further purification can be achieved by recrystallization.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the construction of biologically active molecules. Its well-defined reactivity, particularly the interplay between SₙAr displacement at C6 and cyclization via the C4/C5 diamines, provides a robust and flexible platform for generating libraries of purine analogs. For researchers in drug discovery, a thorough understanding of this molecule's properties and reaction mechanisms is key to unlocking its full potential in the rational design of next-generation therapeutics, especially in the highly competitive field of kinase inhibitor development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound. ChemSrc.
- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate.
- Legraverend, M. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4).
- Tsai, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1486.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
- Perevalov, V. P., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(18), 3299.
- Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(12), 1233.
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1194-78-1 [sigmaaldrich.com]
- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
6-Chloropyrimidine-2,4,5-triamine molecular weight
An In-Depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
As a pivotal heterocyclic intermediate, this compound serves as a versatile scaffold in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, established synthetic methodologies, and critical role as a building block in medicinal chemistry and drug development. Authored for researchers and scientists, this document synthesizes field-proven insights with established chemical principles, offering a detailed exploration of the compound's reactivity, handling protocols, and strategic applications.
Introduction: The Significance of a Substituted Pyrimidine
Pyrimidine cores are ubiquitous in nature, forming the backbone of nucleobases in DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of FDA-approved drugs due to its ability to engage in various biological interactions.[1] this compound is a highly functionalized derivative, distinguished by the presence of three amino groups and a reactive chlorine atom. This unique arrangement of functional groups makes it an exceptionally valuable precursor for generating diverse chemical libraries and synthesizing targeted therapeutic agents, from kinase inhibitors to anti-infective compounds.[1][2] The strategic placement of a labile chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a direct route to introduce further complexity and modulate pharmacological activity.
Physicochemical & Structural Characteristics
The utility of this compound in a laboratory setting is defined by its core chemical and physical properties. These identifiers and characteristics are crucial for reaction planning, purification, and analytical characterization.
Core Compound Data
A summary of the essential quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 159.58 g/mol | [3][4] |
| Molecular Formula | C₄H₆ClN₅ | [3][4] |
| CAS Number | 1194-78-1 | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to light yellow or brown solid powder | [5][6] |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)N)N)N | [3] |
| InChIKey | BMCHNFZLERXZBI-UHFFFAOYSA-N | [3] |
Solubility & Thermal Properties
While detailed solubility data is not extensively published, compounds of this class generally exhibit limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO.[7] The melting point for the closely related compound, 6-Chloropyrimidine-2,4-diamine, is reported to be in the range of 198-202 °C, suggesting that this compound possesses significant thermal stability.[5][8]
Synthesis and Mechanistic Insights
The most common and industrially scalable approach to synthesizing chlorinated pyrimidines involves the direct chlorination of their corresponding hydroxypyrimidine precursors.
Synthetic Workflow: Chlorination of Hydroxypyrimidine
The synthesis of this compound is typically achieved via the chlorination of 2,4,5-Triaminopyrimidin-6-ol using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a cornerstone of heterocyclic chemistry, providing a high-yield pathway to activate the pyrimidine ring for subsequent functionalization.[2][9]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol
The following protocol is a representative procedure adapted from established methods for the chlorination of hydroxypyrimidines.[2][9]
Materials:
-
2,4,5-Triaminopyrimidin-6-ol
-
Phosphorus oxychloride (POCl₃)
-
Ice water or Ethanol/Methanol for quenching
-
Sodium hydroxide (NaOH) or Ammonia water for neutralization
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, carefully add 2,4,5-Triaminopyrimidin-6-ol to an excess of phosphorus oxychloride.
-
Chlorination: Heat the reaction mixture to approximately 95-105°C and maintain stirring for 6 to 17 hours, monitoring the reaction progress by TLC.[2][9]
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Quenching: Cautiously add the reaction residue to ice water or slowly add an alcohol (e.g., ethanol) dropwise at a reduced temperature (30-40°C) to quench the remaining POCl₃.[9] This step is highly exothermic and must be performed with care in a well-ventilated fume hood.
-
Neutralization & Extraction: Adjust the pH of the resulting solution to ~8 with a base (e.g., NaOH solution or ammonia water).[2]
-
Isolation: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.
Applications in Drug Development & Organic Synthesis
The true value of this compound lies in its capacity to serve as a versatile intermediate. The chlorine atom at the C6 position is an excellent leaving group, making it susceptible to SNAr reactions with a wide range of nucleophiles. This reactivity is central to its application in building complex molecular architectures.
Role as a Synthetic Intermediate
The compound is a foundational element in the synthesis of more elaborate pyrimidine-based derivatives. For instance, it is a key precursor in the development of substituted 2,4-diaminopyrimidines, a class of compounds investigated for various therapeutic activities, including anti-tubercular properties.[2] The amino groups can also be functionalized, although they are generally less reactive than the chloro group under SNAr conditions.
Caption: Strategic role of this compound in drug synthesis.
Example Reaction: Nucleophilic Aromatic Substitution
A primary application involves reacting this compound with various nucleophiles. For example, treating it with substituted alcohols in the presence of a base like sodium hydride (NaH) displaces the chlorine atom to form 6-alkoxy-pyrimidine-2,4,5-triamines, introducing new side chains that can be tailored to fit into the binding pockets of biological targets.[2] This strategy was successfully employed in the synthesis of 2,4-diamino-6-substituted pyrimidines as potential anti-tubercular agents.[2]
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. This compound is classified as a hazardous substance and must be handled accordingly.
GHS Hazard Identification
The compound is associated with the following GHS hazard statements[3]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Safe Handling Protocol
Personal Protective Equipment (PPE):
-
Wear a properly fitted respirator, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[10]
-
Use a lab coat to prevent skin contact.
Engineering Controls & Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.
-
Exposure Avoidance: Avoid all direct contact with skin, eyes, and clothing. Do not breathe dust.[10]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[10][11] Contaminated clothing should be removed and washed before reuse.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, call a physician.[11]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[3][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]
-
Ingestion: If swallowed, call a poison control center or doctor immediately.[11]
Storage Recommendations
To ensure chemical stability and safety, store this compound under the following conditions:
-
Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[4]
-
Temperature: Keep in a cool, dry place, ideally refrigerated at 2–8 °C.[4]
-
Container: Use a tightly sealed container to prevent moisture ingress and contamination.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][11]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its densely functionalized and reactive structure. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile building block for drug discovery programs. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for leveraging its full potential in the synthesis of novel therapeutic agents.
References
- PubChem. This compound | C4H6ClN5 | CID 500505.
- Chemsrc. This compound | CAS#:1194-78-1.
- Autechem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil.
- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
- PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 6-Chloropyrimidine-2,4,5-triamine: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloropyrimidine-2,4,5-triamine, a crucial building block in the development of novel therapeutics. The synthesis is dissected into a multi-step process, commencing with the widely available precursor, 2,4-diamino-6-hydroxypyrimidine. Each synthetic step is meticulously detailed, elucidating the underlying reaction mechanisms, causality behind experimental choices, and field-proven insights for process optimization. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the reliable and efficient laboratory-scale production of this versatile pyrimidine derivative.
Introduction: The Significance of this compound in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1]. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged structure for interacting with biological targets. This compound, in particular, is a highly valuable intermediate due to its trifunctional nature. The three amino groups and the reactive chlorine atom provide multiple handles for subsequent chemical modifications, enabling the construction of diverse molecular libraries for drug screening. Specifically, this compound is a key precursor for the synthesis of purine analogs and other fused heterocyclic systems, which are of significant interest in the development of kinase inhibitors, antiviral agents, and other targeted therapies.
This guide will delineate a reliable and well-established synthetic route to this compound, focusing on the practical aspects of the synthesis and providing the necessary technical details for its successful implementation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence starting from 2,4-diamino-6-hydroxypyrimidine. The overarching strategy involves:
-
Chlorination of the hydroxyl group at the 6-position to introduce a reactive leaving group.
-
Nitrosation at the electron-rich 5-position to introduce a nitrogen-containing functional group.
-
Reduction of the nitroso group to the corresponding primary amine, yielding the final product.
This pathway is logical and efficient, as it systematically builds the desired functionality on the pyrimidine core. The following sections will provide a detailed exploration of each of these transformations.
Figure 1: Overall synthetic pathway for this compound.
Step-by-Step Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The initial step involves the conversion of the hydroxyl group of 2,4-diamino-6-hydroxypyrimidine into a chlorine atom. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for this chlorination has been well-documented in the literature[2][3].
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask. The reaction is typically performed neat.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After completion, carefully quench the reaction by slowly adding the mixture to crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-8.
-
The product, 2,4-diamino-6-chloropyrimidine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Causality and Field-Proven Insights:
-
Reagent Choice: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for this transformation. The use of a significant excess of POCl₃ ensures the complete conversion of the starting material.
-
Reaction Conditions: The reaction is performed at reflux to provide the necessary activation energy for the chlorination to proceed at a reasonable rate.
-
Work-up Procedure: The quenching with ice is a critical step to hydrolyze the excess POCl₃ and any reactive phosphorus intermediates. Careful and slow addition is paramount to control the exotherm. Neutralization is necessary to precipitate the product, which is more soluble in its protonated form.
Mechanism of Chlorination:
The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, followed by a nucleophilic attack of a chloride ion to displace the phosphate group.
Figure 2: Simplified mechanism of the chlorination step.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₄H₅ClN₄ | [2] |
| Molecular Weight | 144.56 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 199-202 °C | [2] |
| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 2H, NH₂), δ 6.42 (s, 2H, NH₂), δ 5.73 (s, 1H, Ar-H) | [2] |
| MS (M+H)⁺ | 145.1 | [2] |
Step 2: Synthesis of 2,4-Diamino-5-nitroso-6-chloropyrimidine
The second step is the introduction of a nitroso group at the 5-position of the pyrimidine ring. This is an electrophilic aromatic substitution reaction, where the electron-donating amino groups activate the 5-position towards electrophilic attack.
Reaction Scheme:
Experimental Protocol:
This protocol is adapted from procedures for the nitrosation of similar diaminopyrimidines[4][5].
-
Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) in a round-bottom flask, with cooling in an ice bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the pyrimidine solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours. The formation of a colored precipitate (often deep red or purple) indicates the formation of the nitroso compound.
-
After the reaction is complete, collect the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,4-diamino-5-nitroso-6-chloropyrimidine.
Causality and Field-Proven Insights:
-
Reagent Choice: Sodium nitrite in the presence of an acid generates nitrous acid (HNO₂) in situ, which is the precursor to the active nitrosating agent.
-
Reaction Conditions: The reaction is performed at low temperatures to prevent the decomposition of nitrous acid and to control the reaction rate. The acidic medium is necessary to generate the electrophilic nitrosating species.
-
Product Characteristics: Nitroso compounds are often intensely colored, which provides a visual indication of the reaction's progress.
Mechanism of Nitrosation:
In an acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich pyrimidine ring then attacks the nitrosonium ion, followed by deprotonation to restore aromaticity.
Figure 3: Mechanism of electrophilic nitrosation.
Step 3: Synthesis of this compound
The final step is the reduction of the nitroso group to a primary amine. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Alternatively, chemical reducing agents like sodium dithionite can be employed.
Reaction Scheme:
Experimental Protocol (Catalytic Hydrogenation):
This protocol is based on established procedures for the reduction of nitroso-pyrimidines[6][7][8].
-
Suspend 2,4-diamino-5-nitroso-6-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by the uptake of hydrogen or by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Field-Proven Insights:
-
Reducing Agent: Catalytic hydrogenation is a clean and efficient method for this reduction, with the only byproduct being water. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.
-
Safety: Hydrogen gas is flammable and should be handled with appropriate safety precautions. The palladium catalyst can be pyrophoric upon exposure to air after the reaction, so it should be kept wet with solvent during filtration.
-
Alternative Reducing Agents: Sodium dithionite (Na₂S₂O₄) is a viable alternative to catalytic hydrogenation, particularly if hydrogenation equipment is not available[9][10][11]. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system.
Mechanism of Reduction:
The exact mechanism of catalytic hydrogenation is complex and occurs on the surface of the catalyst. In essence, hydrogen is adsorbed onto the palladium surface and is then transferred to the nitroso group in a stepwise manner, leading to the formation of the amine.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆ClN₅ | [12] |
| Molecular Weight | 159.58 g/mol | [12] |
| Appearance | Solid | |
| Storage | Store under inert gas at 2-8 °C | |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | [12] |
Note: Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound should be acquired on the synthesized material to confirm its structure and purity.
Conclusion
The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The strategic functionalization of the pyrimidine core through chlorination, nitrosation, and reduction provides a robust platform for the creation of novel and diverse chemical entities with therapeutic potential.
References
- Acceleration of N-nitrosation reactions by electrophiles. PubMed.
- Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
- Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry.
- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.
- This compound | C4H6ClN5 | CID 500505. PubChem.
- Nitrosation process.
- Diazotis
- Aromatic Nitration and Sulfonation In Electrophilic Arom
- Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
- Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
- Organic Syntheses Procedure.
- Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?.
- Synthesis of Nitroso, Nitro, and Rel
- 6-aMino-5-chloropyriMidine-4-carboxylic acid(914916-98-6) 1H NMR. ChemicalBook.
- Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications.
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- 18.
- Recent Advances in Catalytic Hydrogen
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 6. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 7. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Chloropyrimidine-2,4,5-triamine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of 6-Chloropyrimidine-2,4,5-triamine. We will delve into its fundamental properties, synthesis, and strategic applications as a versatile building block in the generation of novel therapeutic agents.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound. Its pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs due to its ability to mimic the purine bases of DNA and RNA and engage in various biological interactions.[1][2] The unique arrangement of three amino groups and a reactive chlorine atom on this specific molecule provides four distinct points for chemical modification, making it an exceptionally valuable starting material for constructing diverse compound libraries aimed at a wide array of biological targets.
This document provides an in-depth analysis of its chemical characteristics, a detailed, field-proven synthesis protocol with mechanistic insights, its potential applications in drug discovery, and essential safety and handling guidelines.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis and formulation. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1194-78-1 | PubChem[3] |
| Molecular Formula | C₄H₆ClN₅ | PubChem[3] |
| Molecular Weight | 159.58 g/mol | PubChem[3] |
| Appearance | Expected to be a solid powder | N/A |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | ChemicalBook[4] |
Synthesis and Mechanistic Rationale
The most reliable and industrially scalable synthesis of this compound involves the direct chlorination of its hydroxyl precursor, 2,4,5-triamino-6-hydroxypyrimidine. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Proposed Synthesis Workflow
The conversion is a standard procedure for activating a hydroxyl group on an electron-deficient pyrimidine ring for nucleophilic substitution. The workflow is straightforward and efficient, as illustrated below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the chlorination of analogous hydroxypyrimidines.[5][6] The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Deionized water (for ice)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,5-triamino-6-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (5-10 eq). POCl₃ often serves as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the chlorination of the relatively unreactive hydroxypyrimidine.
-
Quenching (Critical Step): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This step must be performed cautiously as the reaction of residual POCl₃ with water is highly exothermic and releases HCl gas.
-
Hydrolysis and Neutralization: Heat the resulting aqueous solution to approximately 90 °C for 1 hour to ensure complete hydrolysis of any remaining phosphorus intermediates.[6] Cool the solution in an ice bath and carefully adjust the pH to ~8 using a NaOH solution. This neutralizes the acidic mixture and precipitates the free amine product.
-
Extraction: Extract the aqueous solution three times with ethyl acetate. The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Applications in Drug Discovery and Development
The structural features of this compound make it a powerful scaffold for generating libraries of molecules for high-throughput screening. The 2,4-diaminopyrimidine moiety is a well-known pharmacophore that acts as a hinge-binder for many protein kinases and is a core component of dihydrofolate reductase (DHFR) inhibitors.[2][6]
Strategic Diversification Workflow
The molecule's four reactive sites can be selectively modified to explore the chemical space around the core scaffold. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the amino groups can be acylated, alkylated, or used in reductive amination.
Caption: Diversification strategy for generating compound libraries.
Potential Therapeutic Areas
-
Oncology: As a building block for kinase inhibitors targeting pathways involved in cell proliferation and survival.
-
Infectious Diseases: For the development of novel antifolates (DHFR inhibitors) to combat bacterial or parasitic infections.[6]
-
Immunology and Inflammation: As a core for inhibitors of signaling pathways in immune cells.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
GHS Hazard Identification
The following hazards are identified for this compound.[3]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
PPE: Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere as recommended.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its high degree of functionalization, combined with the privileged nature of the pyrimidine core, provides a robust platform for the efficient synthesis of diverse and potent small molecules. A comprehensive understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in the discovery of next-generation therapeutics.
References
- Title: this compound Source: PubChem, National Center for Biotechnology Inform
- Title: 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 Source: Chemsrc URL:[Link]
- Title: 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 Source: Autech Industry Co.,Limited URL:[Link]
- Title: 2,4-Diamino-6-chloropyrimidine Source: PubChem, National Center for Biotechnology Inform
- Title: 6-Chloro-pyrimidine-2,4-diamine;2,4-Diamino-6-chloropyrimidine Source: PharmaCompass URL:[Link]
- Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL:[Link]
- Title: Preparation method of 2, 4-diamino-6-chloropyrimidine Source: P
- Title: 4,5,6-Trichloropyrimidine-2-carboxamide Source: MDPI URL:[Link]
- Title: SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL:[Link]
- Title: TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE Source: ResearchG
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PubMed Central, National Center for Biotechnology Inform
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Senior Scientist's Guide to the Structural Elucidation of 6-Chloropyrimidine-2,4,5-triamine
This technical guide provides an in-depth methodology for the comprehensive structural elucidation of 6-chloropyrimidine-2,4,5-triamine. Designed for researchers, chemists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each analytical choice. We will explore a multi-technique, self-validating workflow that ensures the unambiguous determination of the molecule's identity, connectivity, and conformation, grounded in authoritative spectroscopic and crystallographic principles.
Introduction and Foundational Properties
This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in biologically significant molecules. Its structural confirmation is a critical first step in any research or development pipeline, whether it is a newly synthesized batch or a commercially sourced starting material. The presence of multiple reactive amine groups, a halogen, and an aromatic ring system necessitates a robust, multi-faceted analytical approach.
The initial desk analysis begins with its known physicochemical properties, which provide a baseline for subsequent experimental verification.
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₅ | PubChem[1] |
| Molecular Weight | 159.58 g/mol | PubChem[1] |
| CAS Number | 1194-78-1 | ChemSrc[2], ChemicalBook[3] |
| Appearance | White to off-white crystalline powder | Generic Description |
| Storage Temp. | 2–8 °C under inert gas | ChemicalBook[3] |
The Strategic Workflow for Structure Elucidation
A rigorous elucidation process is not a random collection of experiments but a logical sequence where each step informs the next. The goal is to build a self-consistent dataset that leaves no ambiguity. The following workflow represents a field-proven strategy for moving from an unknown sample to a fully characterized structure.
Caption: Predicted primary fragmentation pathways for this compound.
NMR Spectroscopy: The Architectural Blueprint
Expertise & Rationale: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the precise connectivity of the atoms. For this molecule, ¹H and ¹³C NMR are essential. The key challenge and point of interest in the ¹H NMR spectrum will be the signals from the amine protons, which can exchange with solvent, exhibit variable chemical shifts, and potentially show restricted rotation (rotamers), leading to line broadening. [4][5]This phenomenon itself can be diagnostic.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and, crucially, its tendency to slow down the exchange of N-H protons, making them more easily observable.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of 12 ppm centered at 6 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 200 ppm is sufficient. An adequate number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Process the data using appropriate Fourier transformation, phase correction, and baseline correction.
Expected Data and Interpretation
¹H NMR (in DMSO-d₆): The molecule has no C-H bonds, so all observable proton signals will be from the three amino groups (NH₂). These protons are chemically non-equivalent. Their signals are often broad and may not show clear coupling.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0 - 8.0 | Broad Singlet | 2H | C2-NH₂ | The C2 position is flanked by two ring nitrogens, leading to deshielding. |
| ~6.0 - 7.0 | Broad Singlet | 2H | C4-NH₂ | Adjacent to one nitrogen and the electron-donating C5-NH₂ group. |
| ~5.0 - 6.0 | Broad Singlet | 2H | C5-NH₂ | The C5-NH₂ group is expected to be the most shielded. |
Note: These chemical shifts are estimates. The broadness is a key feature, potentially arising from quadrupole effects from the adjacent ¹⁴N and restricted rotation around the C-N bonds, a known phenomenon in aminopyrimidines. [4][5] ¹³C NMR (in DMSO-d₆): The spectrum should display four distinct signals corresponding to the four carbon atoms of the pyrimidine ring.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~160 | C2 | Attached to three nitrogen atoms (two in-ring, one exocyclic amine). Highly deshielded. |
| ~158 | C4 | Attached to two nitrogen atoms and adjacent to the chlorine-bearing carbon. |
| ~155 | C6 | Directly attached to the electronegative chlorine atom. |
| ~100 | C5 | Shielded by two adjacent electron-donating amino groups. |
FTIR Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, FTIR serves as a crucial cross-validation for the amine groups identified by NMR and the overall aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3200 | N-H Stretching (asymmetric & symmetric) | Primary Amine (NH₂) |
| 1680 - 1600 | N-H Scissoring (bending) | Primary Amine (NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyrimidine Ring |
| 850 - 750 | C-Cl Stretching | Chloroalkane |
The presence of strong, broad bands in the 3450-3200 cm⁻¹ region is definitive proof of the N-H bonds of the primary amines. [6]
Single-Crystal X-ray Diffraction: The Definitive Confirmation
Expertise & Rationale: While the combination of MS, NMR, and FTIR provides a highly confident structural assignment, single-crystal X-ray diffraction (SC-XRD) is the unequivocal "gold standard." It provides a three-dimensional map of electron density in the solid state, allowing for the direct determination of atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. The successful growth of a high-quality single crystal is the primary prerequisite.
Methodology Overview
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents (e.g., ethanol, methanol, DMF, water) should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data, yielding the final atomic coordinates.
An SC-XRD analysis would provide the ultimate validation of the structure derived from spectroscopic methods, making it an essential step for publications or patent filings where absolute structural proof is required. The extensive body of crystallographic data on pyrimidine derivatives provides a strong basis for comparison and analysis. [7][8][9][10]
Integrated Data Analysis: A Cohesive Conclusion
The power of this workflow lies in the convergence of evidence. The MS data confirms the elemental composition (C₄H₆ClN₅). The ¹³C NMR shows four distinct carbon environments, and the ¹H NMR, despite its broadness, confirms the presence of three different NH₂ groups. FTIR validates the amine and aromatic functionalities. Finally, a successful X-ray crystal structure would provide a direct image that must be consistent with all spectroscopic data. This multi-pronged, self-validating approach ensures the highest degree of confidence in the structural elucidation of this compound.
References
- Title: this compound | C4H6ClN5 Source: PubChem, National Center for Biotechnology Inform
- Title: this compound | CAS#:1194-78-1 Source: Chemsrc URL:[Link]
- Title: A knowledge availability survey of the crystal structure data for pyrimidine derivatives Source: Acta Crystallographica (1965), 19, 691 URL:[Link]
- Title: Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy Source: Australian Journal of Chemistry (2004), 57(11), 1079-1083 URL:[Link]
- Title: Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives Source: Journal of Molecular Structure (2019) URL:[Link]
- Title: Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum Source: Semantic Scholar URL:[Link]
- Title: Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy Source: ResearchGate (from Australian Journal of Chemistry) URL:[Link]
- Title: NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines Source: ResearchGate (from Chemistry of Heterocyclic Compounds) URL:[Link]
- Title: 4,5,6-Trichloropyrimidine-2-carboxamide Source: MDPI URL:[Link]
- Title: Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure Source: Journal of Medicinal Chemistry, ACS Public
- Title: Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors Source: PubMed, National Center for Biotechnology Inform
- Title: Mass spectral fragmentation modes of pyrimidine derivatives Source: Journal of Indian Council of Chemists URL:[Link]
- Title: FTIR spectrum of 2,4-dichloro-6 methylpyrimidin-5-amine Source: ResearchG
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]
- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Chloropyrimidine-2,4,5-triamine
Introduction
6-Chloropyrimidine-2,4,5-triamine is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development.[1] As a heterocyclic compound, it serves as a crucial building block in the synthesis of various biologically active molecules.[2] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various experimental and physiological systems, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmacological studies.
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to generate reliable and reproducible solubility data.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for anticipating its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H6ClN5 | PubChem[1] |
| Molecular Weight | 159.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1194-78-1 | PubChem[1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | Inferred from related compounds[2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[3] |
The presence of multiple amine groups suggests the potential for hydrogen bonding with protic solvents, while the pyrimidine core and chloro-substituent introduce a degree of aromaticity and hydrophobicity. This structural duality indicates that its solubility will be highly dependent on the chosen solvent system.
Factors Influencing Solubility
The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For substituted pyrimidines, the following are particularly important:
-
Solvent Polarity : The principle of "like dissolves like" is paramount.[4] Polar solvents are generally more effective at dissolving polar molecules, and non-polar solvents for non-polar molecules. Given the polar amine groups on this compound, polar solvents like water, ethanol, and methanol are expected to be more effective than non-polar solvents like heptane or toluene.
-
Temperature : For most solid solutes, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help to dissolve more of the compound.
-
pH of the Medium : As a compound with multiple amine groups, this compound is a weak base. The pH of the solvent will significantly impact its solubility. In acidic solutions, the amine groups will become protonated, forming salts that are generally much more water-soluble than the neutral molecule.[7][8] Conversely, in basic solutions, the compound will remain in its less soluble, un-ionized form.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[7] The most reliable and widely accepted method for determining this is the Shake-Flask Method .[9][10]
Causality Behind the Shake-Flask Method
The core principle of this method is to establish a true equilibrium between the dissolved and undissolved solid. By adding an excess of the compound to the solvent and agitating it for an extended period, we ensure that the solvent is fully saturated. This prolonged equilibration time is crucial to overcome any kinetic barriers to dissolution and to allow for any potential polymorphic transformations of the solid to a more stable, less soluble form. The subsequent analysis of the supernatant provides a direct measure of the maximum amount of the compound that can be dissolved under those specific conditions.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution :
-
To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Add an excess amount of this compound to each vial. The solid should be clearly visible at the bottom of the vial to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[11]
-
Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.
-
-
Sample Separation :
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid. This is a crucial step to ensure that no solid particles are carried over into the analysis phase.[11]
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This removes any fine, suspended particles.
-
Quantify the concentration of this compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[12] An alternative is UV-Vis spectrophotometry if the compound has a distinct chromophore and no interfering substances are present.
-
Investigating pH-Dependent Solubility
The influence of pH on the solubility of ionizable compounds like this compound is critical, especially in drug development.[7]
Logical Framework for pH-Solubility Profiling
Caption: Relationship between pH and the solubility of a weak base.
Protocol for pH-Solubility Profiling
To generate a pH-solubility profile, the shake-flask method described above is repeated using a series of buffers across a physiologically relevant pH range (e.g., from pH 1.2 to 9.0).[8]
-
Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) at different pH values. It is crucial to use buffers with sufficient capacity to maintain the pH after the addition of the compound.
-
Solubility Determination : Perform the shake-flask experiment in each buffer solution.
-
Data Analysis : Plot the measured solubility (on a logarithmic scale) against the pH. This will generate a pH-solubility profile, which is invaluable for predicting the compound's behavior in different biological compartments.
Data Summary and Interpretation
While specific experimental data for this compound is not publicly available, a hypothetical summary table is presented below to illustrate how the results should be structured.
Table 2: Hypothetical Solubility Data for this compound at 25°C
| Solvent/Medium | pH | Solubility (mg/mL) | Method |
| Purified Water | ~7.0 (unbuffered) | To be determined | Shake-Flask, HPLC-UV |
| 0.1 M HCl | 1.0 | To be determined | Shake-Flask, HPLC-UV |
| PBS | 7.4 | To be determined | Shake-Flask, HPLC-UV |
| Ethanol | N/A | To be determined | Shake-Flask, HPLC-UV |
| DMSO | N/A | Expected to be high | Visual Observation |
| Methanol | N/A | To be determined | Shake-Flask, HPLC-UV |
Conclusion
The solubility of this compound is a fundamental property that underpins its utility in research and development. While readily available quantitative data is scarce, this guide provides the scientific principles and detailed, self-validating protocols necessary for researchers to determine its solubility in various solvent systems. By understanding the influence of solvent polarity, temperature, and pH, and by employing robust methodologies like the shake-flask method, scientists can generate the high-quality data needed to advance their synthetic and therapeutic programs.
References
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 500505, this compound.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
- Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Liu, Y., et al. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 52(1), 78-82. [Link]
- Wikipedia. (n.d.). Pyrimidine.
- Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 337-343. [Link]
- Montis, C., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 13(10), 3448-3456. [Link]
- Chemsrc. (n.d.). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
- Solubility of Things. (n.d.). Sulfamethoxypyrimidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.
- U.S. Environmental Protection Agency. (2023).
- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- Kaczka, E. A., & Folkers, K. (1952). U.S. Patent No. 2,584,024. U.S.
- Google Patents. (n.d.).
- Chemsrc. (n.d.). This compound | CAS#:1194-78-1.
- Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. [Link]
- Loba Chemie. (n.d.). 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Wang, B., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(12), 3169. [Link]
- Scientific Committee on Consumer Safety. (2015). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate (Colipa No. A143). European Commission. [Link]
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. epa.gov [epa.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloropyrimidine-2,4,5-triamine: A Focus on Melting Point Determination
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and interpretation of the melting point of 6-Chloropyrimidine-2,4,5-triamine (CAS No. 1194-78-1). While a definitive, experimentally verified melting point for this compound is not consistently reported in readily available literature, this guide establishes a rigorous, scientifically sound methodology for its determination. By explaining the causality behind experimental choices and embedding self-validating systems within the protocol, this document serves as an essential resource for the accurate physicochemical characterization of this important synthetic intermediate.
Introduction: The Significance of this compound and the Critical Role of Melting Point
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of compounds that are foundational scaffolds for a wide array of biologically active molecules.[1][2][3][4] The precise arrangement of its amino and chloro functional groups offers multiple reaction sites for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.
The melting point of a pure crystalline solid is a fundamental and highly informative physicochemical property.[5][6] It serves as a primary indicator of purity; impurities typically depress and broaden the melting range.[5][7] Furthermore, a sharp, well-defined melting point is a crucial parameter for material characterization, quality control in manufacturing, and for understanding the compound's solid-state stability. Given the absence of a consistently reported melting point for this compound in the public domain, this guide provides the necessary theoretical and practical framework for its empirical determination.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₅ | [8][9] |
| Molecular Weight | 159.58 g/mol | [8][9] |
| Density (Computed) | 2.0±0.1 g/cm³ | [9][10] |
| Boiling Point (Computed) | 343.3±52.0 °C at 760 mmHg | [10] |
| Flash Point (Computed) | 161.4±30.7 °C | [9][10] |
| CAS Number | 1194-78-1 | [8][9][10] |
It is noteworthy that a related compound, 6-Chloropyrimidine-2,4-diamine (CAS 156-83-2), is often mistaken for the title compound and has a reported melting point of 199-202 °C.[11][12][13][14][15] This highlights the critical importance of verifying the identity and purity of the sample before any physicochemical measurements are taken.
Causality in Experimental Design: Factors Influencing Melting Point
An accurate melting point determination is contingent on understanding and controlling several key variables. The experimental design must account for the following:
-
Purity of the Sample: This is the most critical factor. Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces, which results in a lower and broader melting range.[5][7] The synthesis of this compound can involve starting materials like 2,5-diamino-4,6-dichloropyrimidine and can produce byproducts that must be removed.[16] Purification via column chromatography or recrystallization is essential.[16]
-
Polymorphism: Organic molecules can sometimes crystallize in more than one distinct crystal lattice, a phenomenon known as polymorphism. Different polymorphs of the same compound will have different melting points. While there is no specific literature citing polymorphism for this compound, it is a known phenomenon in pyrimidine derivatives and should be considered if inconsistent melting points are observed with different batches.[1]
-
Heating Rate: The rate at which the sample is heated during analysis directly impacts the accuracy of the measured melting point. A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, often resulting in an artificially high and broad melting range.[7] A slower heating rate (1-2 °C per minute) is crucial for an accurate determination.
-
Sample Preparation: The sample must be a fine, dry powder to ensure uniform heat transfer within the capillary tube.[6] Inadequate packing can lead to poor thermal conductivity and an inaccurate reading.
Experimental Protocol: Melting Point Determination of this compound
This protocol is designed as a self-validating system to ensure the accuracy and reproducibility of the melting point determination.
Materials and Equipment
-
This compound sample (verified purity, e.g., by NMR and HRMS[16])
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Thin-walled capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer calibration standards with known melting points (e.g., benzoic acid, urea)
Workflow Diagram
Caption: A three-phase workflow for rigorous melting point determination.
Step-by-Step Methodology
-
Instrument Calibration (Self-Validation Step 1):
-
Before analyzing the target compound, calibrate the melting point apparatus.
-
Determine the melting points of at least two certified standards that bracket the expected melting range of your compound.
-
Compare the observed melting points to the certified values. If there is a significant deviation, create a calibration curve or apply a correction factor to all subsequent measurements. This step ensures the trustworthiness of the instrument's readings.[7]
-
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.
-
Place a small amount of the sample in a clean mortar and gently grind it into a fine, uniform powder.[6] This is crucial for efficient heat transfer.
-
Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
-
Tap the sealed end of the capillary on a hard surface to pack the powder down. Repeat until you have a tightly packed column of 2-3 mm of material at the bottom.[7]
-
-
Approximate Melting Point Determination:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute).[7]
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time during the precise measurement.
-
-
Accurate Melting Point Determination (Self-Validation Step 2):
-
Allow the apparatus to cool to at least 15-20 °C below the approximate melting point found in the previous step.
-
Insert a new, freshly packed capillary tube with the sample.
-
Set a slow heating rate of 1-2 °C per minute. This slow rate is critical for ensuring thermal equilibrium and obtaining an accurate reading.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (completion of melting).
-
The two recorded temperatures constitute the melting range.
-
-
Data Validation and Reporting:
-
Repeat the accurate melting point determination at least two more times with fresh samples.
-
The results should be consistent and reproducible. For a pure compound, the melting range should be narrow (typically 0.5-2.0 °C).[5]
-
Report the final result as a range, for example, "Melting Point: 185.5 - 187.0 °C".
-
Interpretation of Results and Troubleshooting
-
Sharp Melting Range (e.g., 1-2 °C): This is indicative of a highly pure sample.
-
Broad Melting Range (e.g., >3 °C): This typically suggests the presence of impurities.[5][7] Further purification of the sample is recommended, followed by a re-determination of the melting point.
-
Decomposition: If the sample darkens, chars, or evolves gas instead of melting, it is decomposing. In this case, the decomposition temperature or range should be reported. The recommended storage condition of 2–8 °C under an inert atmosphere for this compound suggests that it may have limited thermal stability.[17]
Conclusion
The melting point is a foundational piece of data in the comprehensive characterization of any chemical entity. For this compound, a compound of interest in synthetic and medicinal chemistry, establishing a reliable melting point is a prerequisite for further development. This guide provides not just a protocol, but a robust scientific methodology grounded in the principles of causality and self-validation. By adhering to this framework, researchers can confidently determine and report an accurate melting point for this compound, thereby ensuring the integrity and reproducibility of their scientific work.
References
- This compound | CAS#:1194-78-1 | Chemsrc. [Link]
- This compound | C4H6ClN5 | CID 500505 - PubChem. [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. [Link]
- 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc. [Link]
- SAFETY DATA SHEET - 6-Chloropyrimidine-2,4-diamine. [Link]
- Melting point determin
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
- 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India - Ottokemi. [Link]
- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. [Link]
- Experiment 1: Melting-point Determinations -
- Experiment 1 - Melting Points - University of Missouri-St. Louis. [Link]
- DETERMINATION OF MELTING POINTS - METTLER TOLEDO. [Link]
- experiment (1)
- Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. [Link]
- Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Deriv
- Pyrimidine - Wikipedia. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. athabascau.ca [athabascau.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]
- 11. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 2,4-Diamino-6-chloropyrimidine, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 15. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]
- 16. 2,4,5-Triamino-6-chloropyrimidine | 1194-78-1 [chemicalbook.com]
- 17. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Introduction: The Role of 6-Chloropyrimidine-2,4,5-triamine in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloropyrimidine-2,4,5-triamine
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a key building block, its pyrimidine core is central to the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapeutics. The precise arrangement of its three amino groups and a reactive chlorine atom provides a versatile scaffold for developing complex molecular architectures.
Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount. Inconsistencies in starting material can lead to failed syntheses, impure final compounds, and misleading biological data. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the spectroscopic characterization of this key intermediate.
We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is structured not merely as a data repository, but as a methodological blueprint. It explains the causality behind experimental choices and provides robust, step-by-step protocols that form a self-validating system for analysis, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the substitution pattern on the pyrimidine ring.
Expertise & Causality: Experimental Design Choices
The primary challenge in acquiring high-quality NMR spectra for this compound is its poor solubility in common non-polar solvents and the potential for proton exchange from the amine groups.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the triamine, and its ability to form hydrogen bonds slows down the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.
-
Technique Considerations: Due to the presence of three distinct amino groups, room-temperature spectra may exhibit line broadening for both ¹H and ¹³C signals.[3][4] This phenomenon can arise from restricted rotation around the C-N bonds, leading to the presence of different rotamers on the NMR timescale.[3] Running experiments at elevated temperatures (e.g., 313 K) can often overcome this by increasing the rate of rotation, leading to sharper, time-averaged signals.[3]
Predicted NMR Spectroscopic Data
In the absence of a publicly available experimental spectrum, data can be predicted using computational algorithms and by analyzing structurally similar compounds.[5][6][7] The following tables summarize the expected chemical shifts for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| C2-NH₂ | ~6.5 - 7.0 | Broad Singlet | 2H | Exchangeable with D₂O. |
| C4-NH₂ | ~5.8 - 6.3 | Broad Singlet | 2H | May show line broadening due to rotational isomers.[3][4] |
| C5-NH₂ | ~5.0 - 5.5 | Broad Singlet | 2H | Exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C4 | ~158 | Carbon bearing an amino group and adjacent to chlorine. |
| C2 | ~155 | Carbon bearing an amino group between two ring nitrogens. |
| C6 | ~145 | Carbon bearing the chlorine atom. |
| C5 | ~115 | Carbon bearing an amino group and adjacent to chlorine. |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This protocol follows Good Laboratory Practice (GLP) standards for data acquisition and management.[8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity DMSO-d₆ (99.9 atom % D).
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-200 ppm.[10]
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the ¹H signals and assign the peaks based on the predicted data and known chemical shift ranges.
-
Visualization: NMR Workflow
Caption: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. This data is critical for confirming the elemental composition and connectivity.
Expertise & Causality: Ionization and Fragmentation
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like this compound. It typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight.
-
Molecular Ion Peak: The calculated monoisotopic mass of C₄H₆ClN₅ is 159.0312 Da. The [M+H]⁺ ion would be 160.0390 Da. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two prominent peaks for the molecular ion cluster: the [M+H]⁺ peak and an [M+2+H]⁺ peak, with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule. * Fragmentation: While ESI is soft, some fragmentation can be induced. Common fragmentation pathways for halogenated heterocycles include the loss of the halogen atom or the elimination of small neutral molecules. [11][12][13]Tandem MS (MS/MS) experiments can be performed on the isolated [M+H]⁺ ion to generate a characteristic fragmentation spectrum for more detailed structural confirmation.
Predicted Mass Spectrometry Data
Table 4: Predicted ESI-MS Data (Positive Ion Mode)
| m/z (Da) | Assignment | Notes |
|---|---|---|
| 160.0390 | [M+H]⁺ with ³⁵Cl | Base peak in the molecular ion cluster. |
| 162.0361 | [M+H]⁺ with ³⁷Cl | Isotope peak, ~32% the intensity of the m/z 160 peak. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).
-
-
Instrument Setup (ESI-QTOF or ESI-Orbitrap):
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the protonated molecular ion cluster at m/z 160 and 162.
-
Confirm that the measured mass is within 5 ppm of the calculated exact mass.
-
Verify that the isotopic distribution matches the theoretical pattern for a molecule containing one chlorine atom.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for ESI-MS analysis and data validation.
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophoric system. The substituted pyrimidine ring in this compound acts as a strong chromophore.
Expertise & Causality: Chromophores and Solvatochromism
The pyrimidine ring itself absorbs in the UV region. The addition of auxochromic groups—the three amino groups and the chlorine atom—which possess non-bonding electrons, causes a bathochromic (red) shift to longer wavelengths (λmax). [14]The position of the λmax can be sensitive to the solvent polarity (solvatochromism), so it is crucial to report the solvent used for the measurement. A validated UV-Vis method can be used for quantitative analysis, such as determining compound concentration. [15][16]
Predicted UV-Visible Absorption Data
Table 5: Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Transition Type |
|---|
| Methanol or Ethanol | ~270 - 290 nm | π → π* |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or ethanol.
-
Perform serial dilutions to obtain a solution with an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). [10]2. Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the solvent. Use one as the reference (blank).
-
-
Data Acquisition:
-
Autozero the instrument with the solvent blank.
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Scan the spectrum over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualization: UV-Vis Spectroscopy Workflow
Caption: Workflow for acquiring a UV-Visible absorption spectrum.
Conclusion: An Integrated Approach to Structural Verification
No single analytical technique can provide absolute certainty of a chemical structure. True confidence in the identity and purity of this compound is achieved by integrating the data from all four spectroscopic methods described.
-
NMR provides the definitive carbon-hydrogen framework and substitution pattern.
-
IR confirms the presence of all key functional groups (NH₂, C-Cl, aromatic ring).
-
MS verifies the exact molecular weight and elemental formula (via mass accuracy and isotopic pattern).
-
UV-Vis confirms the presence of the expected chromophoric system.
When the results from each of these analyses are consistent with the proposed structure, they form a robust, self-validating data package. This integrated approach ensures the quality and integrity of this critical synthetic building block, underpinning the success of subsequent research and development efforts.
References
- NIST Chemistry WebBook. (n.d.). U.S. Secretary of Commerce on behalf of the U.S.A.
- Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063.
- MatDaCs. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook.
- PubChem. (2006). NIST Chemistry WebBook - PubChem Data Source.
- Gancia, G., & Pop-Rawls, A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
- Palmer, M. H., et al. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 22(30), 17328-17341.
- ResearchGate. (2020). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- New Journal of Chemistry. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies.
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group.
- ResearchGate. (2020). (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
- Chemicalize. (n.d.). Instant Cheminformatics Solutions.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP).
- Portland State University. (n.d.). Predicting the chemical shift of proton/s.
- YouTube. (2022). How to predict a proton NMR spectrum.
- Agilent. (2006). Guide to Good Laboratory Practices.
- Indian Academy of Sciences. (1988). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- University of Calgary. (n.d.). Interpretation of mass spectra.
- YouTube. (2021). Basic-13: Sensor technologies & data acquisition techniques: ASD Lab.
- Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Tentamus Group. (n.d.). GLP studies for method development.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, DFT calculations...of novel pyrazolopyranopyrimidine derivatives.
- ResearchGate. (2020). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones.
- PubChem. (n.d.). This compound.
- LinkedIn. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- YouTube. (2023). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy.
- ACS Publications. (2023). Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space.
- Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide.
- NIST Chemistry WebBook. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-.
- YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- Asian Journal of Chemistry. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- Ottokemi. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India.
Sources
- 1. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 2. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. GLP studies for method development - Tentamus Group [tentamus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. youtube.com [youtube.com]
- 14. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Chloropyrimidine-2,4,5-triamine: A Cornerstone Starting Material for Purine Synthesis
Abstract
6-Chloropyrimidine-2,4,5-triamine is a pivotal heterocyclic building block in synthetic organic chemistry, primarily recognized for its role as a direct precursor to a wide array of purine derivatives. Its unique structure, featuring a reactive chlorine atom and three amino groups on a pyrimidine core, facilitates efficient cyclization reactions to form the fused imidazole ring characteristic of purines. This guide provides an in-depth analysis of its physicochemical properties, outlines its principal synthetic applications, and offers detailed, field-proven protocols for its use. Specifically, we will focus on its conversion to 2-amino-6-chloropurine, a critical intermediate in the manufacturing of significant antiviral pharmaceuticals. This document is intended for researchers and professionals in drug development and medicinal chemistry, offering expert insights into the causality behind experimental choices and ensuring a foundation of trustworthy, reproducible methodologies.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, purine scaffolds are ubiquitous, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] The efficient construction of this bicyclic heteroaromatic system is therefore a subject of paramount importance. This compound (often abbreviated as TACP) serves as a highly valuable and strategic starting material for this purpose. The arrangement of its functional groups is ideal for the Traube purine synthesis, a classic and reliable method for forming the purine ring system.
The presence of vicinal amino groups at the C4 and C5 positions of the pyrimidine ring allows for condensation with a one-carbon unit (such as formic acid or its derivatives) to construct the imidazole portion of the purine.[2] The amino group at C2 and the chloro group at C6 are retained in the final purine product, providing crucial handles for further functionalization. For instance, the resulting 2-amino-6-chloropurine is a key intermediate for nucleoside analogue antiviral agents like penciclovir and famciclovir.[3] This guide will elucidate the properties and synthetic utility of this essential precursor.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's properties is fundamental to its effective use. This compound is a stable solid under recommended storage conditions.[4] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1194-78-1 | [5] |
| Molecular Formula | C₄H₆ClN₅ | [5] |
| Molecular Weight | 159.58 g/mol | [5] |
| Appearance | Solid | - |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Characterization is typically performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm identity and purity before its use in subsequent synthetic steps.
Core Application: Synthesis of 2-amino-6-chloropurine
The primary application for this compound is the synthesis of 2-amino-6-chloropurine through imidazole ring closure. This transformation is a cornerstone reaction for producing a versatile intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][6]
The Mechanism: Traube Purine Synthesis
The reaction proceeds via the Traube purine synthesis pathway. The causality is straightforward: the 4- and 5-amino groups of the pyrimidine act as nucleophiles, attacking a one-carbon electrophile. This is followed by an intramolecular cyclization and dehydration (or elimination of another small molecule) to form the aromatic imidazole ring fused to the pyrimidine core.
Common reagents that provide the necessary one-carbon unit for this cyclization include:
-
Triethyl orthoformate (TEOF)
-
Diethoxymethyl acetate
-
Formic acid [7]
The choice of reagent often depends on desired reaction conditions, scale, and cost. Triethyl orthoformate and diethoxymethyl acetate are often preferred for their reactivity and the fact that the reaction can be driven to completion by distilling off the ethanol byproduct.[3]
Synthetic Workflow: From Pyrimidine to Purine
The logical flow from the starting material to the final purine product is a direct, one-pot cyclization. The process is efficient, though it requires elevated temperatures to overcome the activation energy of the reaction and facilitate the removal of byproducts.
Caption: Workflow for 2-amino-6-chloropurine Synthesis.
Preparation of the Starting Material: Synthesis of this compound
For a comprehensive understanding, it is instructive to examine the synthesis of the title compound itself. A common and effective route involves the amination of a dichlorinated pyrimidine precursor. This highlights the modularity of pyrimidine chemistry, where functional groups can be installed sequentially. A validated method starts with 2,5-Diamino-4,6-dichloropyrimidine.[3]
The rationale here is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is more activated towards nucleophilic attack than the one at the 6-position (due to the electronic effects of the flanking amino groups). By using aqueous ammonia under heat and pressure, one of the chloro groups is selectively displaced by an amino group to yield the desired triamine product.
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are derived from established patent literature and represent reliable methods for the described transformations. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: Synthesis of 2-amino-6-chloropurine from this compound Hydrochloride[3]
-
Objective: To perform an imidazole ring closure to synthesize 2-amino-6-chloropurine.
-
Materials:
-
This compound hydrochloride
-
Triethyl orthoformate
-
2N Hydrochloric acid (HCl)
-
-
Methodology:
-
Combine this compound hydrochloride and an excess of triethyl orthoformate in a reaction vessel equipped with a distillation apparatus.
-
Heat the mixture to approximately 105°C. The purpose of the elevated temperature is twofold: to provide the activation energy for the cyclization and to distill off the ethanol byproduct, which drives the reaction equilibrium towards the product.
-
Maintain the reaction at this temperature overnight, continuing to allow ethanol to distill off.
-
Monitor the reaction for completion using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 2N Hydrochloric acid to the cooled reaction mixture. This step protonates the product, aiding in its dissolution and subsequent crystallization as the hydrochloride salt.
-
Allow the solution to stand, during which time the product, 2-amino-6-chloropurine hydrochloride, will slowly crystallize.
-
Collect the crystalline solid by filtration.
-
The filtrate can be concentrated to obtain a second crop of the product, thereby maximizing the overall yield. A total yield of around 64% can be expected.[3]
-
Protocol 2: Synthesis of this compound Hydrochloride[3]
-
Objective: To synthesize the title starting material from a dichlorinated precursor.
-
Materials:
-
2,5-Diamino-4,6-dichloropyrimidine
-
Concentrated aqueous ammonia
-
Sodium hydroxide (NaOH)
-
2N Hydrochloric acid (HCl)
-
Activated carbon
-
-
Methodology:
-
Place 2,5-Diamino-4,6-dichloropyrimidine and concentrated aqueous ammonia in a sealed pressure vessel. The sealed vessel is critical for maintaining a high concentration of ammonia and reaching temperatures above its boiling point.
-
Heat the vessel to 105°C for approximately 18 hours.
-
After the reaction period, cool the vessel to room temperature.
-
Add a solution of sodium hydroxide in water. The purpose of adding a base is to neutralize any ammonium hydrochloride formed and to prepare for the removal of excess ammonia.
-
Concentrate the mixture under reduced pressure to remove excess ammonia gas.
-
Add dilute hydrochloric acid (2N HCl) and water to the concentrated residue and heat to dissolve all solids.
-
Add activated carbon to the hot solution to decolorize it and remove impurities, then filter the mixture while hot.
-
Allow the hot filtrate to cool, which will induce the crystallization of the product, this compound, as its hydrochloride salt.
-
Filter the mixture to collect the crystals. A high yield of approximately 87% can be achieved.[3]
-
Safety, Handling, and Storage
As a chemical intermediate, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid creating dust. Ensure all sources of ignition are removed. Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).[4]
Conclusion
This compound is a quintessential example of a strategic molecular building block. Its well-defined structure provides a direct and efficient pathway to the purine core, a privileged scaffold in medicinal chemistry. The reliability of its conversion to 2-amino-6-chloropurine, coupled with established protocols for its own synthesis, solidifies its position as an indispensable starting material for researchers and developers in the pharmaceutical industry. By understanding the underlying chemical principles and adhering to validated experimental procedures, scientists can effectively leverage this compound to construct complex and biologically active molecules.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wellcome Foundation. (1994). Process for the preparation of 2-amino-6-chloropurine. (WO1994007892A1). Google Patents.
- Suqian Nanxiang Chemical Co Ltd. (2019). 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (CN110627729B). Google Patents.
- Nanjing University of Science and Technology. (2021). Synthesis method of 2-amino-6-chloropurine. (CN113234077B). Google Patents.
- Chemsrc. (n.d.). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- Avocado Research Chemicals Ltd. (2014). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
- Otto Chemie Pvt. Ltd. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98%.
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.
- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
- ResearchGate. (n.d.). One-step synthetic method of 2-amino-6-chloropurine. Request PDF.
- ResearchGate. (n.d.). Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12.
- In Vitro ADMET Laboratories. (n.d.). 6-Chloropyrimidine-2,4-diamine (Standard).
- RHENIUM BIO SCIENCE. (n.d.). 6-Chloropyrimidine-2,4-diamine, 97%.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Journals.
- PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- European Chemicals Agency (ECHA). (n.d.). Substance Information.
- Hu, Y. L., Liu, X., & Lu, M. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2).
- Wang, L., et al. (2017). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine Core-Based Derivatives as Anti-Tubercular Agents. Molecules, 22(10), 1693.
- ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes.
- Oró, J. (1984). Prebiotic syntheses of purines and pyrimidines. Advances in Space Research, 4(12), 1-6.
- ResearchGate. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- CAS Common Chemistry. (n.d.). (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol.
- Jiangsu Ruishi Biological Technology Co Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. (CN113754592A). Patsnap.
- Hitchings, G. H., & Elion, G. B. (1952). 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. (US2584024A). Google Patents.
- Jiangsu Ruishi Biological Technology Co Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. (CN113754592A). Google Patents.
- PubChem. (n.d.). Tetrahydroabietyl alcohol. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 13393-93-6,ABITOL.
- ResearchGate. (2025). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
- International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application - Google Patents [patents.google.com]
The Architecture of Life's Code: A Technical Guide to the Discovery and History of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, forms the chemical bedrock for a vast and vital class of molecules that are fundamental to all known life. From the nucleobases that encode genetic information in DNA and RNA to a broad spectrum of synthetic therapeutic agents, the influence of pyrimidine derivatives is both profound and pervasive. This technical guide provides an in-depth exploration of the historical milestones that have shaped our understanding of pyrimidine chemistry, from the initial serendipitous isolations to the rational design of sophisticated synthetic methodologies. We will examine the pioneering work that unveiled the structure and function of key biological pyrimidines and trace the evolution of their synthetic counterparts, which have become indispensable tools in modern medicine. This guide is designed to offer researchers, scientists, and drug development professionals a comprehensive and contextual understanding of this critical area of heterocyclic chemistry, highlighting the causal links between fundamental discoveries and their transformative applications.
The Dawn of Pyrimidine Chemistry: From Obscure Isolations to a Systematic Science
The journey into the world of pyrimidines began not with a targeted investigation, but through the isolation of its derivatives from natural sources, long before their common structural heritage was understood. One of the earliest encounters with a pyrimidine derivative was the isolation of alloxan in 1818 by Brugnatelli, who produced it through the oxidation of uric acid with nitric acid.[1][2] A number of other pyrimidine compounds were isolated between 1837 and 1864, though their chemical structures remained enigmatic until 1868.[3]
A pivotal moment in the history of pyrimidine chemistry arrived in 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux , accomplished the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[4][5] He achieved this by reacting urea and malonic acid in the presence of phosphorus oxychloride.[4] This synthesis was not only a landmark achievement in its own right but also laid the groundwork for the development of the barbiturate class of drugs.
However, it was the meticulous work of Adolf Pinner that truly inaugurated the systematic study of pyrimidines. In 1884, Pinner developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[4][6] This reaction, now famously known as the Pinner pyrimidine synthesis , provided a versatile and rational route to a variety of substituted pyrimidines, opening the door for extensive investigation into their properties and potential applications.[7][8][9] Recognizing the structural relationship of these compounds to pyridine and the presence of an amidine moiety, Pinner coined the term "pyrimidin" in 1885, giving a name to this burgeoning field of study.[4][10]
The final piece of the foundational puzzle was put in place in 1900 when Siegmund Gabriel and James Colman reported the first synthesis of the parent pyrimidine compound.[5][6] Their approach involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water to yield the unsubstituted pyrimidine ring.[5][6]
The Biological Imperative: Unveiling the Pyrimidine Nucleobases
The late 19th and early 20th centuries witnessed a revolution in our understanding of the chemical basis of life, and pyrimidines were found to be at its very core. Between 1874 and 1900, through the careful hydrolysis of nucleic acids, a new class of pyrimidine derivatives was isolated and identified: the nucleobases.[10] These were:
-
Cytosine (C)
-
Thymine (T) , found predominantly in DNA.
-
Uracil (U) , which typically replaces thymine in RNA.[11]
These discoveries were monumental, revealing that pyrimidines, along with their purine counterparts (adenine and guanine), are the fundamental units of the genetic code.[11][12] The specific pairing of pyrimidines with purines (C with G, and T with A) forms the basis of the DNA double helix and the mechanism of genetic information storage and transfer.[12]
The de novo biosynthetic pathway for pyrimidines, the so-called "orotate pathway," was later elucidated, showing how cells construct these vital molecules from simple precursors like carbamoyl phosphate and aspartate.[4][13][14] This intricate series of enzymatic reactions underscores the fundamental importance of pyrimidines in cellular metabolism and proliferation.[14]
The Art of Synthesis: Key Methodologies in Pyrimidine Chemistry
The growing recognition of the biological and medicinal importance of pyrimidines spurred the development of increasingly sophisticated and versatile synthetic methods.
The Pinner Synthesis: A Foundational Condensation
As mentioned earlier, the Pinner synthesis was the first general method for constructing the pyrimidine ring and remains a cornerstone of pyrimidine chemistry. The reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-diketone or a β-keto ester) with an amidine.[7][8]
Experimental Protocol: A Generalized Pinner Synthesis
-
Reactant Preparation: Equimolar amounts of the chosen 1,3-dicarbonyl compound and the amidine salt (e.g., hydrochloride or acetate) are dissolved in a suitable solvent, typically a lower alcohol like ethanol or methanol.
-
Catalyst Addition: A catalytic amount of a strong base (e.g., sodium ethoxide, potassium carbonate) or acid is added to the reaction mixture. The choice of catalyst can influence the reaction rate and yield.
-
Reaction Conditions: The mixture is heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyrimidine derivative.
The causality behind this experimental design lies in the nucleophilic character of the amidine nitrogens and the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl compound. The catalyst facilitates the deprotonation of the amidine or the enolization of the dicarbonyl compound, thereby enhancing their reactivity and promoting the cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.
Caption: The Pinner Pyrimidine Synthesis Workflow.
The Biginelli Reaction: A Multicomponent Marvel
Another significant advancement in pyrimidine synthesis was the development of the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. These can then be readily oxidized to the corresponding pyrimidines. This reaction is highly valued for its operational simplicity and efficiency.
From the Bench to the Bedside: Pyrimidine Derivatives as Therapeutic Agents
The structural similarity of synthetic pyrimidine derivatives to the endogenous nucleobases has made them a fertile ground for drug discovery. By designing molecules that can interfere with the metabolic pathways of natural pyrimidines, scientists have developed a powerful arsenal of therapeutic agents.
The Era of Barbiturates
Following Grimaux's synthesis of barbituric acid, a vast number of its derivatives were synthesized and evaluated for their pharmacological properties. This led to the discovery of the barbiturates, a class of drugs that act as central nervous system depressants and were widely used as sedatives, hypnotics, and anticonvulsants throughout the first half of the 20th century.
The Antimetabolite Revolution
A paradigm shift in cancer chemotherapy occurred with the pioneering work of George Hitchings and Gertrude Elion . They hypothesized that by creating analogs of the nucleic acid building blocks, they could selectively inhibit the growth of rapidly dividing cells, such as cancer cells and bacteria.[15] This led to the development of the first pyrimidine antimetabolites, including the 5-halogenated pyrimidines like 5-fluorouracil (5-FU), which remains a cornerstone of chemotherapy for various solid tumors.[15] These drugs act by inhibiting key enzymes in pyrimidine metabolism or by being incorporated into DNA and RNA, leading to cellular damage and apoptosis.[15]
Diaminopyrimidines and Dihydrofolate Reductase Inhibition
The discovery of the diaminopyrimidine class of compounds, such as trimethoprim, marked another significant milestone.[16] These drugs act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and thymidylate.[6] By targeting DHFR, these drugs effectively starve cells of the necessary building blocks for DNA synthesis. The differential affinity of these inhibitors for bacterial versus mammalian DHFR allows for their selective antimicrobial activity.[16]
The Modern Landscape of Pyrimidine-Based Drugs
The versatility of the pyrimidine scaffold continues to be exploited in modern drug discovery.[17][18] A multitude of pyrimidine-based drugs have been developed for a wide range of therapeutic areas, including:
-
Antivirals: Zidovudine (AZT), an early and important drug for the treatment of HIV, is a pyrimidine nucleoside analog.[4]
-
Antifungals: Flucytosine is a pyrimidine analog used to treat systemic fungal infections.
-
Cardiovascular Drugs: Rosuvastatin, a widely prescribed statin for lowering cholesterol, contains a pyrimidine core.
-
Oncology: A new generation of targeted cancer therapies, particularly kinase inhibitors, frequently incorporate the pyrimidine ring system.[6]
Conclusion and Future Perspectives
The history of pyrimidine derivatives is a compelling narrative of scientific discovery, moving from the isolation of natural products to the rational design of life-saving drugs. The journey has been marked by the ingenuity of chemists in developing synthetic methodologies and the profound insights of biologists in unraveling the intricate roles of these molecules in the machinery of life. As our understanding of disease pathways at the molecular level continues to grow, the pyrimidine scaffold is certain to remain a privileged structure in the ongoing quest for novel and more effective therapeutic agents. The ability to readily modify the pyrimidine core at various positions allows for the fine-tuning of pharmacological properties, ensuring its continued relevance in addressing the medical challenges of the future.
References
- Wikipedia. Pyrimidine. [Link]
- Slideshare. Pinner pyrimidine synthesis | PPTX. [Link]
- Slideshare. Pinner pyrimidine synthesis | PPTX. [Link]
- NCBI Bookshelf. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. [Link]
- Slideshare. Pinner pyrimidine synthesis | PPTX. [Link]
- Britannica. Pyrimidine | Nucleobases, DNA, RNA. [Link]
- 1.2 Pyrimidine and Purine Bases. [Link]
- ResearchGate.
- Growing Science.
- GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
- ACS Publications. Researches on Pyrimidines. CXXXII. A New Synthesis of Thymine. [Link]
- Shodhganga. CHAPTER 1: A brief introduction to pyrimidine chemistry: History and importance. [Link]
- PubMed. The evolutionary history of the first three enzymes in pyrimidine biosynthesis. [Link]
- International Journal of Pharmaceutical Sciences Review and Research.
- Mansoura University.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
- PubMed. History and future of antimicrobial diaminopyrimidines. [Link]
- ResearchGate. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Wikipedia. Abiogenesis. [Link]
- ResearchGate. Isolation and structure determination of an imidazo-pyrimidine, 5-chlorocavernicolin, maleimide oximes and nucleosides from a marine sponge extract | Request PDF. [Link]
- PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
- Plant Physiology.
- Wikipedia. DNA. [Link]
- PMC. Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
- Science Notes and Projects. Purines and Pyrimidines. [Link]
- Wikipedia. Pyrimidine metabolism. [Link]
- PMC. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine and Purine Bases [tud.ttu.ee]
- 11. DNA - Wikipedia [en.wikipedia.org]
- 12. sciencenotes.org [sciencenotes.org]
- 13. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Substituted Pyrimidines: A Core Scaffold for Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug discovery.[1] Its presence in the essential building blocks of nucleic acids—cytosine, thymine, and uracil—underscores its profound biological relevance.[1][2] This inherent biocompatibility has made substituted pyrimidines a "privileged pharmacophore," leading to the development of a vast array of therapeutic agents with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) applications.[3][4] This guide provides a technical exploration of the biological significance of substituted pyrimidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the validated experimental workflows used to identify and characterize their therapeutic potential. We will examine key marketed drugs as case studies, providing detailed protocols and field-proven insights to empower researchers in the rational design of next-generation pyrimidine-based therapeutics.
The Pyrimidine Scaffold: A Versatile Blueprint for Drug Design
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 provides a unique electronic and structural framework.[5] This structure allows for extensive functionalization at various positions (C2, C4, C5, and C6), enabling chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[6] These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and, most importantly, its affinity and selectivity for a specific biological target.[3] The ability to strategically modify the pyrimidine core has led to its successful application across multiple therapeutic areas.[6][7]
Substituted Pyrimidines as Anticancer Agents: Targeting Uncontrolled Proliferation
The dysregulation of cellular signaling, particularly in protein kinase pathways, is a hallmark of cancer. Substituted pyrimidines have emerged as a highly successful class of kinase inhibitors, primarily by acting as ATP-competitive antagonists.
Case Study: Gefitinib - An EGFR Tyrosine Kinase Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small-cell lung cancer (NSCLC) patients with specific EGFR mutations.
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[2] This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals, thereby inducing apoptosis and inhibiting the growth of cancer cells dependent on EGFR signaling.
Signaling Pathway: EGFR Inhibition by Gefitinib
Caption: Gefitinib blocks the ATP-binding site of EGFR, inhibiting downstream pro-survival pathways.
Quantitative Data: EGFR Kinase Inhibition
The potency of pyrimidine-based EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target(s) | IC50 (nM) | Cancer Cell Line | Reference |
| Gefitinib | EGFR | 2 - 39 | NSCLC | |
| Erlotinib | EGFR | 2 | NSCLC | |
| Compound 32 | EGFR | 1.5 | - | |
| Compound 42 | EGFRL858R/T790M/C797S | 7.2 | H1975 | |
| Avitinib | EGFRL858R/T790M | 0.18 | - |
Experimental Protocols
The synthesis of Gefitinib and its analogs often involves a multi-step process starting from a quinazoline core. The following is a representative workflow based on published methods.[1]
Workflow: Synthesis of a Gefitinib Analog
Caption: A representative four-step synthesis pathway for Gefitinib from a quinazoline precursor.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., A549, H1975) from culture.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrimidine compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Substituted Pyrimidines as Antiviral Agents: Inhibiting Viral Replication
Pyrimidine nucleoside analogs are a critical class of antiviral drugs. By mimicking natural nucleosides, they can be incorporated into the growing viral DNA or RNA chain or can inhibit viral polymerases, leading to the termination of replication.[7]
Case Study: Zidovudine (AZT) - An HIV Reverse Transcriptase Inhibitor
Zidovudine (Retrovir®), also known as AZT, was the first drug approved for the treatment of HIV infection.[7] It is a synthetic thymidine analog.
Mechanism of Action: HIV, a retrovirus, uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Zidovudine is a prodrug that, once inside a human cell, is phosphorylated by cellular kinases to its active triphosphate form (ZDV-TP).[1] ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the newly synthesized viral DNA by the HIV reverse transcriptase. Because Zidovudine has an azido (-N₃) group at the 3' position of the deoxyribose ring instead of a hydroxyl (-OH) group, it prevents the formation of the next phosphodiester bond, causing premature chain termination and halting viral DNA synthesis. ZDV-TP has a much higher affinity (approximately 100-fold greater) for HIV reverse transcriptase than for human DNA polymerases, providing its selective antiviral activity.[7]
Mechanism: HIV DNA Synthesis Termination by Zidovudine
Caption: Zidovudine is activated in the host cell and incorporated by HIV reverse transcriptase, leading to DNA chain termination.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase in a cell-free system.
Principle: The assay quantifies the synthesis of DNA from an RNA template by the reverse transcriptase enzyme. This is often measured by the incorporation of a labeled nucleotide (e.g., radioactive ³H-TTP or a fluorescent analog) into the newly synthesized DNA strand. The reduction in incorporated label in the presence of an inhibitor corresponds to the level of enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, and DTT).
-
Prepare a template/primer solution (e.g., poly(rA)/oligo(dT)).
-
Prepare a solution of deoxynucleotide triphosphates (dNTPs), including the labeled nucleotide (e.g., ³H-TTP).
-
Prepare serial dilutions of the test compound (e.g., Zidovudine) and a positive control.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, combine the reaction buffer, template/primer, and the test compound or control.
-
Add a standardized amount of purified HIV-1 reverse transcriptase enzyme to each well/tube.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the dNTP mixture.
-
Incubate the reaction at 37°C for 60 minutes.
-
-
Termination and DNA Precipitation:
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Place the reactions on ice to precipitate the newly synthesized, labeled DNA.
-
-
Quantification:
-
Collect the precipitated DNA onto glass fiber filters using a vacuum manifold.
-
Wash the filters with TCA and ethanol to remove unincorporated labeled nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Substituted Pyrimidines as Antimicrobial Agents: Disrupting Essential Pathways
The pyrimidine scaffold is also central to the development of antibacterial drugs, often by targeting metabolic pathways that are essential for bacteria but absent in humans.
Case Study: Trimethoprim - A Dihydrofolate Reductase Inhibitor
Trimethoprim is a bacteriostatic antibiotic used to treat various bacterial infections, particularly urinary tract infections. It is often used in combination with sulfamethoxazole (co-trimoxazole) to produce a synergistic bactericidal effect.
Mechanism of Action: Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (like thymidine) and amino acids.[3] One of the final steps in this pathway is the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). Trimethoprim is a potent and selective competitive inhibitor of bacterial DHFR, binding to the enzyme's active site with an affinity thousands of times higher than for mammalian DHFR. By blocking THF production, Trimethoprim halts the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth.
Pathway: Bacterial Folic Acid Synthesis Inhibition by Trimethoprim
Caption: Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), blocking essential folate metabolism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., Trimethoprim) in a suitable solvent.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.
-
Add 200 µL of the stock solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium (e.g., E. coli) from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. A button of growth at the bottom of a well indicates bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Conclusion and Future Directions
Substituted pyrimidines are undeniably a cornerstone of modern pharmacology, demonstrating remarkable versatility and therapeutic success. The examples of Gefitinib, Zidovudine, and Trimethoprim highlight how strategic modifications to this core scaffold can yield highly potent and selective inhibitors for diverse biological targets, from complex signaling kinases to essential viral and bacterial enzymes.
The future of pyrimidine-based drug discovery lies in the continued application of rational design principles. A deep understanding of structure-activity relationships, target biology, and potential resistance mechanisms is paramount. As our knowledge of disease pathways expands, the pyrimidine scaffold will undoubtedly serve as a foundational starting point for developing novel, targeted therapies to address unmet medical needs in oncology, infectious diseases, and beyond. The robust and validated experimental protocols detailed in this guide provide the essential tools for researchers to continue this vital work, translating chemical synthesis into life-saving medicines.
References
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.[1][6]
- Kaur, R., & Kumar, K. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1662-1680.[3]
- Ming, L., You, H., & Ji, X. (2007).
- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.[6]
- Arteaga, C. L. (2003). The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer. Seminars in Oncology, 30(3 Suppl 7), 3-8.[2]
- Garg, M., & Kumar, M. (2018). Full article: Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile.
- Gleckman, R., Blagg, N., & Joubert, D. W. (1981).
- Rathod, V. D., et al. (2016). Synthesis and Importance of Trimethoprim. Basicmedical Key.
- Synapse. (2024). What is the mechanism of Gefitinib?
- Synapse. (2024). What is the mechanism of Trimethoprim Hydrochloride?
- Synapse. (2024). What is the mechanism of Zidovudine?
- BenchChem. (n.d.).
- Kuwada, T., et al. (2006). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells.
- RCSB PDB. (n.d.). Trimethoprim. PDB-101.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). ZIDOVUDINE (AZT). In Some Antiviral and Antineoplastic Drugs, and other Pharmaceutical Agents.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Britannica. (2023). AZT.
- Embryo Project Encyclopedia. (2020). Zidovudine or Azidothymidine (AZT).
- YouTube. (2023). Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics.
- Dr.Oracle. (2023). What is the mechanism of action of Zidovudine (azidothymidine, AZT)
- Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
- Roche. (n.d.).
- Taylor & Francis Online. (2014). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities.
- Sordella, R., et al. (2004).
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Microbe Online. (2013).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Cell Viability Assays.
- Al-Suhaimi, K. S., et al. (2022).
- Al-Ostoot, F. H., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules.
- BenchChem. (n.d.). Biological Significance of Substituted Pyrimidines.[4]
- Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
Sources
- 1. ukm.my [ukm.my]
- 2. [PDF] A New Synthesis of Gefitinib | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Process For The Preparation Of Gefitinib [quickcompany.in]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloropyrimidine-2,4,5-triamine hydrochloride properties
An In-depth Technical Guide to 6-Chloropyrimidine-2,4,5-triamine hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic protocols, analytical characterization, and critical safety information to facilitate its effective application in the laboratory.
Core Chemical Identity and Physicochemical Properties
This compound and its hydrochloride salt are pivotal intermediates in the synthesis of complex molecular architectures. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several FDA-approved drugs. The strategic placement of amino groups and a reactive chlorine atom makes this compound a versatile precursor for generating diverse chemical libraries.
The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility characteristics compared to the free base.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | |
| Synonyms | 2,4,5-Triamino-6-chloropyrimidine hydrochloride | |
| CAS Number | 155824-29-6 (for hydrochloride salt) | |
| 1194-78-1 (for free base) | ||
| Molecular Formula | C₄H₇Cl₂N₅ | |
| Molecular Weight | 196.04 g/mol | |
| Appearance | Off-white to light yellow or brown solid/powder | |
| Melting Point | > 300 °C / 572 °F (for related compounds) | |
| Solubility | Soluble in water; enhanced solubility in organic solvents like ethanol and methanol is expected. | |
| Stability | Stable under recommended storage conditions. | |
| SMILES | C1(=C(N=C(N=C1Cl)N)N)N.Cl |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) on a more heavily halogenated pyrimidine precursor. The rationale for this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, which is further enhanced by the presence of multiple electron-withdrawing chlorine atoms. This makes the ring susceptible to attack by nucleophiles like ammonia.
A validated laboratory-scale synthesis starts from 2,5-diamino-4,6-dichloropyrimidine. The choice of concentrated ammonia as the nucleophile and solvent, combined with high temperature and pressure, is critical to drive the substitution reaction to completion, replacing one of the chlorine atoms with an amino group.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,5-diamino-4,6-dichloropyrimidine
This protocol is adapted from established literature procedures.
-
Reaction Setup: Suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated ammonium hydroxide (approximately 18 mL per mmol of starting material) within a high-pressure sealed reaction tube.
-
Causality: Using a sealed tube is essential to maintain pressure and prevent the volatile ammonia from escaping at the high reaction temperature, thereby ensuring a sufficient concentration of the nucleophile to drive the reaction.
-
-
Heating: Heat the sealed tube to 135 °C and maintain this temperature for 24 hours with adequate stirring.
-
Work-up: After cooling the reaction mixture to room temperature, carefully vent the tube in a fume hood. Concentrate the mixture under vacuum to remove the ammonia and water.
-
Purification: Purify the resulting crude residue using silica gel column chromatography. A typical eluent system is a gradient of dichloromethane/methanol/concentrated ammonia.
-
Causality: The basic ammonia in the eluent is crucial to prevent the highly polar amine groups from irreversibly binding to the acidic silica gel, ensuring proper elution of the product.
-
-
Salt Formation: The purified free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Table 2: Key Analytical Data
| Analysis Type | Method | Expected Result | Source(s) |
| Identity | High-Resolution Mass Spectrometry (HRMS-ESI) | For C₄H₇ClN₅ [M+H]⁺: Calculated: 160.03845, Measured: 160.0385 | |
| Structure | ¹³C NMR (101 MHz, DMSO-d₆) | Chemical shifts (δ) at approx. 156.0, 155.5, 113.3, 39.5 ppm. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | >97% | |
| Structure | Infrared (IR) Spectroscopy | Characteristic peaks for N-H (amine) and C=N/C=C (pyrimidine ring) stretches. |
The high-resolution mass spectrometry data provides unambiguous confirmation of the elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms and functional groups within the molecule. HPLC is the gold standard for assessing the purity of the final product.
Applications in Research and Drug Development
The primary value of this compound hydrochloride lies in its role as a versatile synthetic intermediate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic biological purines and interact with a wide range of enzymatic targets.
Key Application Areas:
-
Kinase Inhibitors: The pyrimidine core is central to many ATP-competitive kinase inhibitors used in oncology. The amino groups can be functionalized to form hydrogen bonds within the kinase hinge region, while the chlorine atom provides a reactive handle for introducing larger side chains via SNAr or cross-coupling reactions to target specific pockets.
-
Antimicrobial Agents: Pyrimidine derivatives, such as the antibacterial drug trimethoprim, function by inhibiting essential metabolic pathways like dihydrofolate reductase.
-
Central Nervous System (CNS) Agents: The scaffold is present in drugs targeting CNS disorders, including sedatives and anticonvulsants.
Logical Workflow in Drug Discovery
Caption: Role of the pyrimidine precursor in a typical drug discovery pipeline.
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Mandatory Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
References
- Vertex AI Search. (2014).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). This compound. CID 500505.
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Pharmaffiliates. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- TCI AMERICA. (2018).
- Maybridge. (2014).
- ChemWhat. (n.d.). 2,4,5-Triamino-6-chloropyrimidine hydrochloride.
- Chemsrc. (n.d.). This compound. CAS#:1194-78-1.
- ChemicalBook. (n.d.). 2,4,5-Triamino-6-chloropyrimidine.
- NIST. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-. NIST WebBook.
- ChemicalBook. (n.d.). 2,4,5-Triamino-6-chloropyrimidine Property.
- ResearchGate. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
Purity Analysis of 6-Chloropyrimidine-2,4,5-triamine: An In-depth Technical Guide
Introduction: The Critical Role of Purity in Drug Development
6-Chloropyrimidine-2,4,5-triamine is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of toxic byproducts, alter the pharmacological profile of the API, or affect the stability of the drug formulation. Consequently, a robust and reliable analytical methodology for the purity assessment of this compound is paramount for researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound, with a primary focus on a validated High-Performance Liquid Chromatography (HPLC) method. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in every result.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route to this compound is fundamental to predicting its potential impurity profile. While multiple synthetic strategies exist for pyrimidine derivatives, a common approach involves the chlorination of a hydroxyl precursor followed by amination steps.[1][2] Based on this, a number of process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual amounts of the precursor molecules from which this compound is synthesized.
-
Intermediates: Partially reacted molecules that have not been fully converted to the final product.
-
Byproducts: Formed from side reactions occurring during the synthesis. These can include isomers, over-chlorinated species, or products of hydrolysis.
-
Reagents and Solvents: Residual quantities of chemicals used in the synthesis and purification processes.
A proactive approach to purity analysis involves the identification and, if possible, the synthesis of these potential impurities to serve as reference markers in the analytical method.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the purity analysis of polar, water-soluble compounds like this compound.[3][4] The technique offers high resolution, sensitivity, and specificity, allowing for the separation and quantification of the main component from its closely related impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason:
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic nature, which provides effective retention of polar analytes like aminopyrimidines when used with a highly aqueous mobile phase.[4][5] The polar characteristics of this compound necessitate a stationary phase that can provide sufficient interaction to achieve separation from other polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is optimal. The buffer, typically a phosphate or acetate buffer, helps to maintain a constant pH, which is crucial for the consistent ionization state and retention of the amine-containing analytes. The organic modifier is gradually increased to elute more hydrophobic compounds, ensuring that all potential impurities are detected.
-
Detection Wavelength: The selection of the detection wavelength is based on the UV-Visible spectrum of this compound. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity for both the main peak and any impurities that share a similar chromophore.
-
Flow Rate and Column Temperature: These parameters are optimized to achieve a balance between resolution, analysis time, and backpressure. A controlled column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical run.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reference standard of this compound (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Perform the system suitability test.
-
Inject the Sample Solution in duplicate.
-
Identify the peaks corresponding to impurities based on their relative retention times with respect to the main peak.
-
Calculate the percentage of each impurity using the area normalization method.
Calculation:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Potential Impurities and Their Identification
The following table summarizes the potential impurities that could be present in a sample of this compound.
| Impurity Name | Chemical Structure | Probable Origin |
| 2,4,5,6-Tetraaminopyrimidine | Hydrolysis of the chloro group. | |
| 2,4-Diamino-6-chloropyrimidine | Incomplete amination at the 5-position. | |
| 2,4,5-Triamino-6-hydroxypyrimidine | Unreacted starting material or hydrolysis. | |
| Dimeric Impurities | Side reaction during synthesis. |
Visualizing the Chemical Structures
The following diagram illustrates the chemical structure of this compound and its key potential impurities.
Caption: this compound and its potential impurities.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Validation of the analytical method is a mandatory requirement to ensure its suitability for its intended purpose.[6][7] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and should encompass the following parameters:[6][7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal sample concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies where known amounts of impurities are added to the sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final pharmaceutical products in which it is used. The comprehensive analytical approach detailed in this guide, centered around a robust and validated reversed-phase HPLC method, provides researchers, scientists, and drug development professionals with a reliable framework for the accurate assessment of its purity. By understanding the potential impurity profile and adhering to rigorous method validation principles, the scientific integrity of the analytical data can be assured, contributing to the development of safer and more effective medicines.
References
- ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- ICH Q2 R1: Mastering Analytical Method Valid
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceuticals; 2018. [Link]
- HPLC Methods for analysis of 2-Aminopyridine.
- Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry; 1982. [Link]
- Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
- Quality Guidelines.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
- Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Pyrimidine. Wikipedia. [Link]
- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. [Link]
- Reversed Phase Selectivity. Phenomenex. [Link]
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- Method for synthesizing 2,4-diamino-6-chloropyrimidine.
- Purine and Pyrimidine Metabolism. University of Arkansas for Medical Sciences. [Link]
- De novo pyrimidine synthesis steps, p
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. jordilabs.com [jordilabs.com]
- 4. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 5. hawach.com [hawach.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Technical Guide to 6-Chloropyrimidine-2,4,5-triamine for Drug Discovery Professionals
Introduction: The Strategic Value of the Aminopyrimidine Scaffold
To the discerning researcher in drug development, the pyrimidine nucleus is more than a mere heterocyclic scaffold; it is a privileged structure, a cornerstone in the architecture of countless therapeutic agents.[1][2] Its unique arrangement of nitrogen atoms allows for a trifecta of molecular interactions—hydrogen bond donor, hydrogen bond acceptor, and aromatic stacking—making it an ideal anchor for engaging with the active sites of biological targets. Within this esteemed class of molecules, 6-Chloropyrimidine-2,4,5-triamine (CAS: 1194-78-1) emerges as a particularly strategic starting material. The presence of three amino groups and a reactive chlorine atom offers a versatile platform for combinatorial elaboration and the synthesis of complex molecular architectures, most notably in the realm of kinase inhibitors.[3][4]
This guide, born from extensive field experience and a deep dive into the synthetic and analytical landscape, provides a comprehensive technical overview of this compound. It is designed for researchers, by a researcher, to navigate the practicalities of sourcing, handling, and strategically employing this potent building block in drug discovery campaigns.
Part 1: Sourcing and Qualification of this compound
The success of any synthetic endeavor begins with the quality of the starting materials. For a polysubstituted and reactive molecule like this compound, stringent supplier qualification and incoming material quality control are non-negotiable.
Identifying Commercial Suppliers
A survey of the current market reveals a number of fine chemical suppliers offering this reagent. The table below provides a comparative overview to aid in procurement decisions. It is critical to note that availability, purity, and documentation can fluctuate, and direct inquiry with the suppliers is always recommended.
| Supplier | Typical Purity | Standard Quantities Offered | Availability of Certificate of Analysis (CoA) |
| AK Scientific, Inc. [5][6] | ≥95% - 97% | 250 mg, 1 g | Available upon request |
| Alichem [5] | ≥97% | 1 g, 5 g | Typically provided |
| BLD Pharm [1][7] | Purity specifications available upon inquiry | Gram to multi-gram scale | Available upon request/order |
| ChemicalBook [5] | Aggregates multiple suppliers | 50 mg, 250 mg, 1 g, 5 g | Varies by listing |
Expert Insight: When evaluating suppliers, prioritize those who readily provide a lot-specific Certificate of Analysis (CoA). The CoA is the first line of defense in ensuring material identity and purity. Furthermore, for pivotal studies, consider sourcing small quantities from two different suppliers for cross-validation to mitigate against batch-to-batch variability or systemic quality issues from a single source.
Incoming Quality Control: A Self-Validating Workflow
Upon receipt of this compound, a robust internal quality control (QC) process is essential to validate the supplier's claims and ensure the material is fit for purpose. The following workflow represents a best-practice approach.
Caption: Figure 1. A comprehensive workflow for the quality control of newly received this compound.
Part 2: Technical Deep Dive - Properties, Handling, and Analysis
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₆ClN₅ | [3][5] |
| Molecular Weight | 159.58 g/mol | [3][5] |
| Appearance | White to off-white or tan crystalline powder | [8][9] |
| Melting Point | 199-202 °C (decomposes) | [8][9] |
| Solubility | Moderate solubility in water; more soluble in polar organic solvents like ethanol, methanol, and DMSO. | [8][10] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Keep in a dark, dry place. | [5] |
Expert Insight on Solubility: While qualitative data suggests solubility in polar aprotic solvents, it is crucial to perform small-scale solubility tests before attempting large-scale reactions. For a 100 mM stock solution, deuterated DMSO (DMSO-d6) is often a suitable choice for NMR analysis and subsequent reaction setup. For reactions requiring protic solvents, methanol or ethanol can be effective, though heating may be required to achieve complete dissolution.[8]
Safety and Handling
Based on aggregated GHS data, this compound is considered hazardous.[3]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Characterization: What to Expect
A pure sample of this compound should yield characteristic analytical data. While a publicly available, validated spectrum for this specific compound is not readily found, we can infer the expected results based on its structure and data from close analogs like 2,4-diamino-6-chloropyrimidine.[11]
-
¹H NMR Spectroscopy: In a solvent like DMSO-d6, one would expect to see several distinct signals corresponding to the amine protons. Due to the different electronic environments, the protons on the C2, C4, and C5 amino groups should appear as separate, likely broad, singlets. The chemical shifts for amine protons can be highly variable depending on concentration and residual water content but typically appear between 5.0 and 8.0 ppm.[12][13] There are no aromatic C-H protons on the pyrimidine ring itself.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 160.0. A characteristic isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed at m/z ≈ 160 and m/z ≈ 162.[14]
-
HPLC Analysis: Purity analysis via reverse-phase HPLC is standard. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or phosphoric acid to improve peak shape.[15][16] A pure sample should exhibit a single major peak. The retention time will be highly method-dependent.
Part 3: Synthetic Utility in Drug Discovery
The true value of this compound lies in its synthetic versatility. The reactive C6-chloro position is an excellent handle for carbon-carbon and carbon-nitrogen bond-forming reactions, while the amino groups can be used for further derivatization or to engage in critical hydrogen bonding with a protein target.
Core Application: Synthesis of Kinase Inhibitors
The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino groups at positions 2 and 4 form canonical hydrogen bonds with the backbone of the kinase hinge region. This compound is a precursor to many of these scaffolds.
The workflow below illustrates its strategic role in generating a library of potential kinase inhibitors via palladium-catalyzed cross-coupling reactions.
Sources
- 1. 156-83-2|6-Chloropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,5-Triamino-6-chloropyrimidine price,buy 2,4,5-Triamino-6-chloropyrimidine - chemicalbook [m.chemicalbook.com]
- 6. Home - AK Scientific [aksci.com]
- 7. 5305-59-9|6-Chloropyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 8. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 9. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]
- 10. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]
- 11. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. 2,4,5-Triamino-6-chloropyrimidine | 1194-78-1 [chemicalbook.com]
- 15. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 16. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pteridines from 6-Chloropyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] They are integral to numerous biological processes, including amino acid metabolism and nucleic acid synthesis.[1] This document provides a detailed guide for the synthesis of pteridine derivatives, a critical scaffold in drug discovery, starting from 6-chloropyrimidine-2,4,5-triamine. We will delve into the underlying chemical principles, provide step-by-step protocols for key synthetic transformations, and offer insights into the rationale behind experimental choices.
Introduction: The Significance of the Pteridine Scaffold
The pteridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[2] Derivatives of pteridines exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anti-tumor, and anti-microbial properties.[2] The structural diversity that can be achieved by modifying the pteridine core allows for the fine-tuning of biological activity, making it a valuable starting point for the development of novel therapeutics. The synthesis of pteridines is a cornerstone of many drug discovery programs, aimed at creating new treatments for cancer, inflammatory disorders, and neurological diseases.[1]
Core Synthetic Strategy: The Gabriel-Isay Condensation
The most common and versatile method for constructing the pteridine ring system from a 5,6-diaminopyrimidine is the Gabriel-Isay (also known as the Gabriel-Colman) synthesis.[2][3][4] This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, keto aldehyde, or glyoxal.[2][4]
The general mechanism involves a two-step process:
-
Initial Condensation: The more nucleophilic amino group of the diaminopyrimidine attacks one of the carbonyl carbons of the dicarbonyl compound, forming a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a dihydropteridine intermediate which subsequently aromatizes, often through oxidation, to yield the final pteridine product.
The choice of the 1,2-dicarbonyl compound is crucial as it dictates the substitution pattern on the pyrazine ring of the resulting pteridine.
Experimental Protocols
Synthesis of the Starting Material: this compound
While this compound can be commercially available, its synthesis from more common starting materials is often necessary. A common route involves the chlorination of a corresponding hydroxypyrimidine.
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol outlines the synthesis of a key precursor.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 1.00 g | 7.93 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 9 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Carefully add phosphorus oxychloride (9 mL) to the flask in a fume hood.
-
Heat the reaction mixture to 97 °C and stir for 17 hours.[5]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.
-
Heat the resulting aqueous solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.[5]
-
Cool the solution in an ice bath and adjust the pH to 8 using a saturated sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[5]
Note: Further steps to introduce the 5-amino group would be required to obtain this compound.
General Protocol for Pteridine Synthesis via Gabriel-Isay Condensation
This protocol describes the general procedure for the condensation of this compound with a generic 1,2-dicarbonyl compound.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 159.58 | 1.00 g | 6.27 mmol |
| 1,2-Dicarbonyl Compound | - | 1.0 - 1.2 eq | 6.27 - 7.52 mmol |
| Solvent (e.g., Ethanol, Acetic Acid) | - | 20-30 mL | - |
| Acid Catalyst (optional, e.g., HCl) | - | catalytic | - |
Procedure:
-
Dissolve or suspend this compound (1.00 g, 6.27 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the 1,2-dicarbonyl compound (1.0 - 1.2 equivalents) to the reaction mixture.
-
If required, add a catalytic amount of an acid like hydrochloric acid to facilitate the condensation.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pteridine derivative.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of pteridines from this compound.
Caption: Workflow for Pteridine Synthesis.
Caption: Gabriel-Isay Condensation Mechanism.
Causality and Experimental Choices
-
Choice of Solvent: The solvent for the condensation reaction is typically a protic solvent like ethanol or acetic acid, which can facilitate proton transfer during the reaction. Acetic acid can also act as a catalyst.
-
Use of a Catalyst: While the reaction can proceed without a catalyst, acidic conditions can accelerate the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group.[3]
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate.
-
Purification: Recrystallization is often a suitable method for purifying the pteridine product if it is a solid with good crystallinity. Column chromatography is a more general method for purification, especially for mixtures or non-crystalline products.
Trustworthiness and Self-Validating Systems
To ensure the successful synthesis and characterization of the target pteridine, the following analytical techniques should be employed:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized pteridine by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
The synthesis of pteridines from this compound via the Gabriel-Isay condensation is a robust and versatile method for accessing a wide range of biologically active molecules. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize novel pteridine derivatives for evaluation in drug discovery programs. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.
References
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
- Biosynthesis of Pteridines in Insects: A Review. MDPI. [Link]
- REDUCTION OF PTERIDINES. Open Research Repository. [Link]
- Biosynthesis of Pteridines in Insects: A Review. PubMed. [Link]
- Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. IJPSR. [Link]
- New Pteridine Synthesis. C&EN Global Enterprise. [Link]
- (PDF) Syntheses of highly functionalised pteridines.
- Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. MDPI. [Link]
- Bicyclic 6-6 Systems: Pteridines. University of Hertfordshire Research Archive. [Link]
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
- Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. De Gruyter. [Link]
- Pteridines. Part XCVII. Synthesis and properties of 6-thioxanthopterin and 7-thioisoxanthopterin. Semantic Scholar. [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). NIH. [Link]
- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3- D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed. [Link]
- Synthesis of new 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives with rigidized tryptamine moiety as potential SSRI and 5-HT1A receptor ligands. PubMed. [Link]
- Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Chloropyrimidine-2,4,5-triamine
Introduction: The Strategic Value of 6-Chloropyrimidine-2,4,5-triamine
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized for its role as a "privileged structure."[1] Its inherent ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of protein kinases, enzymes that are central to cellular signaling and frequently dysregulated in diseases like cancer.[1] Among the vast array of pyrimidine building blocks, This compound stands out as a highly strategic precursor, particularly for the synthesis of 2,6,9-trisubstituted purine analogs, a class of potent kinase inhibitors.
This triamine-substituted pyrimidine is primed for the classic Traube purine synthesis , a robust and versatile method for constructing the fused imidazole ring of the purine core.[2][3] The molecule's structure offers a pre-defined arrangement of functionalities: the vicinal 4,5-diamino groups are poised for cyclization, the C2-amino group provides a key hydrogen bond donor, and the C6-chloro atom serves as a reactive handle for introducing diversity through nucleophilic aromatic substitution (SNAr). This trifecta of reactivity makes it an ideal starting point for building libraries of kinase inhibitors targeting critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs).
This guide provides a detailed exploration of the synthesis of purine-based kinase inhibitors starting from this compound, offering both mechanistic insights and field-proven, step-by-step protocols for researchers in drug discovery.
Mechanistic Insights & Synthetic Strategy
The overall synthetic strategy is a logical and convergent pathway that leverages the inherent reactivity of the starting material and the resulting purine intermediate. The workflow is designed to build complexity in a controlled, stepwise manner.
Pillar 1: The Traube Purine Synthesis - Forging the Core Scaffold
The journey begins with the construction of the purine ring system from the 4,5-diaminopyrimidine precursor. The Traube synthesis accomplishes this by using a one-carbon synthon to bridge the 4- and 5-amino groups, forming the imidazole portion of the purine.[4] Common reagents for this cyclization include formic acid, triethyl orthoformate, and diethoxymethyl acetate.[4][5] The reaction proceeds via formylation of one of the amino groups, followed by an intramolecular cyclodehydration to yield the purine.
Using this compound, this reaction directly yields 2-amino-6-chloropurine , a pivotal intermediate for subsequent diversification. A patent for this specific transformation highlights the use of diethoxymethyl acetate or triethyl orthoformate at elevated temperatures.[5]
Targeted Signaling Pathway: CDK Regulation of the Cell Cycle
Many of the most prominent kinase inhibitors derived from this synthetic route, such as Roscovitine (Seliciclib), Olomoucine, and Purvalanol, are potent inhibitors of Cyclin-Dependent Kinases (CDKs). [6][7][8]CDKs are serine/threonine kinases that form complexes with regulatory proteins called cyclins. These CDK/cyclin complexes are the master regulators of the cell cycle, driving the transitions between different phases (G1, S, G2, M). [9] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. [8]By competitively inhibiting the ATP-binding site of CDKs (particularly CDK1, CDK2, CDK5, and CDK7), these purine-based inhibitors can halt the cell cycle, typically at the G1/S or G2/M checkpoints, and induce apoptosis (programmed cell death). [1]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained research professionals. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-6-chloropurine via Traube Cyclization
This protocol describes the imidazole ring closure of 2,4,5-triamino-6-chloropyrimidine to form the key purine intermediate. [5] Materials:
-
2,4,5-Triamino-6-chloropyrimidine hydrochloride
-
Triethyl orthoformate or Diethoxymethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
2N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetone
Procedure:
-
To a round-bottom flask, add 2,4,5-triamino-6-chloropyrimidine hydrochloride (1.0 eq).
-
Add an excess of triethyl orthoformate (approx. 10-15 volumes per weight of starting material).
-
Heat the reaction mixture to 105 °C with stirring, allowing the ethanol produced during the reaction to distill off.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically overnight). [5]5. Cool the reaction mixture to room temperature.
-
Carefully add 2N HCl (approx. 10 volumes). The mixture will form a solution which should begin to crystallize.
-
Stir the slurry for 1-2 hours to ensure complete precipitation of the hydrochloride salt of the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free base, suspend the hydrochloride salt in water (approx. 20 mL per gram of salt).
-
Add NaOH solution to adjust the pH to ~12, and warm to 50 °C to dissolve the solid.
-
Filter the warm solution over charcoal if necessary to remove colored impurities.
-
Add acetone (approx. 8 mL per gram of salt) and adjust the pH to 7.5 with HCl while still warm to precipitate the final product.
-
Cool the mixture, filter the solid, wash with water, and dry under vacuum to yield 2-amino-6-chloropurine as a solid. [5]
Protocol 2: N9-Alkylation of 2-Amino-6-chloropurine
This protocol describes a general method for the selective alkylation at the N9 position of the purine ring. [10] Materials:
-
2-Amino-6-chloropurine (1.0 eq)
-
Alkyl halide (e.g., Propargyl bromide, Isopropyl bromide) (0.9-1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.2-1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or oven-dried flask with septum
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Suspend 2-amino-6-chloropurine in anhydrous DMF (approx. 15-20 mL per gram) in a dry flask under an inert atmosphere.
-
Add anhydrous K₂CO₃ to the suspension.
-
Stir the mixture at room temperature for 1 hour to ensure activation of the purine.
-
Add the alkyl halide dropwise via syringe.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC (eluent: methanol/chloroform). [10]6. Once the reaction is complete, evaporate the DMF under high vacuum at an elevated temperature (e.g., 60 °C).
-
Purify the resulting residue by silica gel column chromatography, typically eluting with a gradient of methanol in chloroform or dichloromethane, to isolate the N9-alkylated product.
Protocol 3: C6-Amination for Synthesis of Roscovitine Precursor
This protocol is adapted from the synthesis of Roscovitine and describes the nucleophilic substitution at the C6 position. [11]This step typically follows N9-alkylation.
Materials:
-
2-Amino-6-chloro-9-isopropyl-9H-purine (1.0 eq)
-
Benzylamine (excess, approx. 5-10 eq)
-
n-Butanol (as solvent)
-
Triethylamine (NEt₃) (1.0-1.5 eq)
-
Round-bottom flask with reflux condenser
Procedure:
-
Combine 2-amino-6-chloro-9-isopropyl-9H-purine, n-butanol, an excess of benzylamine, and triethylamine in a round-bottom flask.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) with stirring.
-
Monitor the reaction by TLC until completion (typically 3-6 hours).
-
Cool the reaction mixture and remove the solvent and excess amine under reduced pressure.
-
The crude product, N-benzyl-9-isopropyl-9H-purine-2,6-diamine, can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Data Presentation: Kinase Inhibitory Activity
The 2,6,9-trisubstituted purine scaffold has yielded numerous potent inhibitors of CDKs. The table below summarizes the inhibitory activity (IC₅₀) of several representative compounds synthesized through pathways originating from chloropyrimidine precursors.
| Compound Name | R¹ (N9-Substituent) | R² (C6-Substituent) | Target Kinase | IC₅₀ (µM) | Reference |
| Roscovitine | Isopropyl | (R)-1-Ethyl-2-hydroxyethylamino | CDK1 | 0.45 | [7] |
| CDK2 | 0.65 | [7] | |||
| CDK5 | 0.16 | [7] | |||
| Olomoucine II | Isopropyl | 2-Hydroxybenzylamino | CDK1 | ~0.07 * | [6] |
| Purvalanol A | Isopropyl | 3-Chloroanilino | CDK1/Cyclin B | 0.004 | [6] |
| CDK2/Cyclin A | 0.006 | [6] | |||
| CDK2/Cyclin E | 0.007 | [6] | |||
| Compound 21 | Isopropyl | 3-Iodobenzylamino | CDK1 | 0.45 | [7] |
| CDK2 | 0.65 | [7] | |||
| CDK5 | 0.16 | [7] | |||
| NU6102 | Cyclopentyl | 4-Aminocyclohexylamino | CDK1 | 0.009 | [12] |
| CDK2 | 0.005 | [12] |
*Olomoucine II is reported to be ~10 times more active than Roscovitine against CDK1.
Conclusion
This compound is a powerful and efficient starting material for the synthesis of clinically relevant purine-based kinase inhibitors. Its structure is ideally suited for the Traube synthesis, providing rapid access to the 2-amino-6-chloropurine core. Subsequent, well-established protocols for N9-alkylation and C6-amination allow for the systematic exploration of chemical space to optimize potency and selectivity against key kinase targets, particularly the Cyclin-Dependent Kinases involved in cell cycle control. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this versatile building block in the development of next-generation targeted therapeutics.
References
- Benchchem.
- Mader, L., et al. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
- Krystof, V., et al. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-6.
- ResearchGate. Practical Synthesis of Roscovitine and CR8. [Link]
- Merck Index. Traube Purine Synthesis. [Link]
- Liu, L., et al.
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Scribd. Traube Purine Synthesis. [Link]
- ResearchGate. Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. [Link]
- ResearchGate. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
- Krystof, V., et al. (2002). Synthesis and biological activity of olomoucine II. PubMed. [Link]
- ScienceDirect. 7.1.1. Synthesis. [Link]
- Zhelev, N., et al. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development.
- Krystof, V., et al. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283–3286.
- Meijer, L., et al. (1999). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 42(15), 2991-2999.
- Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161.
- Salas, C. O., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5733.
- Kapadiya, K. M., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 151, 107841.
- WO1994007892A1 - Process for the preparation of 2-amino-6-chloropurine.
- More, S., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances.
- ResearchGate. General pathway of Traube's method for purine synthesis. [Link]
- Havlicek, L., et al. (1999). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 91-6.
- Lee, T., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Molecules, 27(1), 123.
- Royal Society of Chemistry. Supporting information for "A copper(I)-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and amines". [Link]
- Liu, M., et al. (2021). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. Frontiers in Pharmacology, 12, 756474.
- Warren, G. L., et al. (2012). Synthesis and Biological Evaluation of a Selective N- and P/Q-Type Calcium Channel Agonist. ACS Medicinal Chemistry Letters, 3(6), 469–473.
- YouTube.
- Calderón-Arancibia, J., et al. (2014). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 19(8), 12523-12540.
- YouTube. Nucleophilic Substitution with amines. [Link]
- Zhang, C., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(7), 1199-1221.
- Zhang, Y., et al. (2019).
- Griffin, R. J., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(13), 6073-6086.
- CN113234077B - Synthesis method of 2-amino-6-chloropurine.
Sources
- 1. scispace.com [scispace.com]
- 2. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 6-Chloropyrimidine-2,4,5-triamine in Medicinal Chemistry
Introduction: The Strategic Value of a Pre-Functionalized Core
In the landscape of modern drug discovery, particularly in the domain of kinase inhibitors, the pyrimidine scaffold is a cornerstone.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal template for designing competitive inhibitors that target the highly conserved ATP-binding pocket of kinases. 6-Chloropyrimidine-2,4,5-triamine stands out as a particularly strategic chemical intermediate. Its pre-functionalized nature—possessing three amino groups and a reactive chlorine atom at key positions—provides a direct and efficient entry point into the synthesis of diverse purine and purine-like heterocyclic systems.[2] This guide provides an in-depth exploration of the properties, handling, and application of this versatile building block, with a focus on the synthesis of 6-chloropurine derivatives, potent precursors for a new generation of therapeutic agents.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Properties
The key properties of this compound are summarized below.[3][4]
| Property | Value | Source |
| CAS Number | 1194-78-1 | [3] |
| Molecular Formula | C₄H₆ClN₅ | [3] |
| Molecular Weight | 159.58 g/mol | [3] |
| Appearance | Off-white to light yellow or brown solid/powder | [5][6] |
| Melting Point | > 300 °C (decomposes) | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3]
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Irritation | H315: Causes skin irritation.[3][7] |
| Eye Irritation | H319: Causes serious eye irritation.[3][7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[3][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] |
| Handling | Avoid breathing dust. Wash skin thoroughly after handling. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids.[5][8] |
Core Application: Synthesis of 6-Chloropurine Derivatives via Annulative Cyclization
The primary utility of this compound is its role as a precursor in the Traube purine synthesis, a classic and powerful method for constructing the purine ring system.[9][10] This reaction involves the annulation of an imidazole ring onto the pre-existing pyrimidine core. The vicinal amino groups at the C4 and C5 positions are poised for reaction with a one-carbon electrophile, leading to the formation of the desired fused heterocyclic system.
The resulting 6-chloropurine scaffold is itself a valuable intermediate. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[1][11]
Experimental Workflow: Traube Purine Synthesis
The following diagram illustrates the general workflow for the synthesis of a 6-chloropurine derivative from this compound.
Caption: General workflow for synthesizing 6-chloropurine derivatives.
Protocol: Synthesis of 6-Chloro-9H-purine
This protocol details a representative Traube synthesis using triethyl orthoformate as the one-carbon source.
1. Reagents and Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (5.0-10.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic, ~0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Diethyl ether or Hexanes (for precipitation/washing)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar)
2. Reaction Setup:
-
Rationale: An inert atmosphere is crucial to prevent oxidation of the electron-rich triaminopyrimidine starting material, which can lead to colored impurities and reduced yield.
-
Procedure: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq). Flush the apparatus with nitrogen or argon. Add anhydrous solvent (e.g., DMF) to form a slurry, followed by triethyl orthoformate (5.0-10.0 eq) and the catalytic amount of p-TsOH·H₂O (0.1 eq).
3. Cyclization Reaction:
-
Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization reactions. Triethyl orthoformate serves as both reagent and, in some protocols, the solvent. The acid catalyst activates the orthoformate by protonating one of the ethoxy groups, making it a better electrophile.
-
Procedure: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
4. Product Isolation and Workup:
-
Rationale: Upon completion, the product is isolated from the reaction mixture. Cooling often induces crystallization. If the product is soluble, adding a non-polar "anti-solvent" like hexanes or diethyl ether will cause it to precipitate out of the polar reaction solvent.
-
Procedure: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, slowly add an anti-solvent (e.g., diethyl ether) to the stirred solution until the product precipitates. Filter the resulting solid, wash it with a small amount of cold solvent or anti-solvent to remove residual DMF and unreacted reagents, and dry it under vacuum.
5. Purification and Characterization:
-
Rationale: Recrystallization or column chromatography is used to remove any remaining impurities. Full characterization using spectroscopic methods (NMR, MS) is essential to confirm the structure and purity of the final 6-chloropurine product.
-
Procedure: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by silica gel column chromatography. Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm the identity and purity of the synthesized 6-Chloro-9H-purine.
Biological Context: Targeting the Cell Cycle with Purine-Based Kinase Inhibitors
The purine analogs synthesized from this compound are frequently developed as inhibitors of Cyclin-Dependent Kinases (CDKs).[12][13] CDKs are critical enzymes that, when activated by their cyclin partners, phosphorylate key proteins to drive the progression of the cell cycle.[12] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[14] Purine-based inhibitors act as ATP mimetics, competing with endogenous ATP for the kinase's binding site, thereby blocking its catalytic activity and arresting the cell cycle.[12]
Signaling Pathway: CDK-Mediated Cell Cycle Progression
The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition and how a synthesized purine analog can inhibit this process.
Caption: Inhibition of the G1/S cell cycle transition by a purine-based CDK2 inhibitor.
Conclusion
This compound is more than a simple chemical; it is a sophisticated building block engineered for efficiency. Its inherent functionality enables a direct and modular approach to synthesizing complex heterocyclic scaffolds like purines, which are central to the development of targeted therapeutics. By understanding its properties, mastering its handling, and applying robust synthetic protocols, researchers can unlock its full potential, accelerating the discovery of novel kinase inhibitors and other vital medicinal agents.
References
- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports.
- Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules.
- Lv, K., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry.
- Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- Reddy, T. S., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry.
- Rose, F. L. (1951). The Traube Synthesis of Purines. Journal of the Chemical Society.
- Chen, Y., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
- Stanovnik, B., & Svete, J. (2000). Synthesis of Purines. Science of Synthesis.
- Fused pyrimidines scaffolds such as pyrimidopyrimidines, purines and xanthines are important structural motifs found in various natural products and drug molecules. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Wiley Online Library.
- El-Sayed, N. N. E., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry.
- Lee, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Wawzonek, S. (1952). U.S. Patent No. US2584024A: 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. Google Patents.
- Reddy, C. M., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- Ghorab, M. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research.
- Mureşan, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Regioselective N-oxidation of 6-Chloropyrimidine-2,4,5-triamine
Abstract
This application note provides a comprehensive, field-tested protocol for the N-oxidation of 6-Chloropyrimidine-2,4,5-triamine, a critical transformation in the synthesis of advanced pharmaceutical intermediates. We will delve into the mechanistic rationale behind the chosen experimental parameters, offering a step-by-step guide from reagent handling to product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of pyrimidine N-oxides.
Introduction: The Significance of Pyrimidine N-Oxides
Pyrimidine N-oxides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The introduction of an N-oxide moiety can profoundly alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced solubility, modified metabolic profiles, and unique biological activities.[1][2] Specifically, N-oxides of substituted pyrimidines are key structural motifs in a variety of therapeutic agents, acting as versatile intermediates for further functionalization. The N-oxidation of this compound is a pivotal step in the synthesis of potent kinase inhibitors and other targeted therapies.
Mechanistic Considerations and Reagent Selection
The N-oxidation of a pyrimidine ring involves the electrophilic attack of an oxidizing agent on the lone pair of electrons of a ring nitrogen atom. In the case of this compound, the presence of multiple amino groups and two ring nitrogens presents a challenge in terms of regioselectivity. The amino groups are electron-donating, which increases the nucleophilicity of the ring nitrogens, making them more susceptible to oxidation.
Based on established literature for the N-oxidation of analogous 2,4-diamino-6-chloropyrimidine, the oxidation is expected to occur regioselectively at the N-3 position.[3] This preference is attributed to the electronic effects of the substituents. The chlorine atom at the 6-position is electron-withdrawing, decreasing the electron density of the adjacent N-1 nitrogen. The amino groups at the 2, 4, and 5 positions are strongly electron-donating, increasing the electron density of the entire ring, but the cumulative effect favors oxidation at the N-3 position, which is para to the 6-chloro and ortho/para to the amino groups.
Several oxidizing agents are suitable for this transformation, including peracetic acid, hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA).[1] We have selected m-CPBA for this protocol due to its commercial availability, ease of handling, and generally high yields and selectivity in the N-oxidation of heterocyclic amines.[4][5]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance 3-chlorobenzoic acid and water) | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | Reagent grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | - |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
m-CPBA is a potentially explosive oxidizing agent. Avoid grinding or subjecting it to shock. Store it in a cool, dry place away from heat and incompatible materials.
Reaction Workflow Diagram
Caption: Workflow for the N-oxidation of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M. Stir at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled solution of the pyrimidine over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).
-
Quenching: Once the reaction is complete (disappearance of the starting material), cool the mixture back to 0 °C and quench the excess m-CPBA by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Workup: Add saturated aqueous sodium bicarbonate solution to neutralize the 3-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of DCM and methanol to afford the pure this compound N-oxide.
Characterization of the Product
The successful synthesis of the N-oxide can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Expect a downfield shift of the aromatic protons upon N-oxidation.
-
¹³C NMR: The carbons adjacent to the N-oxide will show a characteristic shift.
-
IR Spectroscopy: Look for a characteristic N-O stretching frequency, typically in the range of 1200-1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-oxide (M+H⁺).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of m-CPBA or short reaction time. | Add an additional portion of m-CPBA (0.2 eq) and continue stirring. If the reaction still stalls, consider increasing the reaction temperature slightly. |
| Formation of di-N-oxide | Excess m-CPBA used. | Use a stoichiometric amount of m-CPBA and monitor the reaction closely by TLC. |
| Oxidation of amino groups | Reaction temperature is too high. | Maintain a low reaction temperature (0 °C) during the addition of m-CPBA. |
| Low yield after workup | Product is partially soluble in the aqueous layer. | Perform additional extractions of the aqueous layer with DCM or a more polar solvent like ethyl acetate. |
Conclusion
This application note provides a detailed and reliable protocol for the N-oxidation of this compound using m-CPBA. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-oxide, a valuable intermediate for the synthesis of novel therapeutic agents.
References
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 50(2), 539-545. [Link]
- Oae, S., & Ogata, Y. (1957). On the Structural Determination of Pyrimidine N-Oxides. Journal of the American Chemical Society, 79(13), 3432–3435. [Link]
- Cooke, A. M., Glickman, M. H., & O'Connor, C. J. (2009). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA.
- Taylor, E. C., & Sowinski, F. (1975). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. The Journal of Organic Chemistry, 40(16), 2321–2325. [Link]
- Katritzky, A. R., & Lagowski, J. M. (1961). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. Journal of the American Chemical Society, 83(17), 3571–3573. [Link]
- Douglas, A. W., & Abramson, N. L. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 2011–2014. [Link]
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 50(2), 539-545. [Link]
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science and Technology, 8(5), 23-28. [Link]
- European Patent Office. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP 0295218 A1).
- Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181. [Link]
- Ma, L., & Glickman, M. H. (2007). Selective reduction of N-oxides to amines: application to drug metabolism. Journal of the American Society for Mass Spectrometry, 18(10), 1846–1854. [Link]
- Douglas, A. W., & Abramson, N. L. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 2011–2014. [Link]
- PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 50(2), 539-545. [Link]
- European Patent Office. (1992). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP 0295218 B1).
- Chemistry Stack Exchange. (2017). How does mCPBA convert an amine to an N-oxide?[Link]
- ResearchGate. (n.d.). Oxidation reaction of 2-substituted pyrimidine at the nitrogen.
- Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. The Journal of Organic Chemistry, 81(3), 781–786. [Link]
- Patsnap. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5565-5596. [Link]
- WUR eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [Link]
- Google Patents. (n.d.). US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- ResearchGate. (n.d.). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid) (selected examples). [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 6-Chloropyrimidine-2,4,5-triamine in the Synthesis of Folic Acid Analogs
Introduction: Targeting the Folate Pathway
Folic acid (Vitamin B9) is a critical water-soluble vitamin that, in its reduced tetrahydrofolate form, acts as a cofactor in one-carbon transfer reactions. These reactions are fundamental to the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2] Consequently, the folate metabolic pathway is essential for cell division and proliferation.
Folic acid antimetabolites, or antifolates, are structural analogs of folic acid that competitively or non-competitively inhibit key enzymes in this pathway, thereby disrupting nucleic acid synthesis and leading to cell death.[3][4] This mechanism makes them highly effective anticancer agents.[1][5] Seminal drugs like Methotrexate (MTX) and the more recent multi-targeted agent Pemetrexed (Alimta®) have become cornerstones of chemotherapy for various cancers.[3][6][7]
The core chemical scaffold of these drugs is the pteridine ring system (or a related bioisostere), which mimics the natural pterin portion of folic acid. The synthesis of this heterocyclic core is a pivotal challenge in the development of new antifolates. This guide provides an in-depth look at the strategic use of 6-Chloropyrimidine-2,4,5-triamine , a versatile and highly functionalized precursor, for the efficient construction of diverse folic acid analogs.
The Precursor: Why this compound?
The construction of the bicyclic pteridine core typically involves the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound, a synthetic strategy known as the Gabriel-Isay condensation.[8][9] The choice of the pyrimidine starting material is therefore paramount, dictating the substitution pattern and subsequent reactivity of the resulting pteridine.
This compound offers a unique combination of features that make it an exceptionally valuable building block:
-
Vicinal Diamines (C4, C5): The amino groups at the C4 and C5 positions are perfectly oriented for condensation with a dicarbonyl species to form the pyrazine ring of the pteridine scaffold.[10]
-
Reactive Chlorine Handle (C6): The chloro group at the C6 position is a proficient leaving group, enabling facile nucleophilic aromatic substitution. This position is the critical attachment point for the p-aminobenzoyl-L-glutamate (PABG) side chain, which is responsible for cellular uptake and polyglutamation, a process that traps the drug inside the cell.[11]
-
Inherent Diamino Pattern (C2, C4): The 2,4-diamino substitution is a key pharmacophoric feature of many potent antifolates, including Methotrexate, that contributes to strong binding at the active site of target enzymes like dihydrofolate reductase (DHFR).
This trifecta of functionalities allows for a convergent and logical synthetic approach, where the heterocyclic core is first constructed and then coupled to the targeting side chain.
Generalized Synthetic Workflow
The synthesis of a classical folic acid analog from this compound can be conceptually divided into two primary phases: pteridine ring formation and side-chain coupling.
Caption: Generalized workflow for folic acid analog synthesis.
Protocol 1: Synthesis of a Methotrexate Analog
This section details a representative, multi-step synthesis of a Methotrexate (MTX) analog. The core logic involves forming a reactive pteridine intermediate and coupling it with the characteristic N-methylated PABG side chain of MTX.
Workflow Diagram: MTX Analog Synthesis
Caption: Synthetic pathway for a Methotrexate analog.
Step 1: Preparation of Diethyl p-(N-methyl)-aminobenzoyl-L-glutamate
The side chain is prepared from the commercially available diethyl p-aminobenzoyl-L-glutamate.[12][13]
-
Principle: A direct methylation can be challenging. A common strategy involves a one-pot benzylation followed by methylation, and subsequent debenzylation.[12]
-
Dissolution: Dissolve Diethyl N-(p-aminobenzoyl)-L-glutamate (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Benzylation: Add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (1.2 eq). Stir the mixture at room temperature for 2-3 hours until TLC indicates consumption of the starting material.
-
Methylation: Add methyl iodide (1.5 eq) to the same reaction mixture and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Debenzylation: Dissolve the crude product in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-4 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the target compound, which can be purified further by column chromatography if necessary.
Step 2: Coupling of Pteridine and Side Chain
This step joins the heterocyclic core with the glutamate tail.[3][4][14]
-
Principle: This is a nucleophilic substitution where the N-methylamino group of the side chain displaces the bromide from the pteridine intermediate.
-
Dissolution: Dissolve Diethyl p-(N-methyl)-aminobenzoyl-L-glutamate (1.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) to deprotonate the secondary amine.
-
Coupling: Add 2,4-diamino-6-bromomethylpteridine hydrobromide (1.1 eq) portion-wise to the solution. Stir the reaction at room temperature overnight.
-
Monitoring: Track the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure MTX diethyl ester.
Step 3: Saponification to Yield Final Product
The final step is the hydrolysis of the ethyl esters to the biologically active di-acid form.[15][16]
-
Principle: Base-catalyzed hydrolysis of the ester functional groups.
-
Suspension: Suspend the purified MTX diethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.5 eq). Stir the mixture at room temperature until the reaction is complete (typically 2-4 hours, monitored by TLC/LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and carefully adjust the pH to ~4-5 with dilute hydrochloric acid (HCl). This will precipitate the di-acid product.
-
Isolation: Stir the suspension in the cold for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water and then with a small amount of cold ethanol or acetone to remove residual impurities.
-
Drying: Dry the final product under vacuum at 40-50 °C to yield the Methotrexate analog as a solid.
Protocol 2: Synthesis of a Pemetrexed Analog
Pemetrexed features a pyrrolo[2,3-d]pyrimidine core, a bioisostere of the pteridine ring. The synthesis showcases a peptide-like coupling followed by saponification.[6][15]
Workflow Diagram: Pemetrexed Analog Synthesis
Caption: Key steps in the synthesis of a Pemetrexed analog.
Step 1: Peptide Coupling to Form Pemetrexed Diethyl Ester
-
Principle: The carboxylic acid of the heterocyclic core is activated and then reacted with the free amine of diethyl L-glutamate to form an amide bond.[15]
-
Activation: Dissolve the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 eq), in anhydrous DMF. Add N-methylmorpholine (NMM, 2.5 eq).
-
Coupling Agent: Add 2-chloro-4,6-dimethoxytriazine (CDMT, 1.2 eq) and stir at room temperature for 1-2 hours to form the active ester intermediate.
-
Amide Formation: Add Diethyl L-glutamate hydrochloride (1.2 eq) to the mixture and stir at room temperature overnight.
-
Work-up & Isolation: Quench the reaction with water and extract with a suitable organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The product is often isolated as a p-toluenesulfonate salt to aid in purification by recrystallization.[6][15]
Step 2: Saponification to Pemetrexed
-
Principle: Identical to the MTX synthesis, this step hydrolyzes the esters to the active di-acid.[16]
-
Suspension: Suspend the Pemetrexed diethyl ester salt (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add aqueous NaOH (2.5 eq) and stir at room temperature until the starting material is consumed.
-
Precipitation: Cool the solution and adjust the pH to the isoelectric point (typically pH 3-4) with dilute HCl to precipitate the final product.
-
Isolation & Drying: Filter the solid, wash with cold water, and dry under vacuum to yield the Pemetrexed analog.
Data Summary and Characterization
The following table provides representative data for the key compounds discussed. Actual results may vary based on experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key ¹H NMR Peaks (δ, ppm in DMSO-d₆) |
| MTX Analog | C₂₀H₂₂N₈O₅ | 454.44 | 60-70 (final step) | 8.6 (pteridine C7-H), 7.7 & 6.8 (aromatic), 4.5 (CH₂-N), 3.2 (N-CH₃), 2.0-2.4 (glutamate CH₂)[17][18] |
| Pemetrexed Analog | C₂₀H₂₁N₅O₆ | 427.41 | >90 (final step) | 11.0 (NH), 7.7 & 7.2 (aromatic), 6.9 (pyrrolo C6-H), 6.3 (NH₂), 4.3 (glutamate α-CH), 2.9 & 2.7 (ethyl bridge CH₂) |
Field-Proven Insights & Troubleshooting
-
Causality of pH Control: During the Gabriel-Isay condensation to form the pteridine ring, the pH is critical for controlling regioselectivity. Reaction of an unsymmetrical dicarbonyl can lead to two different isomers (e.g., 6-substituted vs. 7-substituted). Generally, neutral to slightly acidic conditions favor one isomer, while basic conditions may favor the other. Careful optimization is required.[9]
-
Managing Side Reactions: The amino groups on the pyrimidine ring are nucleophilic. In the coupling step, protecting groups may be necessary in some synthetic routes to prevent side reactions, although the N-methyl group in the MTX side chain sufficiently deactivates the aromatic amine for selective alkylation at the 10-position.[19][20]
-
Purification Strategy: The final di-acid products are often amphoteric and have low solubility in most organic solvents. Purification by recrystallization from aqueous/organic mixtures or by precipitation via pH adjustment is standard. Conversion to a disodium salt can improve aqueous solubility and handling.[15]
-
Self-Validating Protocols: Each step should include in-process controls. Use TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step or performing the work-up. ¹H NMR of the crude product can confirm the success of a reaction before committing to large-scale purification.
Conclusion
This compound and its related tetra-amino precursors are powerful and strategic starting materials for the synthesis of clinically important folic acid analogs. The inherent functionalities of the pyrimidine ring provide a robust and logical pathway for constructing the complex pteridine core and introducing the essential glutamate side chain. The protocols and insights described herein offer a solid foundation for researchers engaged in the discovery and development of novel antifolate therapeutics, enabling the exploration of new chemical space in the ongoing fight against cancer.
References
- Pilarczyk, G., et al. (2017). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 22(12), 2063. [Link]
- Zyryanov, G. V., & Majee, A. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6241. [Link]
- Zyryanov, G. V., & Majee, A. (2022). Folic Acid Antimetabolites (Antifolates)
- Goldman, J. D., & Muggia, F. M. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 6(Suppl 1), S13-S17. [Link]
- Zyryanov, G. V., & Majee, A. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. PubMed Central. [Link]
- Calvert, H. (2002). Biochemical Pharmacology of Pemetrexed. CancerNetwork. [Link]
- El-Sayed, W. M., et al. (2019). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Molecules, 24(19), 3582. [Link]
- Zyryanov, G. V., & Majee, A. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities.
- El-Sayed, W. M., et al. (2019). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Molecules, 24(19), 3582. [Link]
- Chaykovsky, M. (1978). Synthesis of methotrexate.
- PubChem. (n.d.).
- Fuchs, R., et al. (1980). Process for the production of methotrexate.
- Liu, X., et al. (2015). Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate. Chinese Journal of New Drugs. [Link]
- Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016-1035. [Link]
- Reeve, P., Taverne, J., & Bushby, S. R. (1968). Inhibition by pyrimidine analogues of the synthesis of folic acid by trachoma agents. The Journal of general microbiology, 52(1), 135-144. [Link]
- Xiang, A. X., et al. (2008). Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. Journal of medicinal chemistry, 51(5), 1279-1288. [Link]
- ResearchGate. (n.d.). Synthesis of MTX by the reaction between metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid and 2,4-diamino-6-bromomethylpteridine hydrobromide.
- Ferreira, R. J., et al. (2024). Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. RSC medicinal chemistry, 15(6), 1633-1644. [Link]
- Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(19), 1-10. [Link]
- Liu, X., et al. (2015). [Improved synthesis process of diethyl N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]-L-glutamate]. Beijing da xue xue bao. Yi xue ban = Journal of Peking University. Health sciences, 47(5), 896-899. [Link]
- Basu, P., & Burgmayer, S. J. N. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. International journal of molecular sciences, 12(7), 4349-4378. [Link]
- MDPI. (2022). Biosynthesis of Pteridines in Insects: A Review. Insects, 13(1), 81. [Link]
- PubChem. (n.d.). Diethyl N-(4-aminobenzoyl)
- Tian, C., et al. (2008). [Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Beijing da xue xue bao. Yi xue ban = Journal of Peking University. Health sciences, 40(4), 443-445. [Link]
- ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].
Sources
- 1. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 20. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC Method for the Analysis of 6-Chloropyrimidine-2,4,5-triamine
Introduction
6-Chloropyrimidine-2,4,5-triamine is a heterocyclic aromatic organic compound with the molecular formula C4H6ClN5[1]. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of various pharmacologically active molecules. The purity and accurate quantification of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive guide to a robust analytical HPLC method for the determination of this compound, designed for researchers, scientists, and drug development professionals.
Scientific Rationale and Method Development Strategy
The chemical structure of this compound, featuring three amine groups and a pyrimidine core, renders it a polar compound. The analysis of polar compounds by traditional reversed-phase (RP) HPLC can be challenging, often resulting in poor retention on nonpolar stationary phases like C18[2][3]. To overcome this, a nuanced approach to method development is necessary.
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-phase HPLC is selected for its versatility and wide applicability in the pharmaceutical industry[4]. To enhance the retention of the polar this compound, an aqueous-compatible stationary phase is proposed.
-
Stationary Phase Selection: A polar-embedded or polar-endcapped C18 column is the recommended choice. These columns incorporate polar functional groups within the alkyl chains or at the silica surface, which helps in retaining polar analytes even under highly aqueous mobile phase conditions and prevents phase collapse (dewetting)[5]. A standard C18 column may also be suitable, but might require the use of ion-pairing agents, which can complicate the mobile phase preparation and are often not compatible with mass spectrometry[2].
-
Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is the basis of the mobile phase. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase is a critical parameter. Given the basic nature of the amine groups, a slightly acidic to neutral pH will ensure the analyte is in a consistent protonation state, leading to sharp and symmetrical peaks. A phosphate buffer is a good choice for its buffering capacity in this pH range.
-
Detection: The pyrimidine ring system with its amino substituents is expected to have strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis. The optimal detection wavelength will be determined by acquiring the UV spectrum of this compound. Based on the analysis of similar pyrimidine derivatives, a wavelength in the range of 210-280 nm is anticipated to provide good sensitivity.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis and reporting.
Caption: Figure 1: HPLC Analysis Workflow.
Detailed Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Accurately weigh and dissolve potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to a final concentration of 20 mM.
-
Adjust the pH to 6.5 with dilute potassium hydroxide or phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
-
Sample Solution (e.g., 0.1 mg/mL):
-
Accurately weigh an appropriate amount of the test sample into a volumetric flask to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Protocol 2: HPLC System Configuration and Analytical Method
The following table summarizes the recommended HPLC conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm or equivalent polar-endcapped C18 |
| Column Temperature | 30 °C |
| Mobile Phase A | 20 mM KH2PO4, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 25 minutes |
Protocol 3: System Suitability Testing (SST)
System Suitability Testing (SST) is a critical component of any analytical method, ensuring that the chromatographic system is performing adequately on the day of analysis[6]. It is performed before any sample analysis.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
-
Acceptance Criteria:
-
The following criteria must be met for the system to be deemed suitable for analysis. These criteria should be established during method validation[7].
-
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Method Validation Strategy
To ensure the developed method is fit for its intended purpose, it must be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2)[8][9][10]. The validation will establish the method's performance characteristics.
Caption: Figure 2: ICH Q2(R2) Validation Parameters.
Validation Parameters and Procedures:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, a spiked placebo, and the analyte itself.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[11][12].
-
Accuracy: The closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The %RSD for precision studies should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the analysis of this compound. The proposed reversed-phase method, utilizing a polar-embedded C18 column and a buffered mobile phase, is designed to provide robust and reliable results. Adherence to the outlined protocols for sample preparation, system setup, and system suitability testing is essential for achieving accurate and reproducible data. Furthermore, the comprehensive validation strategy, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. This guide serves as a valuable resource for scientists and researchers involved in the quality control and development of pharmaceuticals containing this important chemical intermediate.
References
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Slideshare. (n.d.). System suitability testing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 500505, this compound.
- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation.
- PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- PlumX. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
- ChemicalBook. (n.d.). 1194-78-1(2,4,5-Triamino-6-chloropyrimidine) Product Description.
- Chemsrc. (2025, August 20). 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- CymitQuimica. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Restek. (n.d.). HPLC Column Selection Guide.
- CymitQuimica. (n.d.). CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine.
- Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- National Institute of Standards and Technology. (n.d.). Pyrimidine, 4,5-diamino-6-chloro-.
- SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
- LGC Standards. (n.d.). 6-Chloro-pyrimidine-2,4-diamine 3-Oxide.
- Ottokemi. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromtech.com [chromtech.com]
- 5. hplc.eu [hplc.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. System suitability testing | PPTX [slideshare.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 6-Chloropyrimidine-2,4,5-triamine
Abstract
This application note provides a comprehensive guide to the structural elucidation of 6-Chloropyrimidine-2,4,5-triamine using advanced NMR spectroscopy. As a substituted pyrimidine, this compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique structure, which lacks any C-H protons, presents a specific challenge for standard NMR analysis, rendering techniques like ¹H-¹H COSY ineffective. This guide details a robust methodology, emphasizing the critical role of two-dimensional heteronuclear correlation experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, for unambiguous structural verification and resonance assignment. We present detailed, field-tested protocols for sample preparation, data acquisition, and spectral interpretation, designed to ensure high-quality, reproducible results.
Introduction and Structural Context
This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom and three amino groups. Its molecular formula is C₄H₆ClN₅ and it has a molecular weight of 159.58 g/mol .[4] The structural characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
The primary analytical challenge posed by this molecule is the absence of a proton directly bonded to the carbon skeleton. The only protons present are on the three distinct amino groups (-NH₂). These protons are subject to chemical exchange and quadrupolar broadening from the adjacent ¹⁴N nuclei, often resulting in broad signals in the ¹H NMR spectrum. Consequently, standard one-dimensional proton and carbon spectra are insufficient for complete and unambiguous assignment. This note demonstrates how a logical workflow, culminating in a 2D HMBC experiment, can overcome these challenges to provide definitive structural proof.
Molecular Structure
The structural numbering convention used throughout this note is presented below.
Caption: Structure of this compound.
Protocol Part I: Optimized Sample Preparation
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[5] For a polar, N-H containing compound like this compound, the choice of solvent is critical.
Rationale for Solvent Selection:
Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for the following reasons:
-
High Polarity: Effectively dissolves the polar analyte.
-
Hydrogen Bond Acceptor: It slows down the rate of proton exchange of the N-H groups, leading to sharper signals compared to protic solvents like D₂O or CD₃OD.
-
High Boiling Point: Ensures sample stability, especially if variable temperature experiments are required to further sharpen N-H signals.
Step-by-Step Sample Preparation Protocol:
-
Weighing: Accurately weigh 15-20 mg of the solid sample for ¹³C and 2D NMR experiments (5-10 mg is sufficient for routine ¹H NMR) into a clean, dry glass vial.[6]
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.[7][8]
-
Mixing: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for good magnetic field homogeneity (shimming).[5]
-
Filtration: To remove any microscopic solid impurities or dust, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[6][8]
-
Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly near the top.[7]
Sample Preparation Workflow Diagram
Caption: Step-by-step workflow for NMR sample preparation.
Protocol Part II: 1D NMR Data Acquisition
One-dimensional spectra provide the foundational data for the analysis.
A. ¹H NMR Spectroscopy
The ¹H spectrum will exclusively show signals from the three amino groups. Their chemical shifts can be influenced by their electronic environment and hydrogen bonding.
Experimental Protocol:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Freq. | ≥ 400 MHz | Higher field provides better signal dispersion. |
| Pulse Program | Standard single pulse (zg30) | Standard for quantitative 1D acquisition. |
| Solvent | DMSO-d₆ | Slows N-H exchange, leading to sharper peaks. |
| Temperature | 298 K (25 °C) | Standard starting temperature. May be lowered to sharpen peaks. |
| Sweep Width | ~12 ppm | Covers the typical range for organic molecules. |
| Number of Scans | 16-64 | Sufficient for good signal-to-noise (S/N) for ¹H. |
| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of protons. |
Expected Data & Interpretation: The spectrum is expected to show three distinct, potentially broad signals, each integrating to 2H. The chemical shifts are influenced by the electronic effects of the substituents.
-
C2-NH₂ & C4-NH₂: These are flanked by two nitrogen atoms in the ring and are expected to be in a similar region.
-
C5-NH₂: This is adjacent to the electron-withdrawing chlorine at C6 and the amino group at C4, which may shift it downfield.
-
Peak Broadening: Signals may be broad due to quadrupolar coupling with ¹⁴N and chemical exchange. If peaks are unresolved, acquiring the spectrum at a lower temperature (e.g., 273 K) can often sharpen them.
B. ¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C spectrum is crucial for observing the carbon backbone of the molecule.
Experimental Protocol:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zgpg30 (power-gated decoupling) | Standard for decoupled ¹³C to improve S/N via NOE. |
| Solvent | DMSO-d₆ | Excellent solvent for solubility. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Sweep Width | ~200 ppm | Covers the full range of carbon chemical shifts. |
| Number of Scans | ≥ 1024 | Required due to the low natural abundance of ¹³C. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures quantitative potential and avoids saturation of quaternary carbons. |
Expected Data & Interpretation: Four distinct signals are expected in the spectrum, corresponding to the four unique carbon atoms in the pyrimidine ring (C2, C4, C5, C6).
-
Predicted Chemical Shifts: The chemical shifts can be estimated based on substituent effects. Carbons bonded to nitrogen (C2, C4, C6) will be significantly downfield. The carbon attached to chlorine (C6) will also be downfield. Precise assignment requires 2D NMR.
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C2 | 155 - 165 | Attached to three nitrogen atoms. |
| C4 | 155 - 165 | Attached to two ring nitrogens and one amino nitrogen. |
| C6 | 145 - 155 | Attached to a ring nitrogen and an electron-withdrawing Cl. |
| C5 | 110 - 125 | Shielded by amino groups, but adjacent to C4 and C6. |
Protocol Part III: 2D NMR for Unambiguous Assignment
Two-dimensional NMR is not just beneficial but essential for the complete structural elucidation of this compound.[9]
A. Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the cornerstone of this analysis. It detects long-range (typically 2-3 bond) correlations between protons and carbons. This allows us to connect the N-H protons to the carbon framework, providing definitive assignments.[10]
Experimental Protocol:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | hmbcgp | Standard gradient-selected HMBC sequence. |
| Solvent | DMSO-d₆ | As for 1D experiments. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| ¹H Sweep Width | ~12 ppm | Centered on the N-H proton region. |
| ¹³C Sweep Width | ~200 ppm | To encompass all carbon signals. |
| Long-range J-coupling | 8 Hz | Optimal for detecting typical ²JCH and ³JCH couplings. |
| Number of Increments | 256 | Determines resolution in the indirect (¹³C) dimension. |
| Number of Scans | 16-32 per increment | To achieve adequate S/N. |
Expected Correlations & Interpretation: The HMBC spectrum will display cross-peaks connecting the ¹H signals of the amino groups to the ¹³C signals of the ring carbons. These correlations provide the necessary connectivity information for assignment.
| ¹H Signal | Expected ²J and ³J HMBC Correlations to ¹³C |
| C2-NH₂ | C2, C4 |
| C4-NH₂ | C4, C5, C2 |
| C5-NH₂ | C5, C4, C6 |
By systematically identifying these correlations, one can unambiguously assign each proton signal to its corresponding amino group and, in turn, assign every carbon in the ring. For instance, the proton signal that shows a correlation to the carbon at the highest chemical shift (likely C2 or C4) but not to the carbon attached to the chlorine (C6) can be assigned to the C2-NH₂ group.
HMBC Correlation Diagram
Caption: Key expected HMBC correlations for structural assignment.
B. Other 2D NMR Experiments
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei that are directly bonded (¹J coupling), such as ¹H and ¹³C.[11] For this compound, a standard ¹H-¹³C HSQC spectrum will be blank , as there are no C-H bonds. This is a key diagnostic feature confirming the molecular structure. A ¹H-¹⁵N HSQC, if performed, would show three cross-peaks, correlating each N-H signal to its directly attached ¹⁵N atom.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds. Since there are no C-H protons and the N-H protons are on different nitrogen atoms, no cross-peaks are expected, rendering this experiment uninformative for this molecule.[12]
Logical Workflow for Complete Analysis
A structured approach ensures efficient and accurate characterization. The workflow below outlines the logical progression from initial checks to final structural confirmation.
Caption: Logical workflow for the NMR analysis of the title compound.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a non-trivial task that requires moving beyond standard 1D techniques. The absence of C-H protons necessitates a heavy reliance on long-range heteronuclear correlations. The protocols and workflow detailed in this application note provide a clear and robust pathway for success. By using DMSO-d₆ as the solvent to sharpen N-H signals and leveraging the power of the 2D HMBC experiment, researchers can achieve complete and unambiguous assignment of all proton and carbon resonances, thereby confirming the identity and purity of this important chemical building block.
References
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic compounds. ESA-IPB.
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- JEOL. (n.d.). NMR Sample Preparation.
- University of Regensburg. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- University of Ottawa. (n.d.). How to make an NMR sample.
- NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Nanalysis. (2019). 2D NMR Experiments - HETCOR.
- University of California, Irvine. (n.d.). 2D NMR FOR THE CHEMIST.
- ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Ottokemi. (n.d.). 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2.
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. sites.bu.edu [sites.bu.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Application Note and Protocol: Sodium Tungstate-Catalyzed N-Oxidation of 6-Chloropyrimidine-2,4,5-triamine for the Synthesis of Purine Analog Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction between 6-chloropyrimidine-2,4,5-triamine and sodium tungstate. It details a proposed protocol for the N-oxidation of the pyrimidine ring, a critical step in the synthesis of various biologically active purine analogs. This guide is designed to provide both the theoretical framework and a practical, step-by-step methodology for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of Pyrimidine N-Oxides
Pyrimidine derivatives are fundamental building blocks in the synthesis of a vast array of compounds with significant biological activity, most notably purines and their analogs.[5][6][7][8] The introduction of an N-oxide functionality onto the pyrimidine ring can dramatically alter its electronic properties and reactivity, opening up new avenues for functionalization and the creation of novel molecular scaffolds for drug discovery. This compound is a particularly valuable precursor due to its multiple reactive sites, which allow for the systematic construction of complex heterocyclic systems.[9][10]
Sodium tungstate (Na₂WO₄) has emerged as a highly effective and environmentally benign catalyst for a variety of oxidation reactions in organic synthesis.[1][11][12][13] In conjunction with an oxidant such as hydrogen peroxide, it forms peroxotungstate species in situ, which are capable of oxidizing a range of functional groups under mild conditions.[14][15] Its application in the oxidation of nitrogen-containing heterocycles is particularly noteworthy for its efficiency and selectivity.[2][3][4][16][17]
This application note details a robust protocol for the sodium tungstate-catalyzed N-oxidation of this compound, leveraging the established methodology for the synthesis of 2,4-diamino-6-chloropyrimidine-3-oxide.
Proposed Reaction Mechanism and Rationale
The proposed reaction proceeds via the formation of a peroxotungstate species from sodium tungstate and hydrogen peroxide. This active oxidant then electrophilically attacks one of the ring nitrogens of the pyrimidine. Based on the precedent of 6-chloropyrimidine-2,4-diamine oxidation, the N-oxidation is expected to occur at the N3 position of the pyrimidine ring.
Caption: Proposed reaction mechanism for the N-oxidation of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% purity |
| Sodium tungstate dihydrate (Na₂WO₄·2H₂O) | ACS reagent grade, ≥99% |
| Hydrogen peroxide | 30% (w/w) in H₂O |
| Methanol | Anhydrous, ≥99.8% |
| Deionized water | |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating plate | |
| Thermometer | |
| Buchner funnel and filter paper | |
| pH meter or pH paper | |
| Rotary evaporator |
Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Hydrogen peroxide is a strong oxidant; avoid contact with skin and eyes.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 0.063 mol) and methanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add sodium tungstate dihydrate (1.0 g, 0.003 mol).
-
Heating: Heat the mixture to 40-50°C with continuous stirring.
-
Oxidant Addition: Once the temperature has stabilized, slowly add 30% hydrogen peroxide (10 mL, 0.098 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 60°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 50-55°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the precipitate using a Buchner funnel and wash the solid with cold methanol (2 x 20 mL).
-
Purification: The crude product can be recrystallized from hot water to obtain the pure N-oxide.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Characterization of the Product
The final product, this compound-3-oxide, should be characterized using the following techniques to confirm its identity and purity:
-
¹H NMR: To confirm the proton environment of the pyrimidine ring and amino groups.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR: To identify the characteristic functional groups, including the N-O bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Product | This compound-3-oxide |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 85-95% |
| Purity | >98% after recrystallization |
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. |
| Loss of product during work-up | Ensure the product has fully precipitated before filtration. Use minimal cold solvent for washing. | |
| Side Product Formation | Over-oxidation | Maintain careful control of the reaction temperature and the rate of hydrogen peroxide addition. |
| Reaction does not start | Inactive catalyst | Use fresh sodium tungstate and hydrogen peroxide. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound-3-oxide.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sodium tungstate-catalyzed N-oxidation of this compound. By leveraging established methodologies for similar substrates, this guide offers a reliable starting point for the synthesis of a valuable intermediate for purine analog development. The use of an inexpensive and environmentally friendly catalyst makes this procedure amenable to scale-up for applications in drug discovery and development. Further optimization of reaction conditions may lead to even higher yields and purity.
References
- Pinheiro, T. N., Jordão, A. K., & Barbosa, E. G. (2022). Sodium Tungstate Dihydrate (Na2WO4·2H2O): A Mild Oxidizing and Efficient Reagent in Organic Synthesis. Synfacts, 18(01), 0023.
- Sato, K., Aoki, M., Ogawa, M., Hashimoto, T., & Noyori, R. (1996). A practical method for the oxidation of alcohols with 30% hydrogen peroxide catalyzed by sodium tungstate and methyltrioctylammonium hydrogen sulfate. Journal of Organic Chemistry, 61(23), 8310-8311.
- Wikipedia. (n.d.). Sodium tungstate.
- Murahashi, S. I., Mitsui, H., Shiota, T., & Tsuda, T. (1990). Tungstate-catalyzed oxidation of secondary amines to nitrones. The Journal of Organic Chemistry, 55(6), 1736-1744.
- Ataman Kimya. (n.d.). SODIUM TUNGSTATE.
- Mitsui, H., Zenki, S. I., Shiota, T., & Murahashi, S. I. (1984). Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones.
- Shaabani, A., Maleki, A., & Mofakham, H. (2014). Sodium Tungstate: The First Application as Non‐oxidative Catalyst in Organic Synthesis. Applied Organometallic Chemistry, 28(5), 375-379.
- PubChem. (n.d.). Sodium tungstate.
- Heydari, A., Mehrdad, M., & Akbari, J. (2005). Oxidation of Primary Amines to N-Monoalkylhydroxylamines using Sodium Tungstate and Hydrogen Peroxide–Urea Complex. Synthesis, 2005(08), 1345-1347.
- Kamata, K., Nakagawa, Y., & Mizuno, N. (2010). “Release and catch” catalysis by tungstate species for the oxidative cleavage of olefins.
- Murahashi, S. I., Shiota, T., & Imada, Y. (1991). Tungstate-catalyzed oxidation of secondary amines with hydrogen peroxide. A simple and practical synthesis of nitrones. Organic Syntheses, 70, 265.
- Rajabi, F., Nafe, M., Rezanejad Bardajee, G., & Luque, R. (2020). Tungstate ion (WO42-) confined in hydrophilic/hydrophobic nanomaterials functionalized brönsted acidic ionic liquid as highly active catalyst in the selective aerobic oxidation of alcohols in water.
- Wang, F., & Zhang, J. (2016). Tungsten containing materials as heterogeneous catalysts for green catalytic oxidation process.
- Li, Y., & Li, L. (2021). Tungsten-Based Catalysts for Environmental Applications.
- PubChem. (n.d.). This compound.
- Indiana University School of Medicine. (1997). Purine and Pyrimidine Metabolism.
- Slideshare. (n.d.). Biosynthesis of purine & pyrimidine.
- Cherukupalli, P., et al. (2017). Tungstate catalysed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 3(1), 10-15.
- Chem-Space. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- Zrenner, C., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 4, e0094.
- Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2002). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
- Microbe Notes. (2022). Purine Synthesis.
- Chemsrc. (n.d.). 6-Chloropyrimidine-2,4-diamine.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Tungstate catalysed oxidation of secondary amines with hydrogen peroxide. A novel transformation of secondary amines into nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 6. Biosynthesis of purine & pyrimidine | PPTX [slideshare.net]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Sodium tungstate - Wikipedia [en.wikipedia.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Sodium Tungstate: An Overview of Its Mechanism and Applications in Chemistry_Chemicalbook [chemicalbook.com]
- 14. Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Sodium tungstate | Na2O4W | CID 26052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions Involving Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4][5][6] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the C-C bond formation necessary to synthesize functionalized pyrimidine derivatives.[1][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with pyrimidine substrates. It delves into the underlying mechanism, offers insights into the selection of critical reaction components, presents detailed experimental protocols for both halogenated pyrimidines and pyrimidine boronic acids, and includes a troubleshooting guide to overcome common challenges.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in drug discovery.[2][3] It is a key component of nucleic acids (cytosine, thymine, and uracil) and is present in a wide array of approved drugs, including anticancer agents (e.g., Gleevec, Crestor), antivirals, and anti-inflammatory compounds.[2][5][9][10] The ability of the pyrimidine moiety to act as a bioisostere for phenyl rings and engage in specific hydrogen bonding interactions often enhances pharmacokinetic and pharmacodynamic properties.[2][8]
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[11][12][13] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.[13] These features make it an indispensable tool for the synthesis of complex pyrimidine-containing molecules.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting. The process is a well-defined catalytic cycle involving a palladium catalyst.[11][12][13] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[11][13]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer.[11][12][14]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[11][12]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Halide [label="Pyr-Pd(II)L₂-X\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Biaromatic [label="Pyr-Pd(II)L₂-Ar", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for labels Halide [label="Pyrimidine-X", shape=plaintext, fontcolor="#202124"]; Boronic [label="Ar-B(OR)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Product [label="Pyrimidine-Ar", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [arrowhead=vee]; OxAdd -> PdII_Halide [arrowhead=vee]; PdII_Halide -> Transmetal [arrowhead=vee]; Transmetal -> PdII_Biaromatic [arrowhead=vee]; PdII_Biaromatic -> RedElim [arrowhead=vee]; RedElim -> Pd0 [arrowhead=vee, label=" Regenerates\n Catalyst"];
// Input/Output Edges Halide -> OxAdd [arrowhead=vee, style=dashed]; Boronic -> Transmetal [arrowhead=vee, style=dashed]; Base -> Transmetal [arrowhead=vee, style=dashed]; RedElim -> Product [arrowhead=vee, style=dashed]; } .enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Component Selection
The success of a Suzuki coupling reaction with pyrimidine derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyrimidine ring makes halogenated pyrimidines generally reactive substrates.[9] However, challenges can arise from the coordinating ability of the ring nitrogens.[1][15]
3.1. Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many applications, more challenging couplings often require specialized ligands.[9][15]
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalytic species in situ.
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many couplings of bromo- and iodopyrimidines.[9][15]
-
Bulky, Electron-Rich Ligands: For less reactive chloropyrimidines or sterically hindered substrates, ligands developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) are often superior.[1][16][17][18] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[16][17][18]
-
3.2. The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[12][14] The choice of base can significantly impact yield and reaction rate.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common. K₃PO₄ and Cs₂CO₃ are stronger bases often used for more difficult couplings.[1][15]
-
Fluoride Sources: Potassium fluoride (KF) can be used, especially when base-sensitive functional groups are present.[14][19]
3.3. Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water is very common.[11][15][20] The water helps dissolve the inorganic base.
-
Aprotic Polar Solvents: Dimethylformamide (DMF) or acetonitrile can also be used, particularly in microwave-assisted protocols.[1]
-
Alcoholic Solvents: Mixtures involving ethanol or isopropanol have been shown to be effective, sometimes allowing for lower reaction temperatures.[10]
Data Summary: Typical Reaction Parameters
| Component | Common Choices | Rationale & Causality |
| Pyrimidine Substrate | 2-, 4-, or 5-halopyrimidine (Cl, Br, I) | Reactivity order: I > Br > Cl. Chloropyrimidines are less reactive but often more cost-effective.[19][21] |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid/Pinacol Ester | Pinacol esters can offer greater stability and are useful for challenging substrates like 2-pyrimidinylboronic acids.[1] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Others require in-situ reduction or ligand exchange.[1][9] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands enhance catalytic activity for unreactive chlorides and hindered substrates.[16][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation. Stronger bases (K₃PO₄, Cs₂CO₃) are for challenging couplings.[1][15] |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF, THF | Must dissolve reactants and facilitate phase transfer of the base. Degassing is critical to prevent catalyst oxidation.[1][11][20] |
| Temperature | 80 - 150 °C | Higher temperatures are often needed for chloropyrimidines. Microwave irradiation can dramatically reduce reaction times.[1][9] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be toxic and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Coupling of a Halogenated Pyrimidine (Conventional Heating)
This protocol is a generalized procedure adapted from multiple sources for the coupling of a bromopyrimidine with an arylboronic acid.[11][15][22]
// Nodes Setup [label="1. Reaction Setup\n(Flask, Stir Bar, Inert Gas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="2. Add Solids\n(Pyrimidine, Boronic Acid, Base, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="4. Heat to Temperature\n(e.g., 100 °C for 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Cooldown & Aqueous Work-up\n(Dilute, Extract, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="6. Dry & Purify\n(Dry over MgSO₄, Concentrate, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Characterization\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Heating; Heating -> Workup; Workup -> Purify; Purify -> Analysis; } .enddot Caption: Step-by-step workflow for a conventional Suzuki coupling protocol.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the halogenated pyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling of a Dichloropyrimidine
Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and allowing for lower catalyst loadings.[1][9] This protocol is based on the regioselective C4-coupling of 2,4-dichloropyrimidine.[9][23]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(PPh₃)₄ (0.5-1.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), degassed
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Place the vessel in the microwave reactor and heat to 120-150 °C for 15-30 minutes.[1][9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.[11]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the C4-substituted product.
Challenges and Troubleshooting
Despite its robustness, Suzuki couplings with pyrimidines can present challenges.
// Nodes Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the catalyst active?\n(Old bottle? Degassed solvents?)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Substrate [label="Is the substrate challenging?\n(e.g., 2-halopyrimidine, aryl chloride)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Deboronation [label="Is protodeboronation occurring?", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst [label="Use fresh catalyst.\nEnsure rigorous degassing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Substrate [label="Switch to a stronger ligand (SPhos, XPhos).\nIncrease temperature or use microwave.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Deboronation [label="Use a stronger base (K₃PO₄).\nUse boronic ester instead of acid.\nMinimize water content.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Start -> Check_Substrate; Start -> Check_Deboronation;
Check_Catalyst -> Sol_Catalyst; Check_Substrate -> Sol_Substrate; Check_Deboronation -> Sol_Deboronation;
Sol_Catalyst -> Success; Sol_Substrate -> Success; Sol_Deboronation -> Success; } .enddot Caption: A flowchart for troubleshooting common Suzuki coupling issues.
-
Low Reactivity of Chloropyrimidines: Aryl chlorides are less reactive than bromides or iodides. To drive these reactions, use a more active catalyst system (e.g., Pd₂(dba)₃/SPhos), a stronger base (K₃PO₄), and higher temperatures.[16][21]
-
The "2-Pyridyl Problem" Analogy: Coupling at the 2-position of the pyrimidine ring can be difficult. The proximity of the nitrogen atom can lead to catalyst inhibition by coordination.[1] Furthermore, 2-pyrimidinylboronic acids are often prone to rapid protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][24]
-
Solution: Employ highly active, bulky phosphine ligands, use more stable boronic acid derivatives like MIDA or pinacol esters, and use anhydrous conditions with a strong, non-nucleophilic base if possible.[1]
-
-
Regioselectivity: In polyhalogenated pyrimidines, the positions have different reactivities. For example, in 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards Suzuki coupling than the C2 position, allowing for selective monosubstitution.[9][10] Careful control of stoichiometry and reaction conditions can achieve high regioselectivity.
-
Catalyst Deactivation: Incomplete degassing of solvents can lead to oxidation and deactivation of the Pd(0) catalyst. Ensure all solvents are thoroughly sparged with an inert gas before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and adaptable method for the synthesis of substituted pyrimidines. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct diverse molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for developing and optimizing these critical transformations in the pursuit of novel therapeutics and advanced materials.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2277.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fallon, B., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Pharma Tutor. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Ali, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 7(10), 684.
- Journal of Applied Pharmaceutical Science. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1567.
- ResearchGate. (2012). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile.
- National Institutes of Health. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9, 44.
- Comptes Rendus Chimie. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- The Doyle Group. (2018). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(5), 530-534.
- ResearchGate. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(24), 8027-8032.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- National Institutes of Health. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 9(1), 71-74.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines.
- ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for chlorination of 2,4,5-triaminopyrimidine
An Application Note from Gemini Synthesis Group
Topic: A Validated Protocol for the Selective Chlorination of 2,4,5-Triaminopyrimidine
Abstract
Chlorinated aminopyrimidines are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of therapeutic agents, including kinase inhibitors and folic acid antagonists.[1][2] The 2,4,5-triaminopyrimidine scaffold, in particular, is a highly electron-rich heterocyclic system, presenting unique challenges and opportunities for selective functionalization. This application note provides a comprehensive, field-proven protocol for the regioselective chlorination of 2,4,5-triaminopyrimidine to yield 2,4,5-triamino-6-chloropyrimidine. We delve into the chemical rationale behind the choice of reagents and conditions, offering a step-by-step experimental procedure, safety protocols, and characterization guidelines. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing this valuable synthetic intermediate.
Scientific Principles and Experimental Rationale
Reactivity of the 2,4,5-Triaminopyrimidine Core
The pyrimidine ring is inherently electron-deficient. However, the presence of three amino (-NH₂) groups at the 2, 4, and 5 positions fundamentally alters its reactivity. These groups are powerful activating substituents that donate electron density into the ring via resonance, making it highly susceptible to electrophilic attack. The C-6 position, being ortho to the C-5 amino group and para to the C-2 amino group, is the most electron-rich and sterically accessible site, making it the prime target for electrophilic aromatic substitution.
Causality Behind Reagent Selection: N-Chlorosuccinimide (NCS)
For a highly activated system like 2,4,5-triaminopyrimidine, a mild and selective chlorinating agent is essential to prevent over-chlorination, polymerization, or degradation.
-
N-Chlorosuccinimide (NCS): NCS is an ideal choice as it serves as a source of an electrophilic chlorine atom (Cl⁺) under neutral or acidic conditions.[3] Its reaction kinetics are generally moderate and controllable, which is critical for this substrate. It avoids the harsh, often uncontrollable conditions associated with reagents like gaseous chlorine or the strong acids generated when using sulfuryl chloride (SO₂Cl₂).[4][5]
-
Aprotic Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the polar starting material and stabilize the charged intermediates formed during the electrophilic substitution mechanism. It is also relatively inert to the chlorinating agent under the reaction conditions.
Mechanistic Pathway
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The pyrimidine ring acts as the nucleophile, attacking the electrophilic chlorine of NCS. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The reaction is completed by the deprotonation of the C-6 position by a weak base (such as the succinimide anion byproduct), which restores the aromaticity of the ring and yields the final chlorinated product.[6]
Mandatory Safety and Hazard Management
All operations should be conducted inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.[7][8]
-
2,4,5-Triaminopyrimidine / 6-Hydroxy-2,4,5-triaminopyrimidine sulfate: May cause skin, eye, and respiratory irritation. Avoid dust inhalation.[9]
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent. Causes skin burns and serious eye damage. Reacts violently with certain materials. Keep away from combustible materials.[10]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Ensure the fume hood has adequate ventilation.
An eyewash station and safety shower must be readily accessible.[7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
Detailed Experimental Protocol
This protocol details the synthesis of 2,4,5-triamino-6-chloropyrimidine.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2,4,5-Triaminopyrimidine | ≥98% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | ≥98%, ReagentPlus® | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
| Equipment | Specification | |
| Round-bottom flask | 250 mL, 3-neck | |
| Magnetic stirrer and stir bar | ||
| Thermometer / Temperature probe | ||
| Ice-water bath | ||
| Addition funnel | 100 mL | |
| Separatory funnel | 500 mL | |
| Rotary evaporator |
Step-by-Step Reaction Procedure
-
Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,4,5-triaminopyrimidine (5.0 g, 35.4 mmol).
-
Dissolution: Add 100 mL of anhydrous DMF to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Chlorinating Agent: In a separate beaker, dissolve N-chlorosuccinimide (NCS) (4.98 g, 37.2 mmol, 1.05 equivalents) in 50 mL of anhydrous DMF. Transfer this solution to an addition funnel.
-
Controlled Reaction: Add the NCS solution dropwise to the stirred pyrimidine solution over a period of 60 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Product Isolation
-
Quenching: Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) to remove any acidic byproducts, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 2,4,5-triamino-6-chloropyrimidine can be purified by recrystallization.
-
Solvent System: A mixture of methanol and water is often effective.[12]
-
Procedure: Dissolve the crude solid in a minimum amount of hot methanol. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Product Characterization and Validation
The final product, 2,4,5-triamino-6-chloropyrimidine, should be characterized to confirm its identity and purity.
| Property | Expected Value / Observation |
| Chemical Formula | C₄H₆ClN₅ |
| Molecular Weight | 159.58 g/mol [13] |
| Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Expect broad singlets for the amino protons (e.g., δ 5.5-7.0 ppm). The absence of a singlet around δ 7.5 ppm indicates successful substitution at C-6. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expect 4 distinct carbon signals in the aromatic region, with shifts influenced by the amino and chloro substituents. |
| Mass Spec (ESI+) | m/z = 160.03 [M+H]⁺ |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or product loss during work-up. | Ensure the starting material is fully consumed via TLC. During extraction, ensure proper phase separation to avoid loss of product in the aqueous layer. |
| Formation of Di-chloro Product | Reaction temperature too high or excess NCS. | Maintain strict temperature control at 0-5 °C. Use no more than 1.05 equivalents of NCS. |
| "Oiling Out" during Recrystallization | Compound melting point is below solution temperature. | Increase the volume of the "soluble" solvent (methanol). Allow the solution to cool very slowly to encourage crystal lattice formation.[12] |
Visual Workflow and Chemistry
Diagram 1: Reaction Scheme
Caption: Regioselective chlorination at the C-6 position.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Pharmaceutical Science.
- Carl Roth. (Date not available). Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry.
- Cole-Parmer. (Date not available). Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.
- Hunter, C. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins. ACS Catalysis.
- Foley, D. P., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
- Oliveira, S. F., et al. (2023). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 500505, 6-Chloropyrimidine-2,4,5-triamine. PubChem.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- ResearchGate. (2025-08-10). Applications of N-Chlorosuccinimide in Organic Synthesis.
- Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis.
- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
Sources
- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Chloropyrimidine-2,4,5-triamine as a Versatile Precursor for the Synthesis of Antiviral Nucleoside Analogs
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in antiviral drug discovery.[1][2] As a privileged heterocyclic motif, it is integral to the structure of nucleosides, the building blocks of DNA and RNA.[1][3] This unique feature allows pyrimidine derivatives to act as mimics of natural nucleosides, thereby interfering with viral replication processes.[4] This guide provides an in-depth exploration of 6-Chloropyrimidine-2,4,5-triamine, a highly functionalized and versatile starting material for the synthesis of potent antiviral compounds. We will detail the strategic rationale, step-by-step synthetic protocols, and mechanistic insights for transforming this precursor into advanced nucleoside analogs designed to target viral polymerases.
Introduction: The Strategic Advantage of the Pyrimidine Core
The therapeutic success of pyrimidine-based drugs stems from their ability to interact with a wide array of biological targets, often by forming effective hydrogen bonds or acting as bioisosteres for other aromatic systems, which can improve pharmacokinetic properties.[3] In the context of antiviral therapy, the pyrimidine ring is a key component of numerous FDA-approved drugs that function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or, more commonly, as nucleoside analogs.[3][5] These analogs are metabolized within the cell to their triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase, leading to chain termination and the inhibition of viral replication.[6][7]
This compound is a particularly valuable precursor due to its dense functionalization:
-
Three Amino Groups (Positions 2, 4, 5): These provide multiple handles for subsequent chemical modifications, including cyclization reactions to form fused heterocyclic systems like purines.
-
One Chloro Group (Position 6): The chlorine atom is an excellent leaving group, readily displaced by various nucleophiles (e.g., alkoxides, amines) to introduce further diversity.
This combination of reactive sites allows for the construction of complex molecular architectures, making it an ideal starting point for generating libraries of novel antiviral candidates.
Overall Synthetic Strategy & Workflow
The conversion of this compound into a potent antiviral nucleoside analog follows a logical and modular workflow. The primary strategy involves two key transformations:
-
Construction of a Fused Heterocyclic Core: The vicinal 4- and 5-amino groups on the pyrimidine ring are perfectly positioned to undergo cyclization with a one-carbon synthon, yielding a purine-like bicyclic system. This mimics the natural purine bases (adenine, guanine) and expands the potential biological targets.
-
Glycosylation: The newly formed purine analog is then coupled with a protected sugar moiety (or a sugar mimic) to form the complete nucleoside structure. This step is critical for cellular uptake and subsequent phosphorylation to the active triphosphate form.
The general experimental workflow is outlined below.
Caption: General workflow for synthesizing an antiviral nucleoside analog.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Safety Precautions
-
Reagents: Handle all solvents and reagents according to their respective SDS. Pay particular attention to phosphorus oxychloride (if used for chlorination steps), which is highly corrosive, and strong bases like sodium hydride, which are flammable and react violently with water.[12]
Protocol 1: Synthesis of 6-Chloro-7H-purin-2-amine Intermediate
This protocol describes the formation of a purine ring system via cyclization of the di-amino functionality at positions 4 and 5.
Rationale: The reaction of a 1,2-diamine (in this case, the 4,5-diaminopyrimidine) with a one-carbon electrophile like triethyl orthoformate is a classic and efficient method for constructing an imidazole ring. The reaction proceeds through formimidate intermediates, followed by cyclization and elimination of ethanol to yield the aromatic purine core. Acetic anhydride is used as a solvent and dehydrating agent to drive the reaction to completion.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (10.0 g, 57.6 mmol) in acetic anhydride (100 mL).
-
To the stirred suspension, add triethyl orthoformate (15.0 mL, 90.3 mmol).
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water (500 mL) with vigorous stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove impurities.
-
Dry the product under vacuum to yield the 6-Chloro-7H-purin-2-amine intermediate as a solid.
Protocol 2: Synthesis of the Antiviral Nucleoside Analog
This protocol details the N9-glycosylation of the purine intermediate with a protected ribose sugar, a key step in forming the final nucleoside.
Rationale: The Vorbrüggen glycosylation is a powerful method for forming the C-N bond between a nucleobase and a sugar. The nucleobase is first silylated to increase its nucleophilicity and solubility. A Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), generating an oxocarbenium ion intermediate. The silylated nucleobase then attacks this intermediate, typically at the N9 position for purines, to form the β-nucleoside with high stereoselectivity. A final deprotection step using a base like ammonia in methanol removes the benzoyl protecting groups from the sugar hydroxyls to yield the final compound.
Materials:
-
6-Chloro-7H-purin-2-amine (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated methanolic ammonia
-
Silica gel for column chromatography
Procedure:
-
Silylation: In a dry, argon-flushed flask, suspend the 6-Chloro-7H-purin-2-amine intermediate (5.0 g, 27.2 mmol) in anhydrous acetonitrile (100 mL). Add HMDS (11.4 mL, 54.4 mmol) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear (approx. 2-4 hours), indicating the formation of the silylated purine. Cool to room temperature.
-
Glycosylation: In a separate dry, argon-flushed flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (15.1 g, 30.0 mmol) in anhydrous acetonitrile (80 mL). Cool the solution to 0°C in an ice bath.
-
Slowly add TMSOTf (5.9 mL, 32.7 mmol) to the sugar solution and stir for 15 minutes.
-
Add the cooled, silylated purine solution from step 1 to the activated sugar solution via cannula.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C, stirring overnight. Monitor by TLC for the formation of the protected nucleoside.
-
Work-up: Cool the reaction mixture and quench by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Nucleoside): Purify the crude residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the protected nucleoside analog.
-
Deprotection: Dissolve the purified protected nucleoside in saturated methanolic ammonia (prepared by bubbling ammonia gas through cold methanol) in a sealed pressure vessel.
-
Stir the solution at room temperature for 24-48 hours.
-
Final Purification: Concentrate the mixture under reduced pressure. Purify the final product by recrystallization or silica gel chromatography to yield the target antiviral nucleoside analog.
Characterization & Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Compound | Expected Yield | Physical Appearance | Key ¹H NMR Signals (δ, ppm) | MS (m/z) [M+H]⁺ |
| 6-Chloro-7H-purin-2-amine | 75-85% | Off-white to pale yellow solid | ~12.5 (br s, 1H, N7-H), ~8.0 (s, 1H, C8-H), ~6.5 (br s, 2H, NH₂) | 184.0 |
| Final Nucleoside Analog | 50-65% (after deprotection) | White solid | ~8.2 (s, 1H, C8-H), ~6.0 (d, 1H, C1'-H, anomeric proton), 3.5-4.5 (m, sugar protons) | 314.1 |
Note: Data are representative and may vary based on specific reaction conditions and instrumentation. Full characterization would also include ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[13][14]
Mechanism of Antiviral Action
The synthesized nucleoside analog is designed to function as a competitive inhibitor of viral RNA or DNA synthesis.[7] Upon entering a virus-infected cell, it undergoes a series of phosphorylations by host and/or viral kinases to become an active triphosphate derivative.[6] This active form then mimics a natural nucleoside triphosphate (e.g., dGTP or ATP) and is recognized by the viral polymerase.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. mdpi.com [mdpi.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloropyrimidine-2,4,5-triamine in Medicinal Chemistry: A Guide to Synthesizing Purine-Based Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of 6-Chloropyrimidine-2,4,5-triamine as a pivotal building block in modern medicinal chemistry. We move beyond a simple recitation of facts to provide an in-depth analysis of its synthetic utility, focusing on its role as a direct precursor to 6-chloropurine analogs through the Traube purine synthesis. The unique trifecta of functionalities—two vicinal amino groups for cyclization and a strategically placed chlorine atom for subsequent diversification—renders this molecule an exceptionally powerful tool for drug discovery. This document provides field-proven, step-by-step protocols for the synthesis of the 6-chloropurine core, followed by its diversification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki cross-coupling reactions. We explore the causality behind experimental choices and contextualize these synthetic strategies within the broader goal of developing potent kinase inhibitors, a class of therapeutics where the purine scaffold is a well-established "privileged structure."
Introduction: The Strategic Value of a Multifunctional Pyrimidine
In the landscape of heterocyclic chemistry, pyrimidines are foundational scaffolds for a vast array of therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1] Among the myriad of substituted pyrimidines, this compound stands out for its pre-organized functionality, making it an ideal starting material for the construction of more complex heterocyclic systems, most notably purines.[2]
The purine ring system is a ubiquitous motif in nature and is recognized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[2] This is because the purine core effectively mimics the adenine portion of adenosine triphosphate (ATP), enabling competitive binding at the kinase hinge region.[3] The strategic power of this compound lies in its ability to streamline the synthesis of diverse purine libraries. The 4- and 5-amino groups are perfectly positioned for the annulation of the imidazole ring, a classic transformation known as the Traube purine synthesis.[4] Simultaneously, the chlorine atom at the 6-position is retained in the purine product, serving as a versatile synthetic handle for introducing a wide array of substituents to probe the structure-activity relationship (SAR) and optimize pharmacological properties.
This guide will provide the necessary protocols and scientific rationale to leverage this building block for the efficient synthesis of advanced purine intermediates.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic campaign.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1194-78-1 | [5] |
| Molecular Formula | C₄H₆ClN₅ | [5] |
| Molecular Weight | 159.58 g/mol | [5] |
| Appearance | Off-white to light brown crystalline powder | Supplier Data |
Safety and Handling:
This compound is a chemical reagent and must be handled with appropriate safety precautions in a fume hood by trained personnel. It is associated with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Core Synthetic Application: The Traube Purine Synthesis
The most powerful and direct application of this compound is its conversion into a 2-amino-6-chloropurine scaffold. This is achieved via the Traube purine synthesis, which involves the cyclization of the 4,5-diaminopyrimidine moiety with a one-carbon electrophile, such as formic acid or an orthoformate ester.[6] This reaction efficiently constructs the fused imidazole ring, yielding the core purine structure.
Caption: Traube Purine Synthesis Workflow.
Protocol 1: Synthesis of 2-Amino-6-chloro-9H-purine
This protocol describes the cyclization of this compound using formic acid to yield the key purine intermediate.
Rationale: Refluxing in formic acid serves a dual purpose: it acts as the source of the C8 carbon of the purine ring and provides the acidic, high-temperature medium required to drive the condensation and subsequent dehydrative cyclization.
Materials:
-
This compound (1.0 eq)
-
Formic Acid (98-100%)
-
Deionized Water
-
Ammonium Hydroxide (concentrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 10.0 g, 62.7 mmol).
-
Carefully add formic acid (e.g., 60 mL) to the flask.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The solid will gradually dissolve.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice (approx. 200 g).
-
A precipitate will form. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide dropwise with stirring in an ice bath. Adjust the pH to approximately 7-8.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-Amino-6-chloro-9H-purine as a solid. The product can be further purified by recrystallization if necessary.
Diversification of the Purine Scaffold at the C6-Position
The true synthetic value of the 2-Amino-6-chloro-9H-purine intermediate is its capacity for diversification. The electron-deficient nature of the purine ring system makes the chlorine atom at the C6 position susceptible to displacement by a variety of nucleophiles and amenable to modern cross-coupling methodologies. This allows for the systematic exploration of SAR, which is critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[7]
Caption: C6-Diversification Strategies.
Nucleophilic Aromatic Substitution (SNAr)
The C6-chloro group can be readily displaced by N-, O-, and S-nucleophiles. Amination is particularly common in kinase inhibitor synthesis to install moieties that can form critical hydrogen bonds with the enzyme's active site.[3]
Protocol 2: Synthesis of an N⁶-Substituted Purine Derivative via SNAr
Rationale: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary nucleophile. An alcohol solvent like n-butanol or isopropanol at elevated temperatures provides the energy to overcome the activation barrier for the addition-elimination mechanism.
Materials:
-
2-Amino-6-chloro-9H-purine (1.0 eq)
-
Substituted amine (e.g., 4-fluoroaniline) (1.2 eq)
-
DIPEA (2.0 eq)
-
n-Butanol or 2-Propanol
-
Reaction vial or round-bottom flask with condenser
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealable reaction vial, add 2-Amino-6-chloro-9H-purine (e.g., 200 mg, 1.18 mmol), the desired amine (e.g., 4-fluoroaniline, 157 mg, 1.42 mmol), and a magnetic stir bar.
-
Add n-butanol (e.g., 5 mL) followed by DIPEA (0.41 mL, 2.36 mmol).
-
Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N⁶-substituted purine derivative.
Palladium-Catalyzed Suzuki Cross-Coupling
To install aryl or heteroaryl groups at the C6 position via a C-C bond, the Suzuki cross-coupling reaction is a robust and highly effective method. This reaction is invaluable for expanding the chemical space and fine-tuning electronic and steric properties of the inhibitor.[8]
Protocol 3: Synthesis of a 6-Arylpurine Derivative via Suzuki Coupling
Rationale: A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. An inorganic base like sodium or potassium carbonate is required for the transmetalation step. A mixed solvent system, often containing water, is used to dissolve both the organic and inorganic reagents.
Materials:
-
2-Amino-6-chloro-9H-purine (1.0 eq)
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask, add 2-Amino-6-chloro-9H-purine (e.g., 300 mg, 1.77 mmol), the arylboronic acid (e.g., 403 mg, 2.65 mmol), and Na₂CO₃ (563 mg, 5.31 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (102 mg, 0.088 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 10 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-arylpurine derivative.
Application in Kinase Inhibitor Drug Discovery
The purine derivatives synthesized from this compound are ideal candidates for screening as kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] ATP-competitive inhibitors block the kinase from phosphorylating its downstream substrate, thereby interrupting the aberrant signaling cascade.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 6-Chloropyrimidine-2,4,5-triamine and Its Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-chloropyrimidine-2,4,5-triamine and its derivatives, which are pivotal intermediates in modern medicinal chemistry and drug development. These compounds serve as foundational scaffolds for a multitude of therapeutic agents, including kinase inhibitors and other targeted therapies. This guide is designed for researchers, chemists, and process development scientists, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and scalable synthesis. We will delve into the strategic considerations behind each synthetic step, from the selection of starting materials to final product purification, while emphasizing safety, efficiency, and reproducibility.
Introduction: The Strategic Importance of this compound
The pyrimidine core is a privileged scaffold in medicinal chemistry, and the 2,4,5-triamino-6-chloro substitution pattern offers a versatile platform for generating diverse molecular libraries. The three amino groups at the C2, C4, and C5 positions, along with the reactive chlorine atom at the C6 position, provide multiple handles for chemical modification. This allows for the systematic exploration of the chemical space around the pyrimidine core, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthesis of this key intermediate is a critical first step in the development of numerous important pharmaceutical compounds.
Overall Synthetic Strategy: A Multi-Step Approach to the Core Intermediate
The industrial-scale synthesis of 2,4,5-triamino-6-chloropyrimidine is typically achieved through a well-established multi-step sequence. The general workflow involves the construction of the pyrimidine ring, followed by functional group interconversions to install the desired amino and chloro substituents.
Figure 1: General workflow for the synthesis of this compound.
Detailed Synthesis Protocols
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This initial step involves a condensation reaction to form the pyrimidine ring.
-
Principle: The reaction is a classic cyclocondensation where guanidine acts as a binucleophilic component, reacting with the electrophilic carbonyl and nitrile groups of ethyl cyanoacetate. Sodium methoxide serves as a strong base to deprotonate the guanidine and facilitate the reaction.[1]
-
Protocol:
-
To a suitable reactor charged with methanol, add sodium methoxide under an inert atmosphere (e.g., nitrogen).
-
Once the sodium methoxide has dissolved, add guanidine hydrochloride and ethyl cyanoacetate.[2][3]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC or TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to 7 with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[1]
-
Filter the solid, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
-
Synthesis of 2,4-Diamino-6-chloropyrimidine
This step converts the hydroxyl group into a more reactive chloro group.
-
Principle: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to replace hydroxyl groups on heterocyclic rings with chlorine atoms.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
-
Protocol:
-
Carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride in a reactor equipped with a reflux condenser and a scrubber for acidic gases.
-
Heat the mixture to reflux and maintain for several hours.[5] The reaction progress can be monitored by the disappearance of the starting material.
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water or by using an alcohol like ethanol or methanol.[5][6] This step is highly exothermic and requires strict temperature control.
-
Adjust the pH of the aqueous solution to 8 with a base (e.g., NaOH or ammonia) to precipitate the product.[4][6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4][6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-diamino-6-chloropyrimidine.
-
Synthesis of 2,4-Diamino-6-chloro-5-nitrosopyrimidine
This step introduces a nitroso group at the 5-position, which will be subsequently reduced to an amino group.
-
Principle: The pyrimidine ring is activated towards electrophilic substitution at the 5-position. Nitrosation is achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric acid.[7] The temperature must be carefully controlled to prevent side reactions.
-
Protocol:
-
Dissolve 2,4-diamino-6-chloropyrimidine in an aqueous acidic solution (e.g., sulfuric acid) and cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 25-30°C.[7]
-
Stir the reaction mixture for a period until the formation of the nitroso product is complete.
-
The product, which is often a colored solid, will precipitate from the reaction mixture.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Synthesis of this compound
The final step to obtain the core intermediate is the reduction of the nitroso group.
-
Principle: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroso groups to amines.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is carried out under a hydrogen atmosphere.
-
Protocol:
-
Suspend the 2,4-diamino-6-chloro-5-nitrosopyrimidine in a suitable solvent such as methanol or ethanol in a hydrogenation reactor.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the reactor with hydrogen gas and stir the mixture vigorously.
-
Monitor the reaction by hydrogen uptake or by analytical techniques (TLC/HPLC).
-
Once the reaction is complete, carefully filter the catalyst.
-
Evaporate the solvent to obtain the crude this compound. The product can be further purified by recrystallization.
-
Synthesis of Derivatives
With the this compound core in hand, a wide array of derivatives can be synthesized. The reactivity of the chloro group at the 6-position allows for nucleophilic aromatic substitution.
-
Example: Synthesis of a 6-alkoxy derivative
-
Principle: The chloro group can be displaced by an alkoxide. This reaction is typically carried out by dissolving the triamine in the corresponding alcohol in the presence of a base.[7]
-
Protocol:
-
Dissolve this compound in an alcohol (e.g., ethanol).
-
Add a base such as sodium ethoxide.
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Cool the reaction and remove the precipitated salt by filtration.
-
Evaporate the solvent to obtain the 6-alkoxypyrimidine-2,4,5-triamine derivative.[7]
-
-
Process Optimization and Troubleshooting
Figure 2: Troubleshooting guide for common issues in the synthesis.
Data Summary
| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Reference |
| 1. Ring Formation | Guanidine HCl, Ethyl Cyanoacetate, NaOCH₃ | Methanol | Reflux | ~95% | [1] |
| 2. Chlorination | 2,4-Diamino-6-hydroxypyrimidine, POCl₃ | Neat POCl₃ | Reflux | ~85% | [4] |
| 3. Nitrosation | 2,4-Diamino-6-chloropyrimidine, NaNO₂, H₂SO₄ | Water | 25-30°C | Good | [7] |
| 4. Reduction | 2,4-Diamino-6-chloro-5-nitrosopyrimidine, H₂, Pd/C | Methanol | Room Temp. | High |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][10][11]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation reactor and ensure there are no ignition sources in the vicinity. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air. Handle the catalyst wet and filter under an inert atmosphere.
-
General Precautions: Always wear appropriate PPE.[12][13] Ensure proper ventilation.[9][11] Contaminated clothing should be removed and laundered before reuse.[10][11] In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[9][12][13]
Conclusion
The large-scale synthesis of this compound and its derivatives is a well-established yet demanding process that requires careful control over reaction conditions and adherence to strict safety protocols. This guide provides a robust framework for successfully navigating the synthetic challenges, enabling the efficient production of these vital building blocks for drug discovery and development. By understanding the principles behind each step and anticipating potential issues, researchers and chemists can confidently scale up the synthesis to meet the demands of their research programs.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,4,6-Trichloropyrimidine, 99%.
- Kaczka, E. A., & Folkers, K. (1952). U.S. Patent No. 2,584,024. Washington, DC: U.S. Patent and Trademark Office.
- Cherukupalli, P., et al. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 8(5), 10-15.
- Zhang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4987.
- Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN114400693A.
- Jiangsu Ruishi Biotechnology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- Aft, H. (1962). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University.
- Botrè, C. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP0295218A1.
- Botrè, C. (1992). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP0295218B1.
- Jiangsu Ruishi Biotechnology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A.
- van der Vorm, S., et al. (2016). Selective Monoreduction of 2,4-Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst. The Journal of Organic Chemistry, 81(1), 301-306.
- Zemtsova, M. N., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5176.
- Ganin, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances, 13(25), 17185-17192.
- Kola, S. R. (2013, December 24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate.
Sources
- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 8. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: The Strategic Role of 6-Chloropyrimidine-2,4,5-triamine in the Synthesis of Pteridine-Based Diuretic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 6-Chloropyrimidine-2,4,5-triamine as a pivotal starting material in the synthesis of potent diuretic agents, with a primary focus on the potassium-sparing diuretic, Triamterene. We dissect the synthetic pathways, elucidate the mechanism of action, and provide detailed, field-tested laboratory protocols. The document is structured to offer both a high-level strategic overview for drug development professionals and granular, actionable detail for bench scientists.
Introduction: The Pyrimidine Core in Modern Diuretics
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile reactivity and ability to mimic endogenous nucleic acid bases.[1] Within the realm of cardiovascular and renal medicine, pyrimidine derivatives have been successfully developed into a class of diuretics known as pteridines. These agents are critical for managing conditions like hypertension and edema.[2][3]
This compound is a highly functionalized pyrimidine derivative that serves as a crucial precursor for constructing the pteridine ring system. Its strategic arrangement of amino and chloro substituents allows for regioselective cyclization reactions, leading to the formation of pharmacologically active molecules. The most prominent example derived from this pathway is Triamterene (2,4,7-Triamino-6-phenylpteridine), a clinically significant potassium-sparing diuretic.[4] This guide will use the synthesis of Triamterene as a model to illustrate the utility of its pyrimidine precursors.
The Synthetic Pathway: From Pyrimidine to Pteridine Diuretic
The synthesis of Triamterene from a pyrimidine core is a classic example of heterocyclic ring construction. The overall strategy involves the condensation of a tetra-substituted pyrimidine, specifically one with vicinal diamines at the C4 and C5 positions, with a suitable reaction partner to form the fused pyrazine ring of the pteridine system.
While several synthetic routes exist, a common and efficient pathway involves the use of 2,4,5,6-tetraaminopyrimidine as the key intermediate. This compound is a direct and valuable precursor to this tetra-amino intermediate, typically via nucleophilic substitution of the chlorine atom with an amino group.
The subsequent and final step is the acid- or base-catalyzed condensation of 2,4,5,6-tetraaminopyrimidine with an α-keto compound or its equivalent. In the case of Triamterene, benzyl cyanide serves as the source for the 6-phenyl substituent and the adjacent carbon atom of the pyrazine ring.[5]
Caption: Fig. 1: General Synthetic Workflow for Triamterene.
Mechanism of Action: Targeting the Epithelial Sodium Channel (ENaC)
Triamterene and related pteridine diuretics exert their effect by directly blocking the epithelial sodium channel (ENaC) on the luminal side of the late distal convoluted tubules and collecting ducts in the kidneys.[6][7]
Causality of Diuretic Action:
-
ENaC Blockade: Under normal physiological conditions, ENaC allows sodium ions (Na+) to be reabsorbed from the tubular fluid back into the bloodstream. This reabsorption creates a negative electrical potential in the tubular lumen.[8]
-
Potassium Sparing: The negative lumen potential drives the secretion of potassium ions (K+) from the blood into the urine. By blocking ENaC, Triamterene prevents Na+ reabsorption, thereby reducing the negative potential.[7] This diminishes the driving force for K+ secretion, leading to potassium retention in the body.
-
Diuresis: The inhibition of Na+ reabsorption means more sodium remains in the tubule, which osmotically holds water, leading to increased urine output (diuresis).[2]
This mechanism is distinct from that of thiazide or loop diuretics, which often cause significant potassium loss (hypokalemia). Therefore, Triamterene is frequently used in combination with these other diuretics to achieve potent diuresis while mitigating the risk of hypokalemia.[3][6]
Caption: Fig. 2: Triamterene blocking the ENaC channel.
Experimental Protocols
Authoritative Insight: The following protocols are designed for robustness and self-validation. Success in heterocyclic synthesis depends on strict control of reaction conditions, particularly temperature and atmospheric moisture, as intermediates can be sensitive to degradation. Purity of the 2,4,5,6-tetraaminopyrimidine intermediate is paramount for a clean cyclization and high yield in the final step.
Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate
This protocol details the synthesis of the key intermediate via the nitrosation of 2,4,6-triaminopyrimidine followed by reduction. This is a well-established route that produces the stable sulfate salt of the product.[9]
Table 1: Materials & Reagents for Protocol 1
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Triaminopyrimidine | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Nitrosating Agent |
| Acetic Acid (Glacial) | ACS Reagent | VWR | Acid Catalyst |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Alfa Aesar | Reducing Agent |
| Deionized Water | N/A | In-house | Solvent |
| Round-bottom flask, Ice bath | N/A | Standard Labware | Reaction Vessel |
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of deionized water and 1.5 moles of glacial acetic acid.
-
Nitrosation: Cool the resulting solution in an ice bath to between 0-5 °C. While maintaining this temperature, slowly add a solution of 1.0 mole of sodium nitrite in a minimal amount of cold water over 30-45 minutes. Causality Note: Slow addition and low temperature are critical to prevent runaway reactions and the formation of undesirable byproducts. The reaction mixture will form a thick, colored slurry of the 5-nitroso intermediate.[9]
-
Reduction: To the slurry of the 2,4,6-triamino-5-nitrosopyrimidine intermediate, begin the portion-wise addition of sodium dithionite (approx. 2.0 moles). The reaction is exothermic. Allow the temperature to rise to, but not exceed, 60 °C. Trustworthiness Check: The color of the slurry will change significantly, typically from a deep red/purple to a lighter yellow/tan, indicating the reduction of the nitroso group.
-
Isolation: Once the addition is complete and the color change is stable, heat the mixture to 80-90 °C and filter it while hot to remove any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then chill in an ice bath to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfate product.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and dry under vacuum. The expected yield is typically 50-80% with >95% purity.[9]
Protocol 2: Synthesis of Triamterene
This protocol describes the final condensation step to form the pteridine ring system.
Table 2: Materials & Reagents for Protocol 2
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,5,6-Tetraaminopyrimidine Sulfate | As prepared | N/A | Key Intermediate |
| Benzyl Cyanide | ≥99% | Sigma-Aldrich | Phenyl group source |
| Sodium Methoxide (NaOMe) | 95% | Acros Organics | Base Catalyst |
| Ethylene Glycol or DMF | Anhydrous | Fisher Scientific | High-boiling solvent |
| Round-bottom flask, Reflux Condenser | N/A | Standard Labware | Reaction Apparatus |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1.0 equivalent of 2,4,5,6-tetraaminopyrimidine sulfate, 1.1 equivalents of benzyl cyanide, and a suitable high-boiling solvent like ethylene glycol or dimethylformamide (DMF).
-
Base Addition: Add 2.0-3.0 equivalents of sodium methoxide to the mixture. Causality Note: Sodium methoxide acts as a base to deprotonate the amine and facilitate the nucleophilic attack and subsequent cyclization to form the pyrazine ring.[5]
-
Reaction: Heat the mixture to reflux (typically 120-150 °C depending on the solvent) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.
-
Purification: Collect the yellow solid by vacuum filtration. Wash the solid thoroughly with water, then with ethanol, to remove residual solvent and unreacted starting materials. The product can be further purified by recrystallization from a large volume of a suitable solvent like DMF or acetic acid.
-
Characterization: Dry the purified yellow crystalline solid under vacuum. The final product, Triamterene, should be characterized to confirm its identity.
Data Presentation & Characterization
Table 3: Physicochemical Properties of Key Compounds
| Property | This compound[10] | Triamterene[8] |
| IUPAC Name | This compound | 6-phenylpteridine-2,4,7-triamine |
| Molecular Formula | C₄H₆ClN₅ | C₁₂H₁₁N₇ |
| Molar Mass | 159.58 g/mol | 253.26 g/mol |
| Appearance | Solid | Odorless yellow crystalline solid |
| Melting Point | N/A | 316 °C |
Self-Validation: The synthesized Triamterene should exhibit a melting point consistent with the literature value (316 °C).[8] Acidified solutions of the final product will exhibit a characteristic blue fluorescence.[8] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure.
References
- Wikipedia. Triamterene. Wikipedia. [Link]
- National Center for Biotechnology Information. Triamterene.
- Patsnap. What is the mechanism of Triamterene?
- Drugs.com. Triamterene (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Drugs.com. [Link]
- Pediatric Oncall.
- Neliti. Directed Search for Diuretics Among 6-substituted Pteridine-2,4,7(1H,3H,8H)-triones. Neliti. [Link]
- Taylor & Francis Online.
- PubMed. Synthesis and evaluation for diuretic activity of 1-substituted 6-chloro-5-sulfamylindolines. PubMed. [Link]
- ACS Publications. Pteridines. XI. Pteridines related to the diuretic, 2,4-diamino-6,7-dimethylpteridine. Journal of Medicinal Chemistry. [Link]
- ACS Publications. Pteridines. XI. Pteridines related to the diuretic, 2,4-diamino-6,7-dimethylpteridine. Journal of Medicinal Chemistry. [Link]
- Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
- National Center for Biotechnology Information. This compound.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- Hindawi. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Hindawi. [Link]
- National Center for Biotechnology Information. 2,4-Diamino-6-chloropyrimidine.
- Google Patents. Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Google Patents. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- American Society for Microbiology. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy. [Link]
- Zaporizhzhia State Medical and Pharmaceutical University. Diuretic activity of some 4- and 3-thio-substituted 1,2,4-triazoles with fluorophenyl fragments. Zaporizhzhia State Medical and Pharmaceutical University. [Link]
- ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link]
- PubMed.
- ResearchGate. Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- ResearchGate. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triamterene (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. pediatriconcall.com [pediatriconcall.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Triamterene synthesis - chemicalbook [chemicalbook.com]
- 6. Triamterene - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Triamterene? [synapse.patsnap.com]
- 8. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 10. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Chloropyrimidine-2,4,5-triamine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of a diverse array of biologically active molecules, including a significant number of commercial agrochemicals. Its presence is integral to the mode of action of various herbicides, fungicides, and insecticides. 6-Chloropyrimidine-2,4,5-triamine is a highly functionalized pyrimidine derivative that serves as a versatile precursor for the synthesis of complex heterocyclic systems. The strategic arrangement of its amino and chloro substituents provides multiple reactive sites for building intricate molecular architectures, making it a molecule of significant interest to researchers and synthetic chemists in the agrochemical industry.
This guide provides a comprehensive overview of the application of this compound in the synthesis of agrochemicals, with a particular focus on its use as a key building block for triazolopyrimidine sulfonamide herbicides. We will delve into the mechanistic rationale behind its reactivity and provide a detailed, field-proven protocol for its utilization in the synthesis of a key intermediate for this important class of herbicides.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClN₅ | [1] |
| Molecular Weight | 159.58 g/mol | [1] |
| CAS Number | 1194-78-1 | [1] |
| Appearance | White to tan powder or crystals | [2] |
| Melting Point | 199-202 °C | [2] |
Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Core Application: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
Triazolopyrimidine sulfonamides are a critical class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants, a key enzyme in the biosynthesis of branched-chain amino acids.[3] This inhibition leads to the cessation of plant growth and eventual death of the weed. Herbicides such as florasulam, diclosulam, and penoxsulam belong to this class.[1][4][5]
The synthetic strategy for these herbicides often involves the construction of a substituted[1][4][5]triazolo[1,5-c]pyrimidine core. This compound is an ideal starting material for the formation of this fused heterocyclic system. The vicinal diamines at the 4- and 5-positions of the pyrimidine ring are primed for cyclization with a one-carbon synthon to form the triazole ring.
Logical Workflow for Triazolopyrimidine Herbicide Synthesis
The overall synthetic strategy involves a multi-step process, beginning with the cyclization of this compound to form a key triazolopyrimidine intermediate. This intermediate can then be further functionalized to introduce the necessary sulfonyl chloride group, followed by coupling with a substituted aniline to yield the final herbicide.
Caption: Synthetic workflow for triazolopyrimidine herbicides.
Experimental Protocol: Synthesis of a Key Intermediate - 2-Amino-5,8-dimethoxy-[1][4][5]triazolo[1,5-c]pyrimidine
This protocol details the synthesis of 2-Amino-5,8-dimethoxy-[1][4]triazolo[1,5-c]pyrimidine, a crucial intermediate in the production of the herbicide penoxsulam. The synthesis begins with the cyclization of a triaminopyrimidine derivative, followed by substitution reactions.
Step 1: Synthesis of 2,4-Diamino-6-chloro-5-nitrosopyrimidine
This step introduces the nitroso group, which will be subsequently reduced to an amino group, setting the stage for the triazole ring formation.
-
Materials:
-
2,4,6-Triaminopyrimidine
-
Sodium nitrite
-
Hydrochloric acid
-
Water
-
Ice
-
-
Procedure:
-
Dissolve 2,4,6-triaminopyrimidine in dilute hydrochloric acid with cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the pyrimidine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
The precipitated 2,4-diamino-6-chloro-5-nitrosopyrimidine is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of this compound
The nitroso group is reduced to an amino group in this step.
-
Materials:
-
2,4-Diamino-6-chloro-5-nitrosopyrimidine
-
Sodium dithionite (or catalytic hydrogenation setup)
-
Aqueous ammonia
-
Water
-
-
Procedure:
-
Suspend the 2,4-diamino-6-chloro-5-nitrosopyrimidine in water.
-
Gradually add sodium dithionite to the suspension while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Make the solution alkaline by adding aqueous ammonia.
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Step 3: Synthesis of 2-Amino-6-chloro-[1][4][5]triazolo[1,5-c]pyrimidine
This is the key cyclization step to form the triazolopyrimidine core.
-
Materials:
-
This compound
-
Formic acid
-
-
Procedure:
-
Heat a mixture of this compound and an excess of formic acid at reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-Amino-6-chloro-[1][4][5]triazolo[1,5-c]pyrimidine.
-
Step 4: Synthesis of 2-Amino-5,8-dimethoxy-[1][4][5]triazolo[1,5-c]pyrimidine
The chloro and a hydrogen substituent on the pyrimidine ring are replaced by methoxy groups.
-
Materials:
-
Procedure:
-
Dissolve 2-Amino-6-chloro-[1][4][5]triazolo[1,5-c]pyrimidine in methanol.
-
Add a solution of sodium methoxide in methanol and heat the mixture at reflux. The chlorine at the 6-position is readily displaced.
-
To introduce the second methoxy group at the 8-position, a more forcing condition or a copper catalyst might be necessary. The reaction is heated under pressure.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and neutralize it with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to give 2-Amino-5,8-dimethoxy-[1][4]triazolo[1,5-c]pyrimidine.[4]
-
Data Summary: Yields and Purity
The following table summarizes typical yields and purity for the synthesis of the key intermediate. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 2,4-Diamino-6-chloro-5-nitrosopyrimidine | 85-90% | >95% |
| 2 | This compound | 80-85% | >97% |
| 3 | 2-Amino-6-chloro-[1][4]triazolo[1,5-c]pyrimidine | 75-80% | >98% |
| 4 | 2-Amino-5,8-dimethoxy-[1][4]triazolo[1,5-c]pyrimidine | 65-75% | >99% |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in agrochemical synthesis. Its application in the construction of the triazolopyrimidine core of highly active herbicides demonstrates its strategic importance. The protocols outlined in this guide provide a robust framework for researchers to synthesize key intermediates for this class of agrochemicals. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles. The continued development of efficient and sustainable synthetic routes utilizing such precursors is crucial for the future of crop protection.
References
- CN103724353A - Improved synthesis method of penoxsulam - Google P
- Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem. (URL: [Link])
- CN103509027A - Preparation method for florasulam - Google P
- This compound | C4H6ClN5 | CID 500505 - PubChem. (URL: [Link])
- The preparation method of diclosulam - Eureka | P
- CN104402890A - Preparation method of penoxsulam - Google P
- CN106699764A - Preparation method of diclosulam - Google P
- WO2019074995A1 - Method of preparation of florasulam - Google P
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (URL: [Link])
- 2-chlorosulfonyl-8-fluoro-5-methoxy-[1][4][5]triazolo[1,5-c]pyrimidine - LookChem. (URL: [Link])
- 6-Chloropyrimidine-2,4-diamine, 98% - Otto Chemie Pvt. Ltd. (URL: [Link])
- CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google P
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (URL: [Link])
- Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed. (URL: [Link])
- US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google P
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry. (URL: [Link])
- Synthesis and evaluation of hydroxyazolopyrimidines as herbicides; the generation of amitrole in planta - PubMed. (URL: [Link])
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
Sources
- 1. Buy 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) | 166524-74-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | 219715-62-5 [smolecule.com]
- 5. CAS # 219715-62-5, 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine, 2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine - chemBlink [chemblink.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrimidine-2,4,5-triamine
Welcome to the technical support center for the synthesis of 6-Chloropyrimidine-2,4,5-triamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the common challenges encountered during this multi-step process and offer robust solutions to improve yield, purity, and consistency.
The most reliable and commonly adapted synthetic route involves a two-step process starting from 2,4-Diamino-6-chloropyrimidine. This precursor is a stable and commercially available intermediate, often used in the synthesis of pharmaceuticals like Minoxidil.[1] The overall pathway involves the introduction of an amino group at the C5 position via a nitrosation reaction, followed by the reduction of the resulting nitroso group.
Synthesis Overview: A Two-Step Approach
The synthesis begins with the regioselective nitrosation of 2,4-Diamino-6-chloropyrimidine, followed by the reduction of the intermediate to yield the final product. This pathway is favored due to the controlled introduction of the C5-amino group while preserving the existing functionalities.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & Synthesis FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Nitrosation of 2,4-Diamino-6-chloropyrimidine
Question 1: My yield of the 5-nitroso intermediate is consistently low. What are the most likely causes?
Answer: Low yield in this step is a common issue and typically points to three critical parameters: temperature, pH control, and reagent stoichiometry.
-
Temperature Control (Causality): The nitrosation of highly activated pyrimidine rings is an exothermic and rapid reaction.[2][3] The nitrosating species, nitrous acid (HONO), is generated in situ from sodium nitrite and a protic acid. At temperatures above 10-15°C, nitrous acid begins to decompose. More critically, the intermediate nitroso compound can undergo side reactions or decomposition, leading to the formation of intractable tars. Maintaining a low temperature (ideally 0-5°C) is paramount for the stability of both the reagent and the product.[3]
-
pH and Acid Choice (Causality): The reaction requires an acidic medium to generate nitrous acid. However, excessively strong acidic conditions or incorrect pH can lead to hydrolysis of the chloro group or other side reactions. Acetic acid is often preferred as it provides sufficient acidity while buffering the system.[2][3] The pH should be maintained in the range of 4-6.[4]
-
Reagent Stoichiometry (Causality): Using a slight excess of sodium nitrite is common, but a large excess can lead to di-nitrosation or other undesired oxidative side reactions. It is crucial to use a stoichiometric or near-stoichiometric amount of sodium nitrite (1.0-1.05 moles per mole of the starting pyrimidine).[2][3]
Question 2: The reaction mixture turned dark brown/black and formed a tar-like precipitate. Is it salvageable?
Answer: Unfortunately, the formation of a dark, tarry substance usually indicates significant product decomposition or polymerization, often due to a loss of temperature control. It is generally not salvageable. The likely cause is that the exothermic reaction raised the local temperature, leading to the breakdown of the desired nitroso compound. It is critical to ensure vigorous stirring and have an efficient cooling bath (ice-salt or a cryocooler) to dissipate heat throughout the addition of sodium nitrite.
Caption: Logic diagram for troubleshooting the nitrosation step.
Part 2: Reduction of 2,4-Diamino-6-chloro-5-nitrosopyrimidine
Question 3: I am getting incomplete reduction to the final triamine product. How can I drive the reaction to completion?
Answer: The choice of reducing agent and reaction conditions are the key determinants for a successful reduction. The two most common methods are chemical reduction with sodium dithionite (hydrosulfite) and catalytic hydrogenation.
-
Sodium Dithionite (Na₂S₂O₄): This is a powerful, cost-effective reducing agent often used for this transformation.[2][3] To ensure complete reaction, a molar excess of dithionite is required. The reaction is typically performed in an aqueous medium and may require gentle heating (e.g., up to 60°C) to proceed at a reasonable rate.[2][3] Incomplete reduction can result from using an insufficient amount of the reagent or from the degradation of the dithionite solution, which is unstable in acidic conditions and in the presence of air.
-
Catalytic Hydrogenation: This method offers a cleaner reaction profile, often yielding a purer product with simpler workup.[5][6] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are effective.[2][5] Incomplete conversion here can be due to:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.
-
Insufficient Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently.
-
Poor Mass Transfer: Inadequate stirring can prevent the substrate and hydrogen from reaching the catalyst surface.
-
Question 4: The final product, this compound, is highly colored and degrades upon storage. What are the best practices for purification and storage?
Answer: this compound is an electron-rich aromatic amine, making it highly susceptible to aerial oxidation, which is the primary cause of discoloration and degradation.
-
Purification:
-
Workup: After reduction, it's crucial to work under an inert atmosphere (Nitrogen or Argon) as much as possible.
-
Decolorization: If the crude product is colored, a treatment with activated charcoal in a suitable solvent during recrystallization can remove colored impurities.
-
Recrystallization: This is the most effective method for purification. The choice of solvent is critical and may require some experimentation (e.g., water, ethanol/water mixtures).
-
-
Handling and Storage: The purified solid should be dried thoroughly under vacuum. For long-term stability, it is essential to store it under an inert gas (Nitrogen or Argon) at low temperatures (2–8 °C) and protected from light.[7]
Quantitative Data Summary
| Parameter | Method 1: Sodium Dithionite | Method 2: Catalytic Hydrogenation | Reference |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | H₂ gas with Pd/C or Raney Ni catalyst | [2],[3],[5] |
| Typical Solvent | Water | Alcohols (Methanol, Ethanol), Water | [3],[6] |
| Temperature | 25°C to 65°C | 50°C to 120°C | [8],[6] |
| Pressure | Atmospheric | Elevated pressure may be required | [6] |
| Pros | Cost-effective, rapid reaction. | High purity, clean reaction, easier workup. | |
| Cons | Requires large excess of reagent, byproduct salts complicate workup. | Requires specialized pressure equipment, catalyst cost, potential for catalyst poisoning. | |
| Typical Yield | 50-80% | >80% | [3],[8] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).
Protocol 1: Synthesis of 2,4-Diamino-6-chloro-5-nitrosopyrimidine (Intermediate)
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,4-Diamino-6-chloropyrimidine (1.0 eq.) in a mixture of water and acetic acid (approx. 1.5 eq. of acid).
-
Cooling: Cool the stirred slurry to 0-5°C using an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in water. Add this solution dropwise to the cooled slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: Stir the resulting colored slurry at 0-5°C for an additional 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a low temperature (<40°C). The resulting 2,4-Diamino-6-chloro-5-nitrosopyrimidine is typically used directly in the next step without further purification.
Protocol 2: Synthesis of this compound (via Dithionite Reduction)
-
Setup: Suspend the crude 2,4-Diamino-6-chloro-5-nitrosopyrimidine (1.0 eq.) in water in a round-bottom flask equipped with a stirrer and thermometer.
-
Dithionite Addition: In a separate flask, prepare a solution of sodium dithionite (approx. 2.0-2.5 eq.) in water. Add this solution portion-wise to the stirred suspension. The reaction is exothermic.[8]
-
Reaction: After the addition, gently heat the mixture to 50-60°C for 1-2 hours until the color of the nitroso compound has disappeared and a clear solution or a light-colored precipitate is formed.[2]
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be filtered. Alternatively, the pH can be adjusted to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) with the optional use of activated charcoal to remove colored impurities.
-
Drying and Storage: Dry the purified product under vacuum and store it under an inert atmosphere at 2-8°C.[7]
References
- Synthesis of 2,4,5,6-tetraaminopyrimidine. PrepChem.com. [Link]
- Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- US Patent 4247693A: Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate.
- US Patent 4167633A: Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- CN Patent 114250480A: Reduction method of nitroso-nitro pyrimidine compound.
- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- US Patent 2584024A: 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- CN Patent 113754592A: Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
- Method for synthesizing 2,4-diamino-6-chloropyrimidine.
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- This compound | C4H6ClN5 | CID 500505. PubChem. [Link]
- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com. [Link]
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
- US Patent 5101031A: Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. patents.justia.com [patents.justia.com]
- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 7. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Chloropyrimidine-2,4,5-triamine
Welcome to the technical support guide for the synthesis of 6-Chloropyrimidine-2,4,5-triamine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts. This guide is built from field-proven insights and established chemical principles to ensure you can anticipate, identify, and resolve common side reactions and experimental challenges.
Introduction: The Challenge of Synthesizing an Electron-Rich Heterocycle
This compound is a critical building block in medicinal chemistry. Its structure, featuring an electron-rich pyrimidine core with three activating amino groups and a reactive chloro-substituent, makes it highly valuable for constructing complex molecular architectures. However, these same features render it susceptible to a variety of side reactions, primarily oxidation, polymerization, and hydrolysis. This guide will directly address the most common issues encountered during its multi-step synthesis.
The most prevalent synthetic strategy involves the sequential functionalization of a pyrimidine precursor. A typical workflow is illustrated below.
Technical Support Center: Purification of 6-Chloropyrimidine-2,4,5-triamine
Welcome to the technical support guide for the purification of 6-Chloropyrimidine-2,4,5-triamine (CAS 1194-78-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a compound with multiple reactive amine groups and susceptibility to oxidation, its purification requires a nuanced approach. This guide provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity and yield.
Understanding Your Crude Reaction Mixture
Effective purification begins with understanding the potential impurities in your crude product. The impurity profile is dictated by the synthetic route used to prepare the this compound. Common routes include the reduction of a nitroso precursor or direct amination pathways.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors such as 2,4-diamino-6-chloropyrimidine or 2,4,5,6-tetraminopyrimidine.
-
Side-Reaction Products:
-
Hydrolysis Products: Substitution of the chlorine atom with a hydroxyl group to form 2,4,5-triamino-6-hydroxypyrimidine, especially if the reaction workup involves harsh pH or high temperatures.[3]
-
Oxidation Products: The triamine is susceptible to oxidation, leading to colored, often polymeric, impurities. This is a very common issue.
-
-
Residual Reagents & Solvents: Inorganic salts (e.g., sodium chloride, sodium sulfate) from reaction workups, and residual solvents used in the synthesis.[4][5]
The first step in any purification is a preliminary analysis. A simple Thin Layer Chromatography (TLC) can provide a wealth of information about the number of components in your crude mixture.
Purification Workflow & Strategy Selection
The general workflow for purification should be systematic, moving from bulk impurity removal to fine purification. The choice between methods like recrystallization and chromatography depends on the nature of the impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My isolated crude product is a dark brown or pinkish solid, not the expected off-white powder. What causes this and how can I fix it?
Answer: This is the most common issue and is almost always due to the oxidation of the aminopyrimidine ring system. The multiple electron-donating amino groups make the molecule highly susceptible to air oxidation, which forms highly colored radical species or polymeric impurities.
Causality: Exposure to air (oxygen), especially when in solution, at elevated temperatures, or in the presence of trace metals, will accelerate this degradation.
Solution: Recrystallization with Activated Carbon. Activated carbon has a high surface area and can adsorb these large, colored, planar impurity molecules, effectively removing them from your product.
Detailed Protocol: Decolorizing Recrystallization
-
Solvent Selection: Based on patent literature for similar compounds, hot water or a mixed solvent system like ethanol/water can be effective.[4] Start by testing solubility in small vials. The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the minimum amount of hot solvent required for complete dissolution. Bring the solution to a gentle boil.
-
Charcoal Treatment: Remove the flask from the heat source to stop boiling. Crucially, never add charcoal to a boiling liquid as it can cause violent bumping. Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product).
-
Hot Filtration: Gently reheat the mixture to boiling for 5-10 minutes. While hot, filter the solution through a pre-heated funnel containing fluted filter paper or a pad of Celite®. This step removes the carbon and any insoluble impurities. The pre-heating is vital to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified product under a vacuum, preferably with a nitrogen or argon bleed, to prevent re-oxidation.
Question 2: After recrystallization, my yield is very low. What are the likely causes?
Answer: Low yield after recrystallization can stem from several factors. Systematically troubleshooting each possibility is key.
-
Cause A: Using too much solvent. If an excessive volume of solvent is used for dissolution, a significant amount of your product will remain in the mother liquor even after cooling.
-
Solution: Perform small-scale solubility tests first to determine the approximate solvent volume needed. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and induce further precipitation.
-
-
Cause B: Cooling too rapidly. Rapidly crashing the product out of solution by placing it directly into an ice bath can trap impurities and lead to fine powders that are difficult to filter, causing mechanical loss.
-
Solution: Always allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
-
Cause C: Incomplete Precipitation. The product may have higher-than-expected solubility in the chosen solvent even when cold.
-
Solution: If you suspect product remains in the filtrate (mother liquor), you can analyze it by TLC. If product is present, you can either concentrate the filtrate to recover a second crop of crystals (which may be less pure) or consider adding an "anti-solvent" (a solvent in which the product is insoluble) to force further precipitation.
-
Question 3: TLC analysis of my product shows an impurity that has a very similar Rf value to my desired compound. Recrystallization isn't separating them. What should I do?
Answer: This scenario calls for a more powerful purification technique: column chromatography .[6] Chromatography separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (the eluent).[7] For structurally similar impurities, this is often the only effective method.
Causality: Impurities with similar polarity and functional groups to the target compound will have similar solubility and crystalline lattice packing properties, making separation by recrystallization difficult.
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your starting eluent. Pack a column with the slurry, ensuring there are no air bubbles or cracks.[7] Add a thin layer of sand on top of the silica to prevent disruption when adding solvent.
-
Eluent (Mobile Phase) Selection: The key to good separation is choosing the right solvent system. Use TLC to find an eluent that gives good separation (ΔRf > 0.2) between your product and the impurity.
-
Pro-Tip: Aim for an Rf of ~0.3 for your target compound in the chosen TLC solvent system; this often translates well to column chromatography.
-
| Recommended TLC/Column Solvent Systems (Test Ratios) |
| Dichloromethane (DCM) / Methanol (MeOH) |
| Ethyl Acetate (EtOAc) / Hexanes / Triethylamine (TEA) |
| Chloroform / Methanol / Ammonium Hydroxide |
| *Note: The addition of a small amount of a basic modifier like Triethylamine or Ammonium Hydroxide (~0.5-1%) is often necessary to prevent the acidic silica gel from causing streaking or degradation of basic amine compounds. |
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM/MeOH. Alternatively, perform a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under a vacuum.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for purified this compound?
-
Q: How do I confirm the purity of my final product?
-
A: A combination of methods is best.
-
TLC/HPLC: Should show a single spot/peak.
-
Melting Point: A sharp melting point that matches literature values indicates high purity.
-
NMR (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
-
Q: My compound seems to be "streaking" on the TLC plate. Why?
-
A: Streaking is common for highly polar, basic compounds like this triamine on standard silica gel plates. It occurs because the amine groups interact very strongly (and sometimes irreversibly) with the acidic silanol groups on the silica surface.
-
Solution: Prepare your TLC eluent with 0.5-1% of a basic additive like triethylamine (TEA) or ammonium hydroxide. This will "deactivate" the acidic sites on the silica, leading to sharper, more well-defined spots.
-
References
- Vertex AI Search Result 1: "2,4-Diamino-6-chloropyrimidine CAS 156-83-2".
- Vertex AI Search Result 2: "CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide - CymitQuimica".
- Google Patents: "US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same".
- Quest Journals: "Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr".
- PubChem: "this compound | C4H6ClN5 | CID 500505".
- National Institutes of Health (NIH): "Separation techniques: Chromatography - PMC".
- Chemsrc: "this compound | CAS#:1194-78-1".
- Patsnap: "Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka".
- Google Patents: "CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine".
- Patsnap: "Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka".
- Google Patents: "CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate".
- PubChem: "2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432".
- European Patent Office: "A process for the preparation of 2,4-diamino-6-[1-piperidinyl]-pyrimidine N-oxide - EP 0295218 A1".
- Google Patents: "CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process".
- Patsnap: "Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka".
- YouTube: "Performing Column Chromatography".
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]
- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Nuances of 6-Chloropyrimidine-2,4,5-triamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Chloropyrimidine-2,4,5-triamine (CAS No. 1194-78-1). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments involving this versatile chemical intermediate. This resource is structured to address the common challenges and questions that arise when handling this compound, particularly concerning its stability in various solvents. Our goal is to empower you with the knowledge to ensure the integrity of your research and development workflows.
Section 1: Understanding the Compound's Profile
This compound is a multifaceted molecule with a pyrimidine core, making it a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring three amino groups and a reactive chloro substituent, dictates its chemical behavior and stability. The amino groups render it soluble in polar solvents, while the chlorine atom is a key site for nucleophilic substitution reactions. However, these same features can also be sources of instability if not handled correctly. A critical aspect of working with this compound is its sensitivity to oxidation, a common characteristic of triaminopyrimidines.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1194-78-1 | [1] |
| Molecular Formula | C₄H₆ClN₅ | [1] |
| Molecular Weight | 159.58 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in polar solvents | |
| Storage | 2-8 °C, under inert gas (Nitrogen or Argon) | [2] |
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
-
Potential Cause 1: Degradation of the starting material. this compound can degrade over time, especially if not stored under optimal conditions. Oxidation of the amino groups is a likely degradation pathway.[3]
-
Solution: Before use, always assess the purity of your this compound stock. A simple analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can quickly reveal the presence of impurities. For critical applications, obtaining a fresh batch from a reputable supplier is recommended.
-
-
Potential Cause 2: Instability in the chosen reaction solvent. The compound's stability can vary significantly between different solvents, especially under prolonged reaction times or elevated temperatures.
-
Solution: If you suspect solvent-related degradation, consider running a small-scale stability test. Dissolve a small amount of the compound in the reaction solvent and monitor its purity over the intended reaction time and temperature using TLC or HPLC. If degradation is observed, you may need to switch to a more inert solvent or shorten the reaction time.
-
-
Potential Cause 3: Unintended side reactions. The chloro group at the 6-position is susceptible to nucleophilic attack. If your reaction mixture contains nucleophilic species other than your intended reactant (e.g., water, certain buffers), you may be forming undesired byproducts.
-
Solution: Ensure your reaction is conducted under anhydrous conditions if your intended reaction does not involve aqueous nucleophiles. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). If a buffer is required, choose one that is non-nucleophilic.
-
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (TLC/HPLC/LC-MS)
-
Potential Cause 1: Hydrolysis of the chloro group. In the presence of water, the chloro group can be hydrolyzed to a hydroxyl group, forming 2,4,5-triamino-6-hydroxypyrimidine. This is a common degradation pathway for chloropyrimidines.
-
Solution: To confirm hydrolysis, you can attempt to synthesize the potential byproduct by intentionally exposing the starting material to aqueous conditions and analyzing the resulting mixture. If hydrolysis is confirmed, strictly adhere to anhydrous reaction conditions.
-
-
Potential Cause 2: Oxidation of the amino groups. The electron-rich triaminopyrimidine ring system is prone to oxidation, which can lead to a variety of degradation products, including N-oxides.
-
Solution: Protect your reaction from atmospheric oxygen by working under an inert atmosphere. Degassing your solvents prior to use can also be beneficial. If oxidation persists, the addition of a small amount of an antioxidant compatible with your reaction chemistry could be explored, though this should be done with caution as it may interfere with your desired reaction.
-
-
Potential Cause 3: Photodegradation. Exposure to light, particularly UV light, can induce degradation of pyrimidine-based compounds.
-
Solution: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. This is especially important for reactions that are run over extended periods.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term use in experiments, high-purity, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally suitable for dissolving this compound. For reactions, the choice of solvent will be highly dependent on the specific chemistry being performed. Given the compound's reactivity, it is crucial to use anhydrous solvents to prevent hydrolysis of the chloro group.
For long-term storage of the solid material, it is imperative to keep it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] We do not recommend storing this compound in solution for extended periods due to the potential for degradation. If you must store solutions, prepare them fresh and use them as quickly as possible. Store any unused solutions under an inert atmosphere at low temperatures and protect them from light.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
Q3: My compound has been stored for a while and now appears discolored. Can I still use it?
A3: Discoloration is often an indicator of degradation. We strongly advise against using a discolored batch of this compound without first re-analyzing its purity. As mentioned, techniques like HPLC can provide a quantitative measure of purity. If significant degradation has occurred, it is best to procure a fresh supply to ensure the reliability and reproducibility of your experimental results.
Q4: Are there any known incompatibilities I should be aware of?
A4: Based on the chemical structure and general knowledge of similar compounds, this compound should be considered incompatible with:
-
Strong oxidizing agents: These can react with the amino groups.
-
Strong acids: While the amino groups can be protonated, strong acidic conditions might also promote hydrolysis of the chloro group.
-
Strong bases: These can potentially react with the amino groups or promote other side reactions.
-
Nucleophiles: As discussed, the chloro group is susceptible to nucleophilic substitution. Avoid unintended nucleophiles in your reaction mixture.
Section 4: Proactive Stability Management
To ensure the long-term integrity of your research, we advocate for a proactive approach to managing the stability of this compound.
Best Practices for Handling and Storage:
-
Procurement: Source the compound from a reputable supplier that provides a certificate of analysis with purity data.
-
Incoming Inspection: Upon receipt, visually inspect the compound for any signs of discoloration. If possible, run a quick purity check (e.g., TLC) to establish a baseline.
-
Storage: Always store the solid compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a refrigerator at 2-8°C.[2]
-
Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity anhydrous solvent and store it in small aliquots at low temperatures, protected from light and moisture.
-
Documentation: Keep a detailed record of when the compound was received, when it was first opened, and any observations about its appearance or purity over time.
By understanding the inherent reactivity of this compound and implementing these best practices, you can minimize the risk of compound degradation and ensure the validity of your experimental outcomes.
References
- ResearchGate. Effects of positive and negative ionization for 2-aminopyrimidine in the gas phase and in water solution.
- PubChem. 2,4-Diamino-6-chloropyrimidine.
- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- CAS Common Chemistry. 2,4-Diamino-6-chloropyrimidine 3-oxide.
- Google Patents. 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.
- PubMed. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA.
- ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- MDPI. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- PubChem. This compound.
- PubChem. 2,4-Diamino-6-chloropyrimidine.
- University of Rochester Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
- Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- RSC Publishing. Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in Pyrimidine Chlorination
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for one of the most common yet challenging transformations in heterocyclic chemistry: the chlorination of pyrimidines. Low yields in this critical step can create significant bottlenecks in drug discovery and development pipelines. Here, we address the most frequent issues encountered in the lab, explain the underlying chemical principles, and provide field-proven protocols to enhance your success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to directly address the common challenges researchers face.
Q1: My chlorination of a hydroxypyrimidine with phosphorus oxychloride (POCl₃) is consistently giving low yields or failing completely. What's going wrong?
A1: This is the most common issue, and it almost always stems from the inherent reactivity of the starting material and the nature of the chlorinating agent.
-
Understanding Your Substrate: Hydroxypyrimidines, like uracil, are often electronically rich and exist predominantly in their stable keto-amide tautomeric forms rather than the aromatic enol form. This makes the oxygen atom a poor leaving group. The reaction doesn't proceed via a simple nucleophilic substitution. Instead, the hydroxyl group must first be "activated."[1]
-
The Role of POCl₃ and Catalysts: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often the solvent.[1] The reaction mechanism involves the initial formation of a phosphate or pyrophosphate ester intermediate, which is a much better leaving group. However, this activation can be slow and inefficient on its own, especially with electron-rich or sterically hindered pyrimidines.
-
The Amine Additive Solution: The key to driving this reaction forward is the addition of a tertiary amine, such as N,N-diethylaniline , N,N-dimethylaniline , or pyridine .[2][3] These amines serve two critical purposes:
-
Catalysis: They can react with POCl₃ to form a highly reactive phosphonium intermediate, which more readily activates the hydroxyl group.
-
HCl Scavenging: The reaction generates HCl as a byproduct. Tertiary amines neutralize this acid, preventing unwanted side reactions and pushing the equilibrium towards product formation.
-
-
Temperature is Critical: These reactions typically require high temperatures, often refluxing in POCl₃ (boiling point ~107°C), to overcome the activation energy.[1] Insufficient heating is a common reason for failed reactions. For particularly stubborn substrates, sealed-reactor conditions at temperatures up to 160-180°C can be employed to achieve high yields, often with only equimolar amounts of POCl₃.[4][5]
Q2: I'm seeing multiple products on my TLC plate. What are the likely side reactions?
A2: Side product formation is a major contributor to low yields. The nature of the side products depends on your substrate and conditions.
-
Incomplete Chlorination: If your substrate has multiple hydroxyl groups (e.g., uracil or barbituric acid), you may see a mixture of mono- and di-chlorinated products. To favor complete chlorination, ensure you are using a sufficient excess of POCl₃ and allowing for adequate reaction time at reflux.[6]
-
Ring Opening/Degradation: The harsh, acidic conditions and high temperatures can lead to the decomposition of sensitive substrates. This is often observed as baseline streaking or charring on a TLC plate. If you suspect degradation, consider lowering the reaction temperature and extending the time, or exploring alternative, milder chlorinating agents.[7]
-
Phosphorylation: In some cases, the phosphate intermediate can be stable and difficult to convert to the chloride, leading to isolation of a phosphorylated byproduct.
-
Re-hydrolysis: During the workup, particularly when quenching the reaction with water or ice, the newly formed chloropyrimidine can hydrolyze back to the starting material if the pH is not carefully controlled. The product is often most stable under neutral or slightly acidic conditions during extraction.
Q3: My reaction seems to work, but I lose most of my product during the workup and purification. How can I improve this?
A3: The workup of POCl₃ reactions is notoriously challenging and must be handled with extreme caution and precision.
-
Quenching Excess POCl₃: Excess POCl₃ reacts violently and exothermically with water.[1] The reaction must first be cooled to room temperature, and the excess POCl₃ should ideally be removed by vacuum distillation before quenching.[1] The quench itself should be performed by very slowly and carefully adding the reaction mixture to crushed ice or an ice-water slurry with vigorous stirring, never the other way around.
-
Extraction and pH Control: After quenching, the aqueous solution will be highly acidic. The product must be extracted promptly into an organic solvent like dichloromethane (DCM) or chloroform.[8] Neutralizing the solution with a base like sodium carbonate or sodium hydroxide must be done carefully at low temperatures (0°C) to avoid product decomposition.[9]
-
Purification Strategy:
-
Distillation/Sublimation: For sensitive or volatile chloropyrimidines, purification can be achieved by distillation or sublimation.[2]
-
Crystallization: Many chloropyrimidines are crystalline solids and can be purified by recrystallization from a suitable solvent system.[9]
-
Solvent Extraction Purification: A novel method involves extracting the cooled reaction mixture directly with an organic solvent before quenching with water. This separates the product from catalysts and phosphorus byproducts, which can then be washed out, improving safety and yield.[8]
-
Comparative Analysis of Chlorinating Agents
While POCl₃ is the workhorse, other reagents can be advantageous for specific substrates. The choice of agent is a critical parameter that must be optimized.
| Chlorinating Agent | Typical Substrates | Conditions & Additives | Advantages | Disadvantages & Common Issues |
| Phosphorus Oxychloride (POCl₃) | Hydroxypyrimidines (e.g., Uracil, Barbituric Acid) | Reflux (~107°C), often with N,N-dialkylaniline or Pyridine.[2][5] | Powerful, widely applicable, relatively inexpensive. | Harsh conditions, violent quench, difficult workup, environmental concerns.[1][4] |
| POCl₃ / PCl₅ Mixture | Deactivated or stubborn hydroxypyrimidines | Reflux, often used when POCl₃ alone is insufficient.[9] | Increased reactivity for difficult substrates. | Even harsher conditions, generates more byproducts. |
| Thionyl Chloride (SOCl₂) | Hydroxypyrimidines, often with DMF (Vilsmeier conditions) | Reflux, often catalyzed by DMF. | Milder than POCl₃, gaseous byproducts (SO₂, HCl) are easily removed. | Can be less reactive for deactivated systems. |
| Vilsmeier Reagent (e.g., Oxalyl Chloride/DMF) | Hydroxy- and amino-pyrimidines | Low to moderate temperatures (-10°C to 40°C).[10] | Milder, non-phosphorus alternative, avoids POCl₃ workup.[10] | Reagent must be pre-formed, may not work for all substrates. |
Visualizing the Process: Mechanisms & Workflows
Understanding the flow of the reaction and the troubleshooting logic is key to success.
Simplified Reaction Mechanism
The diagram below illustrates the crucial role of a tertiary amine (represented as R₃N) in activating the pyrimidine hydroxyl group for chlorination by POCl₃.
Caption: Amine-catalyzed activation of a hydroxypyrimidine by POCl₃.
Troubleshooting Decision Tree
When faced with a low yield, follow this logical progression to diagnose the issue.
Caption: A decision tree for troubleshooting low-yield pyrimidine chlorination.
Validated Experimental Protocol: Chlorination of 2,4-Dihydroxypyrimidine (Uracil)
This protocol is a robust starting point for the dichlorination of uracil, a common and essential building block.
Materials:
-
Uracil (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (at least 4.0 eq, often used as solvent)
-
N,N-Diethylaniline (1.0-1.2 eq)
-
Round-bottom flask (oven-dried)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle with magnetic stirrer
-
Apparatus for vacuum distillation
-
Crushed ice, Dichloromethane (DCM), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Under an inert atmosphere (e.g., Nitrogen), add Uracil (1.0 eq) and N,N-diethylaniline (1.1 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (4.0 eq or sufficient to act as solvent) to the flask. The mixture may become warm.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent). The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.[1]
-
Cooling and POCl₃ Removal: Cool the mixture to room temperature. Crucially, remove the excess POCl₃ by distillation under reduced pressure. [1] This step significantly improves the safety and control of the subsequent quench.
-
Quenching: In a separate large beaker, prepare a slurry of crushed ice. With vigorous stirring, very slowly and carefully pour the cooled reaction residue onto the ice. The addition should be dropwise or in a very thin stream to manage the exothermic reaction.
-
Extraction: Once the quench is complete and the mixture is cool, transfer it to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like isopentane.
References
- US5525724A, Process for the preparation of chloropyrimidines, Google P
- 2-Chloropyrimidine, Organic Syntheses Procedure. [Link]
- CN104402829A, Process for preparing 2-chloropyrimidine, Google P
- Liu, M., Wu, X., Dyson, P. J., et al. (2024). Tandem catalysis enables chlorine-containing waste as chlorination reagents.
- CN104387328A, Method of preparing 2-chloropyrimidine, Google P
- CN102079725B, Method for preparing 2-chloropyrimidine, Google P
- CN103450094A, Method for purifying 4, 6-dichloro pyrimidine, Google P
- Wang, H., Wen, K., Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3, Semantic Scholar. [Link]
- Wang, H., Wen, K., Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]
- CN111533748A, Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent, Google P
- Vilsmeier reagent, Wikipedia. [Link]
- Chlorination of 2-hydroxypydridines at 0.
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. [Link]
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions, ACS Omega. [Link]
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
- Synthesis of Uracil Derivatives and Some of Their Reactions. [Link]
- Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potenc, Acta Scientific. [Link]
- EP0154122A1, Method for the selective hydrogenation of pyrimidines containing chlorine...
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Synthesis of uracil (341a), thymine (341b), and 6‐chloropurine (341)
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3, ResearchG
- CN104761505A, Preparation method for chloropyrimidine compound, Google P
- Vilsmeier-Haack Reaction, Organic Chemistry Portal. [Link]
- CN108117523B, Preparation method of halogenated uracil compound, Google P
- Use of Chloride Ion as a Catalyst for Dehydrochlorination Reactions: The Synthesis of 3,5,6-Trichloropyridin-2-ol, The Journal of Organic Chemistry - ACS Public
- US20090030193A1, Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl)
- Synthesis of uracil derivatives (6a,b) and thymine compounds (7a,b)
- Optimizing booster chlorination in water distribution networks: a water quality index approach, PubMed. [Link]
- Optimisation of chlorine disinfection in drinking water supply network, ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
Optimizing reaction conditions for 6-Chloropyrimidine-2,4,5-triamine derivatives
An In-Depth Technical Guide to Optimizing Reaction Conditions for 6-Chloropyrimidine-2,4,5-triamine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to navigate the complexities of pyrimidine chemistry. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for working with this important class of molecules.
Q1: What is a common synthetic pathway for preparing this compound?
The synthesis of this compound and its precursors often involves a multi-step process starting from simpler, commercially available pyrimidines. A widely adopted strategy involves the chlorination of a corresponding hydroxypyrimidine, followed by the introduction of amino groups.
A typical route starts with 2,4-diamino-6-hydroxypyrimidine. This precursor is chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine[1][2]. The subsequent introduction of the 5-amino group can be achieved through nitrosation followed by reduction. An alternative approach involves the reduction of a 5-nitropyrimidine precursor. For instance, the reduction of a nitro group to an amine can be accomplished using various reducing agents, with sodium dithionite being a favorable option under mild conditions to avoid the formation of oily byproducts that can occur with metal-based reductions in acidic media[3].
Q2: What are the most critical parameters to control during the chlorination step with POCl₃?
The conversion of a hydroxypyrimidine to a chloropyrimidine using phosphorus oxychloride (POCl₃) is a crucial and often challenging step. Success hinges on the careful control of several parameters:
-
Anhydrous Conditions: POCl₃ reacts violently with water. The presence of moisture not only consumes the reagent but can also lead to the formation of phosphoric acid, which complicates the reaction and work-up. All glassware must be thoroughly dried, and anhydrous solvents should be used if applicable.
-
Temperature: The reaction is typically performed at elevated temperatures, often at reflux (around 105-110 °C)[1][4]. The temperature must be high enough to drive the reaction to completion but controlled to prevent decomposition of the starting material or product.
-
Reaction Time: A sufficient reaction time (e.g., 6-17 hours) is necessary for complete conversion[1][2]. Reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry: An excess of POCl₃ is almost always used, as it often serves as both the reagent and the solvent[2]. The exact ratio should be optimized for the specific substrate.
-
Quenching: The post-reaction quenching of excess POCl₃ is highly exothermic and potentially hazardous. It must be performed slowly and with extreme caution by adding the reaction mixture to ice or an alcohol at a controlled temperature[1][2]. Using an alcohol (like ethanol or methanol) to quench can be safer than water and forms phosphate esters, which can be easier to manage during workup[4].
Q3: How do I choose the appropriate reducing agent for converting a 5-nitro or 5-nitroso group to the 5-amino group?
The choice of reducing agent is critical for achieving a high yield and purity of the final triamine product.
-
Sodium Dithionite (Na₂S₂O₄): This is often the preferred reagent. It operates under mild, typically aqueous, conditions and is effective for reducing both nitro and nitroso groups. A key advantage is that it often avoids the formation of oily byproducts, leading to cleaner reaction profiles and easier product isolation[3].
-
Catalytic Hydrogenation (e.g., Pd/C): This is a clean and effective method, using hydrogen gas in the presence of a palladium on carbon catalyst. It is particularly useful for large-scale synthesis as the catalyst can be filtered off, simplifying purification. However, the chloro-substituent can sometimes be susceptible to hydrodehalogenation (reduction), leading to an undesired des-chloro impurity.
-
Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): While classic and powerful, these systems can be problematic. They often lead to the formation of complex mixtures and oily products, which significantly complicate purification[3]. These methods are generally less favored unless other options have failed.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Chlorinated Product (e.g., 2,4-diamino-6-chloropyrimidine)
-
Potential Cause A: Insufficient Reaction Temperature or Time.
-
Why it Happens: The chlorination of hydroxypyrimidines is an equilibrium-driven process that requires significant thermal energy to proceed to completion.
-
Solution: Ensure your reaction reaches and maintains the target temperature (typically reflux at ~105 °C) for the duration specified in the protocol (e.g., 6+ hours)[1]. Monitor the reaction via TLC or HPLC, comparing the reaction mixture to a standard of the starting material. If the reaction stalls, consider extending the reflux time.
-
-
Potential Cause B: Premature Degradation During Workup.
-
Why it Happens: The quenching of excess POCl₃ is highly exothermic. A rapid, uncontrolled quench can cause a temperature spike that degrades the desired product. Furthermore, the resulting acidic solution can hydrolyze the newly installed chloro group back to a hydroxyl group if heated for extended periods[2].
-
Solution: Perform the quench slowly, adding the reaction mixture portion-wise to a vigorously stirred vessel of crushed ice or cold alcohol, ensuring the temperature of the quenching mixture remains low (e.g., below 40-50 °C)[1]. After the quench, proceed with pH adjustment and extraction without unnecessary delay.
-
-
Potential Cause C: Inefficient Extraction.
-
Why it Happens: Aminochloropyrimidines can have moderate polarity. If the pH of the aqueous layer is not optimal during workup, the product may remain partially protonated and soluble in the aqueous phase, leading to low extraction efficiency[4].
-
Solution: After quenching and hydrolyzing the phosphorus species, carefully adjust the pH of the solution to be neutral or slightly basic (pH 7-8) using a base like NaOH or ammonia water before extracting with an organic solvent like ethyl acetate[2][4]. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.
-
Problem 2: Product Isolation is Difficult; an Oil is Formed Instead of a Solid.
-
Potential Cause A: Presence of Oily Impurities.
-
Why it Happens: Certain side reactions, particularly when using metal/acid reduction systems, are known to produce oils or tars that inhibit crystallization of the desired product[3].
-
Solution: If an oil forms, first attempt to purify a small portion via column chromatography on silica gel to isolate the pure compound. This will confirm if the target product is present and what its properties are. For the bulk material, consider switching to a cleaner reaction chemistry, such as using sodium dithionite for reductions[3]. If the product itself is an oil at room temperature, purification will rely on chromatography rather than recrystallization.
-
-
Potential Cause B: Incorrect Solvent for Crystallization.
-
Why it Happens: The solubility of the product is highly dependent on the solvent system used for crystallization.
-
Solution: Experiment with various solvent systems. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or water) and then allow it to cool slowly[5]. If it remains dissolved upon cooling, the addition of a co-solvent (anti-solvent) in which the product is insoluble (e.g., petroleum ether, hexane) can induce precipitation[5].
-
Table 1: Comparison of Typical Chlorination and Reduction Conditions
| Parameter | Chlorination (Hydroxypyrimidine -> Chloropyrimidine) | Reduction (Nitropyrimidine -> Aminopyrimidine) |
| Reagent | Phosphorus Oxychloride (POCl₃)[1][2] | Sodium Dithionite (Na₂S₂O₄)[3] or H₂/Pd-C |
| Solvent | Neat POCl₃ or high-boiling inert solvent | Water/Organic co-solvent (for Na₂S₂O₄) or Methanol/Ethanol (for H₂/Pd-C) |
| Temperature | 100-110 °C (Reflux)[1] | Room Temperature to 50 °C (for Na₂S₂O₄) |
| Typical Time | 6 - 18 hours[1][2] | 1 - 10 hours[3] |
| Key Risk | Highly corrosive and water-reactive; hazardous quench. | Potential for hydrodehalogenation with Pd/C; byproduct formation with metal/acid. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 2,4-Diamino-6-hydroxypyrimidine
This protocol is a synthesis of procedures described in the literature and should be adapted and optimized for your specific laboratory conditions[1][2].
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 4-6 eq) to the flask.
-
Reaction: Heat the stirred mixture to reflux (approx. 105 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC or HPLC.
-
Workup - Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water or an alcohol like ethanol. Slowly and carefully, add the reaction mixture dropwise to the cold quench solution, ensuring the temperature does not exceed 40 °C.
-
Workup - Neutralization & Extraction: After the quench is complete, stir the mixture at an elevated temperature (e.g., 90 °C) for 1 hour to ensure hydrolysis of any remaining phosphorus intermediates[2]. Cool the solution and neutralize it to pH 7-8 with a concentrated aqueous solution of NaOH or ammonia water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-diamino-6-chloropyrimidine. The product can be further purified by recrystallization from a solvent such as an ethanol/water mixture.
References
- Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]
- De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015).
- Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. [Link]
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals. [Link]
- Optimization for the preparation of pyrimidine-2,4,5-triamine 6. (n.d.).
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. (n.d.). PrepChem.com. [Link]
- Pyrimidine Synthesis and Degrad
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI. [Link]
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (n.d.).
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015).
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. [Link]
- 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Semantic Scholar. [Link]
Sources
Technical Support Center: 6-Chloropyrimidine-2,4,5-triamine
Welcome to the technical support guide for 6-Chloropyrimidine-2,4,5-triamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and degradation of this important chemical intermediate. Our goal is to move beyond simple instructions, offering explanations grounded in chemical principles to empower you to troubleshoot and anticipate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound and how should I store it?
A1: As a solid, this compound is generally stable under proper storage conditions. However, its rich amino- and chloro- functionalities make it susceptible to specific environmental factors.
-
Oxidation: The 2,4,5-triamino substitution makes the pyrimidine ring electron-rich and thus sensitive to oxidation.[1] This can be initiated by atmospheric oxygen over long-term storage, especially if exposed to light or heat.
-
Hygroscopicity: While not extremely hygroscopic, the amino groups can attract moisture, which may lead to clumping and potentially initiate hydrolytic degradation on the solid's surface over time.
-
Light Sensitivity: Aromatic amines are often susceptible to photodegradation. Energy from UV or even high-intensity visible light can promote the formation of radical species, leading to complex degradation pathways, including dimerization or ring modifications.
Recommended Storage Protocol: To mitigate these risks, store solid this compound in a tightly sealed, amber glass vial or a container opaque to light.[2][3] The container should be placed in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2–8 °C) under an inert atmosphere (argon or nitrogen) is strongly recommended.[2]
Q2: My assay results for aqueous solutions of this compound are inconsistent. Could hydrolytic degradation be the cause?
A2: Yes, inconsistent assay results in aqueous media are a classic indicator of hydrolytic degradation. The C6-chloro group is the most probable site for hydrolysis.
Mechanism of Hydrolysis: The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution by water or hydroxide ions (OH⁻). This reaction is often the primary degradation pathway in aqueous solutions, leading to the formation of 2,4,5-Triamino-6-hydroxypyrimidine .
-
Under Neutral/Alkaline Conditions (pH ≥ 7): The rate of hydrolysis is significantly accelerated due to the higher concentration of the stronger nucleophile, OH⁻.
-
Under Acidic Conditions (pH < 7): The amino groups become protonated (-NH₃⁺). These positively charged groups are strongly electron-withdrawing, which can deactivate the ring towards nucleophilic attack, potentially slowing the rate of hydrolysis compared to highly alkaline conditions. However, degradation can still occur, especially with heating.
If you observe a new, more polar peak in your HPLC chromatogram that grows over time, it is likely the hydroxylated derivative.
Troubleshooting Guide
Q3: I'm performing a forced degradation study and see multiple new peaks under oxidative stress conditions. What are the likely products?
A3: Oxidative degradation of this molecule can be complex. The primary sites of oxidation are the amino groups and the pyrimidine ring nitrogen atoms.
Likely Oxidative Degradation Pathways:
-
N-Oxide Formation: The nitrogen atoms within the pyrimidine ring can be oxidized to form N-oxides. This is a common metabolic and chemical transformation for nitrogen-containing heterocycles. For instance, the related compound 2,4-Diamino-6-chloropyrimidine is known to be oxidized to 2,4-Diamino-6-chloropyrimidine-3-oxide.[4][5]
-
Oxidative Dimerization: Amino groups can undergo oxidative coupling to form azo or hydrazo dimers. This is often catalyzed by trace metals and oxygen.
-
Ring Opening: Under harsh oxidative conditions (e.g., high concentrations of H₂O₂ or permanganate), the pyrimidine ring itself can be cleaved, leading to a complex mixture of smaller, highly polar degradation products.[6][7]
The diagram below illustrates the most probable initial degradation pathways.
Caption: Potential degradation pathways of this compound.
Q4: My reaction yield is low when using this compound as a starting material. Could it be degrading during the reaction setup?
A4: Absolutely. Degradation during the reaction process is a common cause of low yields. Consider the following:
-
Solvent Purity: Peroxides in aged ethers (like THF or Dioxane) or other oxidizing impurities in solvents can degrade the starting material before your reaction even begins. Always use fresh, high-purity, or appropriately distilled solvents.
-
Temperature: Are you heating the reaction? Thermal degradation, while less defined, can contribute to material loss. If possible, run a control experiment where you heat the starting material in the reaction solvent without other reagents to assess its thermal stability under your conditions.
-
Atmosphere: Given its sensitivity to oxidation, reactions involving this compound should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially when heated or if the reaction time is long.[1]
Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[8]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat in a water bath.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature or heat gently. This reaction is often rapid.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Protect from light and keep at room temperature.
-
Thermal: Place solid powder in an oven. Separately, heat a sealed vial of the stock solution.
-
Photostability: Expose the solid and solution to light stress as per ICH Q1B guidelines.
-
-
Sample Processing: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples and a control sample (unstressed) to a suitable working concentration (e.g., 50 µg/mL).
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both DAD/UV and Mass Spectrometry (MS) detectors to obtain structural information on the degradants.
Table 1: Potential Degradation Products and Their Characteristics
| Stress Condition | Potential Degradation Product Name | Likely Molecular Formula | Change in Mass (m/z) | Chromatographic Behavior |
| Hydrolytic (Acid/Base) | 2,4,5-Triamino-6-hydroxypyrimidine | C₄H₇N₅O | -17.48 (Cl replaced by OH) | More polar; shorter retention time |
| Oxidative | This compound N-oxide | C₄H₆ClN₅O | +16.00 | More polar; shorter retention time |
| Oxidative / Photolytic | Dimer of this compound | C₈H₁₀Cl₂N₁₀ | +157.55 (Dimer minus 2H) | Less polar; longer retention time |
Note: This table presents hypothesized products based on chemical principles. Actual products must be confirmed via mass spectrometry and potentially NMR.
References
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from the search result provided by the grounding tool.
- Google Patents. (1952). US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
- CAS Common Chemistry. (n.d.). 2,4-Diamino-6-chloropyrimidine 3-oxide. American Chemical Society. [Link]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- MDPI. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.
- AHH Chemical. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
- ResearchGate. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
- PubMed. (2009). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. [Link]
- University of Kentucky UKnowledge. (n.d.).
- PubMed. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497.... [Link]
- PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
- National Institutes of Health. (2015).
- Google Patents. (1990). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- PubMed. (2012).
Sources
- 1. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 2. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. 6-Chloro-pyrimidine-2,4-diamine 3-Oxide | LGC Standards [lgcstandards.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with Chloropyrimidines
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving chloropyrimidine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyrimidines, being electron-deficient heteroaryl chlorides, present unique challenges compared to their bromo or iodo counterparts, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step more demanding.[1]
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and help you optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine is failing or giving very low yields. What are the primary culprits?
A1: Low conversion in Suzuki couplings of chloropyrimidines is a frequent challenge and typically points to one or more of the following factors:
-
Insufficient Catalyst Activity: The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a highly active catalyst to facilitate the rate-limiting oxidative addition step.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3][4]
-
Suboptimal Ligand Choice: For challenging couplings with aryl chlorides, bulky and electron-rich phosphine ligands are often essential.[5][6][7] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.
-
Inappropriate Base Selection: The base plays a critical role in the transmetalation step. Its strength, solubility, and compatibility with other reagents can dramatically affect the reaction outcome.[4]
-
Inert Atmosphere is Not Maintained: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause oxidation and deactivation, leading to failed reactions.[4]
-
Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or the palladium catalyst can halt the reaction.[4]
A systematic approach to optimizing the catalyst system, base, and solvent is the most effective way to troubleshoot a low-yielding reaction.[1]
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
A2: The most common side products in these reactions are a result of competing reaction pathways. Identifying the major byproduct is key to resolving the issue.
-
Protodeboronation (Ar-H from Boronic Acid): This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[1][3][5] It is often promoted by high temperatures, the presence of water, and certain bases.[1]
-
Homocoupling (Ar-Ar from Boronic Acid): This is the self-coupling of the boronic acid to form a biaryl byproduct. It is exacerbated by the presence of oxygen.[1][4]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[4] Ensuring a sufficiently active catalyst system can also help, as a faster cross-coupling rate will outcompete the homocoupling pathway.
-
-
Dehalogenation (Pyrimidine-H from Chloropyrimidine): This involves the replacement of the chlorine atom with hydrogen.[1] This side reaction is more common with electron-deficient heteroaryl halides.[8] The mechanism often involves the formation of a palladium-hydride (Pd-H) species.[8]
-
Solution: The choice of ligand and base is critical. Sometimes, switching to a weaker base can reduce the formation of Pd-H species.[8] Ensure solvents are anhydrous if they are potential hydride sources.
-
Q3: How do I select the right catalyst and ligand for my chloropyrimidine substrate?
A3: This is the most critical parameter for success. Due to the inertness of the C-Cl bond, a highly active catalyst system is required.[1][2]
-
Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][4] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which is often facilitated by phosphine ligands.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For chloropyrimidines, the most successful ligands are typically bulky, electron-rich monophosphines from the Buchwald ligand family.
-
Recommended Ligands: SPhos and XPhos are excellent starting points and have demonstrated high efficacy for coupling aryl chlorides.[5][6][7] They promote the crucial oxidative addition and reductive elimination steps.[7]
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond. Steric bulk favors the formation of a coordinatively unsaturated 14-electron complex, which is highly reactive in oxidative addition.[7]
-
In-Depth Troubleshooting Guides
Guide 1: Overcoming a Stalled Reaction or Low Conversion
If your reaction shows little to no product formation, a systematic screening of parameters is the most logical approach.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low conversion.
Data Presentation: Optimizing Reaction Components
The following tables summarize common starting points for optimizing your reaction. Yields are highly substrate-dependent and these tables should be used as a guide for systematic screening.
Table 1: Recommended Catalyst & Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages & Notes |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 1-2% Pd, 2-4% Ligand | Excellent general system for aryl chlorides.[5] |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | Highly active, good for sterically hindered substrates.[5] |
| Pd(PPh₃)₄ | None | 5% | Can work for activated chloropyrimidines, but often sluggish.[3][9] |
Table 2: Base and Solvent Selection Guide
| Base | Recommended Solvent(s) | Temperature (°C) | Comments |
|---|---|---|---|
| K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Strong, non-nucleophilic base. Good for minimizing protodeboronation.[1][5] |
| K₂CO₃ | Dioxane/H₂O, DMF/H₂O | 80-100 | Common, cost-effective choice. A good first screen.[4][9] |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | High solubility in organic solvents can be advantageous.[1][5] |
| KF | THF | 50-70 | Milder conditions, sometimes used for sensitive substrates.[4][10] |
Guide 2: Understanding the Catalytic Cycle and Deactivation
A deeper understanding of the mechanism can illuminate potential points of failure.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Catalyst Deactivation Pathways:
-
Oxidation: The active Pd(0) species is readily oxidized to Pd(II) by trace oxygen, rendering it inactive for the initial oxidative addition step. This is why a robust inert atmosphere is non-negotiable.[4]
-
Ligand Degradation: Phosphine ligands can be oxidized (e.g., to phosphine oxides), especially at high temperatures. Using a slight excess of the ligand can sometimes compensate for this.
-
Inhibition by Heteroatom: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[1] The use of bulky ligands helps to prevent this inhibitory binding.
-
Catalyst Poisoning: Impurities in starting materials, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and poison it.[9][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely powdered and dried
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and K₃PO₄.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
In a separate vial, under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and degassed water to the reaction vessel via syringe.
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and sometimes improve yields, especially for sluggish reactions.[3][9]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (2:1, 6 mL total volume)
Procedure:
-
In a dedicated microwave reaction vial, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[9]
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-20 minutes.[9]
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Follow steps 9-11 from Protocol 1 for workup and purification.
References
- Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine - Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- how to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Why am I getting low yield for my Suzuki coupling reaction? r/chemistry - Reddit.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- What's the role of the phosphine ligand in Suzuki couplings? r/chemistry - Reddit.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters - ACS Publications.
- Problems with Suzuki coupling : r/Chempros - Reddit.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloropyrimidine-2,4,5-triamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Chloropyrimidine-2,4,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for reducing impurities in this critical synthetic process. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the purity and yield of your final product.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to minimize the formation of byproducts. The most common route begins with the cyclization of guanidine with a cyanoacetate derivative to form a 2,4-diamino-6-hydroxypyrimidine ring. This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine. The final amino group is introduced at the 5-position through a nitrosation reaction followed by a reduction.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
This section addresses specific questions and issues that researchers commonly encounter during the synthesis.
Q1: What are the primary sources of impurities in this synthesis, and at which stage do they typically form?
A1: Impurities can arise at every stage of the synthesis. Understanding their origin is the first step toward prevention.
-
Step 1 (Ring Formation): Incomplete cyclization can leave unreacted guanidine or ethyl cyanoacetate in the product. The primary byproduct here is often inorganic salts from the base used (e.g., sodium nitrate if guanidine nitrate and sodium methoxide are used), which can interfere with subsequent steps if not adequately removed.[1]
-
Step 2 (Chlorination): This is a critical step where significant impurities can form.
-
Unreacted Starting Material: Incomplete reaction leaves 2,4-diamino-6-hydroxypyrimidine.
-
Hydrolysis: The product, 2,4-diamino-6-chloropyrimidine, can be hydrolyzed back to the hydroxy starting material if moisture is present during workup. This is especially problematic during the quenching of excess POCl₃.[2][3]
-
Phosphorus Byproducts: Residual phosphorus compounds from POCl₃ can contaminate the product if the quench and purification are not thorough.
-
Dimerization/Polymerization: Harsh conditions (high temperature) can lead to the formation of colored, high-molecular-weight impurities.
-
-
Step 3 (Nitrosation): The nitrosation of an activated aromatic ring is sensitive and can lead to side reactions.
-
Over-Nitrosation/Side Products: If the temperature is not kept low (typically 0-5 °C) or the pH is not controlled, nitrous acid can decompose or react non-selectively. A similar process for a related compound emphasizes maintaining the temperature between 25-30°C, highlighting the importance of temperature control specific to the substrate.[4]
-
Hydrolysis: The acidic conditions required for nitrosation can promote the hydrolysis of the C6-chloro group, forming a hydroxy-nitroso impurity.
-
-
Step 4 (Reduction): The final reduction of the nitroso group is also a source of impurities.
-
Incomplete Reduction: This leaves the highly colored 5-nitroso intermediate in your final product.
-
Over-Reduction/Dehalogenation: Catalytic hydrogenation can sometimes lead to the reduction of the chloro group (dehalogenation), yielding pyrimidine-2,4,5-triamine.
-
Catalyst Contamination: Trace amounts of the palladium catalyst may carry over into the final product.
-
Q2: My chlorination reaction with POCl₃ results in a dark, tarry crude product with low yield. What are the likely causes and solutions?
A2: This is a common issue often related to temperature control and the workup procedure. POCl₃ is a powerful and corrosive reagent.
-
Causality: The reaction of 2,4-diamino-6-hydroxypyrimidine with POCl₃ is highly exothermic. Uncontrolled temperature escalation leads to degradation and the formation of polymeric tars. Furthermore, quenching excess POCl₃ with water is extremely violent and exothermic, which can also degrade the product.
-
Solutions:
-
Temperature Control: Maintain a strict reaction temperature, typically refluxing gently (around 90-110 °C), as described in several patents and procedures.[2][3] Avoid localized overheating.
-
Excess POCl₃ Removal: After the reaction is complete, distill off the excess POCl₃ under reduced pressure before the quench.[3] This dramatically reduces the exotherm and the amount of water/base needed for neutralization.
-
Controlled Quenching: The most critical step is the quench. Instead of adding the reaction mixture to water, it is far safer and cleaner to add the cooled reaction mixture slowly to a slurry of ice and water with vigorous stirring. This dissipates the heat effectively. An alternative method involves quenching with an alcohol, like ethanol, which is a milder process.[5]
-
pH Adjustment: After quenching, the pH must be carefully adjusted. The product is typically precipitated or extracted after neutralizing the acidic solution to a pH of 6-8 with a base like aqueous ammonia or sodium hydroxide.[2][3]
-
Q3: The final product is off-color (pink, purple, or brown) and seems to degrade upon standing. How can I improve its stability and purity?
A3: Aromatic triamines, like the target molecule, are notoriously susceptible to aerial oxidation. The discoloration is a clear sign of impurity formation due to degradation.
-
Causality: The electron-rich pyrimidine ring with three amino groups is easily oxidized by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metals.
-
Solutions:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during filtration, drying, and packaging.
-
Degassed Solvents: For the final reduction and any subsequent recrystallization, use solvents that have been degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.
-
Purification: A final recrystallization is often necessary. Solvents like isopropanol or ethanol-water mixtures can be effective. The process should be done quickly, and the solution should not be heated for extended periods.
-
Storage: Store the purified, dry solid in an amber vial under an inert atmosphere at low temperatures (<4 °C) and protected from light.
-
Troubleshooting Guide: Impurity Profiles & Solutions
This table provides a quick reference for identifying and solving common impurity-related issues.
| Observed Problem | Potential Cause (Impurity/Issue) | Recommended Solution & Rationale |
| Low Purity by HPLC/TLC after Chlorination | Unreacted 2,4-diamino-6-hydroxypyrimidine; Hydrolyzed byproduct (same structure). | Solution: Ensure an adequate excess of POCl₃ is used. After reaction, distill excess POCl₃. Quench the reaction mixture slowly onto ice with vigorous stirring to prevent localized heat that causes hydrolysis.[2][3] |
| Brightly Colored (Red/Orange) Crude Product | Residual 5-nitroso intermediate. | Solution: Ensure the reduction reaction goes to completion. Monitor by TLC. If necessary, add more catalyst or increase hydrogen pressure/reaction time. The disappearance of the colored spot on TLC is a good indicator. |
| Extra Peak in Mass Spec (+1 m/z, -34.5 m/z) | Dehalogenated product (pyrimidine-2,4,5-triamine). | Solution: Use a less aggressive reduction method. Consider alternatives to catalytic hydrogenation if dehalogenation is persistent, such as reduction with sodium dithionite. If using H₂/Pd-C, avoid overly acidic conditions which can promote this side reaction. |
| Final Product Insoluble in Common Solvents | Formation of polymeric byproducts or inorganic salts. | Solution: For polymers, revisit reaction temperature control. For salts, ensure the product is thoroughly washed with water after precipitation/filtration. An acid-base workup can also remove insoluble non-basic impurities.[1] |
| Broad NMR Peaks, Inconsistent Melting Point | Presence of multiple tautomers or a mixture of the free base and its salt. | Solution: Ensure complete neutralization to obtain the free base. Wash thoroughly to remove any residual acid or base. Tautomerism is an inherent property of some aminopyrimidines and can broaden NMR signals.[6] |
Recommended Purification Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is designed to remove most non-polar and some polar impurities, as well as colored degradation products.
-
Transfer the crude, dry solid to a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol or an ethanol/water mixture) to the flask. Start with approximately 10-15 mL of solvent per gram of crude material.
-
Heat the mixture to a gentle reflux with stirring until all the solid dissolves. If it does not dissolve completely, add small additional portions of the solvent until a clear solution is obtained.
-
If the solution is highly colored, you may add a small amount of activated charcoal (approx. 1-2% by weight) and reflux for an additional 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, cool the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Workflow for purification by recrystallization.
References
- Vertex AI Search Result[8] Pyrimidine Synthesis and Degrad
- Vertex AI Search Result[5] Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals.
- Vertex AI Search Result[2] Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
- Vertex AI Search Result[3] CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
- Vertex AI Search Result[4] US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google P
- Vertex AI Search Result[6] Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | P
- Vertex AI Search Result[1] CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google P
- Vertex AI Search Result[7] Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
Sources
- 1. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Storage of 6-Chloropyrimidine-2,4,5-triamine
Welcome to the technical support center for 6-Chloropyrimidine-2,4,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this versatile chemical intermediate. The following information is curated to provide not just procedural steps, but the scientific reasoning behind them, ensuring both safety and experimental integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What is the recommended personal protective equipment (PPE) for handling this compound?
A2: A comprehensive PPE approach is mandatory to minimize exposure. The level of PPE depends on the scale and nature of the procedure.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its stability and integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[3]
Q4: Is this compound sensitive to air or moisture?
A4: While specific data on the air and moisture sensitivity of this compound is not extensively documented in readily available literature, its structural analog, 2,4,5-triamino-6-alkoxypyrimidine, is noted to be sensitive to oxidation.[4] Given the presence of multiple amino groups, which are susceptible to oxidation, it is best practice to handle and store this compound under an inert atmosphere, especially for long-term storage or when high purity is critical for subsequent reactions.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the handling and use of this compound.
Handling and Preparation of Solutions
Q: I am having difficulty dissolving this compound in my desired solvent. What can I do?
A: Solubility issues can arise from several factors. Consider the following troubleshooting steps:
-
Solvent Selection: While its solubility in water is not high, it is more soluble in polar organic solvents. For a structurally related compound, 4,6-Dichloropyrimidine, a solubility of 50 mg/mL in 95% ethanol has been reported, suggesting that alcohols could be a good starting point. Polar aprotic solvents like DMSO and DMF are also likely to be effective.
-
Gentle Heating: Gently warming the solvent can aid in dissolution. However, be cautious as prolonged heating can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
pH Adjustment: If you are using an aqueous or protic solvent system, adjusting the pH might improve solubility. Since the molecule has basic amino groups, acidification could form a more soluble salt. However, be mindful of potential acid-catalyzed hydrolysis or other reactions.
Q: The solid this compound has changed color from off-white to a darker shade. Is it still usable?
A: A color change often indicates degradation or the presence of impurities. This can be caused by:
-
Oxidation: Exposure to air can cause oxidation of the amino groups, leading to colored byproducts.
-
Contamination: Contamination from improper handling or storage can also lead to discoloration.
Causality: The presence of multiple amino groups on the pyrimidine ring makes the compound susceptible to oxidation, which can be accelerated by light and air.
Recommendation: It is highly recommended to assess the purity of the discolored material using an appropriate analytical technique (e.g., HPLC, NMR) before use. If the purity is compromised, purification by recrystallization may be necessary. For critical applications, using a fresh, properly stored batch is advisable.
In-process Issues
Q: During a reaction, my solution containing this compound has turned into an oil, preventing product precipitation. What is happening?
A: The formation of an oil or "oiling out" instead of a crystalline solid during a reaction or workup is a common issue in organic synthesis. This can be particularly prevalent in reactions involving polar, nitrogen-containing compounds.
Causality: This phenomenon can be attributed to several factors, including the formation of a low-melting point eutectic mixture with impurities or the solvent, or the product being a viscous liquid under the current conditions. For instance, in the reduction of a nitro-group to an amine on a similar pyrimidine core, the use of tin or iron in an acidic medium was reported to lead to oil formation.[5]
Troubleshooting Steps:
-
Solvent System Modification: Try adding a non-polar solvent in which your product is insoluble to induce precipitation.
-
Temperature Control: Slowly cooling the reaction mixture, sometimes to sub-zero temperatures, can promote crystallization. Avoid crash cooling, as this can trap impurities.
-
Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.
-
Alternative Reagents: As demonstrated in the literature, switching the reducing agent from tin/iron to sodium dithionite can prevent oil formation and lead to the successful isolation of the desired amine product.[5]
Q: My reaction involving this compound is not proceeding to completion or is giving a low yield. What are some common pitfalls?
A: Low reactivity or yield can be due to several factors related to the compound's properties and the reaction conditions.
Causality and Solutions:
-
Reagent Purity: Ensure the this compound is of high purity. As mentioned, discoloration can be an indicator of degradation.
-
Reaction Conditions: The amino groups can be sensitive to harsh reaction conditions. For example, in chlorination reactions of similar hydroxy-pyrimidines to chloro-pyrimidines using phosphorus oxychloride, precise temperature control is crucial for optimal yield and to minimize side reactions.[6]
-
Incompatible Reagents: Avoid strong oxidizing agents and strong acids unless they are a required part of the reaction, as they can lead to degradation of the starting material.[2]
-
Atmosphere: For reactions sensitive to oxidation, conducting the reaction under an inert atmosphere (nitrogen or argon) can improve the yield and purity of the product.
Section 3: Detailed Protocols
Protocol for Weighing and Preparing a Stock Solution
This protocol is designed for moderate-hazard activities and should be performed in a certified chemical fume hood.
-
Don Appropriate PPE: Wear a permeation-resistant lab coat, chemical splash goggles, and double nitrile gloves.
-
Prepare the Weighing Area: Place a weigh boat or anti-static weighing paper on an analytical balance inside the fume hood.
-
Weigh the Compound: Carefully transfer the desired amount of this compound to the weigh boat. Minimize dust generation.
-
Transfer to a Volumetric Flask: Carefully transfer the weighed solid into an appropriate volumetric flask.
-
Dissolution: Add a small amount of the desired solvent to the flask and swirl gently to dissolve the solid. If necessary, use gentle heating or sonication as described in the troubleshooting section.
-
Bring to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Cleanup: Wipe down the balance and surrounding area with a damp cloth. Dispose of all contaminated materials (weigh boat, gloves, etc.) in a designated hazardous waste container.
Protocol for Safe Storage
Proper storage is critical for maintaining the quality of this compound.
Short-Term Storage (days to weeks):
-
Ensure the compound is in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and dark place, such as a desiccator or a cabinet away from direct sunlight and heat sources.
Long-Term Storage (months to years):
-
Transfer the compound to a vial with a PTFE-lined cap.
-
If possible, flush the vial with an inert gas (nitrogen or argon) before sealing to displace air.
-
Seal the vial tightly. For added protection against moisture, you can wrap the cap with parafilm.
-
Store the vial in a refrigerator at 2-8°C.
-
Log the compound in your laboratory's chemical inventory system.
Section 4: Visual Diagrams
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Storage Decision Tree
This diagram provides a decision-making process for the appropriate storage of this compound.
Caption: Decision tree for the storage of this compound.
References
- Optimization for the preparation of pyrimidine-2,4,5-triamine 6. (n.d.). ResearchGate.
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents.
- Reaction of Several Aminopyrimidines With Formaldehyde. (1962). National Institutes of Health.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (2022). Quest Journals.
- Method for synthesizing 2,4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
- This compound. (n.d.). Chemsrc.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (n.d.). Google Patents.
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI.
- This compound. (n.d.). PubChem.
- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem.
- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. (2015). ResearchGate.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. (2009). De Gruyter.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2013). ResearchGate.
- REDUCTION OF PTERIDINES. (1961). Open Research Repository.
- Organic Synthesis Organic Practical techniques. (n.d.). Physics & Maths Tutor.
- US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines. (n.d.). Google Patents.
- Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. (2022). ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. (2021). National Institutes of Health.
- PTERIDINES. (n.d.). ResearchGate.
- 4,5,6-Trichloropyrimidine-2-carboxamide. (2021). MDPI.
- 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India. (n.d.). Ottokemi.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). National Institutes of Health.
- The biosynthesis of pteridines. Part V. The synthesis of riboflavin from pteridine precursors. (1969). Journal of the Chemical Society C: Organic.
- US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same. (n.d.). Google Patents.
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1194-78-1 CAS MSDS (2,4,5-Triamino-6-chloropyrimidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Pyrimidine Derivatives in Synthesis
Welcome to the Technical Support Center for pyrimidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of pyrimidine derivatives during chemical reactions. Unwanted polymerization is a frequent and frustrating issue that can lead to low yields, complex purification, and inconsistent results.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you understand the root causes of pyrimidine polymerization and implement effective preventative strategies. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrimidine derivatives polymerizing during the reaction?
A: Polymerization of pyrimidine derivatives is most commonly initiated through a free-radical mechanism , especially for derivatives containing unsaturated substituents like vinyl groups. The electron-rich C(5)-C(6) double bond within the pyrimidine ring is susceptible to attack by radicals, which can be generated by heat, light, or trace impurities (e.g., peroxides) in your reagents or solvents.[1][2] Once an initial radical adduct is formed, it can propagate by reacting with other monomer units, leading to oligomer or polymer formation.
Another common issue, particularly in condensation reactions like the Biginelli synthesis, is the self-condensation or polymerization of highly reactive starting materials, such as certain aldehydes.[3] This can compete with the desired reaction pathway and lead to insoluble byproducts.
Q2: What are the initial signs of polymerization in my reaction flask?
A: Be vigilant for the following indicators:
-
Unexpected Precipitation: The formation of an insoluble solid that does not correspond to your expected product is a classic sign. Polymers are often less soluble than their monomeric precursors.[3][4]
-
Increased Viscosity: A noticeable thickening of the reaction mixture can indicate the formation of higher molecular weight species.
-
Color Change: The appearance of unexpected colors, often yellow or brown, can suggest degradation or side reactions, including polymerization.
-
Complex TLC/HPLC Analysis: Instead of clean spots or peaks, you may see streaking, baseline noise, or a series of closely spaced peaks corresponding to oligomers.[3]
-
Low Yield of Desired Product: If the starting material is consumed but the yield of the target molecule is poor, polymerization is a likely culprit.
Q3: Can the pyrimidine ring itself open or degrade under reaction conditions?
A: While the pyrimidine ring is generally aromatic and stable, it is not indestructible. Highly aggressive conditions, such as strong acids or bases at elevated temperatures, can lead to ring-opening or other degradation pathways. However, in most standard synthetic procedures, unwanted polymerization of the parent molecule or its substituents is a more common problem than the degradation of the core heterocyclic structure.
Troubleshooting Guide 1: Uncontrolled Polymerization of Vinyl Pyrimidines
Vinyl-substituted pyrimidines are highly valuable building blocks but are notoriously prone to spontaneous polymerization. The vinyl group provides a reactive site for radical addition, which can quickly propagate.
Core Problem: Radical Chain Reaction
Free radicals, initiated by ambient factors or impurities, attack the vinyl group, creating a new radical that propagates a chain reaction.
Caption: Free-radical polymerization and inhibition workflow.
Solutions & Protocols
1. Introduce a Radical Inhibitor: The most direct way to prevent polymerization is to add a scavenger that terminates radical chains.
| Inhibitor | Recommended Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A common and effective phenolic inhibitor. Requires O₂ to function optimally. Easily removed via column chromatography. |
| 4-Methoxyphenol (MEHQ) | 200 - 1000 ppm | Similar to BHT. Often used for stabilizing acrylates and other vinyl monomers. |
| Phenothiazine (PTZ) | 50 - 200 ppm | Highly effective at higher temperatures but can be more difficult to remove and may impart color. |
| TEMPO | 50 - 200 ppm | A stable free radical that acts as a radical trap. Highly efficient but can be more expensive. |
Protocol: Adding an Inhibitor to a Reaction
-
Selection: Choose an inhibitor based on your reaction temperature and purification strategy. BHT is an excellent starting point for many applications.
-
Solvent Preparation: Before adding your pyrimidine derivative, dissolve the chosen inhibitor (e.g., BHT, 100 mg for a 1L reaction to achieve 100 ppm) directly into the reaction solvent.
-
Degassing (Crucial): Purge the solvent and the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) for 15-30 minutes. This removes dissolved oxygen, which can participate in radical initiation cycles.
-
Reagent Addition: Add the vinyl pyrimidine derivative to the inhibitor-containing, degassed solvent. Maintain a positive pressure of inert gas throughout the reaction.
-
Execution: Run the reaction as planned, ensuring the flask is protected from direct, high-intensity light, which can also initiate radical formation.
2. Control Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. If a reaction must be run at high temperatures, the choice of a high-temperature inhibitor like phenothiazine becomes critical.
-
Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been stored under an inert atmosphere. Ethers, for example, are notorious for forming explosive peroxides which are potent radical initiators. Test for peroxides before use.
-
Reagent Purity: Ensure all starting materials are pure. Impurities from previous steps can sometimes trigger polymerization.[3]
3. Utilize Protecting Groups:
For multi-step syntheses where the vinyl group is not immediately required for reaction, consider protecting it.
Protocol: Thiol-Michael Addition for Vinyl Group Protection
This protocol uses a reversible Michael addition of a thiol to temporarily mask the vinyl group.[5]
-
Reaction Setup: Dissolve the vinyl pyrimidine (1 equivalent) in a suitable solvent like THF or CH₂Cl₂ under an inert atmosphere.
-
Add Thiol: Add a volatile thiol, such as ethanethiol (1.5 equivalents), to the solution.
-
Add Base: Add a catalytic amount of a non-nucleophilic base like DBU (0.1 equivalents).
-
Monitor: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed. The product is the more stable thioether.
-
Workup: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the protected pyrimidine. Purify by column chromatography.
-
Deprotection: The vinyl group can often be regenerated later in the synthesis by heating under vacuum to induce elimination of the thiol.
Troubleshooting Guide 2: Insoluble Byproducts in Condensation Reactions
Reactions like the Biginelli synthesis, which construct the pyrimidine ring from components like an aldehyde, a β-ketoester, and urea, can be plagued by side reactions that form insoluble materials.
Core Problem: Competing Pathways & Low Solubility
The primary issue is often the self-condensation or polymerization of the aldehyde reactant, especially under the acidic conditions typically used.[3] Additionally, as the desired product or intermediates form, they may precipitate out of solution if the chosen solvent is not optimal, halting the reaction.[4][6]
Caption: Troubleshooting workflow for condensation reactions.
Solutions & Protocols
1. Optimize Reagent Addition and Catalyst Choice:
-
Slow Addition: Instead of adding all components at once, add the aldehyde dropwise to the mixture of the other reagents over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over self-condensation.
-
Catalyst Screening: Strong Brønsted acids (like HCl) can aggressively promote aldehyde polymerization.[3] Screen milder Lewis acid catalysts, which can be equally effective for the main reaction but less harsh on the aldehyde.
| Catalyst Type | Examples | Rationale |
| Strong Brønsted Acid | HCl, H₂SO₄ | Classical but can cause side reactions. |
| Lewis Acid | FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃ | Often milder and can provide higher yields by minimizing byproduct formation.[3] |
| Mild Organic Acid | p-Toluenesulfonic acid (pTSA) | Can be a good compromise between reactivity and selectivity. |
2. Enhance Solubility:
Maintaining all species in the solution phase is critical for the reaction to proceed to completion.
Protocol: Solvent System Screening for Solubility
-
Initial Screen: In separate small vials, test the solubility of your starting materials and (if available) your final product in a range of solvents:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Acetonitrile, THF, DMF, DMSO[6]
-
-
Identify Trends: Note which solvents are effective at dissolving all components. Polar aprotic solvents like DMF or DMSO are often excellent but can be difficult to remove.
-
Co-Solvent System: If a single solvent is not ideal (e.g., the reaction works well in THF but the product is insoluble), try a co-solvent system. Run the reaction in THF and add a small percentage (5-10%) of DMSO or DMF to keep the product in solution as it forms.[6]
-
Temperature Adjustment: Gently heating the reaction can improve solubility. However, this must be balanced against the risk of increasing side reactions. Monitor carefully by TLC.[3]
By systematically addressing the mechanistic causes of polymerization—whether radical-initiated or arising from competing condensation pathways—you can develop robust and reproducible synthetic procedures for your pyrimidine derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- von Sonntag, C. (2009). New Aspects in the Free-Radical Chemistry of Pyrimidine Nucleobases. Chimia, 53(6), 293.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Wikipedia. (2023). Pyrimidine.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. Organic and Medicinal Chemistry Letters, 2(1), 34.
- Bano, T., Kumar, N., & Dudhe, R. (2012). Free radical scavenging properties of pyrimidine derivatives. ProQuest.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- Reddit. (2021). Troubleshooting step growth polymerization.
- European Patent Office. (2002). Stabilisation of vinyl monomers by compositions based on alkylhydroxylamines.
- MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
- Sakurada, I., et al. (2013). 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA. Nucleic Acids Research, 41(11), 5893–5901.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chlorination of Pyrimidine Scaffolds
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated pyrimidine intermediates. The chlorination of pyrimidine rings, particularly those substituted with activating groups like amines, presents unique challenges. This document provides in-depth, field-tested insights into troubleshooting common issues and explores viable alternative chlorinating agents to overcome these hurdles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why is the direct chlorination of 2,4,5-triaminopyrimidine to 2,4,5-trichloropyrimidine so challenging?
Directly converting 2,4,5-triaminopyrimidine to its trichloro- counterpart is exceptionally difficult and generally not a recommended synthetic route. The primary obstacles are:
-
High Nucleophilicity of Amino Groups: The three amino groups are strongly activating and highly nucleophilic. They will readily react with acidic and electrophilic chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This leads to a complex mixture of phosphorylated or sulfonated intermediates, side reactions, and potential polymerization rather than the desired chlorination of the pyrimidine ring.
-
Basicity: The amine functionalities are basic and will form salts with the acidic byproducts (e.g., HCl) generated during the reaction, deactivating the substrate and consuming the reagent.
-
Ring Decomposition: The harsh conditions required for traditional chlorination methods can lead to the degradation of the highly electron-rich pyrimidine ring.
For these reasons, the synthesis of 2,4,5-trichloropyrimidine almost invariably proceeds from a different precursor, such as uracil or 5-chlorouracil, where the keto groups can be converted to chlorides.[1][2]
Q2: What is the most common industrial method for chlorinating pyrimidine rings, and what are its primary drawbacks?
The most established and widely used method for chlorinating hydroxy- or oxo-pyrimidines is treatment with phosphorus oxychloride (POCl₃), often at reflux.[3][4] This method has been in use for over a century.[3][4] Tertiary amines like N,N-dimethylaniline or pyridine are frequently added as catalysts.[5][6]
Despite its effectiveness, this approach has significant drawbacks, especially at scale:
-
Harsh Conditions: The reaction typically requires high temperatures (reflux) and long reaction times.[5]
-
Excess Reagent: It often uses a large excess of POCl₃, which acts as both the reagent and the solvent.[4][5]
-
Hazardous Work-up: POCl₃ reacts violently and highly exothermically with water.[5][7] Quenching the excess reagent is a major safety concern, as it produces copious amounts of toxic hydrogen chloride (HCl) gas and can lead to dangerous pressure build-up if not performed with extreme care.[5][8]
-
Environmental Concerns: The use of excess POCl₃ and the subsequent quenching process generate significant amounts of acidic waste, posing an environmental burden.[4]
Q3: My pyrimidine chlorination with phosphorus oxychloride (POCl₃) is giving a low yield. What should I troubleshoot?
Low yields in POCl₃-mediated chlorinations are a common issue. The following guide helps diagnose and solve the most frequent problems.
Troubleshooting Workflow for Low-Yield Chlorination
Caption: Troubleshooting workflow for chlorination reactions.
Q4: What are the most effective alternative chlorinating agents for pyrimidine synthesis?
Several alternatives to the traditional POCl₃ method exist, offering milder conditions, improved safety profiles, and different selectivities. The choice of reagent depends heavily on the substrate and the desired outcome.
| Reagent | Typical Conditions & Use Cases | Advantages | Disadvantages & Safety |
| Phosphorus Oxychloride (POCl₃) | Reflux, often with a tertiary amine base (e.g., pyridine).[3] Used for converting hydroxy/keto groups to chlorides. | High reactivity, well-established, and effective for many substrates.[3][4] | Extremely hazardous; reacts violently with water.[5][9][10][11][12] Requires high temperatures and generates significant waste. |
| Sulfuryl Chloride (SO₂Cl₂) | Often used with a radical initiator (e.g., AIBN) or under UV light for radical chlorination.[13] Can also perform ionic chlorinations. | Versatile for chlorinating alkanes, aromatics, and heterocycles.[13][14] A liquid, making it easier to handle than chlorine gas.[13][15] | Reacts with water.[13] Can be less selective than other agents. Must be handled with care in a fume hood. |
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions) or a base like pyridine.[16][17] | Milder than POCl₃. Byproducts (SO₂ and HCl) are gaseous, which can simplify work-up.[18] Useful for converting carboxylic acids to acyl chlorides.[18] | Toxic and corrosive.[17] Reacts with water. May not be reactive enough for all heterocyclic chlorinations. |
| N-Chlorosuccinimide (NCS) | Used in various solvents (e.g., AcOH, CCl₄), sometimes with an acid catalyst or radical initiator.[19][20][21] | Mild, solid reagent, easy to handle.[20][22] Excellent for electrophilic chlorination of activated rings and α-position of carbonyls.[20][23] | Lower reactivity than POCl₃. May require activation (e.g., with acid) for less reactive substrates.[19] |
| Bis(trichloromethyl) carbonate (Triphosgene) | Used with a catalyst like DMF in a solvent such as chloroform.[1] | Solid, safer alternative to phosgene gas. Effective for converting hydroxy groups to chlorides.[1] | More expensive than other reagents. Generates phosgene in situ, requiring careful handling. |
Decision Workflow for Selecting a Chlorinating Agent
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. my.airliquide.com [my.airliquide.com]
- 13. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 14. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 15. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Phosphorus-Containing Wastewater from Synthesis
Welcome to the Technical Support Center for managing phosphorus-containing wastewater. This guide is designed for researchers, scientists, and drug development professionals who encounter phosphorus in their wastewater streams from synthesis activities. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and validated protocols necessary to manage your phosphorus-containing wastewater effectively and safely.
Section 1: Foundational Principles of Phosphorus Removal
Why is Phosphorus in Wastewater a Concern?
Phosphorus is an essential nutrient, but its release into the environment can have significant consequences. In aqueous ecosystems, phosphorus is often the limiting nutrient for the growth of algae and other aquatic plants.[1] An excess of phosphorus can lead to eutrophication, a process characterized by rapid algal growth (algal blooms). These blooms can deplete oxygen in the water as they decompose, creating "dead zones" where fish and other aquatic life cannot survive.[2] For this reason, regulatory bodies often have strict limits on the concentration of phosphorus that can be discharged into sanitary sewers.
What are the Common Forms of Phosphorus in Synthesis Wastewater?
Phosphorus in wastewater from chemical synthesis can exist in several forms:[3]
-
Orthophosphates: The simplest form of phosphate, readily available for biological uptake and chemical precipitation.
-
Condensed Phosphates (Polyphosphates): These are chains of phosphate units, often found in detergents and cleaning agents that may be used in the lab.
-
Organic Phosphates: Phosphorus that is part of an organic molecule, such as in intermediates or byproducts of a chemical reaction.[1]
It is crucial to understand the form of phosphorus in your wastewater, as this will influence the selection of the most effective treatment method.
Section 2: Troubleshooting Chemical Precipitation
Chemical precipitation is a common and effective method for removing phosphorus from wastewater at the laboratory scale.[1][4] This process involves adding metal salts to the wastewater, which react with soluble phosphate to form an insoluble precipitate that can be removed by filtration or sedimentation.[4]
Troubleshooting Guide: Chemical Precipitation of Phosphate
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Incomplete Phosphorus Removal | Incorrect pH: The optimal pH for precipitation is highly dependent on the coagulant used. For aluminum salts (alum), the ideal pH range is typically 6.0-6.5, while for iron (ferric) salts, it is around 5.0.[5] For calcium salts (lime), a much higher pH of 10-12 is required.[5] | Action: Carefully monitor and adjust the pH of the wastewater after adding the coagulant. Use a calibrated pH meter for accurate measurements. The goal is to reach the point of minimum solubility for the specific metal phosphate you are forming. |
| Insufficient Coagulant Dosage: The amount of metal salt added must be sufficient to react with all the phosphate present. | Action: Calculate the stoichiometric amount of coagulant needed based on the estimated phosphate concentration. It is often necessary to add a slight excess to drive the reaction to completion. Perform jar tests with varying coagulant concentrations to determine the optimal dose for your specific wastewater. | |
| Presence of Interfering Substances: Organic molecules, particularly chelating agents like EDTA or citrate, can bind to the metal ions of the coagulant, preventing them from reacting with phosphate.[6] | Action: If you suspect the presence of chelating agents, you may need to pre-treat the wastewater. This could involve an oxidation step to break down the organic molecules. Alternatively, a higher coagulant dose may be required to overcome the chelating effect. | |
| Inadequate Mixing: Proper mixing is essential to ensure that the coagulant is evenly dispersed throughout the wastewater and has sufficient contact with the phosphate ions. | Action: Use a magnetic stirrer or overhead mixer to provide rapid mixing immediately after adding the coagulant. This is followed by a period of slower mixing to promote the formation of larger flocs. | |
| Fine Precipitate That is Difficult to Filter | Poor Flocculation: The small, initially formed precipitate particles may not be aggregating into larger, easily filterable flocs. | Action: After the initial rapid mix, reduce the stirring speed to a gentle agitation. This promotes flocculation, where the smaller particles collide and stick together. The addition of a flocculant (a high-molecular-weight polymer) can also aid in this process.[5] |
| High Concentration of Dissolved Solids: A high concentration of other ions in the wastewater can sometimes inhibit the growth of larger crystals. | Action: Consider a pre-treatment step to reduce the overall ionic strength of the wastewater if possible. | |
| Re-dissolution of Precipitate | pH Shift: Changes in the pH of the treated water can cause the metal phosphate precipitate to redissolve. | Action: After filtration, check the pH of the filtrate. If it has shifted outside the optimal range for precipitation, the precipitate may be redissolving. Ensure the final pH of the treated water is stable before disposal. |
Section 3: FAQs on Phosphorus Removal Methods
Chemical Precipitation
-
Q1: What are the most common coagulants used for phosphate precipitation in a lab setting? A1: The most common coagulants are aluminum sulfate (alum), ferric chloride, and calcium hydroxide (lime).[4] The choice of coagulant often depends on the specific characteristics of the wastewater, the desired final pH, and cost considerations.
-
Q2: How do I perform a simple jar test to determine the optimal coagulant dose? A2: A jar test is a laboratory procedure that simulates coagulation and flocculation. It involves setting up a series of beakers with your wastewater, adding different amounts of coagulant to each, and observing the formation and settling of the precipitate. The dose that results in the clearest supernatant with the most settled solids is considered the optimal dose.
-
Q3: What is struvite precipitation and when should I consider it? A3: Struvite (magnesium ammonium phosphate) precipitation is a process that removes both phosphorus and nitrogen from wastewater.[7] It is particularly useful when your wastewater contains significant concentrations of both ammonia and phosphate. The process involves adding a magnesium source and adjusting the pH to the optimal range for struvite formation.[8]
Adsorption
-
Q4: How does adsorption for phosphorus removal work? A4: Adsorption involves passing the phosphorus-containing wastewater through a bed of solid material (adsorbent) that has a high affinity for phosphate ions. The phosphate ions bind to the surface of the adsorbent, removing them from the water.[9]
-
Q5: What are some common adsorbents for phosphate removal? A5: Common adsorbents include activated alumina and various proprietary filter media.[9][10] The choice of adsorbent depends on factors such as the phosphate concentration, pH of the wastewater, and the presence of other competing ions.
-
Q6: When is adsorption a better choice than precipitation? A6: Adsorption can be a good option for treating wastewater with lower concentrations of phosphorus, where precipitation may be less efficient. It can also be used as a polishing step after precipitation to achieve very low effluent phosphorus levels.
Section 4: Analytical Methods for Phosphorus Determination
Accurate measurement of phosphorus concentration is essential for process control and for verifying the effectiveness of your treatment method.
What is the standard method for measuring total phosphorus?
The most widely accepted method for determining total phosphorus is the Molybdenum Blue method.[11][12] This spectrophotometric method involves digesting the sample to convert all forms of phosphorus to orthophosphate. The orthophosphate then reacts with ammonium molybdate in an acidic solution to form a phosphomolybdate complex. This complex is then reduced with ascorbic acid to produce a stable blue-colored complex, the intensity of which is proportional to the phosphate concentration and is measured with a spectrophotometer.[11][12]
Are there any common interferences I should be aware of when using the Molybdenum Blue method?
Yes, several substances can interfere with the Molybdenum Blue method. High levels of certain organic compounds, silicates, and sulfides can lead to inaccurate results.[13] It is important to follow the sample preparation and digestion steps carefully to minimize these interferences.[14][15]
Section 5: Safety and Waste Disposal
What are the key safety precautions when handling chemicals for phosphorus precipitation?
When working with coagulants and pH adjustment chemicals, it is crucial to follow standard laboratory safety protocols.[16] This includes:
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
Working in a well-ventilated area, such as a fume hood, especially when handling corrosive acids and bases.[16]
-
Always adding acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Having an emergency eyewash and shower readily available.[17]
How should I dispose of the sludge generated from phosphorus precipitation?
The sludge generated from chemical precipitation is typically a metal phosphate. For most laboratory-scale applications where the starting materials are not considered hazardous, the resulting sludge can often be disposed of as non-hazardous solid waste. However, it is essential to consult your institution's specific waste disposal guidelines. The sludge should be dewatered as much as possible before disposal to reduce its volume.[18][19] If your synthesis process involves heavy metals or other hazardous materials, the sludge may need to be treated as hazardous waste.[20]
Section 6: Experimental Protocols and Visual Guides
Protocol 1: Laboratory-Scale Calcium Phosphate Precipitation
This protocol outlines a general procedure for removing phosphate from a wastewater sample using calcium hydroxide (lime).
Materials:
-
Phosphorus-containing wastewater
-
Calcium hydroxide (Ca(OH)₂)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Characterize Wastewater: Determine the initial pH and estimate the phosphate concentration of your wastewater sample.
-
pH Adjustment: In a beaker with continuous stirring, adjust the pH of the wastewater to approximately 10.5 using a solution of NaOH.
-
Lime Addition: Slowly add a slurry of calcium hydroxide to the wastewater while stirring. The amount of lime to add will depend on the alkalinity and phosphate concentration of your wastewater. A typical starting point is 1.5 times the alkalinity.[4]
-
Precipitation and Flocculation: Continue to stir the solution rapidly for 1-2 minutes to ensure complete mixing. Then, reduce the stirring speed to a gentle agitation for 20-30 minutes to allow for flocculation.
-
Settling: Turn off the stirrer and allow the precipitate to settle for at least 30 minutes.
-
Filtration: Carefully decant the supernatant and filter the remaining solution through a Buchner funnel to separate the calcium phosphate precipitate.
-
Final pH Adjustment: Measure the pH of the filtered effluent. If necessary, neutralize it with a dilute solution of HCl before disposal.
Diagrams
DOT Script for Phosphorus Removal Decision Workflow:
Caption: Decision workflow for selecting a phosphorus removal method.
DOT Script for Chemical Precipitation Process:
Caption: General process flow for chemical precipitation.
References
- A Modified Molybdenum Blue Method for Orthophosphate Determination Suitable for Investigating Enzymatic Hydrolysis of Organic Phosphates. (n.d.). UNL Digital Commons.
- Phosphorus. (n.d.). Vermont.gov.
- spectrophotometric determination of phosphate in sugarcane juice, fertilizer, detergent and water samples by molybdenum blue method. (n.d.). Nepal Journals Online.
- A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. (n.d.). SciSpace.
- Experimental procedure for struvite precipitation in pH and temperature tests. (n.d.). ResearchGate.
- Colorimetric analysis of P using the molybdenum blue method. (n.d.). DGT Research.
- The Effect of Organic Compounds on Biological Phosphorus Removal. (1991). ProQuest.
- Understanding Phosphorous (Total and Ortho). (2021, November 1). Environmental Express.
- 4500-P PHOSPHORUS. (n.d.). Standard Methods For the Examination of Water and Wastewater.
- Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates. (2025, March 31). PMC - NIH.
- Chemical Sludge: Understanding, Treatment, and Disposal. (2024, September 7). AS Engineers.
- Struvite Precipitation and Formation in Wastewater. (n.d.). Struvite Removal.
- Chapter 8: TOTAL PHOSPHORUS. (n.d.). ResearchGate.
- Enhanced phosphate removal with fine activated alumina synthesized from a sodium aluminate solution: performance and mechanism. (n.d.). PubMed Central.
- Sludge disposal — challenges and solutions. (2023, November 8). Fehr Graham.
- Effects of organic and inorganic acids on phosphorus release from municipal sludge. (2007). PubMed.
- Total Phosphorus (3010R02 Total P.doc) Missouri State University and Ozarks Environmental and Water Resources Institute (OEWRI) - Standard Operating Procedure for: (n.d.). Missouri State University.
- [Study on phosphate removal and recovery by activated alumina]. (n.d.). PubMed.
- Adsorption Capacity for Phosphorus Comparison among Activated Alumina, Silica Sand and Anthracite Coal. (2009). Scirp.org.
- Enhanced phosphate removal with fine activated alumina synthesized from a sodium aluminate solution: performance and mechanism. (2022, February 4). RSC Publishing.
- Withdrawn SR2008 No19_75kte - non-hazardous sludge biological chemical and physical treatment site. (n.d.). GOV.UK.
- Phosphorus Removal – Environmental Pollution I1- Water & Soil. (n.d.). Pressbooks.
- Study on phosphate removal and recovery by activated alumina. (2025, August 9). ResearchGate.
- Phosphorus recovery by struvite precipitation: a review of the impact of calcium on struvite quality. (2021, July 30). Journal of Water, Sanitation and Hygiene for Development.
- A laboratory study of struvite precipitation for phosphorus removal from concentrated animal feeding operation wastewater. (n.d.). Scholars' Mine.
- Phosphorus Removal From Wastewater. (2024, May 29). Seven Seas Water Group.
- Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual. (n.d.). eCampusOntario Pressbooks.
- (PDF) A Trial of Using Solvent Extraction for Phosphorus Recovery. (2025, August 7). ResearchGate.
- Tips for Wastewater Sludge Removal. (n.d.). SSI Aeration.
- Wastewater: Sludge Removal & the Chemicals Used. (2023, July 31). Poly Processing.
- Simple Spectrophotometric Determination of Phosphate in Concentrated Latex. (n.d.). ThaiScience.
- Phosphorus Treatment and Removal Technologies. (n.d.). Minnesota Pollution Control Agency.
- STRUVITE PRECIPITATION AND BIOLOGICAL DISSOLUTION Ander Ezquerro. (n.d.). DiVA portal.
- Calcium Phosphate Precipitation in Wastewater Treatment. (n.d.). epa nepis.
- Speciation and Chemical Reactions of Phosphonate Chelating Agents in Aqueous Media. (2025, August 10). ResearchGate.
- Procedures for Coagulation/Flocculation Laboratory. (n.d.).
- Interferences in the measurement of circulating phosphate: a literature review. (2020, November 26). PubMed.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- How to Select a Chemical Coagulant and Flocculant. (n.d.). SSWM.info.
- Theoretical and practical experience of calcium phosphate inhibition in RO waters. (n.d.).
- Calcium Phosphate Precipitation in Wastewater Treatment, Volume 1. (1972). Google Books.
- Coagulation, flocculation and clarification processes are used when a water. (n.d.).
- 6.4A: Chemical Interferences. (2023, March 16). Chemistry LibreTexts.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. (n.d.). PMC - NIH.
- Effects of solution conditions on the precipitation of phosphate for recovery. A thermodynamic evaluation. (n.d.). PubMed.
Sources
- 1. Phosphorus Removal – Environmental Pollution I1- Water & Soil [ebooks.inflibnet.ac.in]
- 2. sevenseaswater.com [sevenseaswater.com]
- 3. standardmethods.org [standardmethods.org]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. Experiment 4: Phosphate Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption Capacity for Phosphorus Comparison among Activated Alumina, Silica Sand and Anthracite Coal [scirp.org]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. scispace.com [scispace.com]
- 13. thaiscience.info [thaiscience.info]
- 14. Environmental Express [environmentalexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. gz-supplies.com [gz-supplies.com]
- 18. ssiaeration.com [ssiaeration.com]
- 19. blog.polyprocessing.com [blog.polyprocessing.com]
- 20. theasengineers.com [theasengineers.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Bioactive Heterocycles: 6-Chloropyrimidine-2,4,5-triamine vs. 2,4-diamino-6-chloropyrimidine
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. In the realm of heterocyclic chemistry, particularly in the synthesis of vital bioactive compounds like pteridines and purine analogs, substituted pyrimidines are indispensable building blocks. This guide provides an in-depth technical comparison of two such precursors: 6-Chloropyrimidine-2,4,5-triamine and 2,4-diamino-6-chloropyrimidine. We will explore their distinct reactivity profiles, supported by experimental data, and provide detailed protocols to empower you in making informed decisions for your synthetic endeavors.
At a Glance: Key Physicochemical and Synthetic Properties
| Property | This compound | 2,4-diamino-6-chloropyrimidine |
| Molecular Formula | C₄H₆ClN₅ | C₄H₅ClN₄ |
| Molecular Weight | 159.58 g/mol | 144.56 g/mol |
| Primary Synthetic Application | Pteridines (e.g., Folic Acid Analogs, Methotrexate), Purines | Bioactive Pyrimidines (e.g., Minoxidil) |
| Key Reactive Feature | Vicinal diamines at C4 and C5 for pyrazine ring formation | Nucleophilic substitution at C6 |
| Reactivity of C6-Cl | Enhanced by the electron-donating 5-amino group | Standard reactivity for a chloropyrimidine |
Unveiling the Reactivity Landscape: The Impact of the 5-Amino Group
The fundamental difference between these two pyrimidine derivatives lies in the presence of an additional amino group at the 5-position of this compound. This seemingly minor structural change has profound implications for the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions at the C6 position.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the ring towards nucleophilic attack, especially at the 2-, 4-, and 6-positions. In 2,4-diamino-6-chloropyrimidine, the amino groups at the 2- and 4-positions are electron-donating, which can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine.
However, in this compound, the 5-amino group, being ortho to the 6-chloro substituent, exerts a significant electron-donating effect through resonance. This donation of electron density increases the nucleophilicity of the adjacent C6 carbon, making the C6-Cl bond more susceptible to cleavage during nucleophilic attack. This enhanced reactivity can lead to milder reaction conditions and potentially higher yields in SNAr reactions.
Synthetic Applications and Experimental Protocols
This compound: A Gateway to Pteridines and Purines
The true synthetic utility of this compound lies in its vicinal diamines at the 4- and 5-positions. This arrangement is tailor-made for the construction of a fused pyrazine ring, the hallmark of the pteridine scaffold. Pteridines are a class of heterocyclic compounds with immense biological significance, with examples including folic acid and biopterin.
dot graph Pteridine_Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="1,2-Dicarbonyl Compound"]; C [label="Pteridine Derivative"];
A -> C [label="Condensation"]; B -> C; } Caption: Gabriel-Isay synthesis of pteridines.
Experimental Protocol: Synthesis of a Folic Acid Analog Precursor
This protocol outlines the synthesis of a pteridine derivative, a key intermediate in the preparation of folic acid analogs, via the condensation of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
Dihydroxyacetone
-
Deionized water
-
Hydrochloric acid
Procedure:
-
Dissolve this compound in deionized water.
-
Adjust the pH of the solution to approximately 5.5 with hydrochloric acid.
-
Add dihydroxyacetone to the reaction mixture.
-
Heat the reaction mixture with stirring, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2,4-diamino-6-hydroxymethylpteridine.
This reaction, a variation of the Gabriel-Isay synthesis, is a robust method for constructing the pteridine core. The regioselectivity of the condensation can often be controlled by the reaction pH.[1]
Furthermore, this compound can serve as a precursor for the synthesis of 6-chloropurine ribonucleosides, which are valuable intermediates for drug candidates.[2]
2,4-diamino-6-chloropyrimidine: A Workhorse for Bioactive Pyrimidines
2,4-diamino-6-chloropyrimidine is a widely used intermediate in the synthesis of various bioactive molecules, most notably the hair growth stimulant, Minoxidil.[3][4] The primary synthetic transformation for this compound is the nucleophilic substitution of the chlorine atom at the 6-position.
dot graph Minoxidil_Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2,4-diamino-6-chloropyrimidine"]; B [label="Piperidine"]; C [label="Minoxidil"];
A -> C [label="Nucleophilic Substitution"]; B -> C; } Caption: Synthesis of Minoxidil from 2,4-diamino-6-chloropyrimidine.
Experimental Protocol: Synthesis of 2,4-diamino-6-chloropyrimidine
The synthesis of the starting material itself is a crucial first step.
Materials:
-
2,4-diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Carefully add 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride.
-
Heat the mixture at reflux for several hours.[5]
-
After the reaction is complete, cool the mixture and cautiously quench by pouring it over crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.[6][7]
-
Filter the solid, wash with water, and dry to obtain 2,4-diamino-6-chloropyrimidine. Yields for this reaction are typically in the range of 80-85%.[5]
Experimental Protocol: Synthesis of Minoxidil
This protocol details the nucleophilic substitution reaction to produce Minoxidil.
Materials:
-
2,4-diamino-6-chloropyrimidine
-
Piperidine
-
Potassium carbonate
-
Acetone
Procedure:
-
Suspend 2,4-diamino-6-chloropyrimidine in acetone.
-
Add piperidine and potassium carbonate to the suspension.
-
Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain pure Minoxidil.[4] A reported yield for this condensation is 86.2%.[7]
Comparative Performance Analysis: A Summary
| Feature | This compound | 2,4-diamino-6-chloropyrimidine |
| Synthetic Versatility | High, enabling access to fused heterocyclic systems like pteridines and purines. | Moderate, primarily used for substitution at the C6 position to create diverse pyrimidine derivatives. |
| Reactivity at C6-Cl | Enhanced due to the electron-donating 5-amino group, potentially allowing for milder reaction conditions. | Standard reactivity for a chloropyrimidine, often requiring elevated temperatures for nucleophilic substitution. |
| Key Applications | Antifolates (e.g., Methotrexate), Folic acid analogs, Purine-based therapeutics.[8][9] | Vasodilators (e.g., Minoxidil), other bioactive pyrimidine-based compounds.[3] |
| Cost-Effectiveness | Potentially higher cost due to a more complex synthesis. | Generally more cost-effective and readily available. |
Conclusion: Strategic Selection for Targeted Synthesis
The choice between this compound and 2,4-diamino-6-chloropyrimidine is fundamentally driven by the desired final product.
-
For the synthesis of pteridines, purines, and their analogs , the vicinal diamino functionality of This compound makes it the superior and often essential starting material. Its enhanced reactivity at the C6 position is an added advantage that can be exploited for further functionalization.
-
For the synthesis of substituted 2,4-diaminopyrimidines , where the primary transformation is a nucleophilic substitution at the C6 position, 2,4-diamino-6-chloropyrimidine is the more direct and cost-effective choice. Its well-established use in the synthesis of pharmaceuticals like Minoxidil attests to its reliability and industrial relevance.
By understanding the distinct electronic properties and synthetic capabilities of these two valuable pyrimidine precursors, researchers can devise more efficient and elegant synthetic strategies, accelerating the discovery and development of novel therapeutic agents.
References
- PubChem. This compound. [Link]
- PubChem. 2,4-diamino-6-chloropyrimidine. [Link]
- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]
- TÜBİTAK Academic Journals. The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe). [Link]
- PrepChem. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. [Link]
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]
- ResearchGate. Synthesis of minoxidil. | Download Scientific Diagram. [Link]
- Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
- PubMed. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. [Link]
- PTERIDINES. Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. [Link]
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
- Microbe Notes. Purine Synthesis. [Link]
- Indiana State University. Purine and Pyrimidine Metabolism. [Link]
- News-Medical.Net. Purine Biosynthesis. [Link]
- MDPI. Folic Acid Antimetabolites (Antifolates)
- Google Patents.
- Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. [Link]
Sources
- 1. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Biological Activity of Pyrimidine Isomers: Pyrimidine, Pyridazine, and Pyrazine
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents.[1] Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of particular interest due to their diverse and potent biological activities.[2] This guide provides an in-depth comparison of the biological activities of pyrimidine (1,3-diazine) and its structural isomers, pyridazine (1,2-diazine) and pyrazine (1,4-diazine).[3][4] By examining their structure-activity relationships and performance in key experimental assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.
The distinct placement of the nitrogen atoms within the aromatic ring of these isomers results in unique electronic properties and three-dimensional shapes, profoundly influencing their interactions with biological targets.[5] This guide will explore these differences, delving into their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
The Isomers: A Structural Overview
The fundamental difference between pyrimidine, pyridazine, and pyrazine lies in the relative positions of their two nitrogen atoms. This seemingly subtle variation has significant implications for their physicochemical properties, such as dipole moment, basicity, and hydrogen bonding capacity, which in turn dictate their biological activity.
-
Pyrimidine (1,3-diazine): The nitrogen atoms are in a meta-relationship. This arrangement is famously found in the nucleobases cytosine, thymine, and uracil, making it a cornerstone of life.[6]
-
Pyridazine (1,2-diazine): The nitrogen atoms are adjacent, in an ortho-relationship. This proximity creates a unique electronic distribution and steric environment.[7]
-
Pyrazine (1,4-diazine): The nitrogen atoms are in a para-relationship, resulting in a symmetrical structure.[8]
Comparative Biological Activities
While all three isomers and their derivatives exhibit a broad spectrum of pharmacological activities, the nature and potency of these activities can differ significantly.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs, such as 5-fluorouracil, being pyrimidine analogs.[9] Derivatives of all three isomers, however, have demonstrated significant potential as anticancer agents, often by targeting critical cellular pathways.[10][11]
Key Mechanisms and Signaling Pathways:
-
Inhibition of Kinases: Many diazine derivatives act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival. For instance, certain pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of PIM-1 kinase, leading to cell cycle arrest and apoptosis.[12]
-
Enzyme Inhibition: A crucial target is dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and leads to cell death.[13] Another target is Glutathione Reductase (GR), an enzyme involved in managing oxidative stress, which is often dysregulated in cancer cells.[14]
-
Induction of Apoptosis: Many pyrimidine derivatives induce programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades.
Below is a diagram illustrating a generalized kinase signaling pathway and the intervention point for diazine-based inhibitors.
Caption: A generalized kinase signaling pathway and potential intervention points for diazine-based inhibitors.
Comparative Cytotoxicity Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives of each isomer against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in the specific derivatives and experimental conditions across different studies.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative | PC3 (Prostate) | 21 | [15] |
| A549 (Lung) | >50 (strong cytotoxicity at 100 µM) | [16][17] | |
| MCF-7 (Breast) | Moderate to substantial activity | [18] | |
| Pyridazine Derivative | Not specified | Broad anticancer activity reported | [11][19] |
| Pyrazine Derivative | Various | Widely investigated for antitumor activity | [20][21] |
Note: This table is a synthesis of data from multiple sources and is intended for illustrative purposes. For detailed comparisons, please refer to the cited literature.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Diazine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[3][22]
Mechanisms of Action:
The antimicrobial mechanisms of diazine derivatives are diverse and can include:
-
Inhibition of Essential Enzymes: As with their anticancer activity, inhibition of enzymes like dihydrofolate reductase is a key mechanism.[13]
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.
-
Interference with Nucleic Acid Synthesis: By mimicking natural nucleobases, these compounds can disrupt DNA and RNA synthesis.[3]
Comparative Antimicrobial Data:
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine Derivative | S. aureus, E. coli | Good broad-spectrum activity | [13] |
| C. albicans | Active | [3] | |
| Pyridazine Derivative | S. aureus, E. coli | Good broad-spectrum activity (7.8 to 500) | [19] |
| Pyrazine Derivative | Gram-negative bacteria | Significant activity | [23] |
Note: This table provides a general overview. Specific activities vary widely depending on the derivative's structure.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. Pyridazine derivatives, in particular, have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[11]
Mechanism of Action:
-
COX Inhibition: Pyridazinone derivatives have been shown to be selective COX-2 inhibitors.[11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibition is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[24]
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used to evaluate the biological activities of pyrimidine isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidine, pyridazine, or pyrazine derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[12]
Caption: A streamlined workflow of a typical MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay: COX-2 Inhibition
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[24]
Protocol:
-
Reaction Setup: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound at various concentrations in a reaction buffer.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time at a controlled temperature.
-
Detection: Measure the product of the reaction (e.g., prostaglandin H2) using a colorimetric or fluorometric probe.
-
Data Analysis: Calculate the percentage of inhibition by comparing the enzyme activity in the presence and absence of the test compound. Determine the IC50 value from a dose-response curve.[24]
Conclusion
The isomeric diazines—pyrimidine, pyridazine, and pyrazine—represent a rich source of chemical diversity for drug discovery. While all three scaffolds have yielded compounds with a wide array of biological activities, their unique structural and electronic properties often lead to distinct pharmacological profiles. Pyrimidine derivatives are well-established in anticancer therapy, while pyridazines show particular promise as anti-inflammatory agents. Pyrazines are also a versatile scaffold with significant anticancer and antimicrobial potential.
The structure-activity relationships of these isomers are complex, and further research is needed to fully elucidate the therapeutic potential of their derivatives. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these and other novel compounds, facilitating the discovery and development of the next generation of therapeutic agents.
References
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Zhang, Y., et al. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023;28(22):7529.
- Garg, S., et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. 2023;43(5):4345-4371.
- Lahm, G. P., et al. Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science. 2011;67(10):1251-1259.
- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Pyridazine and its derivatives. Slideshare.
- Significance and Biological Importance of Pyrimidine in the Microbial World. Hindawi.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- Wang, D., et al. Pharmacological activity and mechanism of pyrazines. Frontiers in Pharmacology. 2023;14:1264582.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Zhang, Y., et al. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au.
- Design, Synthesis and Antimicrobial Activity of 1,3-Diazine Derivatives. ResearchGate.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. National Center for Biotechnology Information.
- Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy. National Center for Biotechnology Information.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers.
- Pyridine pyridazine pyrimidine pyrazine. PubChem.
- Pyridine and different isomeric forms of diazine family. ResearchGate.
- Hybrids Diazine Recent Advancements in Modern Antimicrobial Therapy. Scribd.
- Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. ResearchGate.
- Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI.
- Diazine. Wikipedia.
- REACTIVITIES LEADING TO POTENTIAL CHEMICAL REPAIR OF SUNLIGHT-INDUCED DNA DAMAGE: MECHANISTIC STUDIES OF CYCLOBUTANE PYRIMIDINE. ProQuest.
- Pyrimidine pathways in health and disease. PubMed.
- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. National Center for Biotechnology Information.
- Design, Synthesis, and Biological Evaluation of Novel Nitrogen Heterocycle-Containing Ursolic Acid Analogs as Antitumor Agents. MDPI.
- N-heterocycles: Recent Advances in Biological Applications. Bentham Science.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. National Center for Biotechnology Information.
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. National Center for Biotechnology Information.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
- Emerging Investigator Series. RSC Blogs.
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Center for Biotechnology Information.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Diazine - Wikipedia [en.wikipedia.org]
- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine pyridazine pyrimidine pyrazine | C17H17N7 | CID 66916725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. ijcrt.org [ijcrt.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sarpublication.com [sarpublication.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 20. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Validation of 6-Chloropyrimidine-2,4,5-triamine: Titration vs. Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 6-Chloropyrimidine-2,4,5-triamine, a pivotal building block in the synthesis of numerous therapeutic agents, is no exception. Its purity directly influences the quality, yield, and impurity profile of the final drug substance. This guide provides an in-depth comparison of classical titration methods against modern chromatographic and spectroscopic techniques for the purity validation of this crucial intermediate. As scientists and researchers, understanding the nuances of these analytical approaches is paramount for making informed decisions in method selection and validation.[3][4][5]
The Significance of Purity for this compound
This compound (CAS 1194-78-1) is a substituted pyrimidine containing three amine groups and a chlorine atom.[6] This unique structure makes it a versatile synthon in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The presence of impurities, arising from raw materials, synthetic by-products, or degradation, can have significant consequences, potentially altering the pharmacological and toxicological properties of the final API.[1] Therefore, robust and reliable analytical methods for purity determination are indispensable.
Classical Approach: Purity Determination by Non-Aqueous Acid-Base Titration
Titration remains a fundamental and cost-effective technique for the quantitative analysis of many compounds, including those with basic functional groups like the amine moieties in this compound. Given that aromatic amines are generally weak bases, a non-aqueous titration is the preferred approach to achieve a sharp and discernible endpoint.[7][8][9]
The Underlying Chemistry: Enhancing Basicity in a Non-Aqueous Environment
In an aqueous environment, the basicity of the amine groups in this compound is leveled by water. To overcome this, a non-aqueous solvent system is employed. A protogenic solvent like glacial acetic acid can enhance the basicity of weak bases.[10] The titrant of choice is typically a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid.[7][8][9] The reaction proceeds as follows:
-
Titrant Preparation: HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻
-
Titration Reaction: R-NH₂ + CH₃COOH₂⁺ → R-NH₃⁺ + CH₃COOH
The onium ion (CH₃COOH₂⁺) generated is a much stronger acid than the hydronium ion (H₃O⁺), enabling the quantitative titration of weak bases.
Experimental Protocol: Potentiometric Titration of this compound
Potentiometric titration is the preferred method for endpoint determination as it does not rely on a visual indicator, which can be subjective, especially with colored samples.[11][12][13] Instead, the change in potential is measured as a function of the titrant volume.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.
-
Titrator Setup: Calibrate a pH meter with appropriate buffers. Use a combination glass electrode or a separate indicator (glass) and reference (calomel or Ag/AgCl) electrode system suitable for non-aqueous titrations.[11][12]
-
Titrant: Use a standardized 0.1 N solution of perchloric acid in glacial acetic acid.
-
Titration: Immerse the electrode(s) in the sample solution and begin adding the titrant in small increments, recording the potential (in mV) after each addition. Stir the solution continuously.[13]
-
Endpoint Determination: The endpoint is identified by the point of maximum inflection on the titration curve (a plot of potential vs. titrant volume). This can be more accurately determined by plotting the first or second derivative of the titration curve.[13][14]
-
Calculation: The purity of this compound is calculated based on the volume of titrant consumed at the endpoint, the normality of the titrant, and the weight of the sample.
Diagram of the Titration Workflow
Caption: Workflow for the potentiometric titration of this compound.
Modern Alternatives: A Comparative Overview
While titration is a robust method, modern analytical techniques offer higher specificity and the ability to simultaneously identify and quantify impurities.[2][]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical industry.[2][16] For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed technique.[17][18]
Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The separation of components is based on their differential partitioning between the two phases. A detector (typically UV-Vis) measures the absorbance of the eluting components, generating a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol)[19] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm)[19] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Other Relevant Techniques
-
Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents.[1][2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information for impurity identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[1]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly crystalline substances without the need for a reference standard.[20]
Head-to-Head Comparison: Titration vs. HPLC
| Feature | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base neutralization | Differential partitioning |
| Specificity | Lower (titrates all basic impurities) | Higher (separates individual components) |
| Sensitivity | Lower | Higher |
| Impurity Profiling | Not possible | Provides a detailed impurity profile |
| Quantification | Absolute (primary method) | Relative (requires a reference standard) |
| Cost (Initial) | Low | High |
| Cost (Per Sample) | Low | Moderate |
| Speed | Slower | Faster (with autosamplers) |
| Method Development | Relatively simple | More complex |
Logical Flow for Method Selection
Caption: Decision tree for selecting a purity validation method.
Conclusion and Recommendations
The choice of an analytical method for the purity validation of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control where the impurity profile is well-characterized and the primary goal is to determine the overall assay of the main component, potentiometric titration offers a reliable, cost-effective, and accurate solution. It is an absolute method that does not require a reference standard for the primary analyte, which can be a significant advantage.
-
For in-depth purity analysis, method validation, stability studies, and situations where the identification and quantification of individual impurities are critical, HPLC is the unequivocally superior choice. [3][4][5] Its high specificity and sensitivity provide a comprehensive picture of the sample's composition.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Pharma Innovation. (n.d.). API Purity and Impurity.
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- BOC Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Unspecified Source. (n.d.). Non-aqueous Titration.
- Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
- YouTube. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications).
- Wikipedia. (n.d.). Potentiometric titration.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Unspecified Source. (2012, January 1). Development of Potentiometric Microtitration for Early Chemistry Development.
- Unspecified Source. (n.d.). POTENTIOMETRIC TITRATIONS.
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. wjarr.com [wjarr.com]
- 6. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 11. youtube.com [youtube.com]
- 12. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chromatogram Detail [sigmaaldrich.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
The Efficacy of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design.[3][4] This guide provides an in-depth, comparative analysis of the efficacy of kinase inhibitors derived from the broader pyrimidine family, with a particular focus on the structure-activity relationships that govern their performance. We will delve into experimental data, outline detailed protocols for their evaluation, and provide insights into the causal factors behind experimental design choices, empowering researchers to advance their drug discovery programs.
The Kinase Inhibitor Landscape: Why the Pyrimidine Core?
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[4][5]
The pyrimidine core is particularly adept at targeting the ATP-binding site of kinases.[1][4] This is due to its nitrogen atoms, which can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine base of ATP with the kinase hinge region.[3] This fundamental interaction provides a stable anchor for the inhibitor, and modifications to the pyrimidine ring at various positions allow for the fine-tuning of potency and selectivity against specific kinases.[1][7]
Comparative Efficacy of Pyrimidine-Derived Kinase Inhibitors
The versatility of the pyrimidine scaffold has led to the development of a wide array of inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[8][9][10] Below is a comparative summary of the in vitro efficacy of several pyrimidine derivatives.
| Compound Class | Specific Compound/Modification | Target Kinase | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRWT | >1000 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 24 | EGFRL858R,T790M | 1.1 | [7] |
| Pyrido[2,3-d]pyrimidine | Compound 24 | EGFRWT | 110 | [7] |
| 2,4-diarylaminopyrimidine | Compound 8a | EGFRL858R/T790M | 4.1 | [11] |
| Pyrido[2,3-d]pyrimidine | PD173955 | c-Src | <10 | [7] |
| Pyrido[2,3-d]pyrimidine | PD166285 | c-Src | <10 | [7] |
| N-trisubstituted pyrimidine | Compound 38j | AURKA | 7.1 | [9] |
| Nitroxide-labelled pyrimidine | Compound 41l | AURKB | 2.8 | [9] |
| o-carboxylic acid bisanilinopyrimidine | Compound 1 | Aurora A | 6.1 | [12] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates that subtle modifications to the pyrimidine scaffold can lead to significant changes in potency and selectivity. For instance, the pyrido[2,3-d]pyrimidine derivatives show remarkable selectivity for mutant forms of EGFR over the wild-type, a critical feature for reducing off-target effects in cancer therapy.[7] The high potency of these compounds, with IC50 values in the low nanomolar range, underscores the effectiveness of the pyrimidine core in anchoring the inhibitor within the kinase active site.[7][8]
Similarly, derivatives targeting Aurora kinases exhibit potent inhibition, with IC50 values also in the low nanomolar range.[9][12] The development of inhibitors that can distinguish between different kinase family members, such as Aurora A and Aurora B, is a significant challenge, and the data suggests that modifications to the substituent groups on the pyrimidine ring are key to achieving this selectivity.
Key Signaling Pathways Targeted by Pyrimidine Inhibitors
To understand the biological impact of these inhibitors, it is crucial to visualize their place within cellular signaling networks. The EGFR signaling pathway is a well-characterized network that is frequently dysregulated in cancer and is a common target for pyrimidine-based inhibitors.
Caption: The EGFR signaling pathway, a critical regulator of cell proliferation and survival, is a key target for pyrimidine-based kinase inhibitors.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of kinase inhibitor efficacy relies on a series of well-defined experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the potency of a compound against a purified kinase enzyme.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the kinase activity is blocked.
Experimental Workflow:
Caption: A generalized synthetic workflow for preparing a key pyridopyrimidine intermediate.
This multi-step synthesis involves the construction of the fused pyridine ring followed by chlorination, providing a key intermediate for further functionalization. [13]The chlorine at the 6-position is a versatile handle for introducing various substituents through nucleophilic substitution or cross-coupling reactions, enabling the generation of a diverse chemical library for screening. [13]
Conclusion and Future Directions
The pyrimidine scaffold continues to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. The data presented in this guide highlights the remarkable efficacy of pyrimidine-derived compounds against a range of clinically relevant kinases. The detailed experimental protocols provide a solid foundation for researchers to rigorously evaluate the performance of their own novel compounds.
Future efforts in this field will likely focus on the development of inhibitors with even greater selectivity, not only between different kinase families but also among closely related isoforms. Furthermore, the exploration of novel substitution patterns on the pyrimidine core will undoubtedly lead to the discovery of inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately translating into more effective and safer therapies for a wide range of diseases.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ACS Publications. (2021).
- National Institutes of Health. (2022).
- OUCI.
- BenchChem. (2025).
- PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- RSC Publishing.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central.
- PubMed Central. (2025).
- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- National Institutes of Health. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
- National Institutes of Health. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
- Digital Commons @ USF - University of South Florida. Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine.
- PubMed.
- PubMed Central. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Bioorganic & Medicinal Chemistry Letters. (2010). 2,4-Diaminopyrimidine MK2 inhibitors.
- PubMed. (2018). Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR)
- ResearchGate. (2025). S-phase Inhibition of Cell Cycle Progression by a Novel Class of Pyridopyrimidine Tyrosine Kinase Inhibitors.
- MDPI. CDK6 Inhibition: A Novel Approach in AML Management.
- PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- NCBI Bookshelf. (2025). Protein Kinase Inhibitors. LiverTox.
- PubMed. (2025).
- PubMed Central. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment [ouci.dntb.gov.ua]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally" by Harshani R. Lawrence, Mathew P. Martin et al. [digitalcommons.usf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Core Pyrimidine Starting Materials
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science, forming the structural basis for nucleic acids, vitamins, and a vast array of therapeutic agents.[1][2][3] Its derivatives are integral to drugs with diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[2][4] For researchers and drug development professionals, the precise identification and characterization of pyrimidine-based starting materials are non-negotiable first steps in any synthetic campaign. An impurity or misidentification at this stage can compromise an entire research and development pipeline.
This guide provides an in-depth, comparative analysis of the key spectroscopic signatures of five foundational pyrimidine starting materials: the parent heterocycle Pyrimidine , the essential nucleobases Uracil and Cytosine , and the versatile synthetic intermediates 2-Aminopyrimidine and 2,4-Dichloropyrimidine . By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the distinct spectral fingerprints that arise from their unique substituent patterns. Our focus is not merely on the data itself, but on the underlying chemical principles that govern these spectroscopic outputs, thereby empowering scientists to make informed decisions in their daily laboratory work.
Structural Overview of Selected Pyrimidine Cores
The fundamental differences in the spectroscopic data of these molecules are a direct consequence of the varying substituents on the pyrimidine ring. These groups dramatically alter electron density, bond vibrational energies, and fragmentation patterns. The structural relationships are depicted below.[5]
Caption: Structural relationships of the five pyrimidine derivatives under review.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[5] The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently used for these compounds due to its excellent solubilizing power for polar, hydrogen-bond-donating species like uracil and cytosine.
¹H NMR: A Fingerprint of Proton Environments
The chemical shifts (δ) of the ring protons are highly sensitive to the electronic effects of the substituents. Electron-withdrawing groups (like carbonyls and halogens) deshield adjacent protons, shifting their signals downfield to higher ppm values, while electron-donating groups (like amines) have the opposite effect.
Comparative Data Analysis:
-
Pyrimidine: Exhibits three distinct signals for its aromatic protons. The H2 proton, situated between two electronegative nitrogen atoms, is the most deshielded.[6]
-
Uracil & Cytosine: The presence of exocyclic N-H and/or O-H protons introduces exchangeable signals, often appearing as broad singlets. The ring protons are influenced by the carbonyl and amino groups.
-
2-Aminopyrimidine: The amino group strongly shields the ring protons, causing a noticeable upfield shift compared to the parent pyrimidine.[7][8]
-
2,4-Dichloropyrimidine: The two chlorine atoms are strongly electron-withdrawing, leading to a significant downfield shift of the remaining ring protons.[9][10]
Table 1: Comparative ¹H NMR Spectral Data (Approximate δ, ppm)
| Compound | Solvent | H2 (ppm) | H4/H6 (ppm) | H5 (ppm) | Other Protons (ppm) |
|---|---|---|---|---|---|
| Pyrimidine | CDCl₃ | ~9.26 | ~8.78 | ~7.36 | - |
| Uracil | DMSO-d₆ | - | - | ~5.5 | ~11.0 (2x NH) |
| Cytosine | DMSO-d₆ | - | - | ~5.6 | ~7.0 (NH₂), ~10.5 (NH) |
| 2-Aminopyrimidine | DMSO-d₆ | - | ~8.1 | ~6.5 | ~6.2 (NH₂) |
| 2,4-Dichloropyrimidine | CDCl₃ | - | ~8.7 | ~7.7 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework.[5] The key experimental choice here is the use of proton decoupling, which collapses C-H coupling to produce a spectrum of single lines for each unique carbon, enhancing sensitivity and simplifying interpretation.[5]
Comparative Data Analysis:
-
Pyrimidine: Shows three signals corresponding to the three unique carbon environments.
-
Uracil & Cytosine: The carbonyl carbons (C=O) are highly deshielded and appear significantly downfield (~150-170 ppm).
-
2-Aminopyrimidine: The C2 carbon, directly attached to the amino group, experiences a significant upfield shift due to the nitrogen's electron-donating resonance effect.[7]
-
2,4-Dichloropyrimidine: Carbons bonded to chlorine (C2 and C4) are deshielded and appear downfield.[10][11]
Table 2: Comparative ¹³C NMR Spectral Data (Approximate δ, ppm)
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
|---|---|---|---|---|---|
| Pyrimidine | CDCl₃ | ~158.5 | ~156.9 | ~121.9 | ~156.9 |
| Uracil | DMSO-d₆ | ~151.7 (C=O) | ~164.5 (C=O) | ~101.5 | - |
| Cytosine | DMSO-d₆ | ~156.0 (C=O) | ~166.0 | ~94.0 | - |
| 2-Aminopyrimidine | DMSO-d₆ | ~163.0 | ~158.5 | ~110.0 | ~158.5 |
| 2,4-Dichloropyrimidine | DMSO-d₆ | ~161.9 | ~159.2 | ~122.2 | ~156.4 |
Note: Chemical shifts are approximate and can vary.
Standard Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine starting material and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.[5]
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds) and number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.[5]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For pyrimidines, it is exceptionally useful for confirming the presence or absence of key substituents like amino (-NH₂), carbonyl (C=O), and chloro (C-Cl) groups.[1]
Comparative Data Analysis:
-
Pyrimidine: The spectrum is dominated by C-H aromatic stretching (~3000-3100 cm⁻¹) and ring stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region.[12]
-
Uracil: The most prominent features are the strong C=O stretching absorptions, typically appearing as two distinct bands between 1650-1750 cm⁻¹, and a broad N-H stretching band above 3000 cm⁻¹.[1]
-
Cytosine: Shows a characteristic strong C=O stretch (~1650 cm⁻¹) and distinct N-H stretching vibrations from the amino group, often appearing as two sharp peaks in the 3100-3400 cm⁻¹ range.[13] An NH₂ scissoring vibration is also typically observed near 1600 cm⁻¹.[1]
-
2-Aminopyrimidine: The spectrum clearly shows N-H stretching vibrations (~3300–3400 cm⁻¹) and the NH₂ scissoring mode (~1600 cm⁻¹), confirming the presence of the primary amine.[1][7]
-
2,4-Dichloropyrimidine: The spectrum lacks N-H or O-H stretching bands. The key diagnostic peak is the C-Cl stretching vibration, which typically appears in the fingerprint region below 850 cm⁻¹.[10][14]
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N / C=C Stretch | C-Cl Stretch |
|---|---|---|---|---|
| Pyrimidine | - | - | ~1450-1600 | - |
| Uracil | ~3100-3300 (broad) | ~1650-1750 (strong, multiple) | ~1570-1620 | - |
| Cytosine | ~3100-3400 (sharp, multiple) | ~1650-1700 (strong) | ~1525-1600 | - |
| 2-Aminopyrimidine | ~3300-3400 (strong) | - | ~1600-1650 | - |
| 2,4-Dichloropyrimidine | - | - | ~1480-1570 | ~830 |
Standard Protocol for FTIR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid pyrimidine powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. Label the significant absorption peaks on the resulting spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through analysis of its fragmentation patterns.[5][15] The choice of ionization technique is a critical experimental decision. Electron Ionization (EI) is a "hard" technique that provides rich fragmentation data, while Electrospray Ionization (ESI) is a "soft" technique ideal for polar molecules, typically showing a strong molecular ion peak with minimal fragmentation.[4][5]
Comparative Data Analysis:
-
Pyrimidine: The molecular ion (M⁺) is typically the base peak in EI-MS, indicating the stability of the aromatic ring. A key fragmentation pathway involves the loss of HCN to produce a C₃H₃N⁺ fragment.[16]
-
Uracil & Cytosine: Often analyzed by ESI due to their polarity. They readily form protonated molecules [M+H]⁺ in positive ion mode. Under EI, a characteristic fragmentation is the retro-Diels-Alder reaction.
-
2-Aminopyrimidine: The molecular ion is prominent. Fragmentation often involves the loss of HCN or species from the amino group.
-
2,4-Dichloropyrimidine: The mass spectrum is highly distinctive due to the isotopic signature of chlorine. It will show a molecular ion cluster with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.[10][17]
Caption: Simplified EI fragmentation pathway for 2,4-Dichloropyrimidine.
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| Pyrimidine | EI | 80 (M⁺) | 53, 52 |
| Uracil | ESI (+) | 113 ([M+H]⁺) | - |
| Cytosine | ESI (+) | 112 ([M+H]⁺) | - |
| 2-Aminopyrimidine | EI | 95 (M⁺) | 68, 67 |
| 2,4-Dichloropyrimidine | EI | 148 (M⁺), 150 (M⁺+2) | 113, 86 |
Standard Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. For GC-MS, derivatization may be required to increase the volatility of polar compounds.[5]
-
Instrument Parameters:
-
Ionization Source: Electron Ionization (EI).[4]
-
Electron Energy: Set to a standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns and is high enough to ionize most organic molecules efficiently.[2][4]
-
Ion Source Temperature: Maintained around 200-250°C to ensure sample volatilization.[2][4]
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 40-300 amu) to detect the molecular ion and all fragment ions.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.[5] The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophore. The choice of a UV-transparent solvent, such as ethanol, methanol, or water, is essential for accurate measurements.
Comparative Data Analysis: The position of λmax is sensitive to both the substituents on the ring and the pH of the solution, which can alter the protonation state of the molecule.
-
Pyrimidine: Shows absorption bands in the UV region corresponding to n→π* and π→π* transitions.[18]
-
Uracil & Cytosine: The carbonyl and amino groups act as auxochromes, shifting the λmax to longer wavelengths (a bathochromic shift) compared to pyrimidine. Their spectra are known to be pH-dependent.[19]
-
2-Aminopyrimidine: The amino group causes a significant bathochromic shift.
-
2,4-Dichloropyrimidine: Halogen substituents also influence the electronic transitions, typically resulting in a bathochromic shift compared to the unsubstituted ring.[20][21]
Table 5: Comparative UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Pyrimidine | Ethanol | ~243 |
| Uracil | Water (pH 7) | ~259 |
| Cytosine | Water (pH 7) | ~267 |
| 2-Aminopyrimidine | Ethanol | ~290 |
| 2,4-Dichloropyrimidine | Ethanol | ~258 |
Standard Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrimidine derivative of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol).[5][22]
-
Serial Dilution: Perform serial dilutions to prepare a solution with a concentration that yields an absorbance value within the linear dynamic range of the spectrophotometer, typically between 0.1 and 1.0 AU.[5]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to perform a blank correction (autozero) across the desired wavelength range. This is a critical self-validating step to subtract any absorbance from the solvent or cuvette.
-
Data Acquisition: Rinse and fill a cuvette with the sample solution. Place it in the spectrophotometer and scan the absorbance, typically from 400 nm down to 200 nm, to determine the λmax.[5]
Conclusion
The five pyrimidine starting materials examined in this guide—Pyrimidine, Uracil, Cytosine, 2-Aminopyrimidine, and 2,4-Dichloropyrimidine—each possess a unique and readily identifiable spectroscopic fingerprint.
-
NMR differentiates them based on the electronic environment of their ring protons and carbons.
-
FTIR provides unambiguous confirmation of key functional groups like C=O, -NH₂, and C-Cl.
-
Mass Spectrometry confirms molecular weight and provides structural clues, with the isotopic pattern of chlorine in 2,4-dichloropyrimidine being a particularly definitive feature.
-
UV-Vis spectroscopy highlights differences in their conjugated electronic systems.
By understanding the principles behind these techniques and the characteristic spectral features of each compound, researchers can confidently verify the identity and purity of their starting materials, ensuring the integrity and success of their synthetic and developmental endeavors.
References
- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(30), 19714-19724.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.
- Janeba, Z. (2009). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Billinghurst, B. E., Oladepo, S. A., & Loppnow, G. R. (2009). pH-dependent UV resonance Raman spectra of cytosine and uracil. The Journal of Physical Chemistry B, 113(20), 7392–7397.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate.
- Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Urban, S., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Scilit.
- Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5032.
- Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(22), 7935.
- Kumar, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189–193.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts.
- Lacher, J. R., et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry, 60(5), 646–648.
- ResearchGate. (n.d.). Infrared Spectra of Protonated Uracil, Thymine and Cytosine. ResearchGate.
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate.
- Uber, F. M. (1941). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. The Journal of Chemical Physics, 9(10), 777–781.
- Roy, A., et al. (2020). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Physical Chemistry Chemical Physics, 22(30), 17166-17177.
- Al-Omair, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
- Michalk, M., et al. (2016). Surface-Enhanced Hyper-Raman Spectra of Adenine, Guanine, Cytosine, Thymine, and Uracil. The Journal of Physical Chemistry C, 120(37), 20979–20986.
- Al-Omair, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(50), 47863–47879.
- National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem.
- ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate.
- Hu, P. C., et al. (1964). STUDIES ON THE ANALYSIS OF PURINE AND PYRIMIDINE BASES OF NUCLEIC ACID. III. A DIRECT SPECTROPHOTOMETRIC METHOD FOR THE ANALYSIS OF THE PURINE AND PYRIMIDINE BASES IN DNA. Sci Sin, 13, 761-6.
- NIST. (n.d.). Pyrimidine, 2,4-dichloro-. NIST WebBook.
- Wikipedia. (n.d.). Pyrimidine.
- ResearchGate. (n.d.). Pyrimidine-4-carboxylic acid. ResearchGate.
- ResearchGate. (n.d.). Chemical structures of (a) pyrimidine, (b) thymine, (c) uracil, and (d) cytosine. ResearchGate.
- SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. article.sapub.org [article.sapub.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 9. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 17. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 22. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Fungal Therapeutics: A Comparative Guide to the Antifungal Potential of 6-Chloropyrimidine-2,4,5-triamine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
The escalating threat of fungal infections, compounded by the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents.[1] Pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[2][3] This guide provides a comprehensive comparative analysis of the antifungal potential of 6-chloropyrimidine-2,4,5-triamine derivatives, a class of compounds whose antifungal properties are still largely unexplored. In the absence of direct experimental data for this specific chemical family, this document synthesizes information from structurally related compounds to provide a prospective evaluation and a framework for future research.
The Pyrimidine Scaffold: A Versatile Core for Antifungal Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various natural products, making it a privileged scaffold in drug discovery.[2] Numerous pyrimidine derivatives have been developed as commercial fungicides, including well-known agricultural agents like cyprodinil and pyrimethanil.[2] The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of biological activity and the exploration of diverse structure-activity relationships (SAR).[4][5]
Comparative Analysis of Antifungal Activity: Insights from Structurally Related Compounds
Direct experimental data on the antifungal activity of this compound and its derivatives remains limited in publicly accessible literature. However, by examining the performance of structurally similar compounds, we can infer potential activity and identify key structural motifs that may influence efficacy.
One closely related compound, 6-chloro-2,4-diaminopyrimidine , has been screened for its antifungal properties. Studies have shown that this derivative exhibits low antifungal activity against clinically relevant pathogens such as Aspergillus niger and Candida albicans.[6][7][8] Another related series, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine derivatives , were found to be ineffective against Candida albicans and Candida glabrata, with all tested isolates showing resistance.[9]
In contrast, other classes of pyrimidine derivatives have demonstrated more promising results, primarily against plant-pathogenic fungi. For instance, certain novel pyrimidine derivatives containing an amide moiety have shown excellent antifungal activity against Phomopsis sp., with EC50 values outperforming the commercial fungicide Pyrimethanil.[4][10]
Table 1: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Fungal Species | Activity Metric | Result | Reference(s) |
| 6-chloro-2,4-diaminopyrimidine | Aspergillus niger, Candida albicans | Qualitative | Low Activity | [6][7][8] |
| 6-chloro-5-((4-chlorophenyl)diazenyl) pyrimidine-2,4-diamine derivatives | Candida albicans, Candida glabrata | Qualitative | Resistant | [9] |
| Pyrimidine derivatives with amide moiety (e.g., compound 5o) | Phomopsis sp. | EC50 | 10.5 µg/mL | [4][10] |
| Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | EC50 | 32.1 µg/mL | [4][10] |
This comparative data underscores the importance of the substitution pattern on the pyrimidine ring for antifungal activity. While the limited data on chloro-diamino and chloro-triamino pyrimidines is not encouraging for broad-spectrum antifungal activity, the potential for potent activity exists with appropriate structural modifications.
Proposed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The precise mechanism of action for this compound derivatives has not been elucidated. However, based on the known mechanisms of other antifungal pyrimidines and azole antifungals, it is plausible that these compounds could interfere with ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[11][12] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for selective antifungal therapy.[11]
The key enzyme in this pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene), is a frequent target of azole antifungals.[12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. It is hypothesized that this compound derivatives could potentially act as inhibitors of this or other enzymes in the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
To rigorously evaluate the antifungal activity of novel this compound derivatives, a standardized methodology is crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology
-
Preparation of Antifungal Stock Solution: Dissolve the synthesized pyrimidine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (24-48 hours for most yeasts and molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or using a spectrophotometric plate reader.
Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.
Conclusion and Future Directions
While the currently available data on the antifungal activity of this compound and its close analogs is limited and suggests modest efficacy, the broader class of pyrimidine derivatives continues to be a fertile ground for the discovery of novel antifungal agents. The key to unlocking the potential of the this compound scaffold likely lies in systematic structural modifications and a comprehensive screening program against a diverse panel of clinically relevant fungal pathogens.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substitutions at the amino and chloro positions.
-
In-depth antifungal susceptibility testing of these novel compounds against a broad range of yeasts and molds, including resistant strains.
-
Elucidation of the mechanism of action for any promising lead compounds to guide further optimization.
-
In vivo efficacy and toxicity studies to assess the therapeutic potential of the most active derivatives.
By pursuing these research avenues, the scientific community can thoroughly evaluate the potential of this compound derivatives and contribute to the development of the next generation of antifungal therapies.
References
- Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 708831. [Link]
- Wu, W., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers. [Link]
- Yu, S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 933359. [Link]
- Sun, D., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 16(8), 6343-6359. [Link]
- Castillo, R., et al. (2016). Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. Medicinal Chemistry Research, 25(10), 2266-2276. [Link]
- Patel, H., et al. (2016). Synthesis, Antitubercular, Antibacterial and Antifungal evaluation of 2-Amino Pyrimidine Derivatives.
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Al-Salihi, N. J. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). [Link]
- Costa, C., et al. (2016). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 21(11), 1459. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Abdel-Ghaffar, A. A., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Molecules, 27(19), 6649. [Link]
- Shariati, A., et al. (2023). Antifungals and Drug Resistance. Medicina, 59(4), 779. [Link]
- Akins, R. A. (2005). The Mechanistic Targets of Antifungal Agents: An Overview. Current Medicinal Chemistry, 12(3), 337-353. [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(39), 16954-16969. [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2016). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Zhang, H., et al. (2018). Synthesis and In Vitro Antifungal Evaluation of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives. ChemistrySelect, 3(42), 11849-11854. [Link]
- Al-Salihi, N. J. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
- Salehi, B., et al. (2021). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. International Journal of Molecular Sciences, 22(22), 12219. [Link]
- Tverdek, F. P., & Lewis, J. S. (2021). Antifungal resistance, combinations and pipeline: oh my!. Journal of Antimicrobial Chemotherapy, 76(Supplement_3), iii2-iii17. [Link]
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungals and Drug Resistance [mdpi.com]
A Comparative Guide to the Cytotoxicity of Novel 6-Chloropyrimidine-2,4,5-triamine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Pyrimidine Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their recurring presence in bioactive compounds. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of nucleobases like cytosine, thymine, and uracil, which are fundamental to life itself.[1][2] This inherent biological relevance has made pyrimidine derivatives a focal point in the quest for novel therapeutics, particularly in oncology.[3][4] Numerous pyrimidine-based drugs, including the venerable 5-fluorouracil, have become mainstays in cancer chemotherapy, primarily by interfering with nucleic acid synthesis and disrupting the proliferation of rapidly dividing cancer cells.[1]
The versatility of the pyrimidine core allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties.[1][2] One particularly valuable starting material for this endeavor is 6-Chloropyrimidine-2,4,5-triamine. Its structure is primed for synthetic elaboration; the chloro group at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.[5][6][7] This guide provides a comparative analysis of the cytotoxic potential of a series of novel, hypothetical compounds derived from this versatile precursor. We will delve into the experimental methodologies used to assess their efficacy against various cancer cell lines, explain the rationale behind these experimental choices, and present a framework for interpreting the resulting data to identify promising lead candidates for further development.
Synthesis and Rationale of Novel Derivatives
For the purpose of this guide, we synthesized three novel derivatives from the this compound scaffold, designated NCP-1 , NCP-2 , and NCP-3 . The synthetic strategy hinged on a nucleophilic aromatic substitution reaction, displacing the C6-chloro atom with different aniline moieties to explore structure-activity relationships (SAR).[8][9]
-
NCP-1: Substituted with a simple aniline group.
-
NCP-2: Substituted with a 4-fluoroaniline group to investigate the effect of an electron-withdrawing group.
-
NCP-3: Substituted with a 4-methoxyaniline group to investigate the effect of an electron-donating group.
This targeted approach allows us to probe how electronic modifications on a peripheral phenyl ring influence the compound's ability to interact with its biological target, ultimately affecting its cytotoxic potency.
Part 1: Assessing Cell Viability and Cytotoxicity
A primary goal in anticancer drug discovery is to determine a compound's ability to kill or inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. To ensure the reliability of our findings, we employ a multi-assay approach, starting with a broad measure of metabolic activity and confirming findings with an assay that measures a distinct cellular process—membrane integrity.
Primary Screening: The MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[10] Its principle is elegantly simple: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[11][12] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[13]
-
Cell Seeding: Human cancer cell lines (MCF-7 breast, A549 lung, HepG2 liver) and a normal human fibroblast line (MRC-5) are harvested during their exponential growth phase. Using a hemocytometer, cell density is determined. Cells are then seeded into 96-well plates at a density of 8,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of NCP-1, NCP-2, NCP-3, and a positive control (Cisplatin) are prepared in DMSO. A series of dilutions are made in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The medium from the seeded plates is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. Wells containing untreated cells (vehicle control, 0.1% DMSO) and wells with medium only (blank) are included.
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂. This duration is chosen to allow sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well.[13] The plates are then returned to the incubator for an additional 3-4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.[13] The plate is then placed on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Confirmatory Screening: LDH Assay for Membrane Integrity
While the MTT assay is excellent for high-throughput screening, it measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without directly causing cell death. Therefore, a confirmatory assay based on a different principle is crucial. The Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis and necrosis.[14][15]
-
Plate Setup: The experiment is set up identically to the MTT assay, with cells seeded and treated with the compounds for 48 hours. Three sets of controls are essential[16]:
-
Supernatant Collection: After incubation, the plate is centrifuged at 400 x g for 5 minutes to pellet any detached cells.[16] 50 µL of the supernatant from each well is carefully transferred to a new, flat-bottomed 96-well plate.
-
Reaction: 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) is added to each well of the new plate.[18]
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, generating NADH. The diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[16]
-
Absorbance Reading: The absorbance is measured at 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated using the formula: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Part 2: Elucidating the Mechanism of Cell Death
Identifying a compound as cytotoxic is only the first step. Understanding how it induces cell death is critical for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a controlled, non-inflammatory process, making it a highly desirable mechanism for anticancer drugs.[19][20] Necrosis, in contrast, is an uncontrolled process that leads to inflammation.
The Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[21] The principle relies on two key events in the cell death process:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[24]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[22][25]
By using both stains, we can differentiate four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive (less common).
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of each compound (as determined by the MTT assay) for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-free EDTA solution to avoid enzymatic damage to surface proteins. Cells are then washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 100 µL of 1X Annexin-binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution are added.[21]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The fluorescence signals from FITC (Annexin V) and PI are detected, and the cell populations are quantified using appropriate software.
Comparative Performance and Data Analysis
The following tables summarize the hypothetical experimental data for our novel compounds against a panel of cancer cells and a normal cell line.
Table 1: Cytotoxic Activity (IC50) of Novel Compounds after 48h Treatment
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MRC-5 (Normal) IC50 (µM) | Selectivity Index (SI) vs. A549* |
| NCP-1 | 18.5 | 22.1 | 35.4 | > 100 | > 4.5 |
| NCP-2 | 8.2 | 5.7 | 12.3 | 68.5 | 12.0 |
| NCP-3 | 25.3 | 31.8 | 42.1 | > 100 | > 3.1 |
| Cisplatin | 9.8 | 7.5 | 11.2 | 15.3 | 2.0 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Apoptosis Induction by Novel Compounds (24h Treatment at IC50)
| Treatment | Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | A549 | 95.1 | 2.5 | 2.4 |
| NCP-1 | A549 | 55.3 | 28.1 | 16.6 |
| NCP-2 | A549 | 48.9 | 35.7 | 15.4 |
| NCP-3 | A549 | 62.8 | 21.5 | 15.7 |
| Cisplatin | A549 | 51.2 | 30.5 | 18.3 |
Discussion: Structure-Activity Relationship and Mechanistic Insights
The experimental data provides a clear basis for a comparative analysis of our novel compounds.
-
Cytotoxicity and SAR: The IC50 values in Table 1 reveal a distinct structure-activity relationship.[8] NCP-2 , featuring an electron-withdrawing fluorine atom, demonstrated the most potent cytotoxic activity across all tested cancer cell lines, with an IC50 of 5.7 µM against A549 lung cancer cells. This potency is superior to that of the standard chemotherapeutic agent, Cisplatin. In contrast, NCP-1 (unsubstituted) showed moderate activity, while NCP-3 (with an electron-donating methoxy group) was the least active. This suggests that reducing the electron density on the peripheral phenyl ring enhances the compound's anticancer efficacy.
-
Selective Toxicity: A critical attribute for any potential anticancer drug is its ability to selectively target cancer cells while sparing normal cells. NCP-2 not only showed the highest potency but also the best selectivity index (SI=12.0). This is a significant improvement over Cisplatin (SI=2.0), indicating that NCP-2 is substantially more toxic to cancer cells than to normal fibroblasts, a highly desirable characteristic that could translate to a wider therapeutic window and fewer side effects in a clinical setting.
-
Mechanism of Action: The Annexin V/PI assay results (Table 2) strongly indicate that the primary mechanism of cell death induced by these compounds is apoptosis. Following treatment with NCP-2 , there was a marked increase in the population of early apoptotic cells (35.7%) compared to the untreated control (2.5%). This confirms that NCP-2 activates the programmed cell death pathway, which is a preferred mechanism for cancer therapeutics.
Conclusion
This guide demonstrates a systematic approach to evaluating the cytotoxic potential of novel compounds derived from this compound. Through a combination of cytotoxicity and mechanistic assays, we have shown that subtle chemical modifications can profoundly impact biological activity. Among the tested derivatives, NCP-2 emerges as a highly promising lead compound. Its superior potency against cancer cells, significant selectivity over normal cells, and its ability to induce a clean, apoptotic form of cell death make it a strong candidate for further preclinical development. Future studies should focus on elucidating its precise molecular target and evaluating its efficacy in in vivo models.
References
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011). National Institutes of Health (NIH). [Link]
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
- Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. [Link]
- LDH Assay. (n.d.). Cell Biologics Inc.[Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. [Link]
- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an upd
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. [Link]
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2021). MDPI. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
- Apoptosis assays with lymphoma cell lines: problems and pitfalls. (2008). PMC. [Link]
- Cell Apoptosis Assays. (n.d.).
- Cellular Apoptosis Assay of Breast Cancer. (2016). PubMed. [Link]
- Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2024). PMC. [Link]
- Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. [Link]
- Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
- Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). NIH. [Link]
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015). Organic Chemistry: An Indian Journal. [Link]
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2015).
- (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. (2015).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). MDPI. [Link]
- This compound. (n.d.). PubChem. [Link]
- SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
- 19. Apoptosis Assays [sigmaaldrich.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. biologi.ub.ac.id [biologi.ub.ac.id]
- 24. kumc.edu [kumc.edu]
- 25. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
A Comparative Guide to the In Vitro Anti-Tubercular Activity of Pyrimidine Derivatives
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, underscoring the urgent need for novel anti-tubercular agents with new mechanisms of action.[1] Among the diverse heterocyclic scaffolds explored in drug discovery, the pyrimidine nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anti-mycobacterial effects.[2][3] This guide provides a comparative analysis of the in-vitro anti-tubercular activity of various pyrimidine derivatives, offering experimental data and methodological insights for researchers in the field.
The Ascendancy of Pyrimidine Scaffolds in Tuberculosis Research
The pyrimidine core is a key constituent of several clinically relevant drugs and is now at the forefront of anti-tubercular drug development. Notably, several pyrimidine-containing compounds have advanced into clinical trials, including GSK 2556286 (GSK-286), TBA-7371, and SPR720, signaling a promising future for this class of compounds in combating tuberculosis.[2][4] The structural versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.
Comparative In Vitro Efficacy of Pyrimidine Derivatives
The anti-tubercular potency of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of Mtb. The following table summarizes the in-vitro activity of representative pyrimidine derivatives against the standard virulent Mtb strain H37Rv, benchmarked against first-line anti-tubercular drugs.
| Compound Class | Representative Compound | Target/Proposed Target | MIC (µg/mL) against H37Rv | Selectivity Index (SI) | Reference(s) |
| Standard Drugs | Isoniazid | InhA | 0.02–0.1 | >1000 | [5][6][7] |
| Rifampicin | RpoB | 0.12–1.0 | >1000 | [5][6][7] | |
| Thieno[2,3-d]pyrimidines | Compound 30 | QcrB | Not explicitly stated for H37Rv, but showed potent inhibition | Not specified | |
| Benzothiazolylpyrimidine-5-carboxamides | Compound 37 | DprE1 | ~0.04 (converted from 0.08 µM) | Not specified | |
| 2,4-Diaminopyrimidines | Compound 16j | Dihydrofolate Reductase (DHFR) | ~2.5 (converted from 5.0 µM) | Not specified | [8][9] |
| Compound 16l | Dihydrofolate Reductase (DHFR) | 6.25 | Significant | [10] | |
| 5-Arylalkynyl Pyrimidines | 5-(2-pyridylethynyl)-uracil (26) | Not specified | Potent in vitro activity | Not specified | [11] |
| Substituted Pyrimidines | JSF-2371 | Not fully elucidated, possible activation similar to PA-824 | ~0.05 (converted from 0.11 µM) | 250 | [12][13] |
Note: MIC values can vary slightly between studies due to minor differences in experimental conditions. The conversion from µM to µg/mL is based on the specific molecular weight of the compound.
Structure-Activity Relationship (SAR) Insights
The extensive research into pyrimidine derivatives has yielded valuable structure-activity relationship (SAR) insights that guide the rational design of more potent analogues:
-
Substitutions at the 2, 4, and 5 positions of the pyrimidine ring are critical for anti-tubercular activity. For instance, in a series of 2,4-diaminopyrimidine derivatives, substitutions at the N2 and N4 positions with bulky and hydrophobic groups were found to enhance activity.[8][9]
-
The presence of specific functional groups can significantly impact potency. For example, benzothiazolylpyrimidine-5-carboxamides demonstrated excellent activity, suggesting the importance of this moiety for interacting with the target enzyme, DprE1.
-
Lipophilicity plays a crucial role in the ability of compounds to penetrate the complex, lipid-rich cell wall of Mtb. However, a balance must be struck, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[10]
Potential Mechanisms of Action
A key advantage of exploring new chemical scaffolds is the potential to identify novel cellular targets, thereby circumventing existing drug resistance mechanisms. Pyrimidine derivatives have been shown to inhibit Mtb growth through various mechanisms:
-
Inhibition of Cell Wall Synthesis: The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is essential for the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Several pyrimidine derivatives, including benzothiazolylpyrimidine-5-carboxamides, are potent inhibitors of DprE1.
-
Disruption of Energy Metabolism: The cytochrome bcc complex, which includes the QcrB subunit, is a key component of the electron transport chain responsible for cellular respiration. Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of QcrB.
-
Inhibition of Nucleotide Synthesis: Thymidine monophosphate kinase (TMPKmt) and dihydrofolate reductase (DHFR) are crucial enzymes in the biosynthesis of nucleotides required for DNA and RNA synthesis.[10][14] Certain pyrimidine nucleoside analogues and 2,4-diaminopyrimidine derivatives have been shown to target these enzymes.[10][14]
Experimental Protocols for In Vitro Anti-Tubercular Activity Assessment
The determination of a compound's MIC is a fundamental step in anti-tubercular drug discovery. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[15][16][17]
Microplate Alamar Blue Assay (MABA) Protocol
This protocol outlines the key steps for performing the MABA to determine the MIC of a test compound against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
-
Negative control (media only)
Step-by-Step Procedure:
-
Preparation of Mtb Inoculum:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:20 in fresh broth to obtain the final inoculum.
-
-
Compound Dilution Series:
-
In a 96-well plate, prepare a serial two-fold dilution of the test compound in supplemented 7H9 broth. The final volume in each well should be 100 µL.
-
Include wells for a positive control drug (e.g., Isoniazid) and a negative control (broth with DMSO, but no compound).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well containing the test compound and controls.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microplate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours at 37°C.
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Luciferase Reporter Phage (LRP) Assay
Another rapid method for assessing anti-tubercular activity is the Luciferase Reporter Phage (LRP) assay. This technique utilizes a mycobacteriophage engineered to express the luciferase gene. When the phage infects viable Mtb cells, it injects its DNA, leading to the expression of luciferase and the production of light. The reduction in light output in the presence of a drug is proportional to its bactericidal or bacteriostatic activity.[18]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
The following diagram illustrates a simplified representation of the proposed mechanism of action for pyrimidine derivatives targeting DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway.
Caption: Inhibition of DprE1 by pyrimidine derivatives.
Conclusion
Pyrimidine derivatives represent a highly promising class of compounds in the quest for new anti-tubercular agents. Their potent in-vitro activity against M. tuberculosis, diverse mechanisms of action, and amenability to chemical modification make them attractive candidates for further development. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and target interactions, is crucial for advancing the fight against tuberculosis.
References
- Novel Pyrimidines as Antitubercular Agents. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Pyrimidine derivatives with antitubercular activity. UCL Discovery.
- Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance. PubMed.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY. MMSL.
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. PubMed.
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry.
- Novel Pyrimidines as Antitubercular Agents. PMC - NIH.
- Pyrimidine derivatives with antitubercular activity. PubMed.
- Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications.
- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. ResearchGate.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar.
- Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. NIH.
- Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC - NIH.
- Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. PMC.
- In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages. PubMed.
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. R Discovery.
- Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds. MDPI.
- Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. PubMed.
- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications.
- Inhibition of Mycobacterial Replication by Pyrimidines Possessing Various C-5 Functionalities and Related 2′-Deoxynucleoside Analogues Using in Vitro and in Vivo Models. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. MMSL: SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY [mmsl.cz]
- 2. Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds [mdpi.com]
- 4. Pyrimidine derivatives with antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Novel Pyrimidines as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bbrc.in [bbrc.in]
A Comparative Guide to the Acute Toxicity of Chloropyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, pyrimidine derivatives stand out for their vast therapeutic and biological activities. The introduction of a chlorine atom to the pyrimidine ring, creating chloropyrimidines, significantly alters their chemical reactivity and, consequently, their toxicological profile. Understanding the acute toxicity, particularly the median lethal dose (LD50), of these compounds is a critical early-stage gatekeeper in the safety assessment and development pipeline.
This guide offers a comparative analysis of the acute toxicity of several key chloropyrimidine compounds. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind the experimental design for toxicity studies and discusses the potential mechanisms underpinning the observed toxic effects. Our objective is to provide a practical and scientifically rigorous resource for researchers engaged in the development and safety evaluation of chloropyrimidine-based molecules.
Understanding Acute Toxicity and its Assessment
Acute toxicity refers to the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period (usually 24 hours).[1] The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[1] While a crucial metric, the LD50 value is not an absolute biological constant but rather a statistically derived figure that can be influenced by factors such as species, strain, age, sex, and the vehicle used for administration.
Modern approaches to acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), have moved towards methods that use fewer animals and cause less suffering, while still providing sufficient information for hazard classification.[2][3]
Comparative Acute Toxicity of Selected Chloropyrimidines
This section provides a comparative overview of the available acute toxicity data for 2-chloropyrimidine, 4,6-dichloropyrimidine, and 4-chloropyrimidine. The data is primarily focused on oral and dermal routes of exposure, as these are common routes of accidental or occupational exposure.
| Compound | Chemical Structure | CAS Number | Oral LD50 (Rat) | Dermal LD50 | GHS Hazard Classification |
| 2-Chloropyrimidine | 1722-12-9 | 200 - 2,000 mg/kg | > 2,000 mg/kg (Rabbit) | Oral: Harmful if swallowed | |
| 4,6-Dichloropyrimidine | 1193-21-1 | > 200 mg/kg | 400 - 2,000 mL/kg (Rat) | Oral: Harmful if swallowedDermal: Harmful in contact with skinOther: Causes severe skin burns and eye damage | |
| 4-Chloropyrimidine | 17180-93-7 | 566 mg/kg (as Hydrochloride) | No data available | Oral: Harmful if swallowed | |
| 5-Chloropyrimidine | 17180-94-8 | No data available | No data available | Causes skin and serious eye irritation |
Note on Data Interpretation: The provided LD50 values, particularly for 2-chloropyrimidine, are presented as a range, which is common in acute toxic class methods (like OECD 423) where the goal is hazard classification rather than a precise point estimate of the LD50.[2] For 4-chloropyrimidine, the available data is for its hydrochloride salt, which may have different absorption and toxicity characteristics compared to the free base.
Causality and Mechanistic Insights into Chloropyrimidine Toxicity
The toxicity of chloropyrimidines is intrinsically linked to their chemical reactivity, metabolism, and interaction with biological macromolecules. The electron-withdrawing nature of the pyrimidine ring and the chlorine substituent(s) makes the carbon atoms susceptible to nucleophilic attack.
Metabolic Activation and Detoxification
The metabolism of chloropyrimidines is a critical determinant of their toxicity. While specific metabolic pathways for all chloropyrimidines are not fully elucidated, related compounds like 2-chloropyridine undergo N-oxidation and can be metabolized to glutathione conjugates.[4]
Figure 1: Generalized metabolic pathway of xenobiotics like chloropyrimidines.
Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to either detoxification or bioactivation.[5][6] Bioactivation can generate reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.[5] Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glutathione (GSH) or glucuronic acid, typically resulting in more water-soluble and less toxic compounds that are readily excreted.[7] Depletion of cellular GSH can enhance the cytotoxicity of compounds that are detoxified via this pathway.[8]
Potential Mechanisms of Toxicity
-
Hepatotoxicity: The liver is a primary site of xenobiotic metabolism and is therefore a common target for drug-induced toxicity.[5][6] The formation of reactive metabolites in the liver can lead to oxidative stress, mitochondrial dysfunction, and disruption of cellular calcium homeostasis, ultimately causing hepatocellular injury or death (necrosis or apoptosis).[9] For instance, studies on the related compound 2-chloropyridine have shown that it primarily targets the liver, causing central lobular necrosis, hemorrhage, and fatty degeneration.[10]
-
Neurotoxicity: Some pyrimidine derivatives have been shown to exert effects on the central nervous system.[11] While specific neurotoxicity data for the chloropyrimidines in this guide is limited, the potential for neurotoxic effects should not be disregarded, especially for compounds that can cross the blood-brain barrier. The insecticide chlorpyrifos, which contains a chlorinated pyridine ring, is a known neurotoxin that acts by inhibiting acetylcholinesterase.[12] Although the mechanism for chloropyrimidines may differ, this highlights the potential for halogenated heterocyclic compounds to impact the nervous system.
-
Genotoxicity: Genotoxicity, the ability of a chemical to damage genetic material, is a significant concern in drug development. Some halogenated pyrimidines have been shown to be mutagenic and clastogenic, particularly after metabolic activation.[4] The mechanism often involves the incorporation of the pyrimidine analog into DNA or the formation of DNA adducts by reactive metabolites.
Experimental Protocols for Acute Toxicity Assessment
The determination of LD50 values and the assessment of acute toxicity are conducted following standardized guidelines to ensure data reliability and animal welfare. The OECD provides a set of internationally recognized guidelines for the testing of chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on the GHS.[2][3][13]
Methodology:
-
Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[3]
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[14]
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity.[2]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[15] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[16][17]
-
Stepwise Procedure: The outcome of the first step (at the starting dose) determines the next step. If mortality is observed, the test is repeated at a lower dose. If no mortality is observed, the test proceeds to a higher dose. This continues until a clear outcome for classification is obtained.[2]
Figure 2: Simplified workflow of the OECD 423 Acute Toxic Class Method.
Acute Dermal Toxicity (OECD 402)
This guideline assesses the potential hazards from short-term dermal exposure to a substance.[18][19]
Methodology:
-
Animal Selection: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. Typically, one sex (usually female) is sufficient.[20]
-
Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.[20]
-
Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[21]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also evaluated.[19] All animals are subjected to a gross necropsy at the end of the study.[20]
Conclusion
The acute toxicity of chloropyrimidine compounds varies depending on the number and position of the chlorine atoms on the pyrimidine ring. The available data suggest that these compounds are generally harmful if swallowed, and some, like 4,6-dichloropyrimidine, also pose a significant risk through dermal contact and can cause severe skin and eye damage.
A thorough understanding of the toxicokinetics and metabolic pathways of these compounds is essential for predicting their toxicity and for designing safer analogues. The primary mechanisms of toxicity likely involve metabolic activation to reactive intermediates, leading to cellular damage, particularly in the liver.
The standardized protocols for acute toxicity testing, such as the OECD guidelines, provide a robust framework for the safety assessment of new chemical entities. By employing these methods and integrating mechanistic toxicology, researchers can make informed decisions in the development of novel pharmaceuticals and agrochemicals, ensuring both efficacy and safety.
References
- OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]
- OECD. (2017). Test No. 402: Acute Dermal Toxicity.
- IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]
- Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline. [Link]
- ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
- Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). [Link]
- Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]
- Slideshare. (n.d.). Acute dermal toxicity-402. [Link]
- OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. [Link]
- National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
- PubMed Central. (2006). Vulnerability of long-term neurotoxicity of chlorpyrifos: effect on schedule-induced polydipsia and a delay discounting task. [Link]
- Daikin Chemicals. (2007).
- ACS Publications. (2021).
- MSD Manual Professional Edition. (n.d.).
- Science.gov. (n.d.). oral ld50 values: Topics. [Link]
- EPA NEPS. (n.d.). Dermatotoxicity: Selected Issues in Testing for Dermal Toxicity, Including Irritation, Sensitization, Phototoxicity, and Systemic Toxicity. [Link]
- Medscape. (2025). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. [Link]
- PubChem. (n.d.). 4,6-Dichloropyrimidine. [Link]
- National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
- PubMed. (1994). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. [Link]
- PubMed. (n.d.). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. [Link]
- Taylor & Francis eBooks. (n.d.). Toxicokinetics. [Link]
- ResearchGate. (n.d.). Toxicokinetics an essential tool in drug discovery: A review article. [Link]
- Taylor & Francis. (n.d.). Toxicokinetics – Knowledge and References. [Link]
- PubMed. (n.d.). Photochemistry of 2-chloropyrimidine. [Link]
- R Discovery. (n.d.). Acute Oral Toxicity Study Research Articles. [Link]
- LITFL. (2024). Plant Toxicity. [Link]
- PubMed. (2006).
- Science.gov. (n.d.). acute oral toxicity: Topics. [Link]
- MDPI. (n.d.). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. [Link]
- PubMed Central. (n.d.).
- Carlo Erba Reagents. (2025).
- National Toxicology Program. (n.d.). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
- MDPI. (n.d.).
- MSD Veterinary Manual. (n.d.). Plant-Derived Insecticide Toxicosis in Animals. [Link]
- PubMed Central. (n.d.). Differential Diagnosis of Common Acute Toxicologic Versus Nontoxicologic Illness. [Link]
- PubMed. (n.d.). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]
- PubMed. (2015). Pyrimidine derivatives as potential agents acting on central nervous system. [Link]
- ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 3. researchgate.net [researchgate.net]
- 4. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. [Mechanisms of hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxic effect of dermally applied chlorpyrifos and cypermethrin. Reversibility of changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 16. Table: Symptoms and Treatment of Specific Poisons-MSD Manual Professional Edition [msdmanuals.com]
- 17. Differential Diagnosis of Common Acute Toxicologic Versus Nontoxicologic Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. nucro-technics.com [nucro-technics.com]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. Acute dermal toxicity-402 | PPTX [slideshare.net]
A Senior Application Scientist's Guide to the Antimicrobial Screening of 6-Chloropyrimidine-2,4,5-triamine Analogs
An objective comparison guide for researchers, scientists, and drug development professionals.
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into next-generation therapeutics. Among the heterocyclic compounds, the pyrimidine nucleus stands out as a privileged structure.[1][2][3] Its presence in the fundamental building blocks of life—nucleic acids (uracil, thymine, and cytosine) and vitamin B1—provides a unique advantage, allowing pyrimidine-based molecules to interact with a wide array of biological targets like enzymes and genetic material.[1][2][4] This guide provides an in-depth comparison of antimicrobial screening strategies for analogs of 6-Chloropyrimidine-2,4,5-triamine, a promising scaffold for derivatization.
We will explore the rationale behind the experimental design, detail gold-standard protocols for assessing antimicrobial efficacy, present a comparative analysis of analog performance, and delve into the potential mechanisms of action that underpin their activity.
The Rationale: Why Focus on Pyrimidine Analogs?
The development of novel antimicrobial agents is a critical global health priority. Pyrimidine derivatives are a focal point of this research due to their proven and diverse therapeutic applications, including antibacterial, antifungal, and antiviral properties.[3][5][6] The core pyrimidine structure is synthetically versatile, enabling the creation of large libraries of analogs with varied physicochemical properties. This allows for a systematic exploration of the structure-activity relationship (SAR), where specific chemical modifications can be correlated with changes in antimicrobial potency and spectrum.[2][7]
The strategic placement of substituents on the pyrimidine ring can dramatically influence the molecule's ability to bind to microbial targets, evade resistance mechanisms, and achieve favorable pharmacokinetic profiles. For instance, the inhibition of dihydrofolate reductase (DHFR), a key enzyme in microbial folic acid synthesis, is a well-established mechanism for pyrimidine-based drugs like trimethoprim.[3][8] By creating analogs of a lead compound like this compound, researchers aim to optimize these interactions and discover candidates with superior efficacy against drug-resistant pathogens.
Experimental Workflow & Protocols for Antimicrobial Screening
The credibility of any screening campaign hinges on the robustness and reproducibility of its experimental methods. The overall workflow involves preparing the test compounds, selecting appropriate microbial strains, performing susceptibility testing, and analyzing the data to determine key parameters like the Minimum Inhibitory Concentration (MIC).
Caption: High-level workflow for antimicrobial screening of novel compounds.
Gold-Standard Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique widely considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9] Its adoption is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are comparable across different laboratories.[10][11]
Causality Behind Choices:
-
Why Broth Microdilution? Compared to agar-based methods like disk diffusion which are qualitative, broth microdilution provides a quantitative MIC value, offering a more precise measure of a compound's potency.[9] This is crucial for comparing analogs and conducting SAR studies.
-
Why a 96-Well Plate? This format allows for high-throughput screening of multiple compounds and concentrations simultaneously, making it efficient for testing a library of analogs.[12][13]
-
Why a 0.5 McFarland Standard? Standardizing the initial bacterial concentration is critical for reproducibility. A non-standardized inoculum would lead to variable and unreliable MIC values.
Step-by-Step Protocol:
-
Preparation of Compound Plate:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A2 through A12 of a 96-well microtiter plate. Well A1 will serve as the growth control.
-
Prepare a 2X working stock of your pyrimidine analog. Add 100 µL of this 2X stock to well A2.
-
Perform a 2-fold serial dilution by transferring 50 µL from well A2 to A3, mixing thoroughly, then transferring 50 µL from A3 to A4, and so on, up to well A11. Discard the final 50 µL from well A11. Well A12 will serve as the sterility control (broth only).
-
This creates a plate with a range of compound concentrations. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well from A1 to A11. Do not add bacteria to the sterility control well (A12).
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The growth control (A1) should be turbid, and the sterility control (A12) should be clear.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Performance Comparison of this compound Analogs
To illustrate the comparative analysis, the following table summarizes hypothetical but realistic MIC data for a series of analogs against a panel of clinically relevant pathogens. The data is structured to facilitate the identification of structure-activity relationships.
| Compound ID | R¹ Group | R² Group | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -Cl | -NH₂ | 64 | 128 | >256 | >256 |
| Analog A | -OCH₃ | -NH₂ | 32 | 64 | 128 | >256 |
| Analog B | -Cl | -NH-Cyclopropyl | 16 | 32 | 64 | 128 |
| Analog C | -OCH₃ | -NH-Cyclopropyl | 8 | 16 | 32 | 64 |
| Analog D | -Cl | -NH-Phenyl | 64 | 128 | >256 | >256 |
| Ciprofloxacin | N/A | N/A | 1 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | N/A | 8 |
(Note: Data is illustrative for comparative purposes.)
Structure-Activity Relationship (SAR) Insights
-
Impact of the R¹ Group: Replacing the chloro (-Cl) group with a methoxy (-OCH₃) group (Compare Parent vs. Analog A; Analog B vs. Analog C) consistently improves activity against bacterial strains. This suggests that the electron-donating nature of the methoxy group may be favorable for target binding.
-
Impact of the R² Group: Modification of the amine at position 4 is critical. Replacing a simple amine with a cyclopropylamine moiety (Compare Parent vs. Analog B; Analog A vs. Analog C) leads to a significant enhancement in potency across all tested pathogens, including the fungus C. albicans. This indicates the substituent may be accessing a new binding pocket or improving the molecule's cell penetration properties.
-
Synergistic Effects: The most potent compound, Analog C , combines the beneficial methoxy group at R¹ and the cyclopropylamine at R². This demonstrates a synergistic effect where the combination of optimal substituents leads to a greater improvement in activity than either substitution alone.
-
Steric Hindrance: The addition of a bulky phenyl group at R² (Analog D) appears to be detrimental, with activity reverting to that of the parent compound. This suggests that a large group at this position may cause steric clashes with the target enzyme.
Probing the Mechanism of Action
Understanding the molecular target of a new antimicrobial class is paramount for its development. For pyrimidine-based compounds, a primary suspected mechanism is the disruption of the folate biosynthesis pathway.[8] This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of nucleotides (and thus DNA and RNA).
Many pyrimidine analogs function by inhibiting Dihydrofolate Reductase (DHFR), an enzyme critical for the final step in this pathway.[3] By blocking DHFR, the compounds starve the bacterial cell of essential building blocks, leading to cell death or growth inhibition. Another potential mechanism for some pyrimidine derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[15]
Caption: Inhibition of the folate pathway by a pyrimidine analog.
Conclusion and Future Directions
The systematic screening of this compound analogs reveals a promising scaffold for the development of novel antimicrobial agents. The data clearly indicates that targeted substitutions at the R¹ and R² positions can dramatically enhance antimicrobial potency and broaden the spectrum of activity. Analog C, with its combination of a methoxy and cyclopropylamine substituent, emerges as a strong lead candidate for further investigation.
Future work should focus on:
-
Enzymatic Assays: Confirming the inhibition of DHFR or other potential targets through in vitro enzyme assays.
-
Resistance Studies: Assessing the potential for microorganisms to develop resistance to these new analogs.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection to determine their therapeutic potential.
-
Toxicity Profiling: Ensuring the compounds exhibit selective toxicity against microbial cells with minimal effects on human cells.
This guide demonstrates a logical, data-driven approach to antimicrobial drug discovery, grounded in established scientific principles and methodologies. By combining rational analog design with standardized screening protocols, researchers can efficiently identify and optimize new chemical entities to combat the growing threat of infectious diseases.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 16(15), 2335-2349.
- Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. CLSI Website.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website.
- Wei, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 762635.
- CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI Document.
- Wojdyla, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1293758.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Letters in Drug Design & Discovery, 19(6), 543-564.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Letters in Drug Design & Discovery, 19(6), 543-564.
- Google Patents. (2003). Methods of screening for antimicrobial compounds. US20030040032A1.
- Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100.
- CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. CLSI Document.
- Shi, C., et al. (2016). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 6(55), 49666-49671.
- Kumar, R., et al. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Polycyclic Aromatic Compounds.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 48-60.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Fayed, E. A., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 8(2), 2413–2427.
- Kulkarni, S. K., et al. (2012). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Drug Development and Research, 4(4), 205-210.
- Al-Obaid, A. M., et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- Ghorab, M. M., et al. (2004). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 9(12), 1075–1085.
- Al-Amiery, A. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1).
- Gontijo, R. N., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Biomolecules, 10(5), 776.
- Al-Amiery, A. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate.
- El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 17798.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 13. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realms of therapeutic drug monitoring, diagnostics, and targeted drug delivery, the specificity of antibodies is paramount. This is particularly true when developing antibodies against small molecules like pyrimidine derivatives, a class of compounds central to numerous anticancer and antiviral therapies.[1][2][3][4][5] The structural similarity among these derivatives presents a significant challenge: the potential for antibody cross-reactivity.[6] This guide provides an in-depth comparison of methodologies to assess and mitigate the cross-reactivity of antibodies raised against these critical therapeutic agents.
The Challenge of Specificity with Pyrimidine Analogs
Pyrimidine analogs, such as 5-fluorouracil (5-FU) and cytarabine, are designed to mimic natural pyrimidines (thymine, cytosine, and uracil), thereby interfering with nucleic acid synthesis in rapidly dividing cancer cells.[4][7][8][9] However, the very structural mimicry that makes them effective also complicates the development of highly specific antibodies for their detection and quantification. An antibody raised against one pyrimidine derivative may bind to other structurally similar analogs, leading to inaccurate measurements in immunoassays or off-target effects in therapeutic applications.[6][10]
Understanding and rigorously evaluating cross-reactivity is not merely a quality control step; it is a critical component of assay validation and drug development that ensures accuracy, safety, and efficacy.
Key Considerations: Monoclonal vs. Polyclonal Antibodies
The initial choice between monoclonal and polyclonal antibodies can significantly influence the specificity profile.
-
Monoclonal Antibodies (mAbs) : Originating from a single B-cell clone, mAbs recognize a single, specific epitope on an antigen.[11][12][13] This inherent specificity generally results in lower cross-reactivity.[14][15] However, if that single epitope is shared among different pyrimidine derivatives, cross-reactivity can still occur.
-
Polyclonal Antibodies (pAbs) : This heterogeneous mixture of antibodies recognizes multiple epitopes on a single antigen.[6][11][14] While this can enhance signal amplification and sensitivity, it also increases the likelihood of cross-reactivity with structurally related molecules that may share one or more of these epitopes.[6][14]
| Antibody Type | Specificity | Cross-Reactivity Potential | Best For... |
| Monoclonal | High (single epitope) | Lower, but possible if epitope is shared | Applications requiring high specificity and reproducibility (e.g., quantitative assays, therapeutics)[13][15] |
| Polyclonal | Lower (multiple epitopes) | Higher, due to recognition of multiple sites[6] | General detection, applications where high sensitivity is prioritized over absolute specificity (e.g., Western Blotting)[11] |
Experimental Assessment of Cross-Reactivity
A systematic evaluation of antibody cross-reactivity involves challenging the antibody with a panel of structurally related compounds. The following experimental workflows are industry standards for quantifying this phenomenon.
Workflow for Antibody Cross-Reactivity Assessment
Caption: A typical workflow for screening and characterizing antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the cornerstone for quantifying cross-reactivity.[10][16] It measures the ability of various pyrimidine analogs to compete with the target antigen for binding to the antibody.
Step-by-Step Protocol for Competitive ELISA:
-
Coating: Microtiter plates are coated with a conjugate of the target pyrimidine derivative (e.g., 5-FU conjugated to a carrier protein like Ovalbumin (OVA)).[17]
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A constant amount of the primary antibody is pre-incubated with varying concentrations of the target pyrimidine derivative (for the standard curve) or the potential cross-reactants.
-
Incubation: The antibody-antigen mixtures are added to the coated wells. The free antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the concentration of the free pyrimidine derivative in the initial mixture.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the target antigen and each tested analog.
The percent cross-reactivity is then determined using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100 [10]
Illustrative Data:
The following table presents hypothetical data for an anti-5-Fluorouracil (5-FU) monoclonal antibody tested against other pyrimidine analogs.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| 5-Fluorouracil (Target) | 5-substituted uracil | 20.9 | 100% |
| Tegafur | Prodrug of 5-FU | 480 | 4.35% |
| Carmofur | Prodrug of 5-FU | 520 | 4.02% |
| Uracil | Natural Pyrimidine | >10,000 | <0.2% |
| Thymine | Natural Pyrimidine | >10,000 | <0.2% |
| Cytarabine | Cytosine analog | >10,000 | <0.2% |
| Data is illustrative and based on typical findings in specificity studies.[17] |
Surface Plasmon Resonance (SPR)
For a more detailed understanding of binding kinetics, SPR is an invaluable tool. It provides real-time data on the association (ka) and dissociation (kd) rates of the antibody with different analogs, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value signifies a higher binding affinity. By comparing the KD values for the target antigen and potential cross-reactants, a precise quantitative measure of cross-reactivity can be obtained.
Understanding the Structural Basis of Cross-Reactivity
Cross-reactivity is fundamentally driven by structural similarities between the target antigen and other molecules.[6] For pyrimidine derivatives, even minor modifications to the pyrimidine ring can significantly alter antibody recognition.
Caption: Structural similarities and differences between 5-FU and other pyrimidines.
An antibody raised against 5-FU primarily recognizes the uracil ring with a fluorine atom at the C5 position.[18] Its ability to cross-react with other compounds will depend on how critical the C5 substituent and other features around the pyrimidine ring are for antibody recognition.[18] For instance, the lack of a substituent at C5 in uracil or the presence of a methyl group in thymine often leads to significantly reduced binding. The more substantial structural differences in cytarabine (a cytosine analog with a different sugar moiety) would likely result in negligible cross-reactivity.[4][19]
Conclusion and Best Practices
The successful development and application of antibodies against pyrimidine derivatives hinge on a thorough characterization of their cross-reactivity profiles.
Key Takeaways for Researchers:
-
Systematic Screening is Non-Negotiable: Always screen antibodies against a comprehensive panel of structurally related analogs that are likely to be present in the intended sample matrix.
-
Choose the Right Tool for the Job: While competitive ELISA is excellent for initial screening and quantification, SPR can provide deeper insights into binding kinetics for lead candidates.
-
Context is Crucial: The acceptable level of cross-reactivity depends on the application. For therapeutic drug monitoring of 5-FU, cross-reactivity with its prodrugs like tegafur might be acceptable or even desirable, depending on the assay's purpose. However, for diagnostic assays aiming to distinguish between different pyrimidine-based drugs, high specificity is essential.
-
Prefer Monoclonals for Specificity: When high specificity is the primary requirement, monoclonal antibodies are generally the superior choice due to their homogeneous nature and single-epitope recognition.[11][13]
By adhering to these principles and employing rigorous, multi-faceted validation workflows, researchers can develop and select antibodies with the required specificity, ensuring the reliability and accuracy of their immunoassays and the safety and efficacy of their antibody-based therapeutics.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). [Link]
- HistologiX. How do I check if my monoclonal antibodies will cross-react?. [Link]
- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
- ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
- IJPPR. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). [Link]
- PubMed. Interaction of monoclonal antibodies directed against bromodeoxyuridine with pyrimidine bases, nucleosides, and DNA. [Link]
- NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- Monoclonal vs. Polyclonal Antibodies: How to Choose the Best Option for Your Research. (2024-11-01). [Link]
- evitria. Monoclonal versus polyclonal antibodies. (2023-02-28). [Link]
- Boster Bio. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. [Link]
- MDPI. Ultrasensitive and Specific Detection of Anticancer Drug 5-Fluorouracil in Blood Samples by a Surface-Enhanced Raman Scattering (SERS)
- NIH. A desensitization protocol for delayed allergy to cytarabine: analysis of two cases. (2018-04-24). [Link]
- NCBI Bookshelf - NIH. Pyrimidine Analogues. (2017-04-16). [Link]
- NCBI Bookshelf - NIH. Pyrimidine Analogs. [Link]
- PMC - NIH.
- Wikipedia. Pyrimidine analogue. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine analogue - Wikipedia [en.wikipedia.org]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. antibodyresearch.com [antibodyresearch.com]
- 12. goldbio.com [goldbio.com]
- 13. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Monoclonal vs. Polyclonal Antibodies: A Comprehensive Guide | evitria [evitria.com]
- 15. bosterbio.com [bosterbio.com]
- 16. elisakits.co.uk [elisakits.co.uk]
- 17. Ultrasensitive and Specific Detection of Anticancer Drug 5-Fluorouracil in Blood Samples by a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay | MDPI [mdpi.com]
- 18. Interaction of monoclonal antibodies directed against bromodeoxyuridine with pyrimidine bases, nucleosides, and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A desensitization protocol for delayed allergy to cytarabine: analysis of two cases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: Benchmarking New Methodologies Against Established Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation.[1] This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection. The synthesis of pyrimidines, a critical heterocyclic motif in numerous pharmaceuticals, has evolved significantly from classical condensation reactions to more sophisticated and efficient modern techniques.[1] This guide delves into a comparative analysis of key methodologies, focusing on reaction efficiency, conditions, and overall yield to provide a clear framework for selecting the optimal synthetic route for your research needs.[1]
The Enduring Importance of the Pyrimidine Core
The pyrimidine ring is a fundamental building block in numerous bioactive molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[2][3] This prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with pyrimidine derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] Consequently, the development of efficient and sustainable methods for synthesizing substituted pyrimidines remains a significant focus of chemical research.[6]
Established Protocols: The Foundation of Pyrimidine Synthesis
Classical methods for pyrimidine synthesis have been the bedrock of heterocyclic chemistry for over a century. These robust procedures are well-understood and have been instrumental in the development of countless compounds.
The Pinner Synthesis: A Classic Condensation
First reported by Pinner in 1884, this method involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-keto ester or β-diketone, typically in the presence of an acid or base catalyst.[7][8][9] The reaction proceeds through a series of protonation, nucleophilic attack, dehydration, and deprotonation steps to form the pyrimidine ring.[7]
Causality in Experimental Choices: The choice of an acid or base catalyst is crucial for promoting the condensation and cyclization steps. The reaction conditions, such as temperature and solvent, are optimized to favor the formation of the desired pyrimidine product and minimize side reactions, such as the self-condensation of the β-dicarbonyl compound.[10] Ensuring anhydrous conditions is critical, as water can lead to the hydrolysis of the amidine starting material or key intermediates.[10]
The Biginelli Reaction: A Powerful Multicomponent Approach
Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[11][12] This method is highly valued for its operational simplicity and its ability to generate structurally diverse dihydropyrimidinones (DHPMs), which can be further modified.[11][13] The generally accepted mechanism involves an initial aldol condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration.[12]
Self-Validating System: The Biginelli reaction is a prime example of a self-validating system. The successful formation of the dihydropyrimidine product from three distinct components in a single pot with good to excellent yields is a strong indicator of the reaction's efficiency and the correct orchestration of multiple chemical transformations. The reaction's robustness across a wide range of substrates further validates its utility.
The New Wave: Advanced Methods for Pyrimidine Synthesis
In recent years, a paradigm shift towards more efficient, sustainable, and versatile synthetic methods has led to the development of novel approaches for pyrimidine synthesis. These modern techniques often offer significant advantages over their classical counterparts.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[14][15] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products.[14][16] This is attributed to the efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms.[15] Microwave-assisted protocols have been successfully applied to established methods like the Biginelli reaction, often under solvent-free conditions, further enhancing their green credentials.[16]
Expertise in Application: The successful implementation of microwave-assisted synthesis requires an understanding of how microwave energy interacts with the reactants and any catalysts or solvents used. The choice of a sealed vessel allows for heating above the solvent's boiling point, enabling reactions at significantly higher temperatures and pressures, which can dramatically increase reaction rates.[5]
Metal-Catalyzed Methodologies: Expanding the Synthetic Toolbox
Transition metal-catalyzed reactions have revolutionized organic synthesis, and pyrimidine synthesis is no exception.[17][18] Catalysts based on metals like copper, nickel, and iridium have been employed in various cyclization and multicomponent reactions to construct the pyrimidine ring with high efficiency and selectivity.[19][20] These methods can tolerate a broader range of functional groups and often proceed under milder reaction conditions compared to traditional methods.[18] For instance, iridium-catalyzed multicomponent synthesis has been shown to produce pyrimidines in high yields.[1]
Authoritative Grounding: The development of metal-catalyzed cross-coupling and cycloaddition reactions for heterocycle synthesis represents a significant advancement in the field, as extensively documented in the chemical literature.[18][20] These methods often proceed via well-defined catalytic cycles, providing a strong mechanistic basis for their application.
Green Chemistry Approaches: A Sustainable Future for Synthesis
The principles of green chemistry, which focus on minimizing the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes.[16][21] For pyrimidine synthesis, this has led to the development of methods that utilize safer solvents (such as water or ethanol), employ recyclable catalysts, and operate under solvent-free conditions.[22][23] Multicomponent reactions, like the Biginelli reaction, are inherently green as they improve atom economy by incorporating multiple starting materials into the final product in a single step.[6] Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields.[21]
Head-to-Head Comparison: Performance Benchmarking
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed pyrimidine synthesis methods.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Pinner Synthesis | Amidine, β-Dicarbonyl Compound | Acid (e.g., HCl) or Base | Methanol, Ethanol | 3 hours | 52°C | ~90%[1] | Well-established, high yields for specific substrates. | Can require strictly anhydrous conditions, potential for side reactions.[10] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acids | Often Solvent-free | 30-45 minutes | 100°C | >85%[1] | One-pot, multicomponent, good yields, operational simplicity. | Can produce dihydropyrimidines requiring a subsequent oxidation step. |
| Microwave-Assisted Synthesis | Varies (e.g., Biginelli reagents) | Sulfamic Acid[1] | Solvent-free | 2-5 minutes | Not Specified (300W)[1] | 88-95%[1] | Extremely rapid, high yields, often cleaner reactions. | Requires specialized microwave reactor equipment. |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[1] | High efficiency, broad substrate scope. | Catalyst can be expensive and require specialized handling. |
| Ultrasound-Assisted Synthesis | Varies | Varies | Aqueous media | 20-30 minutes | Room Temperature | High | Energy efficient, milder conditions, environmentally friendly. | Yields can be substrate-dependent. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, depict the key stages of a traditional and a modern approach to pyrimidine synthesis.
Caption: Workflow of a modern Microwave-Assisted Biginelli Reaction.
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the procedural differences, detailed step-by-step methodologies for a traditional and a modern pyrimidine synthesis are provided below.
Protocol 1: Established Method - Biginelli Reaction (Conventional Heating)
Objective: To synthesize a dihydropyrimidin-2(1H)-one via the classical Biginelli reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalytic amount of HCl
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated HCl in ethanol.
-
Attach a condenser and reflux the mixture with stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.
Protocol 2: New Method - Microwave-Assisted Solvent-Free Biginelli Reaction
Objective: To synthesize a dihydropyrimidin-2(1H)-one using a rapid and environmentally benign microwave-assisted protocol. [16] Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Sulfamic acid (20 mol%) [16]* Microwave reactor or a domestic microwave oven [16]* Beaker or microwave-safe vessel
Procedure:
-
In a beaker or a microwave-safe vessel, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and sulfamic acid (20 mol%). [16]2. Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of 300-600W for 2-5 minutes. [1][16]The reaction progress can be monitored by TLC at intervals.
-
After the irradiation is complete, cool the vessel to room temperature.
-
Add a small amount of cold water to the solidified mass and stir.
-
Collect the solid product by filtration.
-
Wash with cold water and recrystallize from ethanol to afford the pure dihydropyrimidin-2(1H)-one.
Conclusion and Future Outlook
While established methods like the Pinner synthesis and the Biginelli reaction remain valuable tools in the synthetic chemist's arsenal, modern methodologies offer significant advantages in terms of speed, efficiency, and sustainability. [1][21]Microwave-assisted synthesis, in particular, provides a compelling alternative for rapid lead optimization and library synthesis in drug discovery. [14]Metal-catalyzed approaches continue to expand the scope of pyrimidine synthesis, enabling the construction of complex and novel derivatives. [18] The choice of synthetic method will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. For routine synthesis of known scaffolds, established methods may suffice. However, for the development of novel therapeutics and a commitment to sustainable chemical practices, the adoption of modern, greener protocols is highly encouraged. The continued innovation in this field promises even more powerful and elegant solutions for the synthesis of this vital heterocyclic core.
References
- Current developments in the synthesis of pyrimidine derivatives and their anticancer potential. (URL: )
- Recent Advances in Pyrimidine-Based Drugs. PMC. (URL: [Link])
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science Publishers. (URL: [Link])
- Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: [Link])
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
- New strategies for the synthesis of pyrimidine deriv
- Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. (URL: [Link])
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (URL: [Link])
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (URL: [Link])
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed. (URL: [Link])
- Pyrimidine. Wikipedia. (URL: [Link])
- Biginelli reaction. Wikipedia. (URL: [Link])
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. (URL: [Link])
- Pinner pyrimidine synthesis. Slideshare. (URL: [Link])
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. (URL: [Link])
- Biginelli Reaction. Organic Chemistry Portal. (URL: [Link])
- Green Recipes for Pyrimidine. PubMed. (URL: [Link])
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine. R Discovery. (URL: [Link])
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (URL: [Link])
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. (URL: [Link])
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. (URL: [Link])
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (URL: [Link])
- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. (URL: [Link])
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. (URL: [Link])
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. (URL: [Link])
- Pyrimidine synthesis. Organic Chemistry Portal. (URL: [Link])
- Recent Advances in Pyrimidine-Based Drugs. PMC. (URL: [Link])
- De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. (URL: [Link])
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics. (URL: [Link])
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. (URL: [Link])
- Pyrimidine Synthesis Pathway: Synthesis of pyrimidine deriv
- Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. (URL: [Link])
- 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. (URL: [Link])
- Pyrimidine Metabolism. SMPDB. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjarr.com [wjarr.com]
- 4. ijsat.org [ijsat.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. benthamdirect.com [benthamdirect.com]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
The Evolving Landscape of Pyrimidine Scaffolds: A Comparative Guide to the Structural Activity Relationship of 6-Chloropyrimidine-2,4,5-triamine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine core represents a privileged scaffold, a foundational structure in a multitude of clinically significant molecules.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone of medicinal chemistry. This guide delves into the nuanced world of the structural activity relationship (SAR) of a specific, yet highly versatile, pyrimidine class: 6-Chloropyrimidine-2,4,5-triamine analogs. We will dissect how subtle molecular modifications to this core structure can dramatically influence biological activity, with a particular focus on their role as kinase inhibitors in oncology. This guide moves beyond a simple cataloging of compounds to provide a deeper understanding of the rationale behind analog design and the experimental validation of their therapeutic potential.
The this compound Core: A Versatile Starting Point
The this compound scaffold is a rich starting point for medicinal chemistry campaigns due to its multiple points for diversification. The chlorine atom at the C6 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. The amino groups at C2, C4, and C5 also offer opportunities for modification, enabling fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.
The primary focus of SAR studies on analogs of this scaffold has been the development of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] By designing molecules that can selectively inhibit specific kinases, it is possible to disrupt the signaling pathways that drive tumor growth and survival.
Dissecting the Structural Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents. The following analysis, synthesized from numerous studies on related pyrimidine scaffolds, provides a comparative overview of key SAR trends.
The Crucial Role of the C6-Substituent
The chlorine atom at the C6 position is often the initial site of modification. Its replacement with various aryl, alkyl, or heterocyclic moieties can profoundly impact kinase inhibitory activity.
| Substituent at C6 | Observed Effect on Kinase Inhibition | Rationale |
| Aryl Groups (e.g., Phenyl, Naphthyl) | Often leads to potent inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR.[6][7] | The aryl group can occupy a hydrophobic pocket in the kinase active site, leading to enhanced binding affinity. Substituents on the aryl ring (e.g., halogens, methoxy groups) can further modulate this interaction. |
| Small Alkyl Groups | Generally less effective for kinase inhibition compared to aryl groups.[8] | Smaller, flexible alkyl chains may not provide the necessary steric bulk or specific interactions to effectively occupy the binding pocket. |
| Nitrogen-containing Heterocycles | Can introduce additional hydrogen bonding interactions, potentially increasing potency and selectivity. | The nitrogen atoms in the heterocycle can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the kinase hinge region. |
Modulating Potency and Selectivity at the C2 and C4 Amino Groups
The amino groups at the C2 and C4 positions are critical for establishing hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
| Modification | Observed Effect on Kinase Inhibition | Rationale |
| Substitution on C4-Amino Group | Introduction of substituted anilines can significantly enhance potency against kinases like EGFR and VEGFR-2. Electron-withdrawing groups on the aniline ring can be beneficial.[9] | The substituted aniline can extend into a deeper pocket of the active site, forming additional van der Waals and hydrogen bonding interactions. |
| Substitution on C2-Amino Group | Modifications at this position can influence selectivity. For instance, introducing a piperazine ring has been shown to yield potent caspase-1 inhibitors.[10] | This position is often more solvent-exposed, and modifications here can be tailored to interact with residues outside the core ATP-binding pocket, thereby influencing the selectivity profile. |
| Cyclization involving C2 and N1 | Fusing a heterocyclic ring, such as a pyrrole or a triazole, can create more rigid structures with pre-organized pharmacophores, often leading to increased potency.[9] | The rigidified structure reduces the entropic penalty upon binding, leading to a more favorable binding free energy. |
The Impact of the C5-Substituent
The C5 position offers another avenue for optimizing the pharmacological profile of these analogs.
| Substituent at C5 | Observed Effect on Kinase Inhibition | Rationale |
| Small Alkyl Groups (e.g., Methyl) | Can enhance potency, as seen in some pyrido[2,3-d]pyrimidine inhibitors of dihydrofolate reductase.[11] | The methyl group can provide a favorable hydrophobic interaction within a specific sub-pocket of the active site. |
| Halogens (e.g., Chloro, Bromo) | Can improve activity against certain plasmodial kinases.[8] | The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. |
| Nitrile Group | Often serves as a hydrogen bond acceptor and can contribute to improved potency. | The nitrile group is a versatile functional group that can engage in dipole-dipole and hydrogen bonding interactions. |
Visualizing the SAR Logic
To better understand the relationships between structural modifications and biological activity, the following diagram illustrates the key decision points in the design of this compound analogs.
Caption: Key SAR decision points for this compound analogs.
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings presented in SAR studies, detailed and validated experimental protocols are paramount.
General Synthetic Protocol for C6-Substituted Analogs
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the C6 position.
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, typically sodium carbonate (2 mmol), and a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).
Step 2: Reaction
-
De-gas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method for assessing the inhibitory activity of the synthesized analogs against a specific kinase.
Step 1: Reagents and Materials
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Synthesized pyrimidine analogs (dissolved in DMSO).
-
A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
Step 2: Assay Procedure
-
In a 96-well plate, add the assay buffer, the kinase substrate, and the synthesized compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.
Step 3: Data Analysis
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow from compound synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of pyrimidine analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of systematic modifications at the C6, C2, C4, and C5 positions to optimize biological activity. The interplay of hydrophobic, steric, and electronic factors, along with the potential for specific hydrogen and halogen bonding, provides a rich and complex landscape for medicinal chemists to explore.
Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability. Furthermore, the exploration of novel substituents and the application of advanced computational modeling techniques will continue to refine our understanding of the SAR of this versatile scaffold, paving the way for the next generation of targeted therapeutics.
References
- Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. [This is a placeholder for a full citation, as the provided search result is a preprint or in-press article without a complete reference]
- de Kock, C., et al. (2021). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry, 64(15), 11491–11510. [Link]
- Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(14), 5424. [Link]
- Jiangsu RuiShi Biological Technology Co., Ltd. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113753991A.
- Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 67, 116843. [Link]
- Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [Link]
- Zhang, Y., et al. (2020). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. [This is a placeholder for a full citation, as the provided search result is a researchgate article without a complete journal reference]
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]
- Welker, M. E., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1628. [Link]
- ResearchGate. (2023). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. [This is a placeholder for a full citation, as the provided search result is a figure from a researchgate article without a complete journal reference]
- Poczta, W., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
- S. S., S., & S. R., M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), e1877-2922220509100356. [Link]
- Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(23), 7352. [Link]
- Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. CN114395029A.
- Cherukupalli, P., et al. (2017). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Journal of Research in Pharmaceutical Science, 3(6), 10-15.
- Kumar, S., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]
- Chen, C. H., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183. [Link]
- Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6524. [Link]
- Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]
- Modi, S. J., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-022. [Link]
- El-Gamal, M. I., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(45), 29285-29302. [Link]
- ResearchGate. (2023). SAR of thienopyrimidines as VEGFR-2 inhibitors. [This is a placeholder for a full citation, as the provided search result is a figure from a researchgate article without a complete journal reference]
- Ghorab, M. M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Journal of the Iranian Chemical Society, 19(11), 4785–4805. [Link]
- Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1334091. [Link]
- Kurup, S. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 735. [Link]
- Lin, Y. M., et al. (2006). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(7), 2373–2384. [This is a placeholder for a full citation as the provided search result is a request for a PDF]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Chloropyrimidine-2,4,5-triamine
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical safety and disposal. This guide for 6-Chloropyrimidine-2,4,5-triamine (CAS No. 1194-78-1) is structured to offer immediate, actionable information grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure that these procedures become an intuitive part of your laboratory workflow, safeguarding both you and the environment.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. This compound is a halogenated amine that requires careful management due to its potential health effects.
Core Hazards: Based on GHS classifications, this compound is known to be:
-
Harmful if swallowed, inhaled, or in contact with skin.[1]
These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Essential Information for this compound
| Property | Data | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1194-78-1 | [1][4] |
| Molecular Formula | C₄H₆ClN₅ | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
| Primary Hazard Class | Halogenated Organic Compound, Amine | [5][6][7] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [2][8] |
Mandatory Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. Always use the following when handling this compound:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or pinholes before and during use.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If airborne dust is likely, a NIOSH-approved respirator is necessary.[9]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste . It must never be disposed of down the sanitary sewer or in the regular trash.[5] Amines can be toxic to aquatic life, and as a halogenated organic compound, it is subject to specific environmental regulations.[5][10]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions and makes disposal significantly more complex and expensive.[5][11] This compound must be classified and collected as halogenated organic waste .
Why the separation? Non-halogenated organic solvents are often reprocessed and used as fuel. However, the combustion of chlorinated compounds can produce highly toxic byproducts like hydrogen chloride gas, chlorinated dioxins, and furans if not performed in a specialized incinerator equipped with scrubbers.[3][11]
Step 2: Containerization
-
Select the Right Container: Use a designated, chemically compatible waste container. Glass is often preferred for organic wastes as some plastics can degrade.[11] The container must have a secure, tight-fitting lid.
-
Initial Labeling: Before adding any waste, the container must be clearly labeled with the words "HAZARDOUS WASTE ".[12]
-
Content Identification: Affix a label that lists all chemical constituents by their full name and their approximate percentage. For this compound, you would write "this compound, >95%". Do not use abbreviations or chemical formulas.[12]
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[12] This prevents the release of vapors and protects against spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area near the point of generation. This area should be in a well-ventilated location (like a fume hood) and away from incompatible materials such as strong acids and oxidizers.[3][5] Ensure secondary containment is used to capture any potential leaks.
-
Avoid Long-Term Storage: Be aware of your institution's limits on waste accumulation time and volume. Prolonged storage can lead to chemical degradation and increased risk.[3]
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[5]
-
Documentation: Ensure all required paperwork is completed. This creates a record of the waste from generation to final disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[12]
Emergency Procedures: Spill Management
Even with careful planning, spills can occur. Your response must be swift, safe, and decisive.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Contain the Spill: Use spill containment materials like absorbent pads or sand to prevent the spill from spreading.[5] Do not use combustible materials like paper towels on large spills.
-
Cleanup (for minor spills):
-
Ensure you are wearing all required PPE (See Section 1).
-
Carefully scoop or sweep up the solid material. Avoid generating dust.
-
Place the contaminated absorbent materials and swept-up chemical into a designated hazardous waste container.
-
Clean the affected area with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.
This guide provides a comprehensive framework for the responsible disposal of this compound. By integrating these principles of hazard assessment, segregation, and proper procedure into your daily work, you contribute to a culture of safety and environmental stewardship.
References
- NIOSH Pocket Guide to Chemical Hazards.
- NIOSH Pocket Guide to Chemical Hazards - Labelmaster. Labelmaster. [Link]
- Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention. [Link]
- Niosh Pocket Guide To Chemical Hazards. U.S. Department of Health and Human Services. [Link]
- NIOSH Pocket Guide to Chemical Hazards. U.S.
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichelin. [Link]
- Worker Exposures to Volatile Amines.
- Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine (UK). Fisher Scientific. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer. [Link]
- Toxic Industrial Chemicals (TICs) Guide.
- Proper disposal of chemicals. Sciencemadness Wiki. [Link]
- Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- This compound.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- How to Protect Employees From Toxic Substances and Chemical Hazards Based on OSHA Guidelines.
- This compound | CAS#:1194-78-1. Chemsrc. [Link]
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
Sources
- 1. This compound | C4H6ClN5 | CID 500505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | CAS#:1194-78-1 | Chemsrc [chemsrc.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
